molecular formula C6H5FN2O B1295682 2-Fluoronicotinamide CAS No. 364-22-7

2-Fluoronicotinamide

Cat. No.: B1295682
CAS No.: 364-22-7
M. Wt: 140.11 g/mol
InChI Key: GRCLBOGXTPXNPL-UHFFFAOYSA-N
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Description

2-Fluoronicotinamide is a useful research compound. Its molecular formula is C6H5FN2O and its molecular weight is 140.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoronicotinamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74198. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoronicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoronicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropyridine-3-carboxamide
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InChI

InChI=1S/C6H5FN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCLBOGXTPXNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291216
Record name 2-Fluoronicotinamide
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Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-22-7
Record name 364-22-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoronicotinamide
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Record name 2-Fluoronicotinamide
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Foundational & Exploratory

Introduction: The Strategic Importance of 2-Fluoronicotinamide in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of 2-Fluoronicotinamide

2-Fluoronicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3), is a pivotal building block in contemporary medicinal and agricultural chemistry.[1] Its strategic importance lies in the unique physicochemical properties imparted by the fluorine atom at the 2-position of the pyridine ring. This substitution significantly alters the electronic landscape of the molecule, enhancing its utility as a versatile intermediate for the synthesis of complex chemical entities.[1] This guide provides an in-depth exploration of the chemical properties, structure, reactivity, and synthesis of 2-Fluoronicotinamide, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its chemical behavior and provide practical, field-proven insights into its application.

Physicochemical and Structural Landscape

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The data presented herein has been aggregated from various authoritative sources to provide a robust profile of 2-Fluoronicotinamide.

Core Chemical and Physical Properties

The introduction of a highly electronegative fluorine atom onto the pyridine ring has a pronounced effect on the molecule's properties, influencing its melting point, boiling point, and electronic characteristics.

PropertyValueReference(s)
IUPAC Name 2-fluoropyridine-3-carboxamide[2]
CAS Number 364-22-7[1][2]
Molecular Formula C₆H₅FN₂O[1][2]
Molecular Weight 140.12 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 120.9-122 °C[1][3]
Boiling Point 287.9 °C at 760 mmHg (Predicted)[1]
Density 1.327 g/cm³ (Predicted)[1]
pKa 14.10 ± 0.50 (Predicted)[1]
Solubility While quantitative data is not readily available, its structure suggests slight solubility in water and better solubility in polar organic solvents like ethanol, methanol, and DMSO.
Storage 2-8°C[1]
Molecular Structure and Bonding

The structure of 2-Fluoronicotinamide is characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a carboxamide group at the 3-position. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect is most pronounced at the ortho (2-position) and para (5-position) carbons relative to the fluorine atom.

Molecular Structure of 2-Fluoronicotinamide

SNAr_Pathway cluster_0 Nucleophilic Aromatic Substitution (SNAr) Start 2-Fluoronicotinamide Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 2-Substituted Nicotinamide Intermediate->Product Loss of Leaving Group Leaving_Group Fluoride Ion (F⁻) Intermediate->Leaving_Group

Caption: Generalized SNAr pathway for 2-Fluoronicotinamide.

Synthesis of 2-Fluoronicotinamide: A Detailed Protocol

The synthesis of 2-Fluoronicotinamide is most commonly achieved from its corresponding carboxylic acid, 2-fluoronicotinic acid. The following protocol is a representative procedure.

Experimental Protocol: Synthesis from 2-Fluoronicotinic Acid

This two-step, one-pot procedure involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Materials:

  • 2-Fluoronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene or toluene

  • Ammonia gas (NH₃) or concentrated ammonium hydroxide

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoronicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 10-20 mL per gram of acid).

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases and the solid has dissolved.

    • Causality: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride, which is susceptible to nucleophilic attack by ammonia.

  • Amidation:

    • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

    • To the resulting crude acid chloride, add anhydrous benzene or toluene.

    • Cool the mixture in an ice bath and bubble ammonia gas through the solution for 2-3 hours, or add concentrated ammonium hydroxide dropwise with vigorous stirring.

    • Causality: Ammonia acts as the nucleophile, attacking the carbonyl carbon of the acid chloride to form the amide.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x volume of water).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 2-Fluoronicotinamide by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.

Synthesis Workflow

Synthesis_Workflow Start 2-Fluoronicotinic Acid Step1 React with SOCl₂ (Thionyl Chloride) Start->Step1 Intermediate 2-Fluoronicotinoyl Chloride (in situ) Step1->Intermediate Step2 React with NH₃ (Ammonia) Intermediate->Step2 Product Crude 2-Fluoronicotinamide Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Final Pure 2-Fluoronicotinamide Purification->Final

Caption: Workflow for the synthesis of 2-Fluoronicotinamide.

Applications in Research and Drug Discovery

2-Fluoronicotinamide is a valuable intermediate in the synthesis of a diverse range of biologically active compounds. [1]

  • Pharmaceuticals: It serves as a precursor for compounds with potential anti-inflammatory, neuroprotective, anticancer, and antiviral properties. [1][4]The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a drug candidate.

  • Agrochemicals: It is used in the synthesis of novel pesticides and other agricultural chemicals, where the fluorinated pyridine scaffold can contribute to increased efficacy and target specificity. [1]* Positron Emission Tomography (PET) Imaging: The 2-fluoropyridine motif is of interest for the development of ¹⁸F-labeled PET tracers for in vivo imaging. [4]

Conclusion

2-Fluoronicotinamide is a chemically versatile and synthetically valuable compound. Its unique structural and electronic properties, primarily governed by the fluorine substituent, make it an attractive starting material for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its reactivity, particularly its propensity for nucleophilic aromatic substitution, allows for the rational design and synthesis of novel, high-value molecules. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists working with this important chemical entity.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Institutes of Health. [Link]

  • Cas 364-22-7, 2-Fluoronicotinamide. LookChem. [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2016). Organic Letters. [Link]

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An In-Depth Technical Guide to 2-Fluoropyridine-3-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with approximately a quarter of all pharmaceuticals on the market containing this unique element.[1] The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, bioavailability, and target selectivity.[1][2] Among the myriad of fluorinated heterocycles, the 2-fluoropyridine-3-carboxamide core represents a privileged scaffold in drug discovery. Its unique electronic and structural features make it a valuable building block for developing novel therapeutics targeting a range of diseases. This guide provides a comprehensive technical overview of 2-fluoropyridine-3-carboxamide, from its synthesis and characterization to its applications in the development of next-generation pharmaceuticals.

Physicochemical Properties

PropertyValueSource
IUPAC Name2-fluoropyridine-3-carboxamideN/A
Synonyms2-Fluoronicotinamide[3]
CAS Number364-22-7[4]
Molecular FormulaC₆H₅FN₂O[4]
Molecular Weight140.12 g/mol [4]

Synthesis of 2-Fluoropyridine-3-carboxamide: A Self-Validating Protocol

The synthesis of 2-fluoropyridine-3-carboxamide can be effectively achieved through a halogen exchange reaction, a common and reliable method for introducing fluorine into aromatic rings.[5] The following protocol details a robust procedure starting from the readily available 2-chloronicotinamide.

Experimental Protocol: Halogen Exchange Reaction

Objective: To synthesize 2-fluoropyridine-3-carboxamide from 2-chloronicotinamide via a nucleophilic aromatic substitution (halogen exchange) reaction.

Materials:

  • 2-Chloronicotinamide

  • Anhydrous Potassium Fluoride (KF)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloronicotinamide (1 equivalent) and anhydrous potassium fluoride (3-5 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry. The use of an aprotic polar solvent like DMSO is crucial as it effectively solvates the potassium fluoride and facilitates the nucleophilic attack of the fluoride ion.[6]

  • Heating: Heat the reaction mixture to a temperature between 150-180 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy of the C-Cl bond cleavage.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine to remove any remaining DMSO and water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude 2-fluoropyridine-3-carboxamide by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy. The expected spectroscopic data should be consistent with the structure of 2-fluoropyridine-3-carboxamide.

Self-Validation:

  • TLC Analysis: A successful reaction will show a new spot with a different Rf value corresponding to the product and the disappearance of the starting material spot.

  • NMR Spectroscopy: The ¹H NMR spectrum should show characteristic shifts for the pyridine ring protons, influenced by the electron-withdrawing fluorine and carboxamide groups. The ¹⁹F NMR will show a singlet characteristic of the fluorine atom on the pyridine ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 2-fluoropyridine-3-carboxamide (140.12 g/mol ).[4]

Synthesis_Workflow start Start: 2-Chloronicotinamide & KF step1 Add anhydrous DMSO start->step1 step2 Heat to 150-180 °C with stirring step1->step2 step3 Reaction Monitoring (TLC/HPLC) step2->step3 step4 Workup: Quench with water step3->step4 step5 Extraction with Ethyl Acetate step4->step5 step6 Wash with Brine & Dry step5->step6 step7 Purification: Column Chromatography step6->step7 end End: 2-Fluoropyridine-3-carboxamide step7->end

Caption: Synthetic workflow for 2-fluoropyridine-3-carboxamide.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the deshielding effects of the fluorine, the nitrogen atom in the ring, and the carboxamide group.

  • ¹³C NMR: The carbon NMR will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to a pyridine ring.[7]

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680 cm⁻¹), and C-F stretching (around 1250-1000 cm⁻¹).[8]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 140, corresponding to the molecular weight of the compound.

Applications in Drug Discovery

The 2-fluoropyridine-3-carboxamide scaffold is a valuable building block in the design of various therapeutic agents, particularly in the fields of infectious diseases and oncology.

Antitubercular Activity

Several studies have highlighted the potential of pyridine carboxamide derivatives as potent antitubercular agents.[9][10] The carboxamide moiety is a key feature in several established and investigational anti-TB drugs. For instance, pyrazinamide, a first-line anti-TB drug, is a pyrazine carboxamide. The introduction of a fluorine atom at the 2-position of the pyridine ring can enhance the metabolic stability and cell permeability of the molecule, potentially leading to improved efficacy against Mycobacterium tuberculosis.[9] Derivatives of 2-aminopyridine-3-carbonitrile have shown promising in vitro antitubercular activity, suggesting that the broader class of 3-substituted pyridines warrants further investigation.[1]

Antifungal Activity

Pyridine carboxamide derivatives have also been explored as potential antifungal agents.[11] Some of these compounds are known to act as succinate dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt the fungal respiratory chain. The 2-fluoropyridine-3-carboxamide core can be incorporated into more complex molecules to optimize their binding to the target enzyme and enhance their antifungal potency.

Applications core 2-Fluoropyridine-3-carboxamide Scaffold app1 Antitubercular Drug Discovery core->app1 Metabolic Stability, Target Interaction app2 Antifungal Drug Discovery core->app2 Scaffold for SDHIs app3 Other Therapeutic Areas (e.g., Oncology, CNS) core->app3 Versatile Building Block

Caption: Applications of the 2-fluoropyridine-3-carboxamide scaffold.

Conclusion and Future Directions

2-Fluoropyridine-3-carboxamide is a molecule of significant interest in medicinal chemistry. Its synthesis via halogen exchange is a practical and scalable method. The strategic placement of the fluorine atom and the carboxamide group imparts desirable physicochemical properties that make it an attractive scaffold for the development of novel drugs. While its direct biological activity is not extensively documented, its presence in a variety of biologically active derivatives, particularly those with antitubercular and antifungal properties, underscores its importance. Future research should focus on the synthesis and biological evaluation of a wider range of 2-fluoropyridine-3-carboxamide derivatives to fully exploit the therapeutic potential of this versatile chemical entity.

References

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  • Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), 11485–11503. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Brust, F., et al. (2011). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Applied Radiation and Isotopes, 69(7), 1054-1058. [Link]

  • Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118–124. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

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molecular weight of 2-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoronicotinamide (CAS: 364-22-7): Properties, Characterization, and Strategic Applications

Executive Summary

2-Fluoronicotinamide is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its molecular structure, a pyridine ring functionalized with a fluorine atom and an amide group, makes it a valuable precursor for synthesizing complex molecules with enhanced biological activity. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 2-Fluoronicotinamide, covering its core physicochemical properties, validated methods for synthesis and characterization, key applications in drug discovery, and essential safety protocols.

Core Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. 2-Fluoronicotinamide is identified by the Chemical Abstracts Service (CAS) number 364-22-7.[1][2][3] Its molecular formula is C₆H₅FN₂O, from which its molecular weight is calculated.[1][2][4]

The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry. Different sources may provide slightly varied computed values based on isotopic abundance. The most commonly cited molecular weight is 140.12 g/mol .[1][2][5]

Table 1: Core Physicochemical Properties of 2-Fluoronicotinamide

PropertyValueSource(s)
Molecular Formula C₆H₅FN₂O[1][2][4]
Molecular Weight 140.12 g/mol (also cited as 140.11 g/mol )[1][2][4][5]
IUPAC Name 2-fluoropyridine-3-carboxamide[4]
Synonyms 2-fluoro-nicotinic acid amide, 2-fluoropyridine-3-carboxamide[1][4]
CAS Number 364-22-7[1][2][3]
Melting Point 120.9-122 °C[1][5]
Boiling Point 287.9 °C at 760 mmHg[1][5]
Density 1.327 g/cm³[1]
Flash Point 127.9 °C[1]
Recommended Storage 2-8 °C, in a dry, cool, well-ventilated place[1][3]

The Strategic Role of Fluorine in Drug Discovery

The presence of the fluorine atom at the 2-position of the pyridine ring is not trivial; it is a deliberate design element for medicinal chemists. Fluorine, being the most electronegative element, imparts unique properties to organic molecules.[6] Its introduction can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[6]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and cell permeability.

  • Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins, thereby enhancing binding affinity and potency.[6]

  • Improved Bioavailability: By altering lipophilicity (logP), fluorine substitution can fine-tune a molecule's ability to cross biological membranes, a critical factor for oral bioavailability.[6][7]

These benefits are why fluorinated compounds are prevalent across diverse therapeutic areas, including oncology, virology, and neurology.[6][8] 2-Fluoronicotinamide serves as a readily available scaffold to introduce these advantages into novel drug candidates.[9]

Synthesis and Quality Control Workflow

The reliable synthesis and rigorous characterization of 2-Fluoronicotinamide are paramount for its use in research and development. A common and logical synthetic route involves the amidation of an activated 2-fluoronicotinic acid derivative.

G cluster_synthesis Synthesis Pathway A 2-Fluoronicotinic Acid (CAS: 393-55-5) B Intermediate: 2-Fluoronicotinoyl Chloride A->B Activation (e.g., SOCl₂, Oxalyl Chloride) C 2-Fluoronicotinamide (Final Product) B->C Amination (e.g., NH₄OH, NH₃ gas) G A Synthesized Product B Mass Spectrometry (Confirms MW) A->B C NMR Spectroscopy (Confirms Structure) A->C D IR Spectroscopy (Confirms Functional Groups) A->D E Purity & Identity Confirmed (Release for Use) B->E C->E D->E

Sources

Navigating the Solubility Landscape of 2-Fluoronicotinamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility of 2-Fluoronicotinamide in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. While specific quantitative solubility data for 2-Fluoronicotinamide is not extensively available in public literature, this guide establishes a framework for understanding and determining its solubility profile. We will delve into the physicochemical properties of 2-Fluoronicotinamide, the theoretical principles governing its solubility, and provide a detailed, field-proven protocol for experimental solubility determination. This guide is designed to equip researchers with the necessary knowledge to confidently approach the formulation and development of drug candidates incorporating this versatile fluorinated building block.

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug molecule from the laboratory to the patient, solubility is a paramount physicochemical property that dictates its fate. For active pharmaceutical ingredients (APIs) like 2-Fluoronicotinamide, understanding its solubility in various organic solvents is not merely an academic exercise; it is a cornerstone of successful drug development.[1] The strategic incorporation of fluorine into drug candidates has become a powerful tool for medicinal chemists to enhance metabolic stability, binding affinity, and bioavailability.[2][3] 2-Fluoronicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a valuable building block in the synthesis of novel therapeutics, with potential applications as an anti-inflammatory and neuroprotective agent.[4][5]

The solubility of 2-Fluoronicotinamide in organic solvents directly impacts several critical stages of drug development:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for achieving optimal reaction yields and facilitating effective purification through techniques like crystallization.

  • Formulation: The ability to dissolve the API in a suitable solvent system is fundamental to developing various dosage forms, from oral solutions to injectables.

  • Pharmacokinetics: Solubility influences the dissolution rate of the final drug product, which in turn affects its absorption and overall bioavailability.

This guide will provide a comprehensive overview of the factors influencing the solubility of 2-Fluoronicotinamide and a robust methodology for its experimental determination.

Physicochemical Properties of 2-Fluoronicotinamide

To understand the solubility behavior of 2-Fluoronicotinamide, it is essential to first consider its key physicochemical properties.

PropertyValueSource
Molecular FormulaC6H5FN2O[4][6]
Molecular Weight140.12 g/mol [4][6]
Melting Point120.9-122 °C[4]
Boiling Point287.9 °C at 760 mmHg[4]
Density1.327 g/cm³[4]
pKa (Predicted)14.10 ± 0.50[4]
XLogP31.1[6]

The presence of both a fluorine atom and a primary amide group on the pyridine ring imparts a unique electronic and structural character to the molecule. The electronegative fluorine atom can participate in dipole-dipole interactions and potentially weak hydrogen bonding, while the amide group is a strong hydrogen bond donor and acceptor. The positive XLogP3 value suggests a moderate lipophilicity. These features collectively dictate its interaction with various organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (2-Fluoronicotinamide) and the solvent.

  • Hydrogen Bonding: The primary amide group of 2-Fluoronicotinamide is capable of forming strong hydrogen bonds. Protic solvents, such as alcohols (e.g., methanol, ethanol), which can also act as hydrogen bond donors and acceptors, are expected to be effective at solvating 2-Fluoronicotinamide.

  • Dipole-Dipole Interactions: The polar nature of the pyridine ring, enhanced by the electronegative fluorine atom and the amide group, allows for significant dipole-dipole interactions. Polar aprotic solvents, such as acetone and ethyl acetate, can engage in these interactions, contributing to solubility.

  • Van der Waals Forces: Nonpolar solvents, like toluene and heptane, primarily interact through weaker Van der Waals forces. While some level of solubility might be observed, it is generally expected to be lower compared to polar solvents.

The interplay of these forces, along with the energy required to overcome the crystal lattice forces of the solid 2-Fluoronicotinamide, will ultimately determine the extent of its solubility in a given solvent.

Illustrative Solubility Profile of 2-Fluoronicotinamide

Organic SolventSolvent TypePredicted Solubility (g/L)
MethanolPolar Protic> 100
EthanolPolar Protic> 100
IsopropanolPolar Protic50 - 100
AcetonePolar Aprotic20 - 50
Ethyl AcetatePolar Aprotic10 - 20
DichloromethanePolar Aprotic5 - 10
TolueneNonpolar< 1
HeptaneNonpolar< 0.1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This method is reliable for both highly soluble and poorly soluble compounds and is based on achieving a saturated solution in equilibrium with the solid phase.[7][9]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-Fluoronicotinamide.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess 2-Fluoronicotinamide to a known volume of solvent seal Seal the vial to prevent solvent evaporation prep->seal agitate Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72h) seal->agitate separate Separate the solid and liquid phases (Centrifugation or Filtration) agitate->separate aliquot Take a known volume of the supernatant separate->aliquot dilute Dilute the aliquot with a suitable mobile phase aliquot->dilute analyze Analyze the concentration by a validated analytical method (e.g., HPLC) dilute->analyze

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 2-Fluoronicotinamide (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Calibrated pipettes and tips

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation:

    • Add an excess amount of solid 2-Fluoronicotinamide to a series of vials. A preliminary test can help estimate the required amount to ensure a saturated solution with undissolved solid remaining.[10]

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent any solvent loss due to evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[10][11] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[10]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Separate the saturated solution (supernatant) from the solid material. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE for organic solvents) to remove any undissolved particles. Care must be taken to avoid adsorption of the solute onto the filter material, which can be a source of error for poorly soluble compounds.[9]

  • Analysis:

    • Immediately after separation, carefully pipette a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method. This also prevents precipitation of the compound.[10][11]

    • Determine the concentration of 2-Fluoronicotinamide in the diluted sample using a validated HPLC method. High-performance liquid chromatography is preferred over spectrophotometric methods as it can distinguish the API from any potential impurities or degradants.[9]

  • Calculation:

    • Calculate the original concentration of 2-Fluoronicotinamide in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[11]

Implications for Drug Development

The experimentally determined solubility data for 2-Fluoronicotinamide has direct and practical implications for drug development professionals:

  • Process Chemistry: Knowledge of solubility in various solvents will guide the selection of appropriate reaction and crystallization media, optimizing yield and purity.

  • Formulation Science: The solubility profile will inform the choice of excipients and the feasibility of different dosage forms. For instance, high solubility in a pharmaceutically acceptable solvent may allow for the development of a liquid formulation.

  • Preclinical Development: Understanding the solubility is a prerequisite for in vitro and in vivo studies, as it dictates how the compound can be prepared for administration to achieve the desired concentration.

Conclusion

While a comprehensive public database on the solubility of 2-Fluoronicotinamide in organic solvents is yet to be established, this technical guide provides the theoretical foundation and a robust experimental framework for its determination. By understanding the physicochemical properties of the molecule and applying a systematic approach like the shake-flask method, researchers can generate the critical solubility data needed to advance their drug discovery and development programs. The strategic application of this knowledge will undoubtedly pave the way for the successful translation of 2-Fluoronicotinamide-containing molecules into viable therapeutic agents.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • 2-Fluoronicotinamide. LookChem. Available at: [Link]

  • 2-Fluoronicotinamide | C6H5FN2O | CID 252367. PubChem. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). Available at: [Link]

  • 2- Fluoronicotinamide API. TheTruthLabs.com. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02). Available at: [Link]

  • Equilibrium Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • 2-Fluoro-4-methylnicotinamide | C7H7FN2O | CID 144470774. PubChem. Available at: [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available at: [Link]

  • Equilibrium Solubility Measurement of Compounds With Low Dissolution Rate by Higuchi's Facilitated Dissolution Method. A Validation Study. PubMed. Available at: [Link]

  • Solubility and thermodynamic properties of flonicamid in pure and binary solvents in the temperature range of 283.15 ∼ 323.15 K. ResearchGate. Available at: [Link]

  • 6-Bromo-2-fluoronicotinamide | C6H4BrFN2O | CID 138682323. PubChem. Available at: [Link]

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  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2025-12-16). Available at: [Link]

  • 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024-10-01). National Science Review. Available at: [Link]

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2-Fluoronicotinamide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Characterization of 2-Fluoronicotinamide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-Fluoronicotinamide (CAS: 364-22-7), a key building block in medicinal and agricultural chemistry.[1] As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer an in-depth interpretation grounded in first principles and field-proven experience. This document is designed for researchers, scientists, and drug development professionals, detailing the expert analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causality behind experimental choices, describe self-validating protocols, and synthesize the data to provide an unambiguous structural confirmation of the molecule.

Molecular Structure and Physicochemical Properties

2-Fluoronicotinamide, with the IUPAC name 2-fluoropyridine-3-carboxamide, is a derivative of nicotinamide (a form of vitamin B3).[1][2] Its unique electronic properties, imparted by the electron-withdrawing fluorine atom at the C2 position of the pyridine ring, make it a valuable synthon in drug discovery.

PropertyValueSource
Molecular Formula C₆H₅FN₂OPubChem[2]
Molecular Weight 140.11 g/mol PubChem[2]
CAS Number 364-22-7ChemicalBook[3]
Melting Point 120.9-122 °CChemicalBook[1][3]
IUPAC Name 2-fluoropyridine-3-carboxamidePubChem[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2-Fluoronicotinamide, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework and the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number, environment, and connectivity of protons in the molecule. The aromatic region is of particular interest, showing characteristic splitting patterns due to spin-spin coupling between adjacent protons and through-space or through-bond coupling with the fluorine atom.

Predicted and Experimental ¹H NMR Data

Proton AssignmentMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale
H-6ddd~8.32J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.8, J(H6-F) ≈ 1.0Located ortho to the ring nitrogen, this proton is the most deshielded. It shows coupling to H-5, a small long-range coupling to H-4, and potentially a small through-bond coupling to fluorine. The literature reports a doublet of doublets, likely simplifying the smaller couplings.[3]
H-4ddd~8.17J(H4-H5) ≈ 8.0, J(H4-F) ≈ 6.0, J(H4-H6) ≈ 1.8Situated ortho to the electron-withdrawing carboxamide group, this proton is significantly deshielded. It exhibits a large coupling to H-5, a key through-bond coupling to the fluorine atom, and a small meta-coupling to H-6. The literature reports this as a multiplet.[3]
H-5ddd~7.40J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5, J(H5-F) ≈ 3.0This proton is meta to the carboxamide and ortho to the nitrogen, showing coupling to both H-4 and H-6. A smaller coupling to the fluorine is also expected.
-NH₂br s (x2)~7.92, ~7.79N/AThe two amide protons are diastereotopic and may appear as two broad singlets due to quadrupole broadening from the nitrogen and restricted rotation around the C-N bond. Their chemical shift is solvent-dependent.[3]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of 2-Fluoronicotinamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is preferable for clearly observing the exchangeable amide protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify multiplet analysis.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the carbon skeleton. The presence of fluorine introduces C-F coupling, which splits the signals of nearby carbons into doublets or more complex multiplets, providing invaluable structural information.[4]

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Shift (δ, ppm)Expected C-F Coupling (J, Hz)Rationale
C=O~164³J(C-F) ≈ 3-5 HzThe amide carbonyl carbon. A small three-bond coupling to fluorine is expected.
C-2~160 (d)¹J(C-F) ≈ 240-260 HzDirectly attached to fluorine, this carbon is significantly deshielded and exhibits a very large one-bond C-F coupling, appearing as a doublet.
C-6~151⁴J(C-F) ≈ 3-4 HzOrtho to the ring nitrogen, this carbon is deshielded. A small four-bond coupling to fluorine may be observed.
C-4~141²J(C-F) ≈ 15-20 HzOrtho to the carboxamide group, showing a characteristic two-bond C-F coupling.
C-3~120²J(C-F) ≈ 18-25 HzThe carbon bearing the carboxamide group is shielded relative to C-4 and C-6 and shows a two-bond coupling to fluorine.
C-5~118³J(C-F) ≈ 4-6 HzThis carbon is expected to be the most shielded of the aromatic carbons and will show a smaller three-bond coupling to fluorine.

Experimental Protocol: ¹³C{¹H} NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) is beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform with 1-2 Hz of line broadening. Reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.[5][6] Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, these spectra can be acquired rapidly.[6]

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Shift (δ, ppm) | Multiplicity | Expected H-F Coupling (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | C2-F | -60 to -80 | ddd | J(F-H4) ≈ 6.0, J(F-H5) ≈ 3.0, J(F-H6) ≈ 1.0 | The chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring.[7] The signal will be split by the adjacent protons, primarily H-4. |

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample Preparation: The same sample used for ¹H NMR is sufficient.

  • Instrumentation: A spectrometer with a probe tunable to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Decoupling: Can be run with or without proton decoupling. The coupled spectrum is more informative for confirming assignments.

    • Spectral Width: A wide spectral width (~300 ppm) is initially recommended to locate the peak.

    • Reference: An external reference like CFCl₃ (δ = 0 ppm) or an internal standard like hexafluorobenzene (δ = -164.9 ppm) is used.[8][9]

    • Number of Scans: 16-32 scans are usually adequate.

  • Processing: Standard Fourier transform and phasing. No line broadening is typically needed due to sharp signals.

Caption: NMR spin-spin coupling network in 2-Fluoronicotinamide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-3200N-H StretchPrimary Amide (-NH₂)Typically appears as two distinct sharp-to-medium bands (symmetric and asymmetric stretching).[10]
3100-3000C-H StretchAromatic (sp² C-H)Characteristic of C-H bonds on the pyridine ring.[11]
~1680C=O StretchAmide I BandA very strong and sharp absorption, characteristic of the amide carbonyl group.[12]
~1600, ~1470C=C StretchAromatic RingMedium intensity absorptions from the pyridine ring skeletal vibrations.
~1580N-H BendAmide II BandA medium to strong band associated with the bending of the N-H bonds.
~1250C-F StretchAryl-FluorideA strong absorption characteristic of the carbon-fluorine bond.

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for solid samples as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid 2-Fluoronicotinamide powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

  • Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Processing: The software automatically performs a background subtraction, providing the final transmittance or absorbance spectrum.

IR_Functional_Groups cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule 2-Fluoronicotinamide Amide Primary Amide Molecule->Amide Aromatic Aromatic Ring Molecule->Aromatic CF Aryl-Fluoride Molecule->CF NH_stretch ~3300 (N-H Stretch) Amide->NH_stretch CO_stretch ~1680 (C=O Stretch) Amide->CO_stretch CC_stretch ~1600 (C=C Stretch) Aromatic->CC_stretch CF_stretch ~1250 (C-F Stretch) CF->CF_stretch

Caption: Correlation of functional groups to key IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Mass Spectrometry Data

Ionm/zMethodRationale
[M+H]⁺141.1ESIElectrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion. The calculated exact mass of C₆H₆FN₂O⁺ is 141.0468, consistent with the observed value.[3]
[M-NH₂]⁺124.0ESI-MS/MSA likely fragmentation pathway involves the loss of the amino group (•NH₂) from the protonated parent ion.
[M-CONH₂]⁺96.0ESI-MS/MSAnother common fragmentation is the loss of the entire primary amide group (•CONH₂) to yield a 2-fluoropyridinium cation.

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of 2-Fluoronicotinamide (~10-20 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is essential for promoting protonation in positive ion mode.

  • Instrumentation: An ESI-equipped mass spectrometer (e.g., a quadrupole, ion trap, or time-of-flight (TOF) analyzer). High-resolution instruments (like TOF or Orbitrap) are preferred for accurate mass measurements.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120 °C.[13]

    • Desolvation Gas Flow: Set according to instrument specifications to aid solvent evaporation.

    • Mass Range: Scan from m/z 50 to 300 to ensure capture of the parent ion and potential low-mass fragments.

  • MS/MS (for fragmentation): If fragmentation data is desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 141.1) in the first mass analyzer and inducing collision-induced dissociation (CID) with an inert gas (e.g., argon) before scanning the resulting fragments in the second mass analyzer.

MS_Fragmentation Parent [M+H]⁺ m/z = 141.1 Frag1 [M-NH₂]⁺ m/z = 124.0 Parent->Frag1 - •NH₂ Frag2 [M-CONH₂]⁺ m/z = 96.0 Parent->Frag2 - •CONH₂

Caption: Proposed ESI-MS fragmentation pathway for 2-Fluoronicotinamide.

Integrated Spectroscopic Analysis & Conclusion

The true power of spectroscopic analysis lies in the synthesis of all available data.

  • Mass Spectrometry confirms the molecular formula C₆H₅FN₂O with a protonated molecular ion at m/z 141.1.

  • IR Spectroscopy confirms the presence of key functional groups: a primary amide (N-H and C=O stretches) and an aromatic C-F bond.

  • NMR Spectroscopy provides the definitive structural proof. ¹H NMR shows three distinct aromatic protons with splitting patterns consistent with a 2,3-disubstituted pyridine ring. Crucially, ¹³C and ¹⁹F NMR confirm the position of the fluorine atom through characteristic C-F and H-F coupling constants.

Together, these orthogonal techniques provide an unambiguous, self-validating confirmation of the structure of 2-Fluoronicotinamide. This guide serves as a robust framework for the characterization of this and similar fluorinated heterocyclic compounds, emphasizing the importance of a multi-technique approach and a deep understanding of the underlying principles for confident structural elucidation in a research and development setting.

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  • National Institutes of Health. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Retrieved from [Link]

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A Researcher's Guide to Sourcing and Qualifying 2-Fluoronicotinamide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties such as metabolic stability and binding affinity.[1][2] 2-Fluoronicotinamide (CAS No. 364-22-7) has emerged as a valuable chemical building block for the synthesis of novel therapeutics, particularly in the development of anticancer and antiviral agents.[3][4][5] The success of any research and development program hinges on the quality and reliability of its starting materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying reputable commercial suppliers of 2-Fluoronicotinamide and establishing a robust in-house quality control system for incoming materials.

Introduction: The Role of 2-Fluoronicotinamide in Medicinal Chemistry

2-Fluoronicotinamide is a derivative of nicotinamide (a form of vitamin B3) and belongs to the pyridine class of compounds.[4] Its structure, featuring a fluorine atom at the 2-position of the pyridine ring, makes it an attractive intermediate for several reasons:

  • Modulation of Electronic Properties: The high electronegativity of the fluorine atom can significantly alter the electronic distribution within the pyridine ring, influencing pKa and interaction with biological targets.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, allowing fluorine to serve as a bioisostere for a hydrogen atom, effectively blocking sites of metabolic oxidation and increasing a drug candidate's half-life.[1]

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within protein binding pockets, potentially increasing ligand affinity and selectivity.

Given its utility, sourcing high-purity 2-Fluoronicotinamide is a critical first step in the synthesis of novel chemical entities for pharmaceutical development.[3][6]

Commercial Supplier Landscape

A variety of chemical suppliers offer 2-Fluoronicotinamide for research and bulk manufacturing purposes. The selection of a supplier should be based on a combination of factors including product purity, available quantities, documentation, and company reputation. Below is a comparative table of representative suppliers.

SupplierStated PurityAvailable Pack SizesAdditional Information
Amadis Chemical Company Limited97%mgs, gs, kgsProduct code A874354.[7]
Amatek Scientific Co. Ltd.97% (HPLC)5g, 25g, 100g, 1kgOffers purity analysis by HPLC.[7]
BLD Pharmatech Ltd.Not specified for this product, but company is ISO 9001, 14001, 45001 certified.Custom bulk inquiries.Leading manufacturer of research chemicals, including heterocycles.[8]
CookeChem98%5g and upProvides MDL number MFCD11100137.[9]
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.95+%1g, 5g, 10gSpecializes in biopharmaceutical R&D materials.[7]
Shanghai Yirong Biology Science and Technology Co., Ltd.98%500g, 1kgFocus on biological science and technology reagents.[7]

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own diligence. Availability and specifications are subject to change.

The Cornerstone of Quality: The Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a document issued by a supplier that confirms a product meets its predetermined specifications. It is the most critical piece of documentation for assessing the quality of a chemical reagent.[10] For a compound like 2-Fluoronicotinamide, a comprehensive CoA should include:

  • Identity Confirmation: Data from techniques like ¹H NMR (Proton Nuclear Magnetic Resonance) or Mass Spectrometry (MS) to confirm the molecular structure.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage. This is arguably the most important metric for a starting material.

  • Physical Properties: Appearance, melting point, and solubility.[4]

  • Residual Solvent Analysis: Identifies and quantifies any solvents remaining from the synthesis and purification process.

Expert Insight: Never accept a reagent for use in GMP or critical-path research without a lot-specific CoA. If a supplier cannot provide one, it should be considered a significant red flag regarding their quality control procedures.

Workflow for Procurement and Incoming Quality Control (QC)

To ensure the integrity of research, it is imperative to establish a self-validating system for the procurement and qualification of critical reagents. Relying solely on a supplier's CoA is insufficient; an orthogonal, in-house verification step is a hallmark of a robust scientific process.[11][12][13]

The following diagram outlines a best-practice workflow for sourcing and qualifying 2-Fluoronicotinamide.

procurement_workflow cluster_0 Supplier Vetting cluster_1 Procurement cluster_2 In-House QC Verification cluster_3 Decision cluster_4 Material Status S1 Identify Potential Suppliers S2 Request & Review Sample CoAs S1->S2 S3 Assess Supplier Reputation & ISO Certs S2->S3 P1 Place Order for Small Evaluation Batch S3->P1 P2 Receive Material & Lot-Specific CoA P1->P2 QC1 Perform Identity Test (e.g., ¹H NMR) P2->QC1 QC2 Perform Purity Test (e.g., HPLC) P2->QC2 QC3 Compare In-House Data with Supplier CoA QC1->QC3 QC2->QC3 D1 Data Match? QC3->D1 PASS Release for R&D Use D1->PASS Yes FAIL Quarantine & Reject Lot Contact Supplier D1->FAIL No

Caption: Workflow for Sourcing and Qualifying 2-Fluoronicotinamide.

Experimental Protocol: Incoming QC Verification

This protocol describes a standard procedure for the in-house verification of 2-Fluoronicotinamide.

Objective: To confirm the identity and purity of a newly received lot of 2-Fluoronicotinamide against the supplier's Certificate of Analysis.

5.1. Materials & Equipment

  • 2-Fluoronicotinamide (newly received lot)

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide) with TMS (Tetramethylsilane)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or other appropriate modifier)

  • NMR Spectrometer (≥400 MHz)

  • HPLC System with UV Detector

  • Analytical Balance

  • Volumetric flasks, pipettes, vials

5.2. Part A: Identity Verification via ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Fluoronicotinamide and dissolve it in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a ≥400 MHz spectrometer.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for the aromatic protons and the amide (-CONH₂) protons.

    • The chemical shifts and coupling patterns should be consistent with the structure of 2-Fluoronicotinamide.

    • Compare the acquired spectrum with a reference spectrum or literature data to confirm identity. The absence of significant unexpected signals suggests high purity.

5.3. Part B: Purity Assessment via Reverse-Phase HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation: Prepare a stock solution of 2-Fluoronicotinamide at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Water:Acetonitrile). Prepare a working standard at ~0.1 mg/mL by diluting the stock solution.

  • HPLC Method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 260 nm

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate. (Note: This is a generic gradient and must be optimized).

  • Data Analysis:

    • Inject the working standard.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Compare this value to the purity stated on the supplier's CoA. A variance of >2% may warrant further investigation.[13]

Conclusion

The integrity of drug discovery and development research is fundamentally linked to the quality of the chemical building blocks used.[11] 2-Fluoronicotinamide is a key intermediate whose reliable sourcing is paramount. By implementing a rigorous supplier vetting process, critically evaluating the Certificate of Analysis, and performing independent in-house quality control testing, research organizations can mitigate risks associated with reagent quality. This structured approach ensures that subsequent synthetic campaigns and biological evaluations are built upon a foundation of chemical certainty, ultimately accelerating the path to discovery.

References

  • 2- Fluoronicotinamide API. TheTruthLabs.com. Available at: [Link]

  • Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. Available at: [Link]

  • The Ultimate Guide to Pharmaceutical Quality Control Testing. Broughton Life Sciences. Available at: [Link]

  • Quality Control During Drug Development. Technology Networks. Available at: [Link]

  • Cas 364-22-7, 2-Fluoronicotinamide. LookChem. Available at: [Link]

  • Certificates of Analysis. Avantik. Available at: [Link]

  • Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. Medium. Available at: [Link]

  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. ResearchGate. Available at: [Link]

  • 2-Fluoronicotinamide | C6H5FN2O | CID 252367. PubChem - NIH. Available at: [Link]

  • Fertin Pharma | Let's make efficacy feel good! Fertin Pharma. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

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Introduction: The Strategic Role of 2-Fluoronicotinamide in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Fluoronicotinamide

2-Fluoronicotinamide (CAS No: 364-22-7), a fluorinated derivative of nicotinamide (a form of vitamin B3), is a pivotal building block in contemporary drug discovery and agrochemical synthesis.[1] The strategic incorporation of a fluorine atom into the pyridine ring significantly alters the molecule's physicochemical properties. This modification can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making it a valuable intermediate for developing novel therapeutics and crop protection agents.[2][3] Its applications are seen in the development of anti-inflammatory agents, neuroprotective compounds, and other pharmaceuticals.[1][4]

Given its reactivity and potential biological effects, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for researchers and scientists. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 2-Fluoronicotinamide, ensuring the protection of laboratory personnel and the integrity of research outcomes.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the potential hazards associated with a substance. 2-Fluoronicotinamide is classified with several hazards that necessitate careful handling to mitigate risk.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating hazard information. 2-Fluoronicotinamide is classified as a hazardous substance with the following warnings.[5][6]

Hazard Class Hazard Statement GHS Code Description
Acute Toxicity, OralHarmful if swallowedH302Ingestion of the substance can cause adverse health effects.
Acute Toxicity, DermalHarmful in contact with skinH312Skin contact can lead to toxic effects.
Acute Toxicity, InhalationHarmful if inhaledH332Inhalation of dust or aerosols can be harmful.
Skin IrritationCauses skin irritationH315Direct contact can cause inflammation and irritation of the skin.
Eye IrritationCauses serious eye irritationH319Can cause significant, but reversible, eye irritation upon contact.
Specific Target Organ ToxicityMay cause respiratory irritationH335Inhalation may lead to irritation of the respiratory tract.

This data is synthesized from multiple safety data sheets to provide a comprehensive hazard profile.[5][6][7]

Physical and Chemical Properties

Understanding the physical properties of 2-Fluoronicotinamide is crucial for anticipating its behavior under various laboratory conditions and for safe storage.

Property Value Source
Molecular Formula C₆H₅FN₂O[1]
Molecular Weight 140.12 g/mol [1]
Appearance White to off-white crystalline powder[8]
Melting Point 120.9-122 °C[1][8]
Boiling Point 287.9 °C at 760 mmHg[1]
Flash Point 127.9 °C[1]
Storage Temperature 2-8°C[1][8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining environmental controls with personal protection, is essential. The causality is clear: engineering controls reduce the ambient concentration of the hazard, while PPE provides a final barrier against direct contact.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of solid 2-Fluoronicotinamide that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is non-negotiable due to its classification as "Harmful if inhaled" (H332) and a respiratory irritant (H335).[5][7][9]

  • Ventilation: The laboratory should be equipped with a general ventilation system that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of any fugitive emissions.[9]

  • Eyewash Stations and Safety Showers: Immediate access to eyewash stations and safety showers is mandatory. These must be located within a 10-second travel distance from the workstation.[10]

Personal Protective Equipment (PPE): A Self-Validating Barrier

The selection of PPE is dictated by a risk assessment of the procedures being performed. For 2-Fluoronicotinamide, the following are required.

Protection Type Specific Equipment Rationale and Standards
Eye and Face Protection Safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes and airborne particles, addressing the H319 "Causes serious eye irritation" hazard. Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[9][10]
Skin Protection Chemical-resistant gloves (Nitrile rubber is a common and effective choice). A fully buttoned lab coat.Prevents dermal exposure, which is critical given the H312 "Harmful in contact with skin" and H315 "Causes skin irritation" classifications. Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[11][12][13]
Respiratory Protection Not typically required if work is conducted within a fume hood.If engineering controls fail or for emergency situations, a NIOSH-approved air-purifying respirator with an appropriate particulate filter (e.g., N95 or P100) should be used.[9][14]

Section 3: Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized protocols is the cornerstone of reproducible science and laboratory safety. The following procedures are designed to minimize exposure and prevent accidents.

Experimental Workflow: Weighing and Solution Preparation

This protocol outlines a self-validating system where safety checks are integrated at each step.

  • Preparation: Before starting, ensure the fume hood is operational and clutter-free. Confirm that an eyewash station and safety shower are accessible. Don all required PPE as detailed in Section 2.2.

  • Aliquotting the Compound:

    • Place a calibrated analytical balance inside the fume hood.

    • Use a spatula to carefully transfer the desired amount of 2-Fluoronicotinamide from the stock container to a tared weigh boat.

    • Causality: Performing this step in the hood contains any dust generated, directly mitigating the inhalation hazard (H332, H335).[7]

    • Close the primary stock container immediately after use.

  • Solubilization:

    • Place the destination flask, containing the appropriate solvent, inside the fume hood.

    • Carefully add the weighed powder to the solvent.

    • Rinse the weigh boat with a small amount of solvent and add it to the flask to ensure a complete quantitative transfer.

  • Post-Handling:

    • Wipe down the spatula and work surface inside the fume hood with a damp cloth.

    • Dispose of the weigh boat and cleaning materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Workflow Visualization

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 weigh Weigh Solid 2-Fluoronicotinamide prep2->weigh dissolve Add to Solvent weigh->dissolve decon Decontaminate Work Area & Tools dissolve->decon waste Dispose of Contaminated Materials as Hazardous Waste decon->waste wash Remove PPE & Wash Hands Thoroughly waste->wash

Caption: Standard workflow for handling 2-Fluoronicotinamide.

Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[1][8][11]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11][15] Contact with these materials could lead to vigorous, exothermic reactions.

  • Hazardous Decomposition: Under fire conditions, thermal decomposition can produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[11]

Section 4: Spill Management and Emergency Procedures

Preparedness is key to effectively managing unexpected events.

Spill Response

For a small spill of solid 2-Fluoronicotinamide:

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operational or increase ventilation in the area.

  • Protect: Don appropriate PPE, including respiratory protection if not in a fume hood.[9]

  • Contain & Clean:

    • Do NOT use water to clean up, as this can create a solution that is harder to contain.

    • Use dry clean-up procedures to avoid generating dust.[7][9]

    • Gently sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal.

Emergency Response Decision Tree

G spill Spill Detected is_large Is the spill large or uncontained? spill->is_large evacuate Evacuate Area & Alert Emergency Services is_large->evacuate Yes ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) is_large->ppe No report Report Incident evacuate->report cleanup Clean up using DRY methods. Avoid generating dust. ppe->cleanup collect Collect in a sealed container for hazardous waste. cleanup->collect decon Decontaminate the area with soap and water. collect->decon decon->report

Caption: Decision tree for 2-Fluoronicotinamide spill response.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.[11][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[11]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[11]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician or poison control center.[15]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.[5]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[5]

References

  • 2-Fluoronicotinamide - LookChem. [Link]

  • 2-Fluoronicotinamide | C6H5FN2O | CID 252367 - PubChem, NIH. [Link]

  • Personal Protective Equipment - US EPA. [Link]

  • Synthesis of 2- and 6-Fluoronicotinamides - Journal of the American Chemical Society. [Link]

  • 2- Fluoronicotinamide API - TheTruthLabs.com. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]

  • UNIT 7: Personal Protective Equipment - CTAHR. [Link]

  • 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem, NIH. [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P
  • 5-Fluoro-2,6-dihydroxynicotinamide | C6H5FN2O3 | CID 135499944 - PubChem. [Link]

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
  • Fluorine in drug discovery: Role, design and case studies - International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - National Science Review. [Link]

  • 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed. [Link]

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2-Fluoronicotinamide: A Versatile and Reactive Building Block for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoronicotinamide has emerged as a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the strategic placement of a fluorine atom and an amide group on a pyridine ring, impart a predictable and highly useful reactivity profile. This guide provides a comprehensive overview of 2-Fluoronicotinamide, detailing its physicochemical properties, synthesis, and, most importantly, its application in core synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity, particularly in nucleophilic aromatic substitution (SNAr), and provide validated, step-by-step protocols for its use. This document is intended to serve as a practical resource for scientists seeking to leverage the synthetic potential of this versatile molecule.

Introduction: The Strategic Advantage of Fluorine in Pyridine Chemistry

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] When placed on a pyridine ring, particularly at the 2-position, the strongly electron-withdrawing nature of fluorine profoundly influences the electronic landscape of the heterocycle.

2-Fluoronicotinamide (C₆H₅FN₂O) capitalizes on this effect.[3] The fluorine atom at the C2 position, coupled with the inherent electron-withdrawing character of the pyridine nitrogen, renders the C2 carbon highly electrophilic and susceptible to nucleophilic attack.[4] The carboxamide group at the C3 position further modulates this reactivity. This predictable activation makes 2-Fluoronicotinamide an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable pathway to a diverse array of substituted nicotinamide derivatives.[5][6] These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[3][7]

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis. The key properties of 2-Fluoronicotinamide are summarized below.

PropertyValueSource
Molecular Formula C₆H₅FN₂OPubChem[8]
Molecular Weight 140.12 g/mol LookChem[3]
CAS Number 364-22-7PubChem[8]
Melting Point 120.9-122 °CLookChem[3]
Boiling Point 287.9 °C at 760 mmHgLookChem[3]
Appearance White to off-white crystalline powder---
pKa (Predicted) 14.10 ± 0.50LookChem[3]
SMILES C1=CC(=C(N=C1)F)C(=O)NPubChem[8]

Spectroscopic data is critical for reaction monitoring and product confirmation. The C-F stretching frequency in fluoropyridines is typically observed in the IR spectrum between 1150 cm⁻¹ and 1250 cm⁻¹.[9] Full spectral data can be found in public databases such as SpectraBase and the NIST Chemistry WebBook.[8][10]

Synthesis of 2-Fluoronicotinamide

While commercially available, understanding the synthesis of the building block itself can provide valuable insights. The preparation of 2-fluoronicotinamides has been a subject of chemical research, establishing reliable synthetic routes.[11] A common laboratory-scale approach involves the diazotization of 2-aminonicotinamide followed by a Schiemann-type reaction, though industrial routes may vary.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of 2-Fluoronicotinamide lies in its role as an electrophile in SNAr reactions. This reaction class is a cornerstone of modern heterocyclic chemistry, enabling the formation of C-N, C-O, and C-S bonds.[5][6]

Mechanistic Principles

The SNAr reaction on 2-Fluoronicotinamide proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the highly electrophilic C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative pyridine nitrogen atom, which stabilizes it.[4]

  • Elimination of Fluoride: Aromaticity is restored by the expulsion of the fluoride leaving group.

The rate-determining step is typically the initial nucleophilic attack.[4] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom exceptionally susceptible to attack and accelerating the formation of the Meisenheimer complex. Consequently, in SNAr reactions, fluoride is an excellent leaving group, often superior to heavier halogens (F > Cl > Br > I), which is the reverse of the trend seen in SN2 reactions.[4]

Caption: General mechanism of SNAr on 2-Fluoronicotinamide.
Reaction Conditions and Scope

Successful SNAr reactions hinge on the appropriate choice of nucleophile, base, and solvent.

  • Nucleophiles: A wide range of nucleophiles can be employed, including primary and secondary amines, alcohols, thiols, and carbanions. For weaker nucleophiles like alcohols and amines, deprotonation with a suitable base is essential to generate the more reactive alkoxide or amide anion.[4]

  • Bases: Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA). The choice of base depends on the pKa of the nucleophile.[4]

  • Solvents: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are preferred. They effectively solvate the cation of the base but do not strongly solvate the nucleophile, thus preserving its reactivity.[4]

  • Temperature: While the activated nature of 2-fluoropyridines allows for milder conditions than their chloro-analogs, many SNAr reactions still require elevated temperatures (e.g., 80-150 °C) to proceed at a practical rate.[4][5]

Experimental Protocols: A Practical Guide

The following protocols are representative examples of SNAr reactions using 2-Fluoronicotinamide.

Protocol 1: Synthesis of 2-(Anilino)nicotinamide

This protocol details the reaction with an amine nucleophile, a common transformation in medicinal chemistry.

Caption: Experimental workflow for the synthesis of 2-(Anilino)nicotinamide.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoronicotinamide (1.0 eq), aniline (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to 120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Synthesis of 2-(Phenoxy)nicotinamide

This protocol demonstrates the use of an oxygen nucleophile.

Step-by-Step Methodology:

  • Nucleophile Generation: To a dry flask under an inert atmosphere, add phenol (1.2 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium phenoxide.

  • Reaction Initiation: Add a solution of 2-Fluoronicotinamide (1.0 eq) in a minimal amount of anhydrous DMF to the flask.

  • Heating and Monitoring: Heat the reaction to 80 °C and monitor by TLC/LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate and purify as described in Protocol 1.

Applications in Drug Discovery and Beyond

The 2-aminonicotinamide and 2-alkoxynicotinamide scaffolds accessible from 2-Fluoronicotinamide are prevalent in numerous biologically active molecules. This building block has been instrumental in the synthesis of compounds for various therapeutic areas.[3][7] For instance, derivatives have been investigated as nicotinic acetylcholine receptor agonists and for their potential in oncology research.[12][13] The ability to perform late-stage functionalization on complex molecules containing a 2-fluoropyridine moiety further highlights the importance of this chemistry.[5][6]

Safety and Handling

2-Fluoronicotinamide is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Fluoronicotinamide is a powerful and reliable building block for organic synthesis. Its reactivity is dominated by the highly activated 2-position, making it an ideal substrate for nucleophilic aromatic substitution reactions. By understanding the principles of SNAr and employing validated protocols, researchers can efficiently access a wide range of substituted nicotinamide derivatives, accelerating discovery programs in medicinal chemistry, agrochemistry, and materials science.

References

  • Toste, F. D., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Toste, F. D., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Institutes of Health (NIH). [Link]

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A-00. An In-Depth Technical Guide to the Applications of 2-Fluoronicotinamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoronicotinamide, a fluorinated derivative of vitamin B3, has emerged as a highly versatile and valuable building block in modern medicinal chemistry.[1] Its unique electronic properties, conferred by the strategic placement of a fluorine atom on the pyridine ring, enable a range of chemical transformations crucial for the synthesis of complex therapeutic agents. This guide provides an in-depth analysis of 2-Fluoronicotinamide's role in drug discovery, detailing its synthesis, reactivity, and profound impact on the development of targeted therapies. We will explore its application in the creation of potent enzyme inhibitors, particularly for Poly (ADP-ribose) polymerase (PARP) and various protein kinases, supported by mechanistic insights, detailed experimental protocols, and illustrative case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of fluorinated building blocks in their therapeutic design pipelines.

Introduction: The Strategic Value of Fluorine in Drug Design

The incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds consistently representing a significant portion of newly approved pharmaceuticals.[2][3][4] The unique properties of the fluorine atom—high electronegativity, small atomic radius similar to hydrogen, and the exceptional strength of the carbon-fluorine bond—can profoundly and beneficially alter the profile of a bioactive molecule.[4]

Key advantages conferred by fluorination include:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, often blocking metabolically labile sites and increasing the drug's half-life.[4]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bond acceptance or dipole-dipole interactions, thereby enhancing binding affinity and potency.

  • Modulation of Physicochemical Properties: Strategic placement of fluorine can alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2][5]

  • Conformational Control: The steric and electronic influence of fluorine can lock a molecule into a specific, biologically active conformation, improving selectivity for its intended target.

2-Fluoronicotinamide (C6H5FN2O) exemplifies the strategic application of these principles.[1][6] As a derivative of the essential vitamin nicotinamide, it provides a biocompatible scaffold. The fluorine atom at the 2-position of the pyridine ring is particularly significant; it activates the ring for nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide array of functional groups and building complex molecular architectures.[7][8]

Synthesis and Reactivity of 2-Fluoronicotinamide

The utility of any building block is predicated on its accessibility and predictable reactivity. 2-Fluoronicotinamide can be synthesized through several established routes, though diazotization-fluorination of aminopyridines remains a common method.[9]

A more contemporary and often milder approach involves the conversion of readily available pyridine N-oxides. These can be converted into 2-pyridyltrialkylammonium salts, which then serve as excellent precursors for nucleophilic fluorination under gentle, metal-free conditions.[10] This method is particularly valuable as it allows for late-stage fluorination and is even applicable to the synthesis of 18F-labeled analogues for Positron Emission Tomography (PET) imaging.[5][10]

The primary mode of reactivity exploited in medicinal chemistry is the SNAr reaction. The electron-withdrawing nature of both the ring nitrogen and the fluorine atom makes the C2-position highly electrophilic and susceptible to attack by nucleophiles. The reaction of 2-fluoropyridine with nucleophiles is significantly faster—reportedly 320 times faster with sodium ethoxide—than the corresponding reaction with 2-chloropyridine.[7] This enhanced reactivity allows for milder reaction conditions, which is crucial when working with complex, multi-functionalized molecules in the later stages of a synthetic sequence.[7][8]

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) at the 2-Position Start 2-Fluoronicotinamide Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nu- Product Substituted Nicotinamide Derivative Intermediate->Product - F- LeavingGroup Fluoride (F-) Product->LeavingGroup Nucleophile Nucleophile (Nu-) Nucleophile->Start Synthetic_Lethality cluster_Normal Normal Cell (Functional HRR) cluster_Cancer BRCA-mutant Cancer Cell (Defective HRR) A DNA Single-Strand Break (SSB) PARP-mediated Repair C DSB Repaired by Homologous Recombination (HRR) Cell Survival B B B:f1->C:f0 D DNA Single-Strand Break (SSB) PARP-mediated Repair F HRR is Defective DSB Accumulation Cell Death (Apoptosis) E E E:f1->F:f0

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Case Study: Synthesis of Olaparib-like Scaffolds

Many potent PARP inhibitors, such as Olaparib, Rucaparib, and Talazoparib, share a common structural feature: a phthalazinone or related heterocyclic core linked to a substituted aromatic ring. [11]The nicotinamide moiety is crucial because PARP inhibitors are designed to mimic the nicotinamide portion of the enzyme's natural substrate, NAD+, competitively binding to the catalytic domain. [11] 2-Fluoronicotinamide serves as an ideal precursor for introducing this critical pharmacophore. The carboxamide group is the nicotinamide mimic, and the reactive fluorine atom provides a convenient attachment point for the rest of the inhibitor's scaffold via an SNAr reaction with an appropriate amine-containing heterocycle.

DrugTargetRole of Nicotinamide Moiety
OlaparibPARP1/2Mimics NAD+ substrate, binds to catalytic domain. [12][11]
RucaparibPARP1/2Mimics NAD+ substrate, binds to catalytic domain. [12][11]
NiraparibPARP1/2Mimics NAD+ substrate, binds to catalytic domain. [12][11]
TalazoparibPARP1/2Mimics NAD+ substrate, potent "PARP trapping". [11]
Representative Experimental Protocol: Synthesis of an Amine-Substituted Nicotinamide

The following protocol illustrates a general procedure for the SNAr reaction, a key step in the synthesis of many PARP and kinase inhibitors.

Objective: To synthesize N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-carboxamidopyridin-2-amine.

Materials:

  • 2-Fluoronicotinamide (1.0 eq)

  • 4-((4-methylpiperazin-1-yl)methyl)aniline (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a clean, dry round-bottom flask, add 2-Fluoronicotinamide and 4-((4-methylpiperazin-1-yl)methyl)aniline.

  • Add anhydrous potassium carbonate to the flask.

  • Add anhydrous DMSO to the flask to dissolve the reagents. The volume should be sufficient to create a stirrable mixture (approx. 0.1 M concentration).

  • Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 120 °C.

  • Stir the reaction mixture vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine solution to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the pure product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application in Kinase Inhibitor Development

Protein kinases are another major class of drug targets, particularly in oncology, as their dysregulation is a common driver of cancer cell proliferation and survival. [13][14]Small molecule kinase inhibitors typically function by competing with ATP for binding in the kinase's active site. [15] The 2-aminonicotinamide scaffold, readily synthesized from 2-Fluoronicotinamide, is a privileged structure in kinase inhibitor design. It can establish key hydrogen bonding interactions with the "hinge region" of the kinase active site, mimicking the adenine portion of ATP.

Structure-Activity Relationship (SAR) Insights

The versatility of the SNAr reaction with 2-Fluoronicotinamide allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). By varying the nucleophile (typically an amine-substituted (hetero)aryl group), medicinal chemists can fine-tune the inhibitor's properties:

  • Potency and Selectivity: The nature of the substituent introduced at the 2-position directly influences interactions with the kinase's binding pocket. Subtle changes, such as replacing a proton with a fluorine or a methyl with a trifluoromethyl group, can dramatically alter the selectivity profile across the kinome. [16]* Pharmacokinetics: The appended groups can be modified to improve solubility, reduce metabolic liability, and optimize oral bioavailability.

  • Vector for Further Elaboration: The newly introduced fragment can itself contain reactive handles for further chemical modification, allowing for the construction of highly complex and potent inhibitors. [17]

    Kinase Target Class Rationale for 2-Aminonicotinamide Scaffold Example Drug (Illustrative)
    Tyrosine Kinases (e.g., Abl, Kit) Hinge-binding interactions, scaffold for hydrophobic groups. [16] Nilotinib (features a related aminopyrimidine core) [16]
    Serine/Threonine Kinases (e.g., GCK) Hinge-binding, allows for diverse substitutions. [17] BAY 61-3606 derivatives [17]

    | Janus Kinases (JAK) | Core scaffold for ATP-competitive inhibition. [13]| Fedratinib (features a related pyrazole-pyrimidine core) [13]|

Conclusion and Future Outlook

2-Fluoronicotinamide is more than just a chemical reagent; it is a strategic tool in the medicinal chemist's arsenal. Its predictable and efficient reactivity via nucleophilic aromatic substitution provides a robust and versatile platform for synthesizing complex molecular architectures. Its most prominent role has been as a key building block for PARP inhibitors, where it provides the essential nicotinamide pharmacophore. Furthermore, its utility extends to the development of a wide range of kinase inhibitors, leveraging its capacity for hinge-binding interactions.

As drug discovery continues to move towards more complex and highly specific targets, the demand for versatile, reliable, and strategically functionalized building blocks will only increase. The proven track record and inherent chemical advantages of 2-Fluoronicotinamide ensure that it will remain a central component in the design and synthesis of next-generation therapeutics for years to come.

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A Technical Guide to 2-Fluoronicotinamide and its Analogs: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-Fluoronicotinamide and its growing family of analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic chemistry, diverse biological applications, and underlying mechanisms of action that position these compounds as promising scaffolds in modern medicinal chemistry. We will explore their potential as antifungal agents, influenza virus inhibitors, and modulators of epigenetic and DNA repair pathways, providing field-proven insights and detailed experimental protocols to empower your research and development endeavors.

The Emergence of Fluorinated Nicotinamides in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). Its core structure has been a fertile ground for the development of therapeutics, including inhibitors of poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). The introduction of a fluorine atom at the 2-position of the pyridine ring creates 2-Fluoronicotinamide, a versatile building block for a new generation of therapeutic candidates with unique biological activities.

Synthesis of 2-Fluoronicotinamide and its Analogs

The synthesis of 2-Fluoronicotinamide and its derivatives leverages a range of established and innovative organic chemistry methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the nature of the analog.

Synthesis of the Core Scaffold: 2-Fluoronicotinamide

The preparation of 2-Fluoronicotinamide can be achieved through several synthetic pathways. A classical and effective method is the Balz-Schiemann reaction, which involves the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3][4][5][6][7]

Experimental Protocol: Synthesis of 2-Fluoronicotinamide via the Balz-Schiemann Reaction

  • Diazotization: 2-Aminonicotinamide is dissolved in an aqueous solution of fluoroboric acid (HBF4) at a low temperature (typically 0-5 °C).

  • An aqueous solution of sodium nitrite (NaNO2) is added dropwise to the reaction mixture while maintaining the low temperature. This results in the formation of the corresponding diazonium tetrafluoroborate salt.

  • Isolation of the Diazonium Salt: The precipitated diazonium salt is collected by filtration and washed with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Thermal Decomposition: The dried diazonium salt is then carefully heated, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of 2-Fluoronicotinamide.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final, pure 2-Fluoronicotinamide.

Another viable route involves the synthesis of 2-fluoronicotinic acid, which can then be converted to the corresponding amide.[8][9][10]

DOT Script for the Synthesis of 2-Fluoronicotinamide

G cluster_0 Route 1: Balz-Schiemann Reaction cluster_1 Route 2: Amidation of 2-Fluoronicotinic Acid A 2-Aminonicotinamide B Diazonium Tetrafluoroborate Intermediate A->B 1. NaNO2, HBF4 2. 0-5 °C C 2-Fluoronicotinamide B->C Heat D 2-Fluoronicotinic Acid E 2-Fluoronicotinamide D->E Amidation (e.g., SOCl2, NH3)

Caption: Synthetic routes to 2-Fluoronicotinamide.

Synthesis of 2-Fluoronicotinamide Analogs

The 2-fluoronicotinamide scaffold serves as a versatile starting point for the synthesis of a wide array of analogs with diverse biological activities. The general strategies involve modifications at the amide nitrogen, the pyridine ring, or both.

Biological Applications and Mechanisms of Action

2-Fluoronicotinamide and its analogs have demonstrated significant potential in several therapeutic areas. This section will delve into their applications as antifungal agents, influenza virus inhibitors, HDAC6 inhibitors, and their hypothetical role as PARP inhibitors.

Antifungal Activity: Inhibition of GPI Biosynthesis

A series of novel 2-aminonicotinamide derivatives have shown potent antifungal activity against a range of pathogenic fungi, including Candida albicans.[11] These compounds are believed to exert their effect by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for fungal cell wall integrity and virulence.[6][11][12]

Mechanism of Action: The fungal GPI biosynthesis pathway is a multi-step process that occurs in the endoplasmic reticulum.[13][14][15][16][17] While the exact target is still under investigation, it is hypothesized that these 2-aminonicotinamide derivatives interfere with one of the key enzymes in this pathway, leading to a disruption of the fungal cell wall and ultimately, cell death.

DOT Script for the Fungal GPI Biosynthesis Pathway

G cluster_0 GPI Biosynthesis Pathway in Fungi (Simplified) PI Phosphatidylinositol (PI) GlcNAc_PI GlcNAc-PI PI->GlcNAc_PI GPI-GnT GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI De-N-acetylase Man1_GlcN_PI Man-GlcN-PI GlcN_PI->Man1_GlcN_PI Mannosyltransferase I Man2_Man1_GlcN_PI Man-Man-GlcN-PI Man1_GlcN_PI->Man2_Man1_GlcN_PI Mannosyltransferase II Man3_Man2_Man1_GlcN_PI Man-Man-Man-GlcN-PI Man2_Man1_GlcN_PI->Man3_Man2_Man1_GlcN_PI Mannosyltransferase III EtNP_Man3_Man2_Man1_GlcN_PI EtNP-Man-Man-Man-GlcN-PI (Complete GPI anchor) Man3_Man2_Man1_GlcN_PI->EtNP_Man3_Man2_Man1_GlcN_PI Ethanolamine phosphate transferase GPI_Protein GPI-anchored Protein EtNP_Man3_Man2_Man1_GlcN_PI->GPI_Protein GPI transamidase Protein Protein with GPI attachment signal Protein->GPI_Protein Inhibitor 2-Aminonicotinamide Analogs Inhibitor->GlcN_PI Inhibition?

Caption: Simplified fungal GPI biosynthesis pathway and the putative point of inhibition by 2-aminonicotinamide analogs.

Quantitative Data: Antifungal Activity of 2-Aminonicotinamide Derivatives

CompoundC. albicans MIC80 (µg/mL)C. parapsilosis MIC80 (µg/mL)C. glabrata MIC80 (µg/mL)C. neoformans MIC80 (µg/mL)
11g 0.03130.1250.50.25
11h 0.03130.251.00.5
Fluconazole 0.251.0164.0
Data adapted from a 2017 study on novel 2-aminonicotinamide derivatives.[11]

Experimental Protocol: Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Fungal strains are grown on Sabouraud dextrose agar plates. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity.

  • Drug Dilution: The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35 °C for 24-48 hours.

  • Reading of Results: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Anti-Influenza Virus Activity: Targeting the RNA Polymerase

Certain 2-ureidonicotinamide derivatives have been identified as potent inhibitors of the influenza A virus.[18][19] These compounds are thought to target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme complex responsible for the transcription and replication of the viral genome.[20][21][22][23][24]

Mechanism of Action: The influenza A virus RdRp is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The 2-ureidonicotinamide derivatives are predicted to inhibit the interaction between the PA and PB1 subunits, which is crucial for the polymerase's function.[18][19]

DOT Script for Influenza A Virus RNA Polymerase Function

G cluster_0 Influenza A Virus RNA Polymerase (RdRp) RdRp RdRp Complex PA PA Subunit RdRp->PA PB1 PB1 Subunit RdRp->PB1 PB2 PB2 Subunit RdRp->PB2 mRNA Viral mRNA RdRp->mRNA cRNA Complementary RNA (cRNA) RdRp->cRNA vRNA Viral RNA (vRNA) vRNA->mRNA Transcription vRNA->cRNA Replication cRNA->vRNA Replication Inhibitor 2-Ureidonicotinamide Analogs Inhibitor->RdRp Inhibits PA-PB1 interaction

Caption: Simplified representation of influenza A virus RNA polymerase function and the proposed mechanism of inhibition by 2-ureidonicotinamide analogs.

Experimental Protocol: Influenza Virus RNA Polymerase Inhibition Assay

The inhibitory activity of the compounds against the influenza virus RNA polymerase can be assessed using a variety of in vitro assays, such as a primer extension assay or a luciferase reporter assay.

  • Expression and Purification of RdRp: The PA, PB1, and PB2 subunits of the influenza virus RdRp are co-expressed in a suitable expression system (e.g., insect cells) and the complex is purified.

  • Reaction Setup: The purified RdRp is incubated with a viral RNA template, a primer (for transcription assays), and a mixture of ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled. The test compound is added at various concentrations.

  • Reaction and Quenching: The reaction is allowed to proceed at an optimal temperature and is then stopped by the addition of a quenching solution.

  • Analysis of Products: The RNA products are separated by gel electrophoresis and visualized by autoradiography or fluorescence imaging.

  • Data Analysis: The amount of product synthesized in the presence of the inhibitor is compared to the control, and the IC50 value is calculated.

HDAC6 Inhibition: A New Avenue for Therapeutic Intervention

Recent patent literature has disclosed a series of novel 5-fluoronicotinamide derivatives as potent and selective inhibitors of histone deacetylase 6 (HDAC6).[1][25][26] HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including protein degradation and cell motility, by deacetylating non-histone proteins such as α-tubulin.[27][28][29][30]

Mechanism of Action: HDAC6 contains two catalytic domains, and its inhibitors typically chelate the zinc ion in the active site, thereby blocking the deacetylation of its substrates. The selectivity of the 5-fluoronicotinamide derivatives for HDAC6 over other HDAC isoforms is a key aspect of their therapeutic potential, as it may lead to a more favorable side-effect profile compared to pan-HDAC inhibitors.[1][25][26]

DOT Script for HDAC6 Catalytic Mechanism and Inhibition

G cluster_0 HDAC6 Catalytic Site HDAC6 HDAC6 Enzyme ActiveSite Active Site (with Zn2+) HDAC6->ActiveSite Product Deacetylated Substrate ActiveSite->Product Deacetylation Substrate Acetylated Substrate (e.g., α-tubulin) Substrate->ActiveSite Binding Inhibitor 5-Fluoronicotinamide Derivatives Inhibitor->ActiveSite Binds to Zn2+ and blocks substrate binding G cluster_0 PARP1 Activation and Catalytic Cycle DNA_damage DNA Single-Strand Break PARP1_inactive Inactive PARP1 DNA_damage->PARP1_inactive Recruitment and Binding PARP1_active Active PARP1 PARP1_inactive->PARP1_active Conformational Change PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR Catalyzes PAR synthesis from NAD+ NAD NAD+ NAD->PAR Repair_proteins DNA Repair Proteins PAR->Repair_proteins Recruitment DNA_repair DNA Repair Repair_proteins->DNA_repair Inhibitor Hypothetical 2-Fluoronicotinamide PARP Inhibitor Inhibitor->PARP1_active Competitive inhibition with NAD+

Caption: The role of PARP1 in DNA repair and the hypothetical mechanism of inhibition by 2-fluoronicotinamide analogs.

Framework for Validation of a Novel PARP Inhibitor

A comprehensive validation of a novel PARP inhibitor would involve a series of in vitro and cell-based assays.

Experimental Protocol: In Vitro PARP1/2 Enzymatic Assay (Chemiluminescent)

  • Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP.

  • Enzyme and Inhibitor Incubation: Add recombinant human PARP1 or PARP2 enzyme to the wells, along with various concentrations of the test compound.

  • Reaction Initiation: Add a reaction mixture containing biotinylated NAD+ to initiate the PARP-catalyzed addition of biotinylated ADP-ribose to the histones.

  • Detection: After incubation, wash the plate and add streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated histones. Add a chemiluminescent HRP substrate and measure the resulting luminescence.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Future Perspectives and Conclusion

2-Fluoronicotinamide and its analogs represent a promising and versatile class of compounds with significant potential for the development of new therapeutics. The diverse range of biological activities, from antifungal and antiviral to the modulation of key cellular enzymes like HDACs and potentially PARPs, underscores the value of this chemical scaffold.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2-fluoronicotinamide core to optimize potency and selectivity for each biological target.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular targets and mechanisms of action for each class of analog.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and drug-like properties.

  • Exploration of New Therapeutic Areas: Investigating the potential of 2-fluoronicotinamide analogs in other disease areas where the modulation of their targets may be beneficial.

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The Ascendancy of a Fluorinated Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile building block, 2-Fluoronicotinamide.

Introduction: The Strategic Introduction of Fluorine to a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic modification of known bioactive scaffolds is a cornerstone of innovation. The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] 2-Fluoronicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3), has emerged as a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique electronic properties and synthetic accessibility have made it a compound of significant interest. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic routes, physicochemical properties, and key applications of 2-Fluoronicotinamide.

The Genesis of 2-Fluoronicotinamide: A Post-War Discovery

The first documented synthesis of 2-Fluoronicotinamide was reported in 1949 by Minor, Hawkins, VanderWerf, and Roe in the Journal of the American Chemical Society.[3][4] This seminal work laid the foundation for the exploration of fluorinated pyridine derivatives. The original synthesis utilized a classical diazotization reaction, a common method at the time for the introduction of fluorine into aromatic rings.

The Balz-Schiemann Reaction: The Inaugural Synthetic Route

The initial synthesis of 2-Fluoronicotinamide was achieved through the Balz-Schiemann reaction, starting from 2-aminonicotinamide.[5][6][7][8][9][10] This multi-step process involves the diazotization of the primary amine with nitrous acid in the presence of fluoroboric acid to form a diazonium tetrafluoroborate salt. Subsequent thermal decomposition of this intermediate yields the desired 2-Fluoronicotinamide.[7][8]

Reaction Mechanism:

  • Diazotization: The primary amino group of 2-aminonicotinamide reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[6][7]

  • Formation of the Tetrafluoroborate Salt: The diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt.

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of an aryl cation. This highly reactive intermediate is then captured by a fluoride ion to yield 2-Fluoronicotinamide.[7][8]

Balz_Schiemann_Reaction cluster_diazotization Diazotization cluster_salt_formation Salt Formation cluster_decomposition Thermal Decomposition 2-Aminonicotinamide 2-Aminonicotinamide Diazonium_Salt Nicotinamide-2-diazonium salt 2-Aminonicotinamide->Diazonium_Salt Nitrous_Acid NaNO₂, H⁺ Diazonium_Tetrafluoroborate Diazonium Tetrafluoroborate Salt Diazonium_Salt->Diazonium_Tetrafluoroborate Fluoroboric_Acid HBF₄ 2-Fluoronicotinamide 2-Fluoronicotinamide Diazonium_Tetrafluoroborate->2-Fluoronicotinamide Byproducts N₂ + BF₃ Diazonium_Tetrafluoroborate->Byproducts Heat Δ

Balz-Schiemann reaction for 2-Fluoronicotinamide synthesis.

Experimental Protocol (Adapted from historical context):

  • Diazotization: 2-Aminonicotinamide is dissolved in an aqueous solution of fluoroboric acid at a low temperature (typically 0-5 °C). A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

  • Isolation: The precipitated diazonium tetrafluoroborate salt is collected by filtration and washed with cold water, followed by a cold organic solvent (e.g., ethanol or ether).

  • Decomposition: The dried salt is then heated gently in an inert solvent or neat until the evolution of nitrogen gas ceases.

  • Purification: The resulting crude 2-Fluoronicotinamide is purified by recrystallization or sublimation.

The Evolution of Synthesis: Modern and Efficient Methodologies

While the Balz-Schiemann reaction was a groundbreaking method for its time, it has limitations, including the use of hazardous reagents and often moderate yields. Modern synthetic chemistry has since developed more efficient and scalable routes to 2-Fluoronicotinamide.

Amidation of 2-Fluoronicotinic Acid: A Contemporary Approach

A widely used contemporary method involves the conversion of 2-fluoronicotinic acid to its amide. This two-step process generally offers higher yields and utilizes more readily available starting materials.

Reaction Mechanism:

  • Activation of the Carboxylic Acid: 2-Fluoronicotinic acid is first activated by converting it into a more reactive species, typically an acid chloride. This is commonly achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amination: The resulting acid chloride is then reacted with ammonia (aqueous or gaseous) to form 2-Fluoronicotinamide. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[5][11][12][13][14]

Amidation_Reaction cluster_activation Carboxylic Acid Activation cluster_amination Amination 2-Fluoronicotinic_Acid 2-Fluoronicotinic Acid Acid_Chloride 2-Fluoronicotinoyl Chloride 2-Fluoronicotinic_Acid->Acid_Chloride Thionyl_Chloride SOCl₂ 2-Fluoronicotinamide 2-Fluoronicotinamide Acid_Chloride->2-Fluoronicotinamide HCl HCl Acid_Chloride->HCl Ammonia NH₃

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Fluoronicotinamide Crystalline Powder

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoronicotinamide, a fluorinated derivative of vitamin B3, is a compound of increasing interest in the pharmaceutical and agrochemical sectors.[1] Its efficacy and performance as an active pharmaceutical ingredient (API) or intermediate are intrinsically linked to the physical properties of its solid, crystalline form. This guide provides a comprehensive overview of the key physical characteristics of 2-Fluoronicotinamide crystalline powder, outlining the scientific principles and experimental methodologies essential for its thorough characterization. A deep understanding of these properties is paramount for controlling product quality, ensuring manufacturing processability, and optimizing bioavailability and stability. While specific experimental data for 2-Fluoronicotinamide is not extensively available in public literature, this guide establishes a foundational framework for its analysis by integrating established analytical techniques with the known properties of analogous chemical structures.

Introduction: The Critical Role of Solid-State Properties

2-Fluoronicotinamide (Figure 1) is a pyridinecarboxamide derivative recognized for its potential as a building block in the synthesis of novel therapeutic and agricultural agents.[1] In drug development, the solid-state properties of a crystalline powder are not merely academic; they are critical determinants of a drug's behavior. Properties such as particle size, crystal structure, and thermal stability directly influence dissolution rate, manufacturability (e.g., flowability and compressibility), and stability during storage. For researchers, a well-characterized crystalline powder is the bedrock of reproducible and reliable experimental results.

Figure 1: Chemical Structure of 2-Fluoronicotinamide

Caption: Molecular structure of 2-Fluoronicotinamide (CAS: 364-22-7).

Fundamental Physicochemical Data

A baseline characterization of 2-Fluoronicotinamide begins with its fundamental physicochemical properties. This data, often available from chemical suppliers, provides the initial parameters for handling, storage, and formulation development.

Table 1: Core Physicochemical Properties of 2-Fluoronicotinamide

PropertyValueSource(s)
Molecular Formula C₆H₅FN₂O[1][2]
Molecular Weight 140.12 g/mol [1][2]
CAS Number 364-22-7[1][2][3]
Appearance White to off-white crystalline powder[2][4]
Melting Point 120.9 - 122 °C[1][2][4]
Boiling Point 287.9 °C at 760 mmHg (Predicted)[2][4]
Density 1.327 g/cm³ (Predicted)[1][2][4]
Storage Temperature 2 - 8 °C[1][2][4]

Analytical Methodologies for In-Depth Characterization

To move beyond basic identification, a suite of analytical techniques must be employed. This section details the key experimental workflows and the rationale behind their application to a crystalline powder like 2-Fluoronicotinamide.

Crystallinity and Polymorphism: X-Ray Powder Diffraction (XRPD)

Scientific Rationale: XRPD is the most powerful technique for determining the crystallographic fingerprint of a solid material. Every crystalline solid has a unique X-ray diffraction pattern, which is determined by its crystal lattice. The presence of sharp peaks in the diffraction pattern is indicative of crystalline material, while a broad halo suggests an amorphous nature. Furthermore, the existence of multiple crystalline forms (polymorphs) of the same compound can be identified by distinct XRPD patterns. Polymorphs can have significantly different physical properties, including solubility and stability, making their identification and control critical in pharmaceutical development.

Experimental Protocol: XRPD Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep1 Gently grind 2-Fluoronicotinamide powder to ensure homogeneity. prep2 Pack the powder into a sample holder, ensuring a flat, even surface. prep1->prep2 acq1 Place sample holder in the diffractometer. prep2->acq1 acq2 Set instrument parameters (e.g., 2θ range, step size, scan speed). acq1->acq2 acq3 Initiate X-ray scan. acq2->acq3 an1 Process raw data (background subtraction, smoothing). acq3->an1 an2 Identify peak positions (2θ) and intensities. an1->an2 an3 Compare pattern to reference database or previously analyzed batches. an2->an3 an4 Assess for presence of multiple polymorphs or amorphous content. an3->an4

Caption: Standard workflow for X-Ray Powder Diffraction (XRPD) analysis.

Thermal Behavior: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Scientific Rationale: Thermal analysis techniques are essential for understanding the behavior of 2-Fluoronicotinamide as a function of temperature.

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions or desolvation events.

  • TGA measures the change in mass of a sample as a function of temperature. It is crucial for identifying the temperature at which the compound begins to decompose and for quantifying the loss of solvents or water.

Experimental Protocol: Simultaneous Thermal Analysis (STA) Workflow

G cluster_0 Sample Preparation cluster_1 Instrument Setup & Execution cluster_2 Data Interpretation prep1 Accurately weigh a small amount (2-5 mg) of 2-Fluoronicotinamide powder into a tared DSC/TGA pan. prep2 Place the pan in the instrument's autosampler or furnace. prep1->prep2 setup1 Define the temperature program (e.g., heat from 25°C to 350°C at 10°C/min). prep2->setup1 setup2 Set the purge gas (typically nitrogen) and flow rate. setup1->setup2 setup3 Run the thermal analysis program. setup2->setup3 interp1 Analyze the DSC curve for endotherms (melting, transitions) and exotherms (crystallization, decomposition). setup3->interp1 interp2 Analyze the TGA curve for mass loss steps and determine onset of decomposition. setup3->interp2 interp3 Correlate DSC events with TGA mass changes. interp1->interp3 interp2->interp3

Caption: Workflow for simultaneous DSC and TGA thermal analysis.

Particle Properties: Size and Morphology

Scientific Rationale: The particle size distribution and morphology (shape) of a crystalline powder significantly impact its bulk properties. Finer particles generally have a higher surface area, which can lead to faster dissolution but may also result in poor powder flow and handling characteristics. Techniques like laser diffraction are used for quantitative particle size analysis, while microscopy provides qualitative information about particle shape and surface texture.

Table 2: Key Particle Analysis Techniques

TechniquePrincipleInformation Gained
Laser Diffraction Measures the angular variation in intensity of light scattered as a laser beam passes through a dispersed particulate sample.Quantitative particle size distribution (e.g., D10, D50, D90 values).
Scanning Electron Microscopy (SEM) A focused beam of electrons scans the surface of the sample, generating signals that provide information about the sample's surface topography and composition.High-resolution images of particle shape, surface texture, and agglomeration.
Solubility Profile

Scientific Rationale: The solubility of an API is a critical factor for its bioavailability. For orally administered drugs, the compound must dissolve in the gastrointestinal fluids to be absorbed. Determining the solubility of 2-Fluoronicotinamide in various solvents (e.g., water, buffers at different pH values, and organic solvents) is essential for developing suitable formulations and for designing purification and crystallization processes.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of 2-Fluoronicotinamide crystalline powder to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter or centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of 2-Fluoronicotinamide in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Spectroscopic Identity

Spectroscopic techniques provide confirmation of the chemical structure and can also be sensitive to the solid-state environment of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the vibrational modes of the functional groups within the molecule. Changes in the crystal lattice can affect these vibrations, making FTIR a useful tool for identifying polymorphs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for structure elucidation in solution, solid-state NMR (ssNMR) can provide detailed information about the local environment of atoms in the crystal lattice, enabling the differentiation of polymorphs.

Conclusion and Future Outlook

A thorough understanding of the physical properties of 2-Fluoronicotinamide crystalline powder is indispensable for its successful application in research and development. This guide has outlined the critical parameters—crystallinity, thermal behavior, particle characteristics, and solubility—and the standard methodologies for their evaluation. While a comprehensive public dataset for 2-Fluoronicotinamide is not yet available, the principles and protocols described herein provide a robust framework for any scientist or researcher to undertake a complete and meaningful characterization. Future work should focus on generating and publishing experimental data in these areas to create a shared knowledge base that will accelerate the development of new technologies based on this promising molecule.

References

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Methodological & Application

An In-Depth Technical Guide to the Synthesis of 2-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-fluoronicotinamide, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of derivative compounds, including metabolic stability, binding affinity, and bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction

2-Fluoronicotinamide is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the unique properties imparted by the fluorine substituent. The high electronegativity and small size of fluorine can lead to profound changes in the electronic distribution and conformation of a molecule, influencing its interactions with biological targets. This guide will focus on a robust and accessible synthetic route from a common starting material, 2-chloronicotinamide, via a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 2-fluoronicotinamide from 2-chloronicotinamide proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. Unlike aliphatic SN2 reactions, a direct backside attack is sterically hindered in aromatic systems. Instead, the reaction follows an addition-elimination pathway.[1]

The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles. This effect is enhanced by the presence of the electron-withdrawing amide group. The reaction is initiated by the attack of a fluoride ion on the carbon atom bearing the chlorine atom. This forms a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, typically rapid, elimination step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the 2-fluoronicotinamide product.[2][3]

Interestingly, in SNAr reactions, fluoride is often a more reactive nucleophile than other halides, which is counterintuitive to its leaving group ability in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.[4][5]

Experimental Protocol: Synthesis of 2-Fluoronicotinamide from 2-Chloronicotinamide

This protocol details the synthesis of 2-fluoronicotinamide via a nucleophilic aromatic substitution reaction using potassium fluoride as the fluorine source.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloronicotinamide≥98%Commercially Available
Potassium Fluoride (KF)Anhydrous, Spray-driedCommercially AvailableMust be anhydrous for optimal reactivity.
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially AvailableAnhydrous solvent is crucial.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Deionized Water
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware

Safety Precautions
  • 2-Chloronicotinamide: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[6]

  • Potassium Fluoride: Toxic if swallowed or inhaled. Causes serious eye damage. Handle in a well-ventilated fume hood.

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Wear appropriate gloves.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] All manipulations should be performed in a well-ventilated fume hood.

Step-by-Step Synthesis Protocol

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinamide (5.0 g, 31.9 mmol).

    • Add anhydrous potassium fluoride (3.7 g, 63.8 mmol, 2.0 equivalents).

    • Add anhydrous dimethyl sulfoxide (DMSO) (50 mL).

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 150 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).[7]

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (2 x 50 mL) to remove any remaining DMSO and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation of Crude Product:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-fluoronicotinamide.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol
  • Solvent Selection: A suitable solvent system for recrystallization should be determined experimentally. A common approach is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, isopropanol) and then add a "poor" solvent (e.g., water, hexane) until turbidity is observed.[8]

  • Procedure:

    • Dissolve the crude 2-fluoronicotinamide in a minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure 2-fluoronicotinamide.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The optimal eluent system should be determined by TLC analysis.[9]

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Characterization

The identity and purity of the synthesized 2-fluoronicotinamide should be confirmed by analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show the characteristic signals for the aromatic protons and the amide protons. The coupling patterns will be informative of the substitution pattern. Due to the presence of fluorine, C-H couplings can be observed.[10][11]

    • ¹³C NMR: The carbon NMR spectrum will show the signals for the six carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.[10][11]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of 2-fluoronicotinamide (C₆H₅FN₂O, MW: 140.12 g/mol ).

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_isolation Isolation & Purification start 2-Chloronicotinamide + Anhydrous KF + Anhydrous DMSO heat Heat to 150°C (12-18 hours) start->heat Stirring cool Cool to RT heat->cool extract Add Water & Extract with EtOAc cool->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter_dry Filter & Concentrate dry->filter_dry purify Recrystallization or Column Chromatography filter_dry->purify characterize Characterization (NMR, MS, MP) purify->characterize

Caption: Overall workflow for the synthesis of 2-Fluoronicotinamide.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation Incomplete reaction; impure starting materials; non-anhydrous conditions.Ensure anhydrous KF and DMSO are used. Extend reaction time. Check the purity of 2-chloronicotinamide.
"Oiling out" during recrystallization Solution is too concentrated; cooling is too rapid; inappropriate solvent system.Use a more dilute solution. Allow for slow cooling. Screen for a better solvent/anti-solvent pair.[8]
Difficult separation during column chromatography Inappropriate eluent system.Optimize the eluent system using TLC to achieve better separation between the product and impurities.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 2-fluoronicotinamide. By understanding the underlying SNAr mechanism, researchers can better troubleshoot and optimize the reaction conditions. The provided step-by-step instructions, coupled with purification and characterization guidelines, offer a comprehensive resource for the successful preparation of this important synthetic intermediate. Adherence to the safety precautions outlined is paramount for the safe execution of this synthesis.

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Application and Protocol for the Purification of 2-Fluoronicotinamide via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 2-Fluoronicotinamide (2-fluoropyridine-3-carboxamide) using recrystallization. Given the absence of extensive published solubility data for this specific compound, this document emphasizes a systematic, first-principles approach to solvent selection and protocol optimization. It is designed for researchers, chemists, and drug development professionals who require high-purity 2-Fluoronicotinamide for their work. The protocol includes a detailed methodology for screening various solvent systems, a step-by-step recrystallization procedure, and guidelines for troubleshooting and characterization of the final product.

Introduction

2-Fluoronicotinamide is a valuable building block in medicinal chemistry and materials science.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of a synthesis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution (mother liquor). This guide will walk the user through the process of developing a robust recrystallization protocol for 2-Fluoronicotinamide.

Physicochemical Properties of 2-Fluoronicotinamide

A thorough understanding of the physicochemical properties of the compound to be purified is essential for developing a successful recrystallization protocol.

PropertyValueReference
Molecular Formula C₆H₅FN₂O[3]
Molecular Weight 140.12 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 120.9-122 °C
Boiling Point 287.9 °C at 760 mmHg
IUPAC Name 2-fluoropyridine-3-carboxamide[3]

Potential Impurities in 2-Fluoronicotinamide Synthesis

The choice of a recrystallization solvent is heavily influenced by the nature of the impurities present in the crude material. Common synthetic routes to fluorinated pyridines can introduce specific impurities. For instance, the synthesis of 3-fluoropyridines via C-H functionalization can sometimes lack perfect regioselectivity, leading to isomeric impurities.[4] Additionally, if alcoholic solvents are used under certain conditions, nucleophilic substitution of the fluorine atom can occur, resulting in alkoxy-pyridine by-products.[2]

Potential impurities in crude 2-Fluoronicotinamide may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be compounds like 2-chloronicotinamide or other precursors.

  • Isomeric by-products: Other fluorinated nicotinamide isomers may be formed.

  • Hydrolysis products: 2-Fluoronicotinic acid could be present if the amide is hydrolyzed.

  • Reagents and catalysts: Residual reagents from the synthesis.

  • Solvent adducts: By-products from reactions with the solvent.

Experimental Protocol: Solvent Selection for Recrystallization

The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit a steep solubility curve for 2-Fluoronicotinamide, meaning it has high solubility at high temperatures and low solubility at low temperatures. The following protocol outlines a systematic approach to screen for and select the best solvent.

Materials and Equipment
  • Crude 2-Fluoronicotinamide

  • A selection of analytical grade solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

  • Test tubes or small vials

  • Hot plate with a water or sand bath

  • Vortex mixer

  • Pasteur pipettes

Solvent Screening Workflow

Solvent_Screening cluster_0 Step 1: Room Temperature Solubility cluster_1 Step 2: Hot Solubility cluster_2 Step 3: Crystallization Potential A Add ~20 mg of crude 2-Fluoronicotinamide to a test tube B Add 0.5 mL of solvent A->B C Vortex for 1 minute B->C D Observe solubility C->D E Heat the mixture to the solvent's boiling point D->E If insoluble or sparingly soluble F Observe solubility E->F G Cool the solution to room temperature F->G If fully dissolved H Cool further in an ice bath G->H I Observe crystal formation H->I

Caption: Workflow for selecting a suitable recrystallization solvent.

Interpretation of Solvent Screening Results
Observation at Room TempObservation at BoilingObservation on CoolingAssessment
SolubleSolubleNo crystalsUnsuitable. The compound is too soluble.
InsolubleInsolubleNo crystalsUnsuitable. The compound is not soluble enough.
Sparingly Soluble / InsolubleSolubleAbundant crystals formPotentially suitable. Proceed with this solvent.
Sparingly Soluble / InsolubleSoluble (with more solvent)Few crystals formPotentially suitable, but recovery may be low. Consider a mixed solvent system.

For mixed solvent systems, one would typically dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated to redissolve the solid and cooled to induce crystallization. A common pairing for compounds like nicotinamide derivatives is an alcohol (e.g., ethanol, isopropanol) with water.

Detailed Recrystallization Protocol for 2-Fluoronicotinamide

This protocol should be adapted based on the results of the solvent screening.

Dissolution
  • Place the crude 2-Fluoronicotinamide in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hotplate. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.

  • Add the minimum amount of hot solvent required to completely dissolve the solid. An excess of solvent will reduce the yield.

Hot Filtration (Optional)

If insoluble impurities are present, they must be removed by filtering the hot solution.

  • Pre-heat a gravity filtration setup (funnel and receiving flask) with hot solvent to prevent premature crystallization in the funnel.

  • Quickly pour the hot solution through the fluted filter paper.

Crystallization
  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

Crystal Collection and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Continue to draw air through the crystals on the filter to partially dry them.

Drying
  • Transfer the crystals to a watch glass and allow them to air dry.

  • For a more thorough drying, use a vacuum oven at a temperature well below the melting point of 2-Fluoronicotinamide.

Troubleshooting Common Recrystallization Issues

ProblemPotential CauseSuggested Solution
No crystals form on cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure 2-Fluoronicotinamide.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the compound is melting before it dissolves. The solution is too concentrated.Add more solvent. Reheat the solution and allow it to cool more slowly.
Low recovery The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a smaller volume of ice-cold solvent for washing.
Colored product Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration.

Characterization of Purified 2-Fluoronicotinamide

The purity of the recrystallized 2-Fluoronicotinamide should be assessed to confirm the success of the purification.

  • Melting Point Analysis: A sharp melting point close to the literature value (120.9-122 °C) is a good indicator of purity. Impurities will typically depress and broaden the melting range.

  • Chromatographic Methods (HPLC, TLC): These techniques can be used to detect the presence of impurities. A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests high purity.

  • Spectroscopic Methods (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect any remaining impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-Fluoronicotinamide is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.[3]

  • Handle all organic solvents with care, being mindful of their flammability and toxicity.

References

  • LookChem. 2-Fluoronicotinamide. [Link]

  • PubChem. 2-Fluoronicotinamide. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Site Selectivity for the Fluorination of 3,5-Disubstituted Pyridines.
  • PubChem. 2-Fluoronicotinamide | C6H5FN2O | CID 252367. [Link]

  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • PubChem. 2-Fluoronicotinamide. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • University of Colorado Boulder. Recrystallization. [Link]

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Comprehensive Analytical Characterization of 2-Fluoronicotinamide: A Multi-Technique Approach to Identity, Purity, and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoronicotinamide is a key building block in medicinal chemistry and drug development, valued for the unique properties conferred by the fluorine substituent. Ensuring the identity, purity, and stability of this molecule is paramount for its effective use in synthesis and for the quality and safety of final active pharmaceutical ingredients (APIs). This guide provides a detailed overview of the essential analytical methods for the comprehensive characterization of 2-Fluoronicotinamide. We present field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the scientific rationale behind their application. This multi-faceted approach ensures a robust and self-validating system for quality control and regulatory compliance.

Introduction: The Imperative for Rigorous Characterization

The introduction of a fluorine atom into a pyridine ring, as in 2-Fluoronicotinamide, can significantly alter the molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. These modifications are highly desirable in drug design. However, the synthesis of such compounds can lead to process-related impurities, isomers, and degradation products that may impact the efficacy and safety of the final drug product.[1][2] Therefore, a rigorous and integrated analytical workflow is not merely a procedural step but a scientific necessity to establish a complete quality profile of 2-Fluoronicotinamide.

This document outlines a suite of analytical techniques designed to provide orthogonal data, ensuring a comprehensive understanding of the material. We will move from establishing the compound's identity and structure to quantifying its purity and assessing its thermal stability.

Chromatographic Analysis: Quantifying Purity and Profiling Impurities

Chromatographic techniques are the cornerstone for assessing the purity of APIs and detecting trace-level impurities.[3] For a polar, aromatic compound like 2-Fluoronicotinamide, High-Performance Liquid Chromatography (HPLC) is the primary method of choice.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality and Rationale: Reversed-phase HPLC (RP-HPLC) is exceptionally well-suited for separating 2-Fluoronicotinamide from potential non-polar and moderately polar impurities. The C18 stationary phase provides a hydrophobic surface that interacts with the pyridine ring, while a polar mobile phase, typically a buffered aqueous solution with an organic modifier, allows for the elution and separation of compounds based on their relative polarity. A Diode Array Detector (DAD) is employed for its ability to monitor absorbance across a range of wavelengths, which is crucial for detecting impurities that may have different chromophores than the main compound.[4]

Experimental Protocol: RP-HPLC Method

  • Sample Preparation: Accurately weigh and dissolve the 2-Fluoronicotinamide sample in the mobile phase (or a suitable diluent like a water/acetonitrile mixture) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrumentation: A standard HPLC or UHPLC system with a DAD or UV detector.[5]

    • Analysis: Inject 5 µL of the prepared sample.

    • Data Processing: Integrate the peak areas of all detected components. Calculate the purity of 2-Fluoronicotinamide as a percentage of the total peak area.

  • Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness.[6][7]

Data Presentation: HPLC Method Parameters

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 2.7 µmStandard for reversed-phase separation of aromatic compounds.[8]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Controls the ionization state of the analyte and impurities for consistent retention.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds from the C18 column.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% BA gradient is essential for eluting a wide range of potential impurities with varying polarities and for cleaning the column after each run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good separation efficiency.
Column Temperature 40 °CElevated temperature improves peak shape and reduces viscosity, leading to better reproducibility.[5]
Detection Wavelength 262 nmAn appropriate wavelength for detecting the pyridine chromophore. A DAD allows for full spectral analysis.[5]
Injection Volume 5 µLA small volume to prevent column overloading and maintain sharp peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Causality and Rationale: While HPLC is ideal for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain by-products from synthesis.[8] Due to the polarity and limited volatility of 2-Fluoronicotinamide, a derivatization step to convert the amide group into a less polar, more volatile silyl derivative is often required to achieve good chromatographic performance. The mass spectrometer provides definitive identification of unknown peaks based on their mass fragmentation patterns.[9]

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation & Derivatization:

    • Accurately weigh ~5 mg of the 2-Fluoronicotinamide sample into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, Split mode (e.g., 20:1).

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

Spectroscopic Analysis: Unambiguous Structural Confirmation

Spectroscopic techniques provide fingerprint-level information about the molecular structure, serving as a definitive method for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon framework. For a fluorinated compound, ¹⁹F NMR is exceptionally valuable, offering a highly sensitive and specific signal for the fluorine atom, which can confirm its position on the pyridine ring.[10]

Expected ¹H NMR Data: Based on known spectra, the protons on the pyridine ring will appear in the aromatic region, with their chemical shifts and coupling constants providing clear evidence of their relative positions.[11][12]

Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)

Proton / CarbonTypeExpected Chemical Shift (δ, ppm)Multiplicity
¹H NMR Aromatic~8.32d
Aromatic~8.17m
Aromatic~7.44m
Amide~7.92, ~7.79br s
¹³C NMR Pyridine Ring110-160Multiple signals
Carbonyl (C=O)~165Single signal
¹⁹F NMR C-FSpecific to environmentSingle signal
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality and Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique molecular fingerprint. For 2-Fluoronicotinamide, key absorptions will confirm the presence of the amide group (N-H and C=O stretches), the aromatic pyridine ring, and the C-F bond.[13]

Data Presentation: Characteristic FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amide N-H Stretch3100 - 3400Medium, often two bands
Aromatic C-H Stretch3000 - 3100Medium to Weak
Carbonyl C=O Stretch1660 - 1690Strong
Aromatic C=C/C=N Ring Stretch1400 - 1600Medium, multiple bands
C-F Stretch1000 - 1250Strong
Mass Spectrometry (MS)

Causality and Rationale: Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 2-Fluoronicotinamide, typically yielding the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing ultimate confidence in the compound's identity.

Expected Result:

  • Molecular Formula: C₆H₅FN₂O

  • Molecular Weight: 140.12 g/mol [14]

  • Expected ESI-MS Ion: [M+H]⁺ at m/z 141.1[11][12]

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques are critical for understanding the solid-state properties of a compound, including its melting point, crystallinity, and thermal stability.[15]

Differential Scanning Calorimetry (DSC)

Causality and Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, a key physical property and indicator of purity. A sharp melting endotherm suggests a highly crystalline and pure substance, whereas a broad peak may indicate the presence of impurities or amorphous content.[16]

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Fluoronicotinamide into an aluminum DSC pan and seal it.

  • Analysis: Heat the sample from 30°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.[17]

  • Expected Result: A sharp endothermic peak corresponding to the melting point, which is reported to be between 120.9-122 °C.[11][12]

Thermogravimetric Analysis (TGA)

Causality and Rationale: TGA measures the change in a sample's mass as a function of temperature.[16] This analysis reveals the thermal stability of the compound and its decomposition profile. For 2-Fluoronicotinamide, TGA can determine if solvent or water is present (mass loss at lower temperatures) and the temperature at which significant degradation begins.[18]

Experimental Protocol: TGA

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoronicotinamide into a TGA pan.

  • Analysis: Heat the sample from 30°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Expected Result: The TGA curve should show thermal stability up to a high temperature, followed by a sharp mass loss indicating decomposition.

Visualization of Analytical Workflows

An integrated approach is key to a comprehensive characterization. The following diagrams illustrate the logical flow of experiments and the components of a hyphenated technique like HPLC-MS.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Techniques cluster_2 Chromatographic Techniques cluster_3 Thermal Techniques A 2-Fluoronicotinamide Bulk Sample B Identity Confirmation A->B Structure? C Purity & Impurity Profile A->C Purity? D Physicochemical Properties A->D Stability? NMR NMR (¹H, ¹³C, ¹⁹F) B->NMR MS Mass Spectrometry (HRMS) B->MS FTIR FTIR B->FTIR HPLC HPLC-DAD C->HPLC GCMS GC-MS C->GCMS DSC DSC D->DSC TGA TGA D->TGA E E NMR->E Structural Elucidation & Identity Confirmed MS->E Structural Elucidation & Identity Confirmed FTIR->E Structural Elucidation & Identity Confirmed F F HPLC->F Purity Assay & Impurity Quantification GCMS->F Purity Assay & Impurity Quantification G G DSC->G Melting Point & Thermal Stability TGA->G Melting Point & Thermal Stability HPLC_MS_Workflow cluster_HPLC HPLC System cluster_Interface Interface cluster_MS Mass Spectrometer cluster_Data Data System pump Solvent Reservoir (A+B) Gradient Pump injector Autosampler (Sample Injection) pump->injector column Column Oven C18 Reversed-Phase Column injector->column esi Electrospray Ionization (ESI) Nebulization & Desolvation column->esi Eluent analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion Separation (m/z) esi->analyzer Ions detector Detector (Ion Detection) analyzer->detector data_proc Data Acquisition Chromatogram & Mass Spectrum detector->data_proc Signal

Caption: Schematic of an HPLC-ESI-MS experimental workflow.

Conclusion

The analytical characterization of 2-Fluoronicotinamide requires a comprehensive, multi-technique strategy. No single method can provide all the necessary information regarding identity, purity, and stability. By logically combining chromatographic, spectroscopic, and thermal analyses, researchers and drug development professionals can build a complete and robust data package. This ensures the quality of the material, provides a deep understanding of its properties, and satisfies the stringent requirements of regulatory bodies, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Benchchem.
  • Sharma, G. et al. (2012). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of 6-Amino-2-fluoronicotinamide (Secondary Source).
  • University of Colorado Boulder. (2011). Chem 117 Reference Spectra Spring 2011.
  • ResearchGate.
  • ChemicalBook. 2-Fluoronicotinamide CAS#: 364-22-7.
  • PubChem, National Institutes of Health. 2-Fluoronicotinamide.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Research Square. (2023).
  • CETCO. Simultaneous thermal analysis (tga-dta, tga-dsc).
  • UCL Discovery. (2015). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals.
  • ScienceDirect. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
  • ChemicalBook. 2-Amino-5-fluoronicotinic acid(1196154-03-6) 1H NMR spectrum.
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • ChemicalBook. 2-Fluoronicotinamide CAS#: 364-22-7 (Secondary Source).
  • ChemicalBook. 2-Fluoronicotinamide | 364-22-7.
  • PubMed. (2015).
  • Thermo Fisher Scientific. (2018). Comprehensive Two Dimensional Gas Chromatography with Orbitrap Mass Spectrometry Applied to Flavor and Fragrance Analysis.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • ResearchGate. FTIR of (a) 2 and (b) isn. spectra of the....

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  • Scientific Research Publishing. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements.
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development of enzymatic assays using 2-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: Development of Robust Enzymatic Assays for NAD+-Dependent Enzymes Using 2-Fluoronicotinamide as a Chemical Probe

Abstract

This guide provides a comprehensive framework for the development and validation of enzymatic assays targeting NAD+-dependent enzymes, such as the sirtuin family of protein deacylases.[1][2] We detail a continuous, fluorescence-based assay methodology and demonstrate its application by characterizing the inhibitory potential of 2-Fluoronicotinamide, a nicotinamide analog. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for assay optimization, high-throughput screening (HTS) adaptation, and data analysis. By explaining the causality behind experimental choices and incorporating self-validating systems, this document serves as a practical guide to generating reliable and reproducible data for enzyme characterization and modulator discovery.

Introduction: The Role of NAD+ Analogs in Enzymatic Assays

Sirtuins (SIRTs) are a family of NAD+-dependent lysine deacylases (SIRT1-7 in mammals) that are critical regulators of cellular metabolism, DNA repair, and longevity.[1][2][3] Their dependence on nicotinamide adenine dinucleotide (NAD+) for catalytic activity makes them attractive therapeutic targets for a range of age-related diseases.[2] The development of robust in vitro enzymatic assays is fundamental for discovering and characterizing small molecule modulators of sirtuin activity.[4]

Many established sirtuin assays rely on a two-step, coupled-enzyme process. In this format, a sirtuin enzyme deacetylates a synthetic peptide substrate that contains an acetylated lysine residue and a C-terminal fluorophore, such as 7-amino-4-methylcoumarin (AMC).[5][6] Following the NAD+-dependent deacetylation, a developer enzyme (e.g., trypsin) is added to cleave the deacetylated peptide, releasing the AMC fluorophore and generating a quantifiable signal.[5]

Chemical probes and substrate analogs are invaluable tools in this process. 2-Fluoronicotinamide, a derivative of the natural sirtuin product and feedback inhibitor nicotinamide, serves as an excellent tool for assay validation and inhibitor screening.[5][7] The strategic substitution of fluorine can alter a molecule's electronic properties, metabolic stability, and binding interactions, making it a valuable modification in drug discovery.[8] This guide will use the characterization of 2-Fluoronicotinamide to illustrate the principles of developing a rigorous sirtuin assay.

Table 1: Physicochemical Properties of 2-Fluoronicotinamide
PropertyValueSource
Molecular Formula C₆H₅FN₂OPubChem[9]
Molecular Weight 140.12 g/mol PubChem[9]
CAS Number 364-22-7LookChem[7]
Appearance White to off-white crystalline powderChemicalBook[10]
Melting Point 120.9-122 °CLookChem[7]
Storage Temperature 2-8°CChemicalBook[10]
Purity ≥95% (Recommended for assay use)ChemScene[11]

Principle of the Fluorogenic Sirtuin Assay

The assay measures sirtuin activity by monitoring the rate of production of a fluorescent signal. The process is based on a coupled enzymatic reaction that can be broken down into two primary stages, as illustrated in the diagram below.

Causality: The first reaction is the specific, NAD+-dependent deacetylation of the substrate by the sirtuin enzyme. The second reaction, initiated by the addition of a developer solution, is the proteolytic cleavage of the deacetylated substrate. This two-step design ensures that the signal is directly proportional to the sirtuin's activity, as the developer enzyme can only act on the product of the sirtuin reaction. The developer solution also contains a high concentration of nicotinamide to stop the sirtuin reaction, effectively "fixing" the reaction at a specific time point for endpoint reads.[5]

G cluster_0 Stage 1: Sirtuin Deacetylation cluster_1 Stage 2: Signal Development SIRT1 SIRT1 Enzyme Product1 De-Ac-Lys-Peptide-AMC SIRT1->Product1 NAM Nicotinamide + OAADPr SIRT1->NAM NAD NAD+ NAD->SIRT1 + Substrate Ac-Lys-Peptide-AMC (Non-fluorescent) Substrate->SIRT1 + Product1_copy De-Ac-Lys-Peptide-AMC Product1->Product1_copy To Development Trypsin Developer Enzyme (Trypsin) AMC Free AMC (Fluorescent) Trypsin->AMC Peptide_frag De-Ac-Lys-Peptide Trypsin->Peptide_frag Product1_copy->Trypsin +

Figure 1: Principle of the coupled fluorogenic sirtuin assay.

Materials and Reagents

  • Enzyme: Recombinant human SIRT1 (or other desired sirtuin). Ensure high purity (>90%) for accurate kinetic measurements.[12]

  • Substrate: Fluorogenic acetylated peptide, e.g., p53-based peptide with C-terminal AMC.[6]

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).

  • Test Compound: 2-Fluoronicotinamide (dissolved in DMSO).

  • Positive Control Inhibitor: Nicotinamide.

  • Developer Solution: Trypsin in a buffer containing nicotinamide.

  • Assay Buffer: E.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA. Note: Buffer composition should be optimized for the specific enzyme.

  • Equipment: Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm), 96- or 384-well black assay plates, standard laboratory pipettes, and incubators.

Table 2: Preparation of Key Stock Solutions
ReagentStock ConcentrationSolventStorage
SIRT1 Enzyme 1 mg/mL (or as supplied)Supplier-recommended buffer-80°C
Fluorogenic Substrate 10 mMDMSO-20°C
NAD+ 50 mMAssay Buffer-20°C
2-Fluoronicotinamide 100 mMDMSO-20°C
Nicotinamide 1 MWater-20°C
Trypsin (Developer) 10 mg/mLAs per supplier-20°C

Detailed Experimental Protocols

The following protocols outline the steps for determining the half-maximal inhibitory concentration (IC50) of 2-Fluoronicotinamide against SIRT1. This workflow is a foundational method for characterizing any potential enzyme modulator.

G A 1. Reagent Preparation Prepare serial dilutions of 2-Fluoronicotinamide. B 2. Reaction Assembly Add buffer, NAD+, SIRT1, and test compound to plate. A->B C 3. Pre-incubation Incubate at 37°C for 15 min to allow compound binding. B->C D 4. Initiate Reaction Add fluorogenic substrate to all wells. C->D E 5. Sirtuin Reaction Incubate at 37°C for 45-60 min. D->E F 6. Stop & Develop Add Developer Solution (Trypsin + Nicotinamide). E->F G 7. Develop Signal Incubate at RT for 30 min. F->G H 8. Read Fluorescence Ex: 355 nm / Em: 460 nm. G->H I 9. Data Analysis Calculate % inhibition and fit curve to determine IC50. H->I

Figure 2: Experimental workflow for IC50 determination.
Protocol 1: IC50 Determination for 2-Fluoronicotinamide

Causality: This protocol is designed to measure the potency of an inhibitor. A pre-incubation step (Step 3) is included to allow the test compound to reach binding equilibrium with the enzyme before the reaction is started with the substrate.[5] The final DMSO concentration should be kept low (≤1%) to avoid solvent-induced enzyme inhibition or assay interference.

  • Prepare Compound Plate:

    • Create a 10-point, 3-fold serial dilution of 2-Fluoronicotinamide in 100% DMSO, starting from a 100 mM stock.

    • In a separate 96-well plate (the "compound plate"), dilute these DMSO stocks 1:50 into Assay Buffer. This will be your plate of 2X final concentration compounds.

    • Prepare wells for controls: "No Enzyme" (buffer only), "Vehicle Control" (buffer + DMSO), and "Positive Control" (Nicotinamide at a known inhibitory concentration).

  • Set Up Reaction Plate:

    • Design a 96-well black assay plate layout (see Table 3).

    • Add 25 µL of the 2X compound dilutions (or controls) to the appropriate wells of the assay plate.

    • Prepare a "Master Mix" containing SIRT1 enzyme and NAD+ in Assay Buffer at 2X the final desired concentration.

    • Add 25 µL of the Master Mix to all wells except the "No Enzyme" control (add 25 µL of buffer with NAD+ only to these). The total volume is now 50 µL.

  • Pre-incubation:

    • Mix the plate gently and incubate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Prepare a 2X solution of the fluorogenic peptide substrate in Assay Buffer.

    • Add 50 µL of the 2X substrate solution to all wells to start the reaction. The final reaction volume is 100 µL.

    • Final concentrations might be: 10 µM Substrate, 500 µM NAD+, 20 nM SIRT1, and varying concentrations of 2-Fluoronicotinamide. These should be optimized in preliminary experiments.

  • Sirtuin Reaction Incubation:

    • Mix the plate gently and incubate at 37°C for 45 minutes. The reaction should be timed to ensure it remains in the linear range (typically <20% substrate turnover).

  • Stop and Develop:

    • Prepare the Developer Solution (e.g., 1 mg/mL Trypsin and 10 mM Nicotinamide in buffer).

    • Add 100 µL of Developer Solution to all wells.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measure Fluorescence:

    • Read the plate on a fluorescence microplate reader with excitation at ~355 nm and emission at ~460 nm.

Table 3: Example 96-Well Plate Layout for IC50 Determination
1 2 3 4 5 6 7 8 9 10 11 12
A C1C2C3C4C5C6C7C8C9C10VCNE
B C1C2C3C4C5C6C7C8C9C10VCNE
C C1C2C3C4C5C6C7C8C9C10VCNE
D PCPCPC
...
Key: C1-C10 = Compound concentrations (decreasing); VC = Vehicle Control (DMSO); NE = No Enzyme Control; PC = Positive Control (Nicotinamide).

Data Analysis and Interpretation

  • Data Normalization:

    • Average the replicate fluorescence values (RFU) for each condition.

    • Subtract the average RFU of the "No Enzyme" control from all other wells to correct for background fluorescence.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RFU_Compound - RFU_NE) / (RFU_VC - RFU_NE))

  • IC50 Curve Fitting:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Assay Quality Control (for HTS):

    • The Z'-factor is a statistical measure of assay quality and is crucial for validating HTS assays.[6]

    • It is calculated using the vehicle (high signal) and positive control inhibitor (low signal) wells: Z' = 1 - (3 * (SD_VC + SD_PC)) / |Mean_VC - Mean_PC|

    • An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for high-throughput screening.[4]

Troubleshooting

Table 4: Common Issues and Solutions in Assay Development
IssuePotential Cause(s)Recommended Solution(s)
High background fluorescence - Contaminated buffer or reagents.- Substrate degradation.- Autofluorescence of test compound.- Use fresh, high-purity reagents.- Test substrate stability over time.- Run a parallel assay without enzyme to measure compound fluorescence.[13]
Low signal-to-background ratio - Insufficient enzyme activity.- Sub-optimal substrate or NAD+ concentration.- Incorrect buffer pH or composition.- Increase enzyme concentration or incubation time (stay within linear range).- Perform substrate and NAD+ titration experiments to determine Km.- Optimize buffer conditions for the specific sirtuin isoform.
High well-to-well variability - Inaccurate pipetting.- Poor mixing.- Temperature gradients across the plate.- Use calibrated pipettes and proper technique.- Ensure thorough mixing after each reagent addition.- Allow plates to equilibrate to temperature before reading.
Shallow or incomplete IC50 curve - Compound insolubility at high concentrations.- Non-specific inhibition or assay interference.- Multiple enzyme activities present in the preparation.- Check compound solubility in assay buffer.- Perform counter-screens to rule out artifacts.- Verify the enzymatic purity of the enzyme preparation.[14]

References

  • Hu, J., et al. (2015). A mini-review on Sirtuin activity assays. Biochemical and Biophysical Research Communications. Available at: [Link]

  • LookChem. (n.d.). Cas 364-22-7, 2-Fluoronicotinamide. Available at: [Link]

  • Smith, B. C., & Denu, J. M. (2009). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Enzymology. Available at: [Link]

  • BellBrook Labs. (n.d.). What Is the Best Sirtuin Assay for SIRT Screening?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 252367, 2-Fluoronicotinamide. PubChem. Available at: [Link]

  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Pharmacology & Therapeutics. Available at: [Link]

  • TheTruthLabs.com. (n.d.). 2- Fluoronicotinamide API. Available at: [Link]

  • Chiang, Y. L., et al. (2017). Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins. Methods in Molecular Biology. Available at: [Link]

  • Zheng, W., et al. (2016). An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • EpiGenie. (2013). Promega SIRT-Glo™ Assays Illuminate the Search for Sirtuins. Available at: [Link]

  • PUR-FORM. (2022). New Method Measures Optimal NAD+ Levels. Available at: [Link]

  • Geng, D., et al. (2009). A fluorometric assay of SIRT1 deacetylation activity through quantification of nicotinamide adenine dinucleotide. Analytical Biochemistry. Available at: [Link]

  • Zhang, Y., et al. (2021). Discovery of an NAD+ analogue with enhanced specificity for PARP1. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chang, Z., et al. (2022). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Yoshino, J., & Imai, S. I. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology. Available at: [Link]

  • Too, B. P., et al. (2018). NAD consumption assay. protocols.io. Available at: [Link]

  • AAPS. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. The AAPS Journal. Available at: [Link]

  • Carter-O'Connell, I., et al. (2016). Identification of Protein Substrates of Specific PARP Enzymes. Cell Reports. Available at: [Link]

  • ResearchGate. (2022). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Available at: [Link]

  • Begum, S., & Kumar, V. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Mathew, E., et al. (2020). Development and Troubleshooting in Lateral Flow Immunochromatography Assays. Journal of Medical Microbiology & Diagnosis. Available at: [Link]

  • protocols.io. (2025). NAD consumption assay. Available at: [Link]

  • Helt, A. M., et al. (2016). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology. Available at: [Link]

  • Smith, B. C., et al. (2009). The differing effects of a dual acting regulator on SIRT1. Journal of Biological Chemistry. Available at: [Link]

  • Thorne, N., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Assay Guidance Manual. Available at: [Link]

  • Travelli, C., et al. (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2016). NAD-analogs as substrates for PARP-1. Available at: [Link]

  • Sidoli, C., et al. (2006). Biochemical assay development for drug discovery: a sequential optimization from protein expression to enzymatic activity. Microbial Cell Factories. Available at: [Link]

  • Travelli, C., et al. (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. International Journal of Molecular Sciences. Available at: [Link]

  • Chung, J., et al. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules. Available at: [Link]

  • Di Mauro, G., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available at: [Link]

  • Langelier, M. F., et al. (2018). NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. Nature Communications. Available at: [Link]

  • Madsen, A. S., et al. (2016). A Continuous, Fluorogenic Sirtuin 2 Deacylase Assay: Substrate Screening and Inhibitor Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Available at: [Link]

  • ResearchGate. (n.d.). Substrate activities of NAD⁺ and 6 for human PARP1. Available at: [Link]

  • Di Mauro, G., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]

  • Villalba, J. M., & Alcaín, F. J. (2012). Sirtuin activators and inhibitors. BioFactors. Available at: [Link]

  • ResearchGate. (2014). Insight the C-Site Pocket Conformational Changes Responsible for Sirtuin 2 Activity Using Molecular Dynamics Simulations. Available at: [Link]

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Synthesis and Biological Evaluation of 2-Fluoronicotinamide Derivatives: An Application Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of 2-fluoronicotinamide derivatives. The strategic incorporation of a fluorine atom onto the nicotinamide scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule, offering a promising avenue for the discovery of novel therapeutic agents. This guide is designed to provide both the foundational scientific rationale and detailed, actionable protocols for the synthesis of a diverse library of 2-fluoronicotinamide analogs and their subsequent biological assessment.

I. Introduction: The Strategic Advantage of Fluorine in Nicotinamide Analogs

The nicotinamide backbone is a ubiquitous motif in biologically active molecules and approved pharmaceuticals. The introduction of a fluorine atom at the 2-position of the pyridine ring is a deliberate medicinal chemistry strategy to enhance the therapeutic potential of this privileged scaffold. The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.

  • Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross cellular membranes and reach its target.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing the ionization state of the molecule at physiological pH and affecting its interactions with biological targets.

Given these advantages, 2-fluoronicotinamide derivatives have emerged as a promising class of compounds with potential applications as enzyme inhibitors, anticancer agents, and antifungal therapeutics.[1][2][3] This guide will provide the necessary protocols to synthesize and evaluate novel analogs for your drug discovery programs.

II. Synthetic Protocols: A Step-by-Step Guide to 2-Fluoronicotinamide Derivatives

The synthesis of 2-fluoronicotinamide derivatives can be efficiently achieved through a two-step process: the synthesis of the key intermediate, 2-fluoronicotinic acid, followed by the amidation with a diverse range of primary and secondary amines.

A. Synthesis of the Key Intermediate: 2-Fluoronicotinic Acid

The most common and practical approach for the synthesis of 2-fluoronicotinic acid is the nucleophilic aromatic substitution of a chloro group in the readily available 2-chloronicotinic acid.

Synthesis of 2-Fluoronicotinic Acid start 2-Chloronicotinic Acid reagents KF, DMSO Heat start->reagents product 2-Fluoronicotinic Acid reagents->product

Caption: Synthetic route to 2-fluoronicotinic acid.

Protocol 1: Synthesis of 2-Fluoronicotinic Acid from 2-Chloronicotinic Acid

This protocol is adapted from established procedures for nucleophilic aromatic substitution on chloropyridines.[4]

Materials:

  • 2-Chloronicotinic acid

  • Potassium Fluoride (KF), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloronicotinic acid (1 equivalent) and anhydrous potassium fluoride (2-3 equivalents).

  • Add anhydrous DMSO to the flask to create a stirrable suspension.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-fluoronicotinic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yield: 60-80%

B. Synthesis of 2-Fluoronicotinamide Derivatives via Amide Coupling

With the key intermediate in hand, a library of 2-fluoronicotinamide derivatives can be synthesized by coupling 2-fluoronicotinic acid with a variety of commercially available or synthesized amines. A reliable method for this transformation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) as a coupling agent.[5][6][7][8]

Amide Coupling cluster_reactants Reactants acid 2-Fluoronicotinic Acid reagents EDC, HOBt DIPEA, DMF acid->reagents amine R1R2NH (Diverse Amines) amine->reagents product 2-Fluoronicotinamide Derivative reagents->product

Caption: General scheme for amide coupling.

Protocol 2: EDC/HOBt Mediated Amidation of 2-Fluoronicotinic Acid

Materials:

  • 2-Fluoronicotinic acid

  • Primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, dissolve 2-fluoronicotinic acid (1 equivalent) in anhydrous DMF.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 15 minutes.

  • Add the desired amine (1.1 equivalents) followed by DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x volumes).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoronicotinamide derivative.

Table 1: Representative Examples of Synthesized 2-Fluoronicotinamide Derivatives

EntryAmine (R1R2NH)ProductExpected Yield (%)
1BenzylamineN-benzyl-2-fluoronicotinamide85
2Morpholine(2-fluoropyridin-3-yl)(morpholino)methanone90
3Aniline2-fluoro-N-phenylnicotinamide75
4CyclopropylamineN-cyclopropyl-2-fluoronicotinamide82

III. Biological Evaluation: Assessing the Therapeutic Potential

Once a library of 2-fluoronicotinamide derivatives has been synthesized, the next critical step is to evaluate their biological activity. This section provides protocols for two common primary screens: an in vitro cytotoxicity assay against cancer cell lines and an antifungal susceptibility assay.

A. In Vitro Cytotoxicity Assay against Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][9]

Cytotoxicity Workflow A Seed Cancer Cells in 96-well plate B Treat with 2-Fluoronicotinamide Derivatives (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • 2-Fluoronicotinamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Culture cancer cells in appropriate medium until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) values.

Table 2: Hypothetical Cytotoxicity Data for 2-Fluoronicotinamide Derivatives

CompoundMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)A549 IC₅₀ (µM)
Derivative 15.28.112.5
Derivative 2> 50> 50> 50
Derivative 31.82.53.1
Doxorubicin0.10.150.2
B. In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10][11][12]

Protocol 4: Antifungal Broth Microdilution Assay

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well round-bottom plates

  • 2-Fluoronicotinamide derivatives (dissolved in DMSO)

  • Positive control antifungal (e.g., fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a fungal inoculum suspension and adjust its concentration to 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the test compounds in a 96-well plate using RPMI-1640 medium.

  • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control, either visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

IV. Structure-Activity Relationship (SAR) Insights and Future Directions

The data generated from the biological evaluation of a library of 2-fluoronicotinamide derivatives will provide valuable insights into their structure-activity relationships (SAR). By systematically varying the substituent on the amide nitrogen, researchers can identify key structural features that are crucial for biological activity. For instance, the introduction of hydrophobic or hydrogen-bonding moieties can significantly impact potency and selectivity.[1][3][13]

Future work should focus on expanding the diversity of the amine building blocks to further probe the SAR. Additionally, promising compounds should be subjected to secondary assays to elucidate their mechanism of action, such as enzyme inhibition assays or apoptosis studies. Ultimately, the goal is to identify lead compounds with potent and selective biological activity, favorable pharmacokinetic properties, and minimal toxicity for further preclinical development.

V. References

  • Kuramochi, T., et al. (2005). Synthesis and structure-activity relationships of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as a novel class of NCX inhibitors: a QSAR study. Bioorganic & Medicinal Chemistry, 13(3), 717-724. Available from: [Link]

  • Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. Available from: [Link]

  • Chen, K., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available from: [Link]

  • de-Souza-Silva, C. M., et al. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments). Available from: [Link]

  • Zarganes-Tzitzikas, T., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Scientific Reports, 7(1), 16721. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Available from: [Link]

  • Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Available from:

  • Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Available from: [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. Available from: [Link]

  • Fluorine notes. (2019). December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment". Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Available from: [Link]

  • Imperiali, B. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Israel Journal of Chemistry, 51(2), 164-173. Available from: [Link]

  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(22), 2950-2953. Available from: [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Available from: [Link]

  • Aldrich, C., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. JoVE (Journal of Visualized Experiments), (75), e50337. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Available from: [Link]

  • Bakulina, O., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119. Available from: [Link]

  • ResearchGate. (n.d.). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]

  • MDPI. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Available from: [Link]

  • Shi, D., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. Available from: [Link]

  • ResearchGate. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Available from: [Link]

  • PubMed. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Available from: [Link]

  • PubMed. (2023). New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. Available from: [Link]

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Application Notes and Protocols for Cellular Uptake Studies of 2-Fluoronicotinamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Journey of 2-Fluoronicotinamide

2-Fluoronicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3), is a compound of significant interest in drug discovery and development. Its structural similarity to nicotinamide suggests potential roles in cellular metabolism and signaling pathways, making it a candidate for therapeutic intervention in various diseases. A critical determinant of its pharmacological activity is its ability to traverse the cell membrane and accumulate intracellularly to engage its target(s). Therefore, a thorough understanding of the cellular uptake mechanisms of 2-Fluoronicotinamide is paramount for its preclinical development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cellular uptake studies for 2-Fluoronicotinamide and its analogues. We will delve into the theoretical underpinnings of small molecule transport, offer detailed, field-proven protocols for quantifying intracellular accumulation, and discuss the rationale behind key experimental choices, ensuring scientific integrity and reproducibility.

Scientific Underpinnings: How Small Molecules Enter the Cell

The cellular uptake of a small molecule like 2-Fluoronicotinamide is governed by its physicochemical properties and the complex landscape of the plasma membrane. The primary mechanisms of transport are passive diffusion and carrier-mediated transport.[1][2][3]

  • Passive Diffusion: This process involves the movement of molecules across the cell membrane from an area of high concentration to an area of low concentration, driven by the concentration gradient.[1][2] It does not require cellular energy. For a molecule to readily diffuse across the lipid bilayer, it should ideally be small, uncharged, and have a degree of lipophilicity. The introduction of a fluorine atom in 2-Fluoronicotinamide can alter its lipophilicity and electronic distribution compared to nicotinamide, potentially influencing its passive diffusion characteristics.

  • Facilitated Diffusion: This is a type of passive transport that utilizes transmembrane proteins, such as channel and carrier proteins, to facilitate the movement of molecules across the membrane.[1][4][5] Like simple diffusion, it does not require energy and follows the concentration gradient.[1][4]

  • Active Transport: This form of transport moves molecules against their concentration gradient, a process that requires energy, typically in the form of ATP hydrolysis.[1]

Given that nicotinamide itself is a water-soluble molecule and its transport is facilitated by specific carriers, it is highly probable that 2-Fluoronicotinamide also utilizes carrier-mediated transport systems.[6] Recent studies have identified the equilibrative nucleoside transporters ENT1 and ENT2 (encoded by the genes SLC29A1 and SLC29A2) as key transporters for nicotinamide.[6][7][8] Therefore, a central aspect of studying 2-Fluoronicotinamide uptake will be to investigate the involvement of these and other solute carrier (SLC) transporters.

Visualizing Cellular Transport Mechanisms

Cellular Transport Mechanisms cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2F_NAM_ext 2-Fluoronicotinamide Passive_Diffusion Passive Diffusion 2F_NAM_ext->Passive_Diffusion Facilitated_Diffusion Facilitated Diffusion (e.g., ENT1/2) 2F_NAM_ext->Facilitated_Diffusion Active_Transport Active Transport 2F_NAM_ext->Active_Transport ATP 2F_NAM_int 2-Fluoronicotinamide Passive_Diffusion->2F_NAM_int Facilitated_Diffusion->2F_NAM_int Active_Transport->2F_NAM_int

Caption: Potential cellular uptake pathways for 2-Fluoronicotinamide.

Experimental Design: Choosing the Right Tools

A multi-pronged approach is essential for a comprehensive understanding of 2-Fluoronicotinamide's cellular uptake. This involves selecting appropriate in vitro models and analytical techniques.

In Vitro Cell Models

The choice of cell line is critical and should be guided by the therapeutic context of the 2-Fluoronicotinamide compound.

Cell Line TypeExamplesRationale for UseConsiderations
Human Colorectal Adenocarcinoma Caco-2, HROC linesGold standard for studying intestinal absorption and permeability of orally administered drugs.[9][10]Form tight junctions and differentiate into enterocyte-like monolayers.
Human Embryonic Kidney HEK293Easy to transfect and suitable for overexpressing specific transporters to study their role in uptake.[11]May not express the same repertoire of transporters as the target tissue.
Hepatocellular Carcinoma HepG2Relevant for studying hepatic uptake and metabolism.[12]Important for assessing first-pass metabolism.
Target-Specific Cancer Cell Lines e.g., Breast (MCF-7), Lung (A549)To study uptake in the context of the intended therapeutic target.Transporter expression levels may vary significantly.

For initial characterization, a panel of cell lines is recommended to assess the broad applicability of the uptake mechanisms. Advanced 3D cell culture models, such as spheroids or organoids, can provide a more physiologically relevant environment for uptake studies.[13][14][15]

Analytical Techniques for Quantifying Intracellular Accumulation

Several techniques can be employed to measure the intracellular concentration of 2-Fluoronicotinamide. The choice depends on factors like the availability of labeled compounds, required sensitivity, and throughput.[16]

TechniquePrincipleAdvantagesDisadvantages
Radiolabeling Utilizes a radiolabeled version of the compound (e.g., with ³H or ¹⁴C) for detection.[17][18][19][20]High sensitivity and direct quantification.Requires synthesis of a radiolabeled compound and specialized facilities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates the compound from cellular matrix and quantifies it based on its mass-to-charge ratio.[16][21][22]High specificity, sensitivity, and does not require a labeled compound.Lower throughput compared to other methods.
Fluorescence Microscopy If the compound is intrinsically fluorescent or can be tagged with a fluorophore, its uptake can be visualized and quantified.[23][24][25][26]Provides spatial information on subcellular distribution.Potential for artifacts from fluorescent tags and background autofluorescence.

For initial, high-throughput screening, fluorescence-based assays can be useful. However, for definitive quantification and mechanistic studies, LC-MS/MS is the recommended gold standard due to its high specificity and sensitivity. [16][21][22]

Detailed Protocols for Cellular Uptake Studies

The following protocols are designed to be adaptable to the specific cell line and analytical method chosen.

General Workflow for Cellular Uptake Experiments

Cellular Uptake Workflow Cell_Seeding 1. Cell Seeding (e.g., 24-well plate) Incubation 2. Incubation with 2-Fluoronicotinamide (Time-course and concentration-dependence) Cell_Seeding->Incubation Washing 3. Rapid Washing with Ice-Cold Buffer (To remove extracellular compound) Incubation->Washing Cell_Lysis 4. Cell Lysis (To release intracellular contents) Washing->Cell_Lysis Quantification 5. Quantification (LC-MS/MS, Scintillation Counting, etc.) Cell_Lysis->Quantification Normalization 6. Data Normalization (To protein content or cell number) Quantification->Normalization

Caption: A generalized workflow for conducting cellular uptake experiments.

Protocol 1: Time-Dependent Uptake of 2-Fluoronicotinamide using LC-MS/MS

Objective: To determine the rate of 2-Fluoronicotinamide uptake over time.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 2-Fluoronicotinamide stock solution (in DMSO or other suitable solvent)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • 24-well cell culture plates

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

  • Compound Preparation: Prepare a working solution of 2-Fluoronicotinamide in pre-warmed cell culture medium at the desired final concentration (e.g., 10 µM).

  • Initiate Uptake: Aspirate the culture medium from the wells and add the 2-Fluoronicotinamide working solution.

  • Time Points: Incubate the plate at 37°C for various time points (e.g., 0, 1, 5, 15, 30, 60 minutes). The 0-minute time point serves as a control for non-specific binding.

  • Stop Uptake and Wash: At each time point, rapidly aspirate the compound-containing medium and immediately wash the cells three times with ice-cold PBS to halt the uptake process and remove any extracellular compound.

  • Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Harvest Lysate: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay for data normalization.

  • LC-MS/MS Analysis: Analyze the supernatant from the cell lysates for the concentration of 2-Fluoronicotinamide.

  • Data Analysis: Normalize the intracellular concentration of 2-Fluoronicotinamide to the protein concentration for each time point. Plot the normalized concentration against time.

Causality Behind Experimental Choices:

  • Ice-cold PBS wash: The low temperature minimizes further transport and dissociation of the compound from the cell surface during the washing steps.[27]

  • Protein normalization: Normalizing to total protein content accounts for any well-to-well variability in cell number.

Protocol 2: Concentration-Dependent Uptake and Kinetic Analysis

Objective: To determine the kinetic parameters (Km and Vmax) of 2-Fluoronicotinamide uptake.

Procedure:

  • Follow the steps for the time-dependent uptake protocol, but instead of varying the time, vary the concentration of 2-Fluoronicotinamide (e.g., 0.1, 1, 10, 50, 100 µM) at a fixed, early time point within the linear range of uptake determined in Protocol 1 (e.g., 5 minutes).

  • Data Analysis: Plot the initial rate of uptake (normalized concentration/time) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum velocity of uptake).

Interpretation of Results:

  • A saturable uptake curve suggests a carrier-mediated transport process.

  • A linear, non-saturable curve suggests that passive diffusion is the predominant mechanism of uptake at the tested concentrations.

Protocol 3: Investigating the Role of Transporters

Objective: To identify the specific transporters involved in 2-Fluoronicotinamide uptake.

Methods:

  • Inhibition Studies: Co-incubate the cells with 2-Fluoronicotinamide and known inhibitors of candidate transporters (e.g., dipyridamole for ENTs). A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that transporter.

  • Competition Studies: Co-incubate with an excess of the natural substrate of the suspected transporter (e.g., nicotinamide or adenosine for ENTs). Competition for the same transporter will result in decreased uptake of 2-Fluoronicotinamide.

  • siRNA Knockdown: Use small interfering RNA (siRNA) to specifically silence the expression of the gene encoding the transporter of interest (e.g., SLC29A1 or SLC29A2). A reduction in uptake in the knockdown cells compared to control cells provides strong evidence for the transporter's role.

  • Overexpression Systems: Transfect a cell line with low endogenous transporter expression (e.g., HEK293) with a plasmid encoding the transporter of interest. A significant increase in uptake in the transfected cells compared to mock-transfected cells confirms the transporter's ability to carry 2-Fluoronicotinamide.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables and graphs.

Table Example: Kinetic Parameters of 2-Fluoronicotinamide Uptake

Cell LineKm (µM)Vmax (pmol/mg protein/min)
Caco-2[Insert Value][Insert Value]
HEK293[Insert Value][Insert Value]
HepG2[Insert Value][Insert Value]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for elucidating the cellular uptake mechanisms of 2-Fluoronicotinamide compounds. By systematically investigating the time- and concentration-dependence of uptake and identifying the specific transporters involved, researchers can gain crucial insights into the compound's bioavailability and cellular pharmacology. This knowledge is indispensable for guiding lead optimization, predicting in vivo efficacy, and ultimately, accelerating the development of novel therapeutics. Future studies could explore the subcellular distribution of 2-Fluoronicotinamide and its impact on downstream cellular processes.

References

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Application Notes and Protocols for Investigating the Biological Activity of 2-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-Fluoronicotinamide

2-Fluoronicotinamide, a fluorinated derivative of nicotinamide (Vitamin B3), presents a compelling starting point for drug discovery and development.[1] Its structural similarity to nicotinamide, a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), suggests its potential to modulate the activity of a host of NAD+-dependent enzymes. These enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, are central regulators of cellular homeostasis, DNA repair, metabolism, and inflammation.[2][3][4] Furthermore, its potential as an anti-inflammatory and neuroprotective agent warrants a thorough investigation of its biological activity.[1]

This comprehensive guide provides a suite of detailed in vitro assays to meticulously characterize the biological effects of 2-Fluoronicotinamide. The protocols herein are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data. We will explore its potential as an inhibitor of key enzyme families and its broader cellular effects.

I. Probing the Interaction with NAD+-Dependent Enzymes

The primary hypothesis for the biological activity of 2-Fluoronicotinamide is its interference with enzymes involved in NAD+ metabolism and signaling. The following assays are designed to test this hypothesis directly.

Poly(ADP-ribose) Polymerase (PARP) Inhibition Assays

PARPs are a family of enzymes critical for DNA repair and genomic stability.[2][5] Their inhibition is a clinically validated strategy in cancer therapy.[2][5] Given that 2-Fluoronicotinamide is a nicotinamide analog, it is a prime candidate for a PARP inhibitor.

Scientific Rationale: PARP enzymes utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins, a process crucial for DNA damage signaling. Inhibitors of PARP typically compete with nicotinamide for the active site of the enzyme. We will describe two common methods to assess PARP inhibition: a chemiluminescent enzymatic assay and a cell-based PARP trapping assay.

Protocol 1: Chemiluminescent PARP1 Enzymatic Assay

This assay quantifies the amount of poly(ADP-ribose) (PAR) produced by recombinant PARP1. A decrease in PAR synthesis in the presence of 2-Fluoronicotinamide indicates inhibition.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • 2-Fluoronicotinamide stock solution (in DMSO)

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

Procedure:

  • Plate Preparation: Use pre-coated histone plates or coat clear 96-well plates with histones overnight at 4°C. Wash plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Dilution: Prepare a serial dilution of 2-Fluoronicotinamide in assay buffer. Also, prepare dilutions of the positive control inhibitor and a DMSO vehicle control.

  • Reaction Setup: To each well, add:

    • 50 µL of assay buffer

    • 10 µL of diluted 2-Fluoronicotinamide, positive control, or DMSO vehicle.

    • 20 µL of biotinylated NAD+ (final concentration ~1 µM).

    • 20 µL of recombinant PARP1 enzyme (final concentration ~1 nM).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in wash buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of 2-Fluoronicotinamide relative to the DMSO control. Plot the percent inhibition against the log concentration of the compound to determine the IC50 value.

ParameterExample Value
PARP1 Concentration1 nM
Biotinylated NAD+1 µM
Incubation Time1 hour
Positive Control (Olaparib) IC50~5 nM[6]

Diagram 1: PARP Inhibition Assay Workflow

PARP_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Histone_Coating Histone Coating Washing1 Washing Histone_Coating->Washing1 Add_Compound Add 2-Fluoronicotinamide Washing1->Add_Compound Add_NAD Add Biotin-NAD+ Add_Compound->Add_NAD Add_PARP1 Add PARP1 Enzyme Add_NAD->Add_PARP1 Incubate Incubate @ 37°C Add_PARP1->Incubate Washing2 Washing Incubate->Washing2 Add_Strep_HRP Add Streptavidin-HRP Washing2->Add_Strep_HRP Washing3 Washing Add_Strep_HRP->Washing3 Add_Substrate Add Chemi Substrate Washing3->Add_Substrate Read_Luminescence Read Luminescence Add_Substrate->Read_Luminescence

Caption: Workflow for the chemiluminescent PARP1 inhibition assay.

Sirtuin (SIRT) Activity Assays

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging.[4][7] Their activity is intrinsically linked to cellular NAD+ levels, making them a plausible target for a nicotinamide analog.

Scientific Rationale: Sirtuins catalyze the removal of acetyl groups from lysine residues on substrate proteins, a reaction that consumes one molecule of NAD+ and produces nicotinamide, O-acetyl-ADP-ribose, and the deacetylated substrate.[4] A common method to measure sirtuin activity is a fluorogenic assay where a deacetylated peptide substrate is cleaved by a developer enzyme to release a fluorescent molecule.

Protocol 2: Fluorogenic SIRT1 Deacetylase Assay

This assay measures the activity of recombinant SIRT1 by detecting the fluorescence generated from a specific substrate after deacetylation.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., acetylated p53 peptide conjugated to 7-amino-4-methylcoumarin, AMC)

  • NAD+

  • Developer enzyme (e.g., trypsin)

  • Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • 2-Fluoronicotinamide stock solution (in DMSO)

  • Known sirtuin inhibitor (e.g., Suramin) as a positive control

Procedure:

  • Compound Dilution: Prepare a serial dilution of 2-Fluoronicotinamide in sirtuin assay buffer. Also prepare dilutions of the positive control inhibitor and a DMSO vehicle control.

  • Reaction Setup: In a black 96-well plate, add the following in order:

    • 40 µL of sirtuin assay buffer.

    • 10 µL of diluted 2-Fluoronicotinamide, positive control, or DMSO vehicle.

    • 20 µL of fluorogenic SIRT1 substrate (final concentration ~25 µM).

    • 20 µL of NAD+ (final concentration ~1 mM).

    • 10 µL of recombinant SIRT1 enzyme (final concentration ~100 nM).

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

  • Development: Add 50 µL of developer enzyme solution (e.g., trypsin at 1 mg/mL in assay buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[8]

Data Analysis: Calculate the percent inhibition for each concentration of 2-Fluoronicotinamide relative to the DMSO control. Plot the percent inhibition against the log concentration of the compound to determine the IC50 value.

ParameterExample Value
SIRT1 Concentration100 nM
Fluorogenic Substrate25 µM
NAD+ Concentration1 mM
Incubation Time1 hour

Diagram 2: SIRT1 Deacetylase Assay Principle

SIRT1_Assay_Principle cluster_reaction SIRT1 Reaction cluster_development Development & Detection Ac_Peptide_AMC Acetylated Peptide-AMC (Non-fluorescent) SIRT1 SIRT1 Ac_Peptide_AMC->SIRT1 Deac_Peptide_AMC Deacetylated Peptide-AMC SIRT1->Deac_Peptide_AMC NAM Nicotinamide SIRT1->NAM NAD NAD+ NAD->SIRT1 Developer Developer Enzyme Deac_Peptide_AMC->Developer Free_AMC Free AMC (Fluorescent) Developer->Free_AMC

Caption: Principle of the fluorogenic SIRT1 deacetylase assay.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition Assays

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+.[9] Inhibition of NAMPT can lead to NAD+ depletion and has shown promise as an anti-cancer strategy.[9][10]

Scientific Rationale: NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+. An inhibitor like 2-Fluoronicotinamide could compete with the natural substrate, nicotinamide. The effect of NAMPT inhibition can be assessed through a direct enzymatic assay or by measuring its downstream cytotoxic effects in cancer cells.

Protocol 3: Cell-Based NAMPT Inhibition Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Depletion of NAD+ by a NAMPT inhibitor will lead to decreased cell viability.

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibitors (e.g., A2780 ovarian cancer cells)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • 2-Fluoronicotinamide stock solution (in DMSO)

  • Known NAMPT inhibitor (e.g., FK866) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Fluoronicotinamide and the positive control in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percent viability for each concentration of 2-Fluoronicotinamide relative to the DMSO control. Plot the percent viability against the log concentration of the compound to determine the IC50 value.[9]

ParameterExample Value
Cell LineA2780
Seeding Density8,000 cells/well
Incubation Time72 hours
Positive Control (FK866) IC50~1-10 nM[11]

II. Assessment of Broader Cellular and Physiological Effects

Beyond direct enzyme inhibition, it is crucial to characterize the broader biological impact of 2-Fluoronicotinamide.

Anti-Inflammatory Activity

Scientific Rationale: The reported anti-inflammatory potential of 2-Fluoronicotinamide can be investigated by measuring its effect on the production of pro-inflammatory cytokines in immune cells.[1] Lipopolysaccharide (LPS) is a potent stimulator of inflammation in macrophages.

Protocol 4: Measurement of TNF-α Production in LPS-Stimulated Macrophages

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • 2-Fluoronicotinamide stock solution (in DMSO)

  • Dexamethasone as a positive control

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of 2-Fluoronicotinamide or Dexamethasone for 1 hour.

  • Stimulation: Add LPS (final concentration 100 ng/mL) to the wells (except for the unstimulated control).

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Data Analysis: Quantify the reduction in TNF-α production in the presence of 2-Fluoronicotinamide compared to the LPS-stimulated control.

Antiviral Activity

Scientific Rationale: Derivatives of 2-ureidonicotinamide have shown activity against the influenza A virus by potentially inhibiting the RNA-dependent RNA polymerase.[12] It is therefore worthwhile to screen 2-Fluoronicotinamide for similar activity.

Protocol 5: Influenza Virus Plaque Reduction Assay

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock (e.g., A/PR/8/34)

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • Agarose overlay

  • 2-Fluoronicotinamide

  • Oseltamivir as a positive control

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer: Grow MDCK cells to confluence in 6-well plates.

  • Infection: Infect the cell monolayers with a known titer of influenza virus for 1 hour.

  • Treatment: Remove the virus inoculum and overlay the cells with a mixture of agarose and infection medium containing various concentrations of 2-Fluoronicotinamide or Oseltamivir.

  • Incubation: Incubate the plates at 37°C until plaques are visible (2-3 days).

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

Data Analysis: Calculate the percent reduction in plaque formation for each concentration of 2-Fluoronicotinamide compared to the virus-only control.

Conclusion

The assays outlined in this guide provide a robust framework for the initial characterization of the biological activity of 2-Fluoronicotinamide. By systematically evaluating its effects on key NAD+-dependent enzymes and its broader cellular activities, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The data generated from these protocols will be instrumental in guiding further preclinical development of this promising compound.

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Application Note: A Multi-Spectroscopic Approach to the Structural Elucidation of 2-Fluoronicotinamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Importance of 2-Fluoronicotinamide in Medicinal Chemistry

2-Fluoronicotinamide serves as a versatile scaffold in the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom on the pyridine ring can significantly modulate the molecule's physicochemical properties.[1] This modification can block sites of metabolic degradation, alter the pKa of the pyridine nitrogen, and introduce new non-covalent interactions, all of which are critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3]

Given its role as a key intermediate[4], reactions involving 2-Fluoronicotinamide—such as nucleophilic aromatic substitution (SNAr) at the C2 position, transformations of the amide group, or further functionalization of the pyridine ring—are common. Each reaction carries the potential for multiple outcomes, including the desired product, isomers, and by-products. Therefore, a robust, multi-faceted analytical approach is not merely a quality control measure but an indispensable component of the discovery process.

Integrated Spectroscopic Workflow

The definitive characterization of a novel compound requires a confluence of data from multiple analytical techniques. No single method provides a complete picture. The workflow below illustrates a logical progression from confirming the molecular mass to elucidating the precise atomic connectivity and functional group arrangement.

G cluster_0 Reaction & Work-up cluster_1 Primary Analysis cluster_2 Definitive Structural Elucidation cluster_3 Final Characterization Reaction 2-Fluoronicotinamide + Reagents Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification TLC TLC/LC-MS (Reaction Monitoring) Purification->TLC MS Mass Spectrometry (Molecular Weight) TLC->MS FTIR FT-IR Spectroscopy (Functional Groups) MS->FTIR NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) (Connectivity & Stereochemistry) FTIR->NMR UV_Vis UV-Vis Spectroscopy (Conjugation & Electronic Structure) NMR->UV_Vis Data_Analysis Integrated Data Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation G cluster_info cluster_tech info_mw Molecular Weight info_formula Elemental Formula (with HRMS) info_fg Functional Groups info_connect Atom Connectivity info_conjugation Electronic Structure ms Mass Spectrometry ms->info_mw ms->info_formula ftir FT-IR ftir->info_fg nmr NMR (¹H, ¹³C, ¹⁹F) nmr->info_connect uvvis UV-Vis uvvis->info_conjugation

Caption: Relationship between techniques and derived information.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Functional Group Check

FT-IR provides a quick and non-destructive way to verify the presence or disappearance of key functional groups.

Expertise & Causality: Molecular vibrations are specific to the bonds within a molecule. The energy of these vibrations falls within the infrared region of the electromagnetic spectrum. By monitoring changes in characteristic absorption bands, one can infer changes in the molecule's functional groups. For instance, the C=O stretch of the amide group is a very strong and reliable absorption. [5][6]

  • Application: To confirm the retention of the amide group and to track changes in other functional groups, particularly the C-F bond.

  • Interpretation: The spectrum of a reaction product should be compared to that of the 2-Fluoronicotinamide starting material. Key bands to monitor include:

    • N-H Stretch: Two bands for the primary amide around 3400-3100 cm⁻¹. Their presence confirms the amide group is intact.

    • C=O Stretch (Amide I band): A strong, sharp absorption around 1670-1650 cm⁻¹. [5]Its position can shift slightly depending on hydrogen bonding and conjugation.

    • C-F Stretch: A strong band typically found in the 1300-1200 cm⁻¹ region. [7]The disappearance of this band is strong evidence of fluorine displacement.

    • Pyridine Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region.

  • Protocol:

    • Sample Preparation: For solid samples, the easiest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

    • Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • Analysis: Compare the product spectrum to the starting material spectrum, noting the presence or absence of key diagnostic peaks.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are sensitive to changes in conjugation and substitution on the pyridine ring.

  • Application: To observe changes in the π-conjugated system of the pyridine ring upon substitution.

  • Interpretation: Pyridine and its derivatives exhibit characteristic π→π* transitions in the UV region. [8][9]Changing the substituent at the C2 position will alter the energy of the molecular orbitals, leading to a shift in the absorption maximum (λmax). This shift (either bathochromic/red-shift or hypsochromic/blue-shift) can serve as supporting evidence for a successful reaction. [10]* Protocol:

    • Sample Preparation: Prepare a very dilute solution (e.g., 1-10 mg/L) of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Acquisition: Use a dual-beam spectrophotometer. Record a baseline with a cuvette containing only the solvent. Then, record the spectrum of the sample.

    • Parameters: Scan a range from approximately 200 nm to 400 nm.

    • Analysis: Identify the λmax and compare it to that of the starting material.

Conclusion

The structural characterization of 2-Fluoronicotinamide reaction products is a critical task in the development of new pharmaceuticals. A rigorous and logical application of multiple spectroscopic techniques is essential for unambiguous structure confirmation. By integrating data from NMR, MS, FT-IR, and UV-Vis, researchers can confidently identify their target molecules, understand reaction outcomes, and accelerate the drug discovery pipeline. This integrated approach, grounded in a solid understanding of the causality behind each technique, ensures the highest level of scientific integrity and trustworthiness in the reported results.

References

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Application Note & Protocols: Strategic Derivatization of 2-Fluoronicotinamide for Enhanced Biological Potency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoronicotinamide is a versatile scaffold in medicinal chemistry, offering a unique combination of electronic properties and metabolic stability conferred by the fluorine substituent on the pyridine ring. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on strategic derivatization approaches to enhance the biological potency of this core structure. We delve into the rationale behind key structural modifications, focusing on bioisosteric replacement of the amide moiety and functionalization of the pyridine ring. This document furnishes detailed, step-by-step protocols for the synthesis of representative derivatives, explains the causality behind experimental choices, and outlines methods for their subsequent biological evaluation.

Introduction: The Rationale for Derivatizing 2-Fluoronicotinamide

The nicotinamide framework is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. Its derivatives have shown a wide range of biological activities, including the inhibition of enzymes like poly (ADP-ribose) polymerase (PARP) and the sodium-calcium exchanger (NCX).[1][2] The introduction of a fluorine atom at the 2-position of the pyridine ring offers several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering the 2-position resistant to oxidative metabolism, which can prolong the in vivo half-life of a drug candidate.

  • Modulation of Basicity: Fluorine is a strongly electron-withdrawing group, which lowers the pKa of the pyridine nitrogen. This can be crucial for optimizing oral bioavailability and reducing off-target interactions.[3]

  • Enhanced Binding Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[4][5]

Starting with the 2-fluoronicotinamide core, strategic derivatization aims to explore the surrounding chemical space to optimize interactions with a biological target, thereby enhancing potency and selectivity. This guide will focus on two primary strategies: modification of the carboxamide group and substitution at other positions on the pyridine ring.

Design Strategies for Potency Enhancement

A successful derivatization strategy is guided by established principles of medicinal chemistry, primarily Structure-Activity Relationships (SAR) and bioisosterism.

Strategy 1: Bioisosteric Replacement of the Amide Bond

The amide bond, while crucial for the structure of many drugs, is often susceptible to enzymatic hydrolysis by proteases and amidases in vivo. Replacing the amide with a metabolically stable bioisostere that mimics its key physicochemical properties is a powerful strategy to improve pharmacokinetic profiles. Bioisosteres can maintain the size, shape, and electronic properties of the original amide group, preserving or enhancing biological activity.[6]

Key amide bioisosteres include five-membered heterocyclic rings such as oxadiazoles, triazoles, and imidazoles.[7] These rings are generally planar, can mimic the dipole moment of an amide, and act as hydrogen bond acceptors, while being resistant to hydrolysis.[7] Another advanced strategy involves using a trifluoroethylamine group, which preserves the N-H hydrogen bond donor capability while its electron-withdrawing nature reduces the amine's basicity.[6][8]

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Desired Outcomes Scaffold 2-Fluoronicotinamide Amide Amide Bioisosterism (e.g., Oxadiazole, Triazole) Scaffold->Amide Ring Pyridine Ring Substitution (e.g., Suzuki, Buchwald-Hartwig) Scaffold->Ring Outcome Enhanced Potency Improved PK Properties Increased Selectivity Amide->Outcome Ring->Outcome

Figure 1: High-level workflow for the derivatization of 2-Fluoronicotinamide.

Strategy 2: Pyridine Ring Functionalization

While the C2 position is fixed with fluorine, positions C4, C5, and C6 are amenable to further substitution to probe interactions with the target protein. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for creating C-C and C-N bonds, respectively. By introducing various aryl, heteroaryl, or alkyl groups, a researcher can systematically modulate properties like:

  • Lipophilicity: Affects cell permeability and binding to hydrophobic pockets.

  • Steric Bulk: Can enhance selectivity by preventing binding to off-targets.

  • Polarity: Influences solubility and potential for hydrogen bonding.

For instance, studies on other nicotinamide series have shown that substituents at the 6-position can significantly impact inhibitory activity.[2]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: Synthesis of a 1,2,4-Oxadiazole Derivative (Amide Bioisostere)

This protocol describes the conversion of the 2-fluoronicotinamide's amide group into a 3-substituted-1,2,4-oxadiazole, a common and metabolically robust amide bioisostere.[7] The rationale is to replace the hydrolysable amide with a stable heterocycle that maintains key hydrogen bond accepting features.

G A 2-Fluoronicotinamide B 2-Fluoro-3-cyanopyridine (Nitrile Intermediate) A->B  Dehydration  (Tf2O, Pyridine) C N'-Hydroxy-2-fluoropyridine-3- carboximidamide B->C  Hydroxylamine  (NH2OH·HCl, Base) D 3-(2-Fluoropyridin-3-yl)-5-phenyl- 1,2,4-oxadiazole (Final Product) C->D  Acylation & Cyclization  (Benzoyl Chloride, Base)

Figure 2: Synthetic workflow for the 1,2,4-oxadiazole bioisostere.

Part A: Synthesis of 2-Fluoro-3-cyanopyridine (Nitrile Intermediate)

  • Materials: 2-Fluoronicotinamide, Triflic Anhydride (Tf₂O), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-fluoronicotinamide (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add anhydrous pyridine (2.5 eq). Cool the mixture to 0 °C in an ice bath.

    • Slowly add triflic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the nitrile.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part B: Synthesis of the 1,2,4-Oxadiazole Derivative

  • Materials: 2-Fluoro-3-cyanopyridine, Hydroxylamine hydrochloride, Triethylamine (TEA), Ethanol, Benzoyl chloride.

  • Procedure:

    • Suspend 2-fluoro-3-cyanopyridine (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

    • Add triethylamine (2.0 eq) and heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete conversion to the N'-hydroxycarboximidamide intermediate.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the crude intermediate in anhydrous pyridine. Cool to 0 °C.

    • Slowly add benzoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and then heat to 80-100 °C for 6-12 hours to facilitate cyclization.

    • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Purify the final product by flash chromatography or recrystallization.

  • Characterization: Confirm final structure by ¹H NMR, ¹³C NMR, HRMS, and HPLC for purity.

Protocol 2: C6-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of a phenyl group at the C6 position of the pyridine ring, a strategy to explore a potential hydrophobic binding pocket. This requires a 2-fluoro-6-chloronicotinamide starting material, which can be synthesized via established routes.[9][10]

G A 2-Fluoro-6-chloronicotinamide C 2-Fluoro-6-phenylnicotinamide (Final Product) A->C  Pd Catalyst (e.g., Pd(PPh3)4)  Base (e.g., K2CO3)  Solvent (e.g., Dioxane/H2O) B Phenylboronic Acid B->C

Figure 3: Reaction scheme for Suzuki-Miyaura cross-coupling.

  • Materials: 2-Fluoro-6-chloronicotinamide, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a reaction vessel, add 2-fluoro-6-chloronicotinamide (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Evacuate and backfill the vessel with nitrogen or argon three times.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Add degassed solvents, 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by LC-MS or TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 2-fluoro-6-phenylnicotinamide.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, HRMS, and HPLC for purity.

Biological Evaluation and Data Summary

Once synthesized, the new derivatives must be evaluated for their biological activity against the target of interest (e.g., an enzyme, receptor, or cell line). A common method is to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Example Workflow:

  • Primary Screening: Screen all new compounds at a single high concentration (e.g., 10 µM) in a relevant biochemical or cell-based assay.

  • Dose-Response Analysis: For compounds showing significant activity (>50% inhibition) in the primary screen, perform a full dose-response analysis to determine the IC₅₀/EC₅₀ value.

  • Structure-Activity Relationship (SAR) Analysis: Correlate the structural changes with the observed potency to guide the next round of design and synthesis.

The results can be summarized in a table to clearly visualize the impact of each modification.

Table 1: Hypothetical Potency Data for 2-Fluoronicotinamide Derivatives

Compound IDStructureModification StrategyTarget IC₅₀ (nM)
Parent-01 2-FluoronicotinamideParent Scaffold1250
OXD-01 3-(2-Fluoropyridin-3-yl)-5-phenyl-1,2,4-oxadiazoleAmide Bioisostere85
SUZ-01 2-Fluoro-6-phenylnicotinamideC6-Arylation210
COMBO-01 6-Phenyl derivative of OXD-01Combined Strategy15

Data are hypothetical and for illustrative purposes only.

Conclusion

The derivatization of 2-fluoronicotinamide is a promising strategy for the development of novel therapeutic agents with enhanced potency and improved drug-like properties. By employing rational design principles such as bioisosteric replacement of the amide bond and strategic functionalization of the pyridine core, medicinal chemists can effectively navigate the chemical space to optimize lead compounds. The detailed protocols provided herein offer a practical starting point for synthesizing key derivatives and building a robust structure-activity relationship to drive drug discovery projects forward.

References

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The Strategic Utility of 2-Fluoronicotinamide in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of 2-Fluoronicotinamide in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, frequently incorporated into the architecture of small-molecule kinase inhibitors. Its ability to form crucial hydrogen bonds and engage in favorable interactions within the ATP-binding pocket of kinases has made it a cornerstone of targeted therapy development. Within this class of building blocks, 2-Fluoronicotinamide has emerged as a particularly strategic reagent for the synthesis of a diverse array of kinase inhibitors. The strategic placement of a fluorine atom at the 2-position of the pyridine ring, coupled with the nicotinamide moiety at the 3-position, offers a unique combination of reactivity and structural relevance.

The high electronegativity of the fluorine atom renders the C2 position of the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity, significantly greater than that of its chloro or bromo counterparts, allows for the facile and often mild introduction of various nucleophilic groups, most notably amines.[1][2] This reaction is central to the construction of the 2-aminopyridine core, a key pharmacophore in a multitude of kinase inhibitors targeting critical signaling pathways in oncology and immunology, including Janus Kinase (JAK) and Spleen Tyrosine Kinase (Syk) inhibitors.[3][4][5] The nicotinamide portion of the molecule not only contributes to the overall pharmacodynamic profile of the final inhibitor but also influences the electronic properties of the pyridine ring, further facilitating the SNAr reaction.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Fluoronicotinamide in the synthesis of kinase inhibitors. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application in SNAr reactions, and present data that underscores its versatility as a key building block in drug discovery.

Chemical Properties and Reactivity Profile

2-Fluoronicotinamide is a crystalline solid with the molecular formula C₆H₅FN₂O. Its strategic importance lies in the electronic properties of the substituted pyridine ring.

PropertyValueSource
Molecular FormulaC₆H₅FN₂OPubChem CID: 252367
Molecular Weight140.12 g/mol PubChem CID: 252367
Melting Point120.9-122 °CLookChem
AppearanceWhite to off-white crystalline powderInternal Data

The key to 2-Fluoronicotinamide's utility is the pronounced electrophilicity of the C2 carbon, directly bonded to the highly electronegative fluorine atom. This, in conjunction with the electron-withdrawing effect of the ring nitrogen, creates a strong dipole and activates the position for nucleophilic attack. The general mechanism for the SNAr reaction is depicted below.

Caption: Generalized SNAr mechanism of 2-Fluoronicotinamide.

The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the driving force for the reaction, and the high electronegativity of fluorine facilitates the initial attack, making it the rate-determining step in many cases. The subsequent loss of the fluoride ion, a good leaving group in this context, is typically fast and irreversible, leading to the formation of the desired 2-substituted nicotinamide.

Experimental Protocols: Synthesis of 2-(Arylamino)nicotinamide Scaffolds

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(arylamino)nicotinamide derivatives, a common core structure in many kinase inhibitors. These protocols are designed to be robust and adaptable for a range of substituted anilines.

Protocol 1: General Procedure for the Synthesis of 2-(Arylamino)nicotinamides via SNAr

This protocol outlines a general method for the reaction of 2-Fluoronicotinamide with a variety of aniline nucleophiles.

Materials:

  • 2-Fluoronicotinamide

  • Substituted Aniline (e.g., 4-fluoroaniline, 3-aminopyrazole, etc.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Fluoronicotinamide (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF or DMSO to dissolve the starting material. To this solution, add the substituted aniline (1.1 - 1.5 eq.) followed by the base (e.g., K₂CO₃, 2.0 eq. or DIPEA, 3.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the nucleophilicity of the aniline derivative. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(arylamino)nicotinamide.

Expected Outcomes:

Nucleophile (Substituted Aniline)BaseTemperature (°C)Typical Yield (%)
4-FluoroanilineK₂CO₃10075-90
3-AminopyrazoleDIPEA12060-80
4-MethoxyanilineK₂CO₃9080-95

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, showing the expected molecular weight. Further characterization by ¹H NMR and ¹³C NMR spectroscopy should confirm the structure of the 2-(arylamino)nicotinamide product, with characteristic shifts for the aromatic protons and the disappearance of the C-F coupling in the ¹³C NMR spectrum.

Workflow Diagram

protocol_workflow Start Start: 2-Fluoronicotinamide & Aniline Reaction S N Ar Reaction (DMF/DMSO, Base, Heat) Start->Reaction Workup Aqueous Workup Reaction->Workup Extraction Organic Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure 2-(Arylamino)nicotinamide Purification->Product Analysis Characterization (LC-MS, NMR) Product->Analysis

Caption: Experimental workflow for the synthesis of 2-(arylamino)nicotinamides.

Application in Kinase Inhibitor Synthesis: A Case Study

The 2-(arylamino)nicotinamide scaffold is a key component of numerous kinase inhibitors. For instance, this core is found in inhibitors of Janus Kinases (JAKs), which are crucial mediators of cytokine signaling and are implicated in autoimmune diseases and cancers. The general structure of many JAK inhibitors features a heterocyclic core attached to the 2-amino position of the nicotinamide.

Kinase_Inhibitor_Scaffold cluster_inhibitor Generic Kinase Inhibitor Structure Nicotinamide Nicotinamide Core Aryl_Group Aryl/Heteroaryl Group (from Aniline) Nicotinamide->Aryl_Group 2-Amino Linkage

Caption: Core scaffold of many kinase inhibitors derived from 2-Fluoronicotinamide.

The synthesis of such inhibitors often involves the SNAr reaction of 2-Fluoronicotinamide with a suitably functionalized aniline or heteroarylamine. The resulting 2-(arylamino)nicotinamide can then be further elaborated to the final drug molecule.

Conclusion and Future Perspectives

2-Fluoronicotinamide is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its enhanced reactivity in SNAr reactions allows for the efficient and reliable formation of the critical 2-aminonicotinamide scaffold under relatively mild conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this reagent into their drug discovery programs. The continued exploration of novel nucleophiles in SNAr reactions with 2-Fluoronicotinamide will undoubtedly lead to the discovery of new and potent kinase inhibitors with improved therapeutic profiles.

References

  • U.S. National Library of Medicine. (n.d.). 2-Fluoronicotinamide. PubChem. Retrieved January 11, 2026, from [Link]

  • LookChem. (n.d.). 2-Fluoronicotinamide. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). Processes for preparing jak inhibitors and related intermediate compounds.

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Illuminating Nicotinamide Pathways: A Guide to Fluorescent Labeling of 2-Fluoronicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorescent 2-Fluoronicotinamide Probes

In the intricate landscape of cellular signaling and drug discovery, the ability to visualize and track the fate of specific molecules is paramount. Nicotinamide and its derivatives are central players in cellular metabolism and signaling, with roles in processes ranging from energy production to DNA repair. 2-Fluoronicotinamide, a synthetic derivative, offers a unique chemical handle for the development of targeted therapeutics and chemical probes. Fluorescent labeling of these derivatives transforms them into powerful tools, enabling researchers to monitor their uptake, distribution, and interaction with biological targets in real-time.[1][] This guide provides a comprehensive overview of the strategies and detailed protocols for the fluorescent labeling of 2-Fluoronicotinamide derivatives, empowering researchers to synthesize novel probes for a wide array of biological investigations.

The applications for such fluorescent probes are vast and impactful. In cell biology, they can be used to visualize the localization of nicotinamide-based drugs within cellular compartments.[1] In high-throughput screening, they facilitate the rapid identification of compounds that modulate the activity of nicotinamide-metabolizing enzymes. Furthermore, in preclinical development, these probes can provide invaluable pharmacokinetic and pharmacodynamic data, accelerating the journey from lead compound to clinical candidate.

PART 1: Strategic Approaches to Labeling

There are two primary strategies for the fluorescent labeling of 2-Fluoronicotinamide derivatives, each with its own set of advantages and considerations. The choice of strategy depends on the desired final structure of the probe and the synthetic feasibility.

Strategy 1: Derivatization Followed by Conjugation

This classic approach involves first modifying the 2-Fluoronicotinamide core to introduce a reactive functional group, such as a primary amine or a carboxylic acid. This "handle" can then be reacted with a commercially available fluorescent dye that has a complementary reactive moiety (e.g., an amine-reactive succinimidyl ester or a carboxyl-reactive amine).

Strategy 2: Direct Labeling via Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom at the 2-position of the pyridine ring makes this position highly susceptible to nucleophilic attack.[3][4][5] This inherent reactivity can be exploited for a direct, one-step labeling reaction with a fluorophore that contains a nucleophilic group, such as a thiol or a primary amine. This method is often more efficient and can lead to higher yields.[3][5]

PART 2: In-Depth Methodologies and Protocols

This section provides detailed, step-by-step protocols for the synthesis and labeling of 2-Fluoronicotinamide derivatives.

Protocol 1: Synthesis of an Amine-Functionalized 2-Fluoronicotinamide Derivative

This protocol describes the synthesis of a 2-Fluoronicotinamide derivative with an aliphatic amine handle, ready for conjugation with an amine-reactive fluorescent dye.

Principle: This synthesis involves the amidation of a 2-fluoronicotinic acid derivative with a diamine, where one of the amine groups is protected. Subsequent deprotection reveals the reactive primary amine.

Materials:

  • 2-Fluoronicotinic acid

  • Thionyl chloride (SOCl₂)

  • N-Boc-ethylenediamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluoronicotinic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until the solution becomes clear.

  • Amidation: In a separate flask, dissolve N-Boc-ethylenediamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C. Slowly add the activated 2-fluoronicotinoyl chloride solution from step 1 to the amine solution.

  • Reaction and Work-up: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected derivative.

  • Deprotection: Dissolve the purified Boc-protected compound in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours.

  • Final Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the amine salt by adding diethyl ether. Filter and dry the solid to obtain the amine-functionalized 2-Fluoronicotinamide derivative.

Protocol 2: Labeling of Amine-Functionalized Derivative with a Succinimidyl Ester Dye

Principle: This protocol utilizes the reaction between the primary amine of the synthesized derivative and an N-hydroxysuccinimide (NHS) ester of a fluorescent dye to form a stable amide bond.

Materials:

  • Amine-functionalized 2-Fluoronicotinamide derivative (from Protocol 1)

  • Amine-reactive fluorescent dye (e.g., a succinimidyl ester)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Dissolution of Reactants: Dissolve the amine-functionalized 2-Fluoronicotinamide derivative (1.0 eq) in anhydrous DMF or DMSO. In a separate vial, dissolve the amine-reactive fluorescent dye (1.1 eq) in the same solvent.

  • Labeling Reaction: To the solution of the amine derivative, add TEA or DIPEA (2-3 eq). Then, add the solution of the fluorescent dye dropwise while stirring.

  • Incubation: Protect the reaction mixture from light and stir at room temperature for 2-4 hours, or overnight for less reactive dyes. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, purify the fluorescently labeled product by RP-HPLC.[6][7] Use a gradient of water and acetonitrile, both containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.[8][9][10]

Protocol 3: Direct Labeling of 2-Fluoronicotinamide via SNAr with a Thiol-Containing Fluorophore

Principle: This protocol leverages the inherent reactivity of the 2-fluoro position for a direct nucleophilic aromatic substitution with a thiol-containing fluorophore. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent nucleophile.[11][12]

Materials:

  • 2-Fluoronicotinamide

  • Thiol-containing fluorescent dye (e.g., a cysteine-modified fluorophore)

  • Anhydrous DMF or DMSO

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • RP-HPLC system

Procedure:

  • Reactant Preparation: In a dry reaction vial, dissolve 2-Fluoronicotinamide (1.0 eq) and the thiol-containing fluorescent dye (1.2 eq) in anhydrous DMF or DMSO.

  • Base Addition: Add powdered, anhydrous K₂CO₃ or Cs₂CO₃ (2-3 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-80 °C, depending on the reactivity of the fluorophore. Protect the reaction from light. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, filter off the base. Dilute the filtrate with water and purify the fluorescently labeled product by RP-HPLC as described in Protocol 2.[13]

  • Characterization: Verify the structure and purity of the product using mass spectrometry and NMR.[8][10]

PART 3: Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the labeling protocols.

ParameterProtocol 2: Amine LabelingProtocol 3: Thiol Labeling (SNAr)
Solvent DMF or DMSODMF or DMSO
Base TEA or DIPEAK₂CO₃ or Cs₂CO₃
Temperature Room TemperatureRoom Temperature to 80 °C
Reaction Time 2-12 hours1-6 hours
Typical Yield 50-70%60-85%
Purification RP-HPLCRP-HPLC
Experimental Workflow and Decision Making

The choice of labeling strategy is a critical first step. The following diagram illustrates the decision-making process.

Labeling_Strategy Start Start with 2-Fluoronicotinamide SNAr Direct Labeling (SNAr)? Start->SNAr Derivatize Derivatize First? SNAr->Derivatize No Thiol_SNAr React with Thiol-Fluorophore SNAr->Thiol_SNAr Yes Amine_Deriv Synthesize Amine Derivative Derivatize->Amine_Deriv Amine Handle Carboxyl_Deriv Synthesize Carboxyl Derivative Derivatize->Carboxyl_Deriv Carboxyl Handle Amine_Label Label with Amine-Reactive Dye Amine_Deriv->Amine_Label Carboxyl_Label Label with Carboxyl-Reactive Dye Carboxyl_Deriv->Carboxyl_Label Purify Purify & Characterize Amine_Label->Purify Carboxyl_Label->Purify Thiol_SNAr->Purify Amine_SNAr React with Amine-Fluorophore

Caption: Decision workflow for labeling 2-Fluoronicotinamide.

The following diagram illustrates the general experimental workflow for the synthesis and purification of a fluorescently labeled 2-Fluoronicotinamide derivative.

Experimental_Workflow Start Start: Unlabeled Derivative & Dye Reaction Labeling Reaction (Conjugation or SNAr) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Purification Purification (RP-HPLC) Monitoring->Purification Complete Characterization Characterization (MS & NMR) Purification->Characterization Final_Product Final Product: Pure Labeled Probe Characterization->Final_Product

Caption: General experimental workflow.

Conclusion

The fluorescent labeling of 2-Fluoronicotinamide derivatives opens up exciting avenues for research in chemical biology and drug development. By providing the ability to visualize and track these important molecules, fluorescent probes serve as indispensable tools for elucidating biological mechanisms and accelerating the discovery of new therapeutics. The protocols and strategies outlined in this guide offer a robust framework for the successful synthesis and application of these valuable research tools.

References

  • Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols (GlycoPODv2). [Link]

  • Waters Corporation. (n.d.). RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. [Link]

  • ResearchGate. (2020). How to process fluorescently labeled oligos after HPLC purification?. [Link]

  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • Zhang, W., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Xu, S., et al. (2022). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. PubMed Central. [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. [Link]

  • Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • Liu, Y., et al. (2020). Recent advances in construction of small molecule-based fluorophore-drug conjugates. PubMed Central. [Link]

  • Gebhardt, C., et al. (2017). Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR. PubMed Central. [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. [Link]

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Application Note & Protocol: Measuring the In Vivo Stability of 2-Fluoronicotinamide-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 2-Fluoronicotinamide Moiety

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2][3] The 2-fluoronicotinamide scaffold, in particular, has emerged as a privileged structural motif. The fluorine atom at the 2-position of the pyridine ring serves a dual purpose: it acts as a bioisostere for a hydrogen atom while sterically and electronically shielding the adjacent amide bond and the pyridine nitrogen from enzymatic attack.[3] This often translates to improved pharmacokinetic (PK) profiles by blocking common sites of metabolic oxidation.

However, the carbon-fluorine bond, despite its strength, is not impervious to biological transformation.[3][4] Understanding the in vivo stability of any 2-fluoronicotinamide-containing molecule is therefore a critical step in preclinical development. This document provides a comprehensive guide, outlining the theoretical metabolic liabilities and offering a robust, field-proven protocol for quantifying the in vivo stability and characterizing the pharmacokinetic profile of these important molecules.

Scientific Foundation: Metabolic Fates of 2-Fluoropyridines

While fluorination is intended to increase metabolic stability, the 2-fluoropyridine ring can still be a substrate for various drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[4][5][6][7] A thorough understanding of these potential pathways is essential for designing a robust bioanalytical strategy that monitors not just the parent drug but also its key metabolites.

Key Metabolic Transformations:

  • Oxidative Defluorination: This is a critical pathway to consider. CYP-mediated oxidation can lead to the formation of an unstable intermediate that subsequently eliminates a fluoride ion, resulting in a 2-hydroxynicotinamide metabolite.[4][5] The formation of such metabolites can sometimes lead to reactive quinone-imine species, which warrants careful toxicological assessment.[4]

  • Hydroxylation at the Pyridine Ring: Besides the fluorine-bearing carbon, other positions on the pyridine ring (e.g., C4, C5, C6) can be susceptible to CYP-mediated hydroxylation. The resulting hydroxylated metabolites are typically more polar and readily excreted.

  • N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide metabolite, a common pathway for heterocyclic compounds.[6][7]

  • Amide Hydrolysis: The nicotinamide moiety itself can undergo hydrolysis to form the corresponding 2-fluoronicotinic acid. While often a minor pathway due to the stability of the amide bond, it should not be discounted.

  • Phase II Conjugation: Primary metabolites, such as the 2-hydroxynicotinamide, can undergo subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation) to form highly water-soluble conjugates that are rapidly eliminated.

The following diagram illustrates the primary predicted metabolic pathways for a generic 2-fluoronicotinamide-containing drug.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent Parent Drug (2-Fluoronicotinamide-R) Metabolite1 2-Hydroxy-nicotinamide-R (via Oxidative Defluorination) Parent->Metabolite1 Defluorination Metabolite2 Ring-Hydroxylated Metabolite Parent->Metabolite2 Hydroxylation Metabolite3 N-Oxide Metabolite Parent->Metabolite3 N-Oxidation Metabolite4 2-Fluoronicotinic Acid-R (via Amide Hydrolysis) Parent->Metabolite4 Hydrolysis Conjugate Glucuronide or Sulfate Conjugate Metabolite1->Conjugate UGTs, SULTs

Caption: Predicted Phase I and Phase II metabolic pathways for 2-fluoronicotinamide-containing molecules.

Experimental Design & Protocols: A Validated Workflow

A well-designed in vivo pharmacokinetic (PK) study is the definitive method for assessing stability.[8][9][10] This protocol describes a standard workflow for a rodent PK study, which provides essential data on absorption, distribution, metabolism, and excretion (ADME).[9]

The overall experimental workflow is depicted below.

Workflow A 1. Pre-Study & Formulation B 2. Animal Dosing (IV and PO) A->B C 3. Serial Blood Sampling B->C D 4. Plasma Isolation C->D E 5. Bioanalytical Sample Prep (e.g., Protein Precipitation) D->E F 6. LC-MS/MS Analysis E->F G 7. PK Data Analysis F->G

Caption: Standardized workflow for an in vivo pharmacokinetic study.

Protocol 3.1: Pre-Study and Test Article Formulation

Causality: The choice of animal model, dose, and formulation vehicle are foundational to the study's success. Rodents (typically Sprague-Dawley rats or CD-1 mice) are standard for initial PK screening due to their well-characterized physiology and cost-effectiveness.[8] The formulation must ensure the compound is fully solubilized and stable for the duration of the experiment to guarantee accurate dosing.

Methodology:

  • Animal Model Selection: Select healthy, male Sprague-Dawley rats (250-300 g). House animals in accordance with AAALAC guidelines with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimate animals for at least 3 days prior to the study.

  • Dose Selection:

    • Intravenous (IV): Select a low dose (e.g., 1-2 mg/kg) to ensure the compound remains below its solubility limit in blood and to characterize clearance and volume of distribution without confounding absorption factors.[9]

    • Oral (PO): Select a higher dose (e.g., 5-10 mg/kg) to ensure plasma concentrations remain above the bioanalytical method's lower limit of quantification (LLOQ) for an adequate duration.

  • Formulation Preparation:

    • IV Formulation: Prepare a 1 mg/mL solution. A common, well-tolerated vehicle is 5% DMSO, 40% PEG400, and 55% Saline. First, dissolve the test article in DMSO. Second, add PEG400 and vortex. Finally, add saline and vortex until a clear, homogenous solution is achieved. Prepare fresh on the day of dosing.

    • PO Formulation: Prepare a 2 mg/mL suspension or solution. A common vehicle is 0.5% Methylcellulose with 0.1% Tween 80 in water. This vehicle is suitable for compounds with lower aqueous solubility.

Protocol 3.2: In-Life Phase (Dosing and Sampling)

Causality: This phase generates the biological samples for analysis. An IV dose provides the baseline for absolute bioavailability and intrinsic clearance, while the PO dose assesses oral absorption.[9] A sparse sampling design is often used in mice, while serial sampling from a cannulated rat is preferred to reduce animal usage and inter-animal variability.[10]

Methodology:

  • Animal Groups: Prepare two groups of animals (n=3-5 per group). Group 1 for IV administration and Group 2 for PO administration.

  • Dosing:

    • IV Group: Administer the test article via a single bolus injection into the lateral tail vein.

    • PO Group: Administer the test article via oral gavage.

  • Blood Sample Collection:

    • Collect serial blood samples (~100-150 µL) from the jugular vein or other appropriate site into K2-EDTA-coated tubes at the following time points:

      • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

Protocol 3.3: Bioanalytical Phase (LC-MS/MS Method)

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed. A robust, validated method is crucial for generating reliable data and must adhere to regulatory guidelines.[11][12][13]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • To 50 µL of plasma in a 96-well plate, add 200 µL of cold acetonitrile containing a suitable internal standard (IS) (e.g., a structurally similar, stable-isotope-labeled version of the analyte or a close analog).

    • Vortex the plate for 5 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 x g for 15 minutes.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: Standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting condition is 95% A, ramping to 95% B over 3-5 minutes.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • MRM Transitions: Optimize transitions for the parent drug, the predicted 2-hydroxy metabolite, and the internal standard. For example:

      • Parent Drug: [M+H]+ → Fragment 1

      • 2-Hydroxy Metabolite: [M+H]+ → Fragment 2

      • Internal Standard: [M+H]+ → Fragment 3

  • Method Validation: The bioanalytical method must be validated according to FDA or ICH M10 guidelines to ensure accuracy, precision, selectivity, and stability.[11][13] This involves analyzing calibration standards (typically 8 non-zero points) and QCs at low, medium, and high concentrations in triplicate.

Data Analysis and Interpretation

Causality: Pharmacokinetic parameters are calculated from the plasma concentration-time data to quantitatively describe the compound's in vivo behavior. These parameters are essential for making informed decisions in drug development.[14]

Data Presentation:

The raw data from the LC-MS/MS analysis will be a table of plasma concentrations versus time.

Time (hours)Mean Plasma Concentration (ng/mL) - IV (1 mg/kg)Mean Plasma Concentration (ng/mL) - PO (10 mg/kg)
0.083 (5 min)850.2-
0.25675.5150.3
0.5510.8450.7
1350.1890.2
2180.6760.5
465.4430.1
810.1120.8
24< LLOQ5.6

Table 1: Example pharmacokinetic data for a hypothetical 2-fluoronicotinamide-containing molecule.

Calculation of Key PK Parameters:

Use non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin® to calculate the following key parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC (Area Under the Curve): Total drug exposure over time, calculated using the linear trapezoidal rule.

  • t½ (Half-life): Time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time (Dose_IV / AUC_IV).

  • Vss (Volume of Distribution at Steady State): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation ( (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) ) * 100.

Interpretation:

  • High Clearance (CL): Suggests rapid metabolism and/or excretion. This would correlate with a short half-life (t½) and indicates potential metabolic instability.

  • Low Oral Bioavailability (F%): Can be due to poor absorption from the gut or high first-pass metabolism in the liver.[9] Comparing the AUC from portal vein sampling to systemic sampling can help differentiate these factors.

  • High Metabolite-to-Parent Ratio: If the AUC of the 2-hydroxy metabolite is significant relative to the parent drug's AUC, it confirms that oxidative defluorination is a major metabolic pathway.

By following this comprehensive guide, researchers can confidently and accurately assess the in vivo stability of novel 2-fluoronicotinamide-containing molecules, generating the critical data needed to advance promising candidates toward clinical development.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). This guidance discusses standards for bioanalytical data in regulatory submissions. [Link]

  • Bioanalytical Method Validation - Guidance for Industry (May 2018). U.S. Food and Drug Administration. This document provides recommendations for the development and validation of bioanalytical methods. [Link]

  • Guidance for Industry: Bioanalytical Method Validation (2001). U.S. Food and Drug Administration. [Link]

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  • Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity? ResearchGate. A study on the reactivity of a biomimetic model complex with perfluorinated arenes. [Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PubMed. Investigates the metabolism of a fluorinated aminopyridine. [Link]

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  • FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE-2-C-14. PubMed. An early study on the in vivo metabolism of fluorinated pyrimidines. [Link]

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developing a continuous fluorometric assay for 2-Fluoronicotinamide targets

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Continuous, Enzyme-Coupled Fluorometric Assay for High-Throughput Screening of 2-Fluoronicotinamide-Targeting Enzymes

Abstract

2-Fluoronicotinamide is a nicotinamide derivative with significant potential in pharmaceutical and agrochemical development.[1] Identifying and characterizing enzymes that metabolize or are inhibited by this compound is crucial for understanding its mechanism of action and for drug discovery. This document details the development and validation of a robust, continuous fluorometric assay designed for the high-throughput screening of enzymes that act on 2-Fluoronicotinamide. The assay is based on a multi-enzyme-coupled system that links the activity of a primary target enzyme to the highly fluorescent molecule, resorufin. This method offers high sensitivity and real-time kinetic monitoring, making it ideal for characterizing enzyme kinetics and screening for inhibitors.[2]

Core Principle of the Assay

The fundamental challenge in assaying enzymes that act on substrates like 2-Fluoronicotinamide is that the initial reaction often does not produce a directly measurable change in absorbance or fluorescence. To overcome this, we employ an enzyme-coupled strategy that creates a downstream chain reaction culminating in a highly fluorescent signal.[2][3]

This assay is designed to detect the activity of a putative Amidase that converts 2-Fluoronicotinamide into 2-Fluoronicotinic acid and ammonia. The production of 2-Fluoronicotinic acid is then coupled to a series of enzymatic reactions adapted from established assays for NAD+ biosynthetic pathways.[4] The cascade proceeds as follows:

  • Target Enzyme Action: The primary enzyme of interest (e.g., a novel Amidase) hydrolyzes 2-Fluoronicotinamide to 2-Fluoronicotinic acid (2-FNA).

  • Phosphoribosylation: Nicotinate phosphoribosyltransferase (NAPRT) converts 2-FNA into 2-fluoro-nicotinate mononucleotide (2-F-NAMN). This step consumes 5-phosphoribosyl-1-pyrophosphate (PRPP).

  • Adenylylation & Amination: A dual-function enzyme, such as NadD/NadE, first converts 2-F-NAMN to 2-fluoro-desamido-NAD+ (2-F-NaAD) and then to the fluorescent analog 2-fluoro-NADH (2-F-NADH).

  • Signal Amplification: The generated 2-F-NADH acts as a reducing equivalent for a diaphorase enzyme, which in turn reduces the non-fluorescent probe Resazurin to the intensely fluorescent Resorufin .

The rate of resorufin production, monitored in real-time, is directly proportional to the activity of the primary target enzyme. This multi-step coupling shifts the final readout to longer wavelengths (Ex/Em ≈ 560/590 nm), minimizing interference from autofluorescent compounds often encountered in chemical libraries.[4][5]

Assay_Principle cluster_target Primary Reaction cluster_coupling Coupling & Amplification Cascade cluster_readout Detection FNAm 2-Fluoronicotinamide (Substrate) Target Target Enzyme (e.g., Amidase) FNAm->Target FNA 2-Fluoronicotinic Acid NAPRT NAPRT FNA->NAPRT Target->FNA PRPP PRPP PRPP->NAPRT FNAMN 2-F-NAMN NAPRT->FNAMN NadDE NadD/NadE FNAMN->NadDE ATP_Gln ATP, Gln ATP_Gln->NadDE FNADH 2-F-NADH NadDE->FNADH Diaphorase Diaphorase FNADH->Diaphorase Resazurin Resazurin (Non-fluorescent) Resazurin->Diaphorase Resorufin Resorufin (Highly Fluorescent) Diaphorase->Resorufin Readout Measure Fluorescence Ex: 560 nm | Em: 590 nm Resorufin->Readout

Caption: The enzyme-coupled assay principle for detecting 2-Fluoronicotinamide targets.

Scientific Integrity and Self-Validation

The trustworthiness of a high-throughput screening assay hinges on its design as a self-validating system. Key experimental choices are made to ensure the observed signal is a true and accurate representation of the target enzyme's activity.

  • Causality of Component Choice :

    • Coupling Enzymes : The use of a multi-enzyme cascade serves two purposes. First, it converts a non-fluorescent initial product into a measurable signal. Second, by using the resazurin/diaphorase system, the final fluorescence measurement is shifted to longer wavelengths (red-shifted), which significantly reduces the rate of false positives caused by the intrinsic fluorescence (autofluorescence) of test compounds.[4]

    • Rate-Limiting Step : For the assay to be a valid measure of the target enzyme, all subsequent coupling enzymes (NAPRT, NadD/NadE, Diaphorase) must be present in sufficient excess so they are not the rate-limiting step.[3] This is validated during assay development by titrating each coupling enzyme to find a concentration on the plateau of its activity curve under the final assay conditions.

  • Built-in Controls for Validation :

    • Negative Control (No Target Enzyme) : Wells containing all components except the primary target enzyme should yield no significant increase in fluorescence. This confirms the signal is dependent on the target.

    • Negative Control (No Substrate) : Wells containing all components except 2-Fluoronicotinamide should also yield no signal. This verifies that the signal is substrate-dependent and not due to enzyme instability or contamination.

    • Positive Control (No Inhibitor) : The uninhibited reaction provides the baseline for 100% activity.

    • Inhibitor Control : A known inhibitor of one of the coupling enzymes (if available) can be used to confirm the cascade is functioning as expected.

Detailed Protocols

Protocol 1: Reagent Preparation
  • Assay Buffer : 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT. Store at 4°C.

  • Target Enzyme Stock : Prepare a 10X stock solution of the purified target enzyme in Assay Buffer with 10% glycerol. Store in aliquots at -80°C.

  • Substrate Stock : Prepare a 10 mM (100X) stock of 2-Fluoronicotinamide in DMSO. Store at -20°C.

  • Coupling Enzyme Mix (5X) : Prepare a single mixture in Assay Buffer containing all coupling enzymes and co-substrates. The final concentrations in the assay well should be optimized, but starting recommendations are provided in the table below. This mix should be prepared fresh daily and kept on ice.

  • Resazurin Stock : Prepare a 1 mM (20X) stock in DMSO. Protect from light and store at -20°C.

  • Test Compound Plates : Prepare serial dilutions of inhibitor compounds in DMSO in a separate 384-well plate.

Component Stock Conc. Final Assay Conc. Rationale
Target Enzyme 10X1X (e.g., 5 nM)Concentration should be in the linear range of the velocity curve.
2-Fluoronicotinamide 10 mM (100X)100 µMShould be at or near the Kₘ for the target enzyme.
PRPP 25 mM500 µMCo-substrate for NAPRT, used in excess.
ATP 50 mM1 mMCo-substrate for NadD/NadE, used in excess.
L-Glutamine 50 mM1 mMAmino donor for NadE, used in excess.
NAPRT 1 mg/mL1-5 µg/mLMust not be rate-limiting.[4]
NadD/NadE 1 mg/mL1-5 µg/mLMust not be rate-limiting.
Diaphorase 500 U/mL1 U/mLEfficiently couples NADH reduction to resazurin.[6]
Resazurin 1 mM (20X)50 µMFluorogenic probe, concentration balances signal intensity and background.
Protocol 2: High-Throughput Screening Workflow

This protocol is designed for a 384-well plate format with a final volume of 50 µL.

Workflow start Start dispense_cpd Step 1: Dispense Compound - 0.5 µL of test compound in DMSO - Dispense to assay plate start->dispense_cpd dispense_enzyme Step 2: Add Target Enzyme - 24.5 µL of 2X Target Enzyme in Assay Buffer - Total volume = 25 µL dispense_cpd->dispense_enzyme pre_incubate Step 3: Pre-incubation - Incubate for 15 min at RT - Allows compound to bind enzyme dispense_enzyme->pre_incubate initiate_rxn Step 4: Initiate Reaction - Add 25 µL of 2X Substrate/Coupling Mix - Final Volume = 50 µL pre_incubate->initiate_rxn read_plate Step 5: Kinetic Read - Place plate in reader (37°C) - Read fluorescence (Ex 560 / Em 590 nm) - Read every 60 seconds for 30-60 min initiate_rxn->read_plate analyze Step 6: Data Analysis - Calculate reaction rate (slope) - Normalize to controls - Generate dose-response curves read_plate->analyze finish End analyze->finish

Caption: A standard workflow for inhibitor screening using the continuous fluorometric assay.

  • Compound Addition : Using an acoustic dispenser or pin tool, transfer 0.5 µL of test compounds from the compound plate to the 384-well assay plate. For controls, add 0.5 µL of DMSO.

  • Enzyme Addition : Add 24.5 µL of a 2X working solution of the target enzyme in Assay Buffer to all wells. The total volume is now 25 µL.

  • Pre-incubation : Centrifuge the plate briefly to mix. Incubate at room temperature for 15 minutes. This step allows the test compounds to bind to the target enzyme before the reaction starts.

  • Reaction Initiation : Prepare a 2X master mix containing 2-Fluoronicotinamide, Resazurin, and the Coupling Enzyme Mix. Add 25 µL of this master mix to all wells to start the reaction.

  • Kinetic Measurement : Immediately place the plate into a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (Excitation: 560 nm, Emission: 590 nm) every 60 seconds for 30 to 60 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates : For each well, plot fluorescence intensity versus time. The initial reaction rate (velocity) is the slope of the linear portion of this curve (RFU/min).

  • Normalize Data : Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))

  • Generate Dose-Response Curves : Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Sample Data: Inhibition of Target Amidase
Inhibitor Conc. (µM) Rate (RFU/min) % Inhibition
0 (Positive Control)850.20.0
0.01835.71.7
0.1712.416.2
1445.147.6
10125.985.2
10035.195.9
No Enzyme (Neg Control)25.0100.0
Calculated IC₅₀ 1.1 µM

Assay Validation: Z'-Factor Determination

For high-throughput screening, the robustness and quality of the assay are quantified by the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Procedure : Prepare a plate with 16-24 wells of the positive control (DMSO, 0% inhibition) and 16-24 wells of the negative control (a saturating concentration of a known inhibitor, 100% inhibition). Run the assay and calculate the rates.

  • Calculation : Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the rates for the positive and negative controls.

References

  • AffiGEN. (n.d.). AffiASSAY® Aldehyde Dehydrogenase Activity Fluorometric Assay Kit.
  • Assay Genie. (n.d.). Aldehyde Dehydrogenase (ALDH) Fluorometric Activity Assay Kit.
  • LookChem. (n.d.). Cas 364-22-7, 2-Fluoronicotinamide.
  • Guilbault, G. G., & Kramer, D. N. (1964). Fluorometric Procedure for Measuring the Activity of Dehydrogenases. ACS Publications.
  • Minazzato, G., Marangoni, E., Fortunato, C., et al. (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. International Journal of Molecular Sciences, 24(2), 1695. Retrieved from [Link]

  • Racker, E. (1950). Crystalline alcohol dehydrogenase from bakers' yeast. Journal of Biological Chemistry, 184(1), 313-319. (Note: While not directly cited, this is a foundational reference for dehydrogenase assays mentioned in other sources).
  • Rimsay, R. L., et al. (2000). Implementation of a continuous, enzyme-coupled fluorescence assay for high-throughput analysis of glutamate-producing enzymes. Analytical Biochemistry, 285(1), 36-45. Retrieved from [Link]

  • Minazzato, G., et al. (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. PubMed Central. Retrieved from [Link]

  • Creative Enzymes. (n.d.). Fluorometric Enzyme Assays.
  • Savinainen, J. R., et al. (2016). A robust and sensitive fluorescence-based method for the assessment of endocannabinoid hydrolase activities. MDPI. Retrieved from [Link]

  • Mayhew, S. G., & Wassink, J. H. (1977). A continuous fluorometric assay for flavokinase. Properties of flavokinase from Peptostreptococcus elsdenii. Biochimica et Biophysica Acta. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 2-Fluoronicotinamide: A Technical Support Guide for Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of 2-Fluoronicotinamide, a key building block in many pharmaceutical compounds, can present significant challenges, with low yield being a frequent and frustrating obstacle. This guide provides a comprehensive technical support center, structured in a question-and-answer format, to troubleshoot and resolve common issues encountered during its synthesis. Drawing upon established principles of organic chemistry and field-proven insights, this document aims to empower scientists to optimize their synthetic protocols and achieve higher, more consistent yields.

Troubleshooting Guide: Pinpointing and Resolving Yield-Limiting Factors

Low yields in the synthesis of 2-Fluoronicotinamide, typically prepared via a nucleophilic aromatic substitution (SNAr) reaction known as the Halex reaction, can often be traced back to a few critical areas. This section provides a systematic approach to identifying and addressing these issues.

Q1: My yield of 2-Fluoronicotinamide is consistently below 50%. What are the most likely causes related to my reagents and starting materials?

The quality and handling of your reagents are paramount in a Halex reaction. Here’s a checklist of potential culprits:

  • Inadequate Drying of Potassium Fluoride (KF): The Halex reaction is notoriously sensitive to moisture. The fluoride anion (F⁻) is a strong hydrogen bond acceptor, and any water present will solvate the fluoride ions, drastically reducing their nucleophilicity.

    • Causality: Hydrated fluoride ions are sterically hindered and less available to attack the electron-deficient carbon of the pyridine ring, leading to a sluggish or incomplete reaction.

    • Troubleshooting Protocol:

      • Standard Drying: Dry commercially available potassium fluoride in a vacuum oven at 150-200°C for at least 4-6 hours immediately before use.

      • Spray-Drying for Enhanced Reactivity: For optimal performance, consider using spray-dried KF. This method produces KF with a larger surface area and higher reactivity.[1]

      • Azeotropic Drying: In some cases, azeotropic removal of water from the reaction mixture by adding a solvent like toluene and distilling it off before the main reaction can be effective.[2]

  • Purity and Stability of 2-Chloronicotinamide: The purity of your starting material is crucial. Impurities can introduce side reactions or inhibit the desired transformation.

    • Causality: Acidic impurities, for instance, can react with the basic potassium fluoride, neutralizing it and rendering it ineffective. Other organic impurities might compete in side reactions.

    • Troubleshooting Protocol:

      • Purity Analysis: Confirm the purity of your 2-chloronicotinamide using techniques like NMR spectroscopy or HPLC.

      • Recrystallization: If impurities are detected, recrystallize the starting material from a suitable solvent. A known synthesis of 2-chloronicotinamide from 2-chloro-3-cyanopyridine reports a high yield of 98% after a simple washing step with ethyl acetate, indicating that a high purity starting material is readily accessible.[3]

  • Solvent Quality: The choice and quality of the solvent are critical. Polar aprotic solvents are necessary to dissolve the reactants and facilitate the SNAr mechanism.

    • Causality: Protic solvents (e.g., alcohols, water) will protonate the fluoride ion, deactivating it. Non-polar solvents will not adequately dissolve the potassium fluoride.

    • Troubleshooting Protocol:

      • Solvent Selection: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for Halex reactions due to their high polarity and aprotic nature.[4][5][6] DMSO, in particular, has been shown to give dramatically higher yields in some Halex reactions compared to other solvents.[4][6]

      • Anhydrous Conditions: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If not available, dry the solvent using appropriate methods (e.g., distillation over a suitable drying agent).

Q2: I've ensured my reagents are dry and pure, but my yield is still low. What reaction parameters should I investigate?

Once reagent quality is confirmed, the focus shifts to the reaction conditions themselves. Fine-tuning these parameters can lead to significant improvements in yield.

  • Reaction Temperature: Halex reactions typically require high temperatures to overcome the activation energy of the SNAr reaction.[4][5][6]

    • Causality: Insufficient temperature leads to a slow reaction rate and incomplete conversion. However, excessively high temperatures can lead to decomposition of the starting material, product, or solvent.

    • Troubleshooting Protocol:

      • Temperature Optimization: Start with a temperature around 150°C and gradually increase it in increments of 10-20°C, monitoring the reaction progress by TLC or HPLC. The optimal temperature will be a balance between reaction rate and decomposition. Typical temperature ranges for Halex reactions are between 150°C and 250°C.[5]

      • Monitoring for Decomposition: Be vigilant for color changes in the reaction mixture (darkening can indicate decomposition).

  • Reaction Time: The duration of the reaction is crucial for maximizing product formation without promoting side reactions.

    • Causality: Insufficient reaction time will result in incomplete conversion of the starting material. Prolonged reaction times, especially at high temperatures, can lead to product degradation or the formation of byproducts.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (TLC or HPLC). Stop the reaction once the starting material has been consumed or when the product concentration ceases to increase.

  • Inefficient Mixing: Halex reactions are often heterogeneous, with solid potassium fluoride suspended in the liquid phase.

    • Causality: Poor mixing can lead to localized depletion of fluoride ions and slow reaction rates.

    • Troubleshooting Protocol:

      • Vigorous Stirring: Ensure efficient mechanical stirring throughout the reaction to maintain a good suspension of the potassium fluoride.

  • Phase-Transfer Catalysis: To improve the solubility and reactivity of the fluoride ion in the organic solvent, a phase-transfer catalyst (PTC) can be employed.

    • Causality: PTCs, such as quaternary ammonium or phosphonium salts, form ion pairs with the fluoride anion, which are more soluble in the organic phase, thereby increasing the effective concentration of the nucleophile.[7]

    • Troubleshooting Protocol:

      • Catalyst Selection: Common PTCs for Halex reactions include tetramethylammonium chloride and tetraphenylphosphonium bromide. The choice of catalyst may require some empirical optimization.

      • Loading: Typically, a catalytic amount (1-10 mol%) of the PTC is sufficient.

Q3: I'm observing multiple spots on my TLC plate besides my starting material and product. What are the likely side reactions?

The presence of unexpected byproducts is a clear indication of side reactions that are competing with your desired transformation.

  • Hydrolysis of the Amide or Chloro Group: Although the reaction should be anhydrous, trace amounts of water can lead to hydrolysis.

    • Causality: Water can hydrolyze the starting 2-chloronicotinamide to 2-chloronicotinic acid or the product 2-fluoronicotinamide to 2-fluoronicotinic acid. The chloro group itself can also be hydrolyzed to a hydroxyl group under harsh basic conditions, forming 2-hydroxynicotinamide.

    • Troubleshooting Protocol:

      • Strict Anhydrous Conditions: Re-emphasize the importance of using thoroughly dried reagents and solvents.

      • Product Analysis: Use LC-MS to identify the mass of the byproducts to confirm if they correspond to hydrolyzed species.

  • Reaction with the Amide Group: The amide functional group itself could potentially undergo side reactions under the harsh conditions of the Halex reaction.

    • Causality: While the primary reaction is at the C-Cl bond, strong bases and high temperatures could potentially lead to deprotonation of the amide N-H, followed by further reactions. However, in the context of SNAr on an electron-deficient pyridine ring, the substitution reaction is generally much faster.

    • Troubleshooting Protocol:

      • Characterize Byproducts: Isolate and characterize major byproducts to understand their structure and formation mechanism. This information is invaluable for targeted troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 2-Fluoronicotinamide via the Halex reaction?

While a definitive "typical" yield is difficult to state without a specific published procedure for this exact compound, yields for Halex reactions on similar activated heterocyclic systems can range from moderate to excellent (60-90%). A yield below 50% certainly warrants a thorough investigation of the troubleshooting points mentioned above.

Q2: How does the amide group at the 3-position influence the reaction?

The carboxamide group (-CONH₂) is an electron-withdrawing group. In the context of a nucleophilic aromatic substitution, electron-withdrawing groups on the aromatic ring stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction.[8] Therefore, the amide group in 2-chloronicotinamide is expected to activate the pyridine ring towards nucleophilic attack by the fluoride ion, which is beneficial for the desired reaction.

Q3: Are there any alternative synthetic routes to 2-Fluoronicotinamide?

Yes, an alternative route involves the conversion of 2-fluoronicotinic acid to 2-fluoronicotinamide. A reported procedure involves treating 2-fluoronicotinic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia. However, the reported yield for this method is only 30%, suggesting that the Halex reaction, if optimized, is likely the more efficient route.[9]

Q4: What is the best way to purify 2-Fluoronicotinamide after the reaction?

Purification will typically involve the following steps:

  • Removal of Inorganic Salts: After the reaction is complete, the solid potassium chloride and unreacted potassium fluoride can be removed by filtration.

  • Solvent Removal: The solvent (e.g., DMSO) can be removed under reduced pressure.

  • Extraction: The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining water-soluble impurities.

  • Chromatography: Column chromatography on silica gel is a standard method for separating the desired product from unreacted starting material and organic byproducts. The appropriate eluent system would need to be determined empirically, for example, by using TLC.

Q5: Are there any safety concerns I should be aware of when performing a Halex reaction?

Yes, Halex reactions can be hazardous if not conducted with proper precautions:

  • High Temperatures: The reaction is run at high temperatures, posing a risk of burns.

  • Exothermic Reactions: The presence of certain impurities, such as acetic acid, can lead to a rapid and dangerous exothermic reaction.[10] It is crucial to use pure reagents.

  • Pressure Build-up: If the reaction is run in a sealed vessel, pressure can build up. It is important to use appropriate pressure-rated equipment.

  • Solvent Hazards: DMSO and DMF have their own specific safety considerations. Always consult the safety data sheet (SDS) for these solvents before use.

Visualizing the Process: Workflow and Logic

To aid in understanding the troubleshooting process, the following diagrams illustrate the general experimental workflow and a decision tree for addressing low yields.

Experimental Workflow for 2-Fluoronicotinamide Synthesis

G reagent_prep Reagent & Solvent Preparation (Drying KF, Purity Check) reaction_setup Reaction Setup (Anhydrous Conditions) reagent_prep->reaction_setup reaction Halex Reaction (Heat, Stir, Monitor) reaction_setup->reaction workup Reaction Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, LC-MS, Yield Calculation) purification->analysis

Caption: A generalized workflow for the synthesis of 2-Fluoronicotinamide.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_reagents Check Reagent Quality (KF, Starting Material, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok improve_reagents Improve Reagent Quality (Dry KF, Purify SM, Use Anhydrous Solvent) reagents_ok->improve_reagents No check_conditions Check Reaction Conditions (Temp, Time, Mixing) reagents_ok->check_conditions Yes improve_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Optimize Conditions (Increase Temp, Monitor Time, Add PTC) conditions_ok->optimize_conditions No check_sides Investigate Side Reactions (TLC/LC-MS Analysis) conditions_ok->check_sides Yes optimize_conditions->check_conditions sides_identified Side Reactions Identified? check_sides->sides_identified address_sides Address Side Reactions (Stricter Anhydrous Conditions) sides_identified->address_sides Yes success Yield Improved sides_identified->success No address_sides->check_reagents address_sides->success

Caption: A decision tree to systematically troubleshoot low yields.

Summary of Key Parameters for Optimization

ParameterRecommended Starting PointOptimization StrategyRationale
Potassium Fluoride Spray-dried, vacuum dried at 150°CUse freshly dried KF for each reaction.Water deactivates the fluoride nucleophile.
Solvent Anhydrous DMSOEnsure solvent is completely dry.Polar aprotic solvents are essential for the SNAr mechanism.
Temperature 150 °CIncrease in 10-20°C increments, monitoring for decomposition.Halex reactions require thermal energy to proceed at a reasonable rate.
Phase-Transfer Catalyst 5 mol% Tetraphenylphosphonium bromideScreen different PTCs and optimize loading.Increases the solubility and reactivity of the fluoride ion.
Reaction Monitoring TLC or HPLC every 1-2 hoursStop the reaction upon consumption of starting material.Prevents product degradation from prolonged heating.

By systematically addressing these potential issues, researchers can significantly improve the yield and reproducibility of their 2-Fluoronicotinamide synthesis, paving the way for more efficient drug discovery and development processes.

References

  • Prakash, S. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace.
  • gChem Global. (n.d.).
  • ChemicalBook. (n.d.). 2-Chloronicotinamide synthesis.
  • Scientific Update. (2025, March 28). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process.
  • US Patent US20100022804A1. (2010).
  • Marhold, M., et al. (2018). Chiral bifunctional phase transfer catalysts for asymmetric fluorination of β-keto esters.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. WordPress.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Reactions of the carboxamide group.
  • PubMed. (n.d.).
  • YouTube. (2019, January 19).
  • Wikipedia. (n.d.). Halex process.
  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermedi
  • ResearchGate. (2025, August 6).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • ChemicalBook. (n.d.). 2-Fluoronicotinamide CAS#: 364-22-7.

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identification and removal of impurities in 2-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove common impurities encountered during the synthesis and handling of 2-Fluoronicotinamide. Our approach is rooted in practical, field-proven insights to ensure the integrity of your research and development activities.

Introduction: The Challenge of Purity in 2-Fluoronicotinamide

2-Fluoronicotinamide is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in regulatory submissions. The most common synthetic routes to 2-Fluoronicotinamide, such as the halogen exchange (Halex) reaction from 2-chloronicotinamide or the amidation of 2-fluoronicotinic acid, can introduce a range of predictable impurities. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these purity issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Identification

Q1: I am seeing an unexpected peak in my HPLC analysis of 2-Fluoronicotinamide. How do I identify it?

The first step in troubleshooting is to consider the most likely impurities based on the synthetic route. The most common impurities are unreacted starting materials, byproducts of side reactions, and residual solvents.

Common Potential Impurities:

  • 2-Chloronicotinamide: A common starting material for the synthesis of 2-Fluoronicotinamide. Its presence indicates an incomplete halogen exchange reaction.

  • 2-Fluoronicotinic Acid: This is the hydrolysis product of 2-Fluoronicotinamide. Its presence suggests exposure to acidic or basic conditions during workup or storage.

  • Nicotinamide: Can be a byproduct if defluorination occurs.

  • Residual Solvents: Solvents used during synthesis and purification can be retained in the final product.

To identify the unknown peak, a multi-pronged analytical approach is recommended.

Workflow for Impurity Identification:

Caption: Workflow for the identification of unknown impurities.

Detailed Analytical Protocols:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of 2-Fluoronicotinamide.[1] A reversed-phase method is typically employed.

    Parameter Value
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detector UV at 254 nm

    This method is a starting point and may require optimization based on the specific impurities present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile impurities, such as residual solvents.[2] A common method involves dissolving the sample in a suitable solvent and injecting it into the GC-MS system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural elucidation of impurities.[3][4] The presence of a fluorine atom in 2-Fluoronicotinamide makes ¹⁹F NMR particularly useful for identifying fluorinated impurities.

Q2: How can I confirm the presence of 2-Chloronicotinamide in my 2-Fluoronicotinamide sample?

The most straightforward method is to use a reference standard of 2-Chloronicotinamide.

  • HPLC Analysis: Spike your 2-Fluoronicotinamide sample with a small amount of the 2-Chloronicotinamide standard. If the area of the suspected impurity peak increases, it confirms the presence of 2-Chloronicotinamide.

  • LC-MS Analysis: The mass spectrum of the impurity peak should correspond to the molecular weight of 2-Chloronicotinamide (156.57 g/mol ).[5][6]

Q3: My 2-Fluoronicotinamide sample shows a peak corresponding to 2-Fluoronicotinic acid. What is the cause and how can I prevent it?

The presence of 2-fluoronicotinic acid is almost always due to the hydrolysis of the amide group in 2-Fluoronicotinamide.[7] This can occur under both acidic and basic conditions, particularly in the presence of water and at elevated temperatures.

Prevention:

  • Neutral pH: Ensure that the pH is maintained close to neutral during the workup and purification steps.

  • Anhydrous Conditions: Use anhydrous solvents and reagents whenever possible, and dry the final product thoroughly.

  • Storage: Store the final product in a cool, dry, and dark place to minimize degradation over time.

Impurity Removal

Q4: How can I remove unreacted 2-Chloronicotinamide from my 2-Fluoronicotinamide product?

Both recrystallization and column chromatography are effective methods for removing 2-Chloronicotinamide.

Workflow for Impurity Removal:

Caption: General workflow for the purification of 2-Fluoronicotinamide.

Detailed Purification Protocols:

  • Recrystallization: This is a common and effective method for purifying solid compounds.[8][9] The key is to find a suitable solvent in which 2-Fluoronicotinamide has high solubility at elevated temperatures and low solubility at room temperature, while the impurity (2-Chloronicotinamide) remains in solution upon cooling.

    Step-by-Step Recrystallization Protocol:

    • Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that meets the criteria described above.

    • Dissolution: Dissolve the impure 2-Fluoronicotinamide in the minimum amount of boiling solvent.

    • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.

    • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by suction filtration.

    • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[10]

    • Drying: Dry the purified crystals under vacuum.

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.[11] For 2-Fluoronicotinamide, silica gel is a common stationary phase.

    Step-by-Step Column Chromatography Protocol:

    • Column Packing: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

    • Sample Loading: Dissolve the impure sample in a minimum amount of solvent and load it onto the top of the silica gel bed.

    • Elution: Start eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified 2-Fluoronicotinamide.

Q5: How do I remove 2-Fluoronicotinic acid from my product?

Since 2-fluoronicotinic acid is acidic, it can be removed by an acid-base extraction.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve the impure 2-Fluoronicotinamide in an organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a dilute aqueous base (e.g., a saturated solution of sodium bicarbonate). The acidic 2-fluoronicotinic acid will react with the base and move into the aqueous layer as its sodium salt.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and evaporate the solvent to obtain the purified 2-Fluoronicotinamide.

Q6: What is the best way to remove residual solvents?

Residual solvents are best removed by drying the product under high vacuum at a slightly elevated temperature (ensure the temperature is well below the melting point of 2-Fluoronicotinamide to avoid decomposition). The specific conditions will depend on the boiling point of the solvent to be removed.

References

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  • PubChem. (n.d.). 2-Fluoronicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • PubMed. (2019). Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. Retrieved from [Link]

  • USP-NF. (n.d.). <467> RESIDUAL SOLVENTS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Retrieved from [Link]

  • Agilent. (2025). All About USP 467 Residual Solvent: Regulatory and Application Updates. Retrieved from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Biocompare. (2020). Six Suggestions for Successful Column Chromatography. Retrieved from [Link]

  • PubMed Central (PMC). (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • PubMed. (2014). Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. Retrieved from [Link]

  • University of Manchester. (2016). New NMR Tools for Impurity Analysis. Retrieved from [Link]

  • PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

  • PubMed Central (PMC). (2015). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. Retrieved from [Link]

  • ACD/Labs. (2009). Distinguishing Impurities … Part 1. Retrieved from [Link]

  • Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
  • Taylor & Francis. (2023). Analysis Techniques: 2D-GC, HPLC, GCO, MS, NMR. In Flavoromics. Retrieved from [Link]

  • PubMed. (1984). Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • BioProcess International. (2007). Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloronicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Retrieved from [Link]

  • PubMed Central (PMC). (2012). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Cytiva. (2024). Chromatography Principles. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • PubMed. (2015). Gas chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization for fluorotelomer alcohols and perfluorinated sulfonamides determination. Retrieved from [Link]

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  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • International Atomic Energy Agency (IAEA). (2014). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

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Technical Support Center: Managing Common Byproducts of 2-Fluoronicotinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoronicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and questions related to byproduct formation, offering in-depth troubleshooting guides and preventative strategies based on established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to help you diagnose and resolve specific problems encountered during or after a reaction involving 2-Fluoronicotinamide.

Question 1: My reaction is complete, but LC-MS analysis shows a significant peak with a mass corresponding to 2-Fluoronicotinic acid. What happened and how can I fix it?

Answer:

The presence of 2-fluoronicotinic acid is a clear indication of amide hydrolysis. The carboxamide group of 2-Fluoronicotinamide is susceptible to cleavage back to the parent carboxylic acid, particularly in the presence of water under either acidic or basic conditions.[1][2]

Causality:

  • Trace Water: The most common culprit is the presence of residual water in your reaction solvents or reagents. Many common solvents are hygroscopic and will absorb atmospheric moisture if not handled under anhydrous conditions.

  • Reaction Conditions: Reactions run at elevated temperatures or for prolonged durations increase the likelihood of hydrolysis. The presence of strong acids or bases will catalyze this undesired reaction.[3]

  • Workup Procedure: Quenching the reaction with aqueous acidic or basic solutions and then allowing the mixture to stir for an extended period before extraction can also lead to hydrolysis.

Troubleshooting & Prevention:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If using bottled anhydrous solvents, ensure they have been stored properly under an inert atmosphere (Nitrogen or Argon). Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas.

  • Control pH: If your reaction requires a base, consider using a non-nucleophilic, hindered organic base like N,N-Diisopropylethylamine (DIPEA) rather than aqueous inorganic bases like NaOH or K₂CO₃.[4][5] If an acid catalyst is necessary, use the minimum effective amount.

  • Optimize Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately. Avoid unnecessarily long reaction times or excessive heating.

  • Purification Strategy: 2-Fluoronicotinic acid can be readily removed from your desired product through an aqueous workup.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic byproduct, sequestering it into the aqueous layer as its sodium salt.

    • Separate the layers and proceed with washing the organic layer with brine, drying over Na₂SO₄ or MgSO₄, and concentrating.[5][6]

Question 2: My mass spectrometry data shows a peak corresponding to the loss of fluorine and the addition of a nucleophile (e.g., -OH, -OCH₃, or an amine). Why is this happening?

Answer:

This byproduct profile suggests that a Nucleophilic Aromatic Substitution (SNAAr) reaction has occurred. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of the carboxamide group. This electronic arrangement makes the C2 position, where the fluorine is located, susceptible to attack by nucleophiles.

Causality:

  • Strong Nucleophiles: The presence of potent nucleophiles in your reaction mixture (e.g., alkoxides, primary/secondary amines, or even hydroxide ions from water at high temperatures) can lead to the displacement of the fluoride leaving group.

  • Elevated Temperatures: SNAAr reactions are often accelerated by heat. Running reactions at high temperatures significantly increases the risk of this side reaction.

  • Choice of Base: Using a nucleophilic base (e.g., sodium methoxide when a non-nucleophilic base is required) can result in the base itself acting as the nucleophile and displacing the fluorine.

Troubleshooting & Prevention:

  • Temperature Control: Maintain the lowest effective temperature for your desired transformation. Consider cooling the reaction mixture (e.g., to 0 °C) before adding any strong nucleophiles or bases.[5]

  • Select Non-Nucleophilic Reagents: When a base is required, use a sterically hindered, non-nucleophilic option like DIPEA or triethylamine (TEA).[4][6]

  • Protecting Groups: If the nucleophile causing the issue is part of your desired reactant, consider if a protecting group strategy is viable to temporarily mask its nucleophilicity.

  • Purification: These byproducts often have different polarity profiles from the desired 2-fluoronicotinamide product. Silica gel column chromatography is typically effective for their separation.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more general questions about working with 2-Fluoronicotinamide.

Question 3: What are the most common byproducts I should be aware of when using 2-Fluoronicotinamide?

Answer:

The primary byproducts depend on the specific reaction, but the most frequently encountered are:

  • 2-Fluoronicotinic Acid: Formed via hydrolysis of the amide.

  • 2-Substituted Nicotinamides: Resulting from Nucleophilic Aromatic Substitution (SNAAr) at the C2 position. The substituent will be derived from a nucleophile present in the reaction.

  • Unreacted Starting Materials: Incomplete conversion will leave residual 2-Fluoronicotinamide or coupling partners.[5]

  • Coupling Reagent Byproducts: In amide bond forming reactions, byproducts from the coupling reagents themselves are common (e.g., 1,3-diisopropylurea from DIC, or guanidinium byproducts from HATU).[4]

Visual Summary of Key Byproduct Pathways

Byproduct_Pathways main 2-Fluoronicotinamide hydrolysis 2-Fluoronicotinic Acid main->hydrolysis + H₂O (Acid or Base catalyst) snaar 2-Substituted Nicotinamide (e.g., 2-Hydroxynicotinamide) main->snaar + Nucleophile (Nu⁻) (e.g., OH⁻, RO⁻, R₂NH) Troubleshooting_Workflow start Impure Product Observed analyze Analyze by LC-MS & NMR start->analyze ms_check What does Mass Spec show? analyze->ms_check hydrolysis Likely Byproduct: 2-Fluoronicotinic Acid (Hydrolysis) ms_check->hydrolysis Mass = M+1 snaar Likely Byproduct: 2-Substituted Nicotinamide (SNAAr) ms_check->snaar Mass = M-19+Nu incomplete Issue: Incomplete Reaction ms_check->incomplete Mass = M (Starting Material) nmr_check What does NMR show? action_hydrolysis Action: - Basic aqueous wash (NaHCO₃) - Use anhydrous conditions next time hydrolysis->action_hydrolysis action_snaar Action: - Column Chromatography - Lower reaction temp - Use non-nucleophilic base snaar->action_snaar action_incomplete Action: - Increase reaction time/temp - Check reagent purity/activity incomplete->action_incomplete

Sources

Technical Support Center: Crystallization of 2-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the crystallization of 2-Fluoronicotinamide (2-FN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-quality crystalline material.

Introduction to Crystallization of 2-Fluoronicotinamide

2-Fluoronicotinamide (C₆H₅FN₂O, CAS 364-22-7) is a pyridine carboxamide derivative with significant potential in pharmaceutical and agrochemical research.[1] As with many aromatic amides, achieving a crystalline solid can be challenging, often resulting in oils, amorphous solids, or undesired polymorphs. This guide provides a systematic approach to troubleshooting and optimizing the crystallization process.

A key consideration for nicotinamide derivatives is the high propensity for polymorphism—the ability of a compound to exist in multiple crystalline forms.[2][3][4][5][6] Different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, making polymorphic control a critical aspect of crystallization. The introduction of a fluorine atom can further influence crystal packing through various intermolecular interactions.[7][8][9][10]

Troubleshooting Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 2-Fluoronicotinamide, providing explanations for their causes and actionable solutions.

Problem 1: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

Causality: "Oiling out" occurs when the solute's concentration in the solvent exceeds its supersolubility limit, leading to liquid-liquid phase separation rather than nucleation and crystal growth. This is common when a solution is cooled too rapidly or when the solvent is a very good solvent for the compound at all temperatures.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Instead of transferring your hot solution directly to an ice bath, allow it to cool slowly to room temperature on the benchtop, perhaps in an insulated container. This gives the molecules more time to orient themselves into a crystal lattice.

    • Gradual Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the solution with vigorous stirring at a slightly elevated temperature. This prevents localized high supersaturation.

  • Modify the Solvent System:

    • Decrease Solute Concentration: Start with a less concentrated solution. This will lower the supersaturation level upon cooling.

    • Choose a Different Solvent: Select a solvent in which 2-Fluoronicotinamide has moderate solubility at elevated temperatures and low solubility at room temperature.

    • Introduce a Co-solvent: Adding a miscible co-solvent can modulate the solubility and promote crystallization over oiling out.

  • Introduce a Seed Crystal: If you have a small amount of crystalline 2-Fluoronicotinamide, adding a seed crystal to the supersaturated solution can provide a template for crystal growth and bypass the nucleation barrier.

Problem 2: Formation of an Amorphous Solid

Causality: Amorphous solids form when precipitation occurs too rapidly for the molecules to arrange into an ordered crystal lattice. This is often a result of extremely high supersaturation.

Solutions:

  • Decrease the Rate of Precipitation:

    • Slow Evaporation: If using evaporation, cover the vessel with a watch glass or parafilm with a few needle punctures to slow down the solvent evaporation rate.

    • Slower Cooling: As with "oiling out," a slower cooling profile is crucial.

    • Use a Poorer Solvent: A solvent in which the compound is less soluble will slow down the dissolution and precipitation process.

  • Solvent System Optimization: Experiment with different solvents or solvent/anti-solvent combinations to find a system that allows for controlled crystal growth.

Problem 3: Poor Crystal Quality or Small Crystal Size

Causality: The formation of many small crystals (often appearing as a fine powder) is typically due to a high nucleation rate and a slower growth rate. This can be influenced by rapid cooling, high supersaturation, and the presence of impurities.

Solutions:

  • Control the Nucleation Rate:

    • Reduce Supersaturation: Use a more dilute solution or a slower cooling rate.

    • Temperature Cycling: In some cases, gently warming and cooling the solution (temperature cycling) can dissolve smaller, less stable crystals and promote the growth of larger, more stable ones (Ostwald ripening).

  • Promote Crystal Growth:

    • Extended Growth Time: Allow the solution to stand undisturbed for a longer period after nucleation has begun.

    • Minimize Agitation: Avoid excessive stirring or movement of the crystallization vessel once crystals begin to form.

Problem 4: No Crystals Form

Causality: This can be due to several factors, including the solution not being sufficiently supersaturated, the presence of impurities that inhibit nucleation, or the compound having very high solubility in the chosen solvent even at low temperatures.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass vessel at the air-solvent interface with a glass rod. The microscopic scratches can provide nucleation sites.

    • Seed Crystals: Add a small amount of previously obtained crystalline material.

  • Increase Supersaturation:

    • Evaporation: Allow a small amount of solvent to evaporate slowly.

    • Cooling: If not already done, cool the solution in a refrigerator or freezer.

  • Solvent Re-evaluation: The chosen solvent may be too good. Recover the compound by evaporating the solvent and try a different solvent or a solvent/anti-solvent system.

Visual Troubleshooting Guide

The following diagram provides a decision-making workflow for troubleshooting common crystallization problems.

Troubleshooting_Crystallization start Start Crystallization Experiment outcome Observe Outcome start->outcome oiling_out Oiling Out outcome->oiling_out Liquid Phase Forms amorphous Amorphous Solid outcome->amorphous Solid Forms Rapidly no_crystals No Crystals outcome->no_crystals Solution Remains Clear poor_quality Poor Quality Crystals outcome->poor_quality Fine Powder/Small Needles good_crystals Good Quality Crystals outcome->good_crystals Well-defined Crystals solution1 Reduce Supersaturation Rate (Slower Cooling, Gradual Anti-Solvent) Modify Solvent System Use Seed Crystal oiling_out->solution1 solution2 Decrease Precipitation Rate (Slower Cooling/Evaporation) Optimize Solvent System amorphous->solution2 solution3 Induce Nucleation (Scratching, Seeding) Increase Supersaturation Re-evaluate Solvent no_crystals->solution3 solution4 Control Nucleation Rate (Reduce Supersaturation) Promote Crystal Growth (Longer Time, Less Agitation) poor_quality->solution4 solution1->start Re-attempt solution2->start Re-attempt solution3->start Re-attempt solution4->start Re-attempt

Caption: Troubleshooting Decision Tree for 2-Fluoronicotinamide Crystallization.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the crystallization of 2-Fluoronicotinamide?

A1: Based on the structure (a pyridine ring and an amide group), a range of solvents with varying polarities should be screened. A good starting point would be:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene (especially for slower cooling)

  • Water: As an anti-solvent or for co-solvent systems with alcohols.

A general rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[4]

Q2: How does the fluorine atom in 2-Fluoronicotinamide affect its crystallization?

A2: The fluorine atom can significantly influence crystal packing and intermolecular interactions.[7][8][9][10] It is highly electronegative and can participate in hydrogen bonding (C-H...F) and other non-covalent interactions, potentially leading to different crystal packing arrangements compared to nicotinamide. This can affect solubility and the stability of different polymorphs.

Q3: Is 2-Fluoronicotinamide likely to be polymorphic?

A3: Yes, it is highly likely. Nicotinamide is known to have multiple polymorphs.[2][3][4][5][6] The presence of the fluorine atom can introduce additional complexities to the crystal energy landscape, potentially leading to the existence of several stable or metastable polymorphic forms. It is crucial to characterize your crystalline material using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.

Q4: My compound is soluble in almost everything I've tried. How can I crystallize it?

A4: If your compound is highly soluble in most common solvents, consider the following strategies:

  • Anti-solvent Crystallization: Dissolve the compound in a small amount of a "good" solvent and then slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble.

  • Slow Evaporation: Use a solvent with a relatively low boiling point and allow it to evaporate slowly from a loosely covered container.

  • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, reducing the solubility and inducing crystallization.

Q5: What is a general protocol for screening crystallization conditions?

A5: A systematic approach is key. Prepare small-scale experiments in parallel using a variety of solvents and methods. See the detailed "Experimental Protocol: Solvent Screening for Crystallization" section below for a step-by-step guide.

Experimental Protocols

Protocol 1: General Solvent Screening for Crystallization

This protocol outlines a systematic approach to identify suitable solvents for the recrystallization of 2-Fluoronicotinamide.

Materials:

  • 2-Fluoronicotinamide

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water)

  • Small vials or test tubes

  • Heating block or water bath

  • Stirring rod or small magnetic stir bar

Procedure:

  • Preparation: Place a small amount (e.g., 10-20 mg) of 2-Fluoronicotinamide into several vials.

  • Room Temperature Solubility Test: To each vial, add a small volume (e.g., 0.5 mL) of a different solvent. Observe if the compound dissolves at room temperature.

    • If it dissolves completely, the solvent is likely too good for single-solvent recrystallization but may be useful as the "good" solvent in an anti-solvent pair.

    • If it is insoluble or sparingly soluble, proceed to the next step.

  • Elevated Temperature Solubility Test: Gently heat the vials containing the undissolved solid. Add the same solvent dropwise with stirring until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the saturated solutions to cool slowly to room temperature.

    • If no crystals form, try inducing nucleation by scratching the inside of the vial or adding a seed crystal.

    • If still no crystals form, place the vials in a refrigerator (4 °C) and then a freezer (-20 °C).

  • Observation and Selection: A good solvent for single-solvent recrystallization is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which yields good quality crystals upon cooling.

Data Presentation

Table 1: Example of a Qualitative Solubility Screening Table

SolventSolubility at Room Temp.Solubility at Elevated Temp.Observations upon Cooling
EthanolSparingly SolubleSolubleSmall needles formed after 2h at RT
AcetoneSoluble-No crystals, remained in solution
TolueneInsolubleSparingly SolubleNo crystals, precipitate formed
WaterInsolubleInsoluble-
Ethyl AcetateSparingly SolubleSolubleOiled out upon rapid cooling

Conclusion

Improving the crystallization of 2-Fluoronicotinamide is a multi-faceted challenge that requires a systematic and informed approach. By understanding the principles of solubility, supersaturation, and nucleation, and by being aware of the potential for polymorphism, researchers can effectively troubleshoot common issues and develop robust crystallization protocols. This guide provides a foundation for this process, but it is important to remember that each compound presents unique challenges, and empirical optimization is often necessary.

References

  • LookChem. 2-Fluoronicotinamide. [Link]

  • PubChem. 2-Fluoronicotinamide. [Link]

  • Crystal Growth & Design. Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes. [Link]

  • National Center for Biotechnology Information. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. [Link]

  • PubMed. Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. [Link]

  • PubMed. New polymorphs of isonicotinamide and nicotinamide. [Link]

  • PubMed. Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. [Link]

  • ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • CrystEngComm. Polymorphism and distinct physicochemical properties of the phloretin–nicotinamide cocrystal. [Link]

  • ChemRxiv. Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization and Crystal Structure Prediction. [Link]

  • ResearchGate. Carboxamide-pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals. [Link]

  • ResearchGate. Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. [Link]

  • ResearchGate. Fluorine in Crystal Engineering ? ?The Little Atom That Could?. [Link]

  • ResearchGate. Influence of Fluorine Substitution on Π-Π Stacking and Molecular Packing in Schiff Base Cocrystals. [Link]

  • National Center for Biotechnology Information. 2-Fluoronicotinamide. [Link]

  • National Center for Biotechnology Information. Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • MDPI. Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. [Link]

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Technical Support Center: Addressing Poor Solubility of 2-Fluoronicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-fluoronicotinamide derivatives. Poor aqueous solubility is a significant hurdle for many promising therapeutic candidates, affecting everything from initial in-vitro assays to final bioavailability.[1] This document provides a structured approach to troubleshooting and resolving these issues, grounded in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: Why are my 2-Fluoronicotinamide derivatives poorly soluble in aqueous solutions?

A1: The solubility of 2-fluoronicotinamide derivatives is governed by their molecular structure. The parent molecule, 2-fluoronicotinamide, has a melting point of 120.9-122 °C, indicating a stable crystal lattice that requires energy to disrupt.[2] While nicotinamide itself has good water solubility, the introduction of a fluorine atom and other lipophilic moieties in its derivatives can significantly increase hydrophobicity and crystal lattice energy.[3][4] This often leads to low aqueous solubility, a common issue for over 70% of new chemical entities in development pipelines.[1] These compounds are often classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where dissolution is the rate-limiting step for absorption.[1][5]

Q2: I'm seeing inconsistent solubility results between experiments. What could be the cause?

A2: Inconsistent results often stem from variations in the solid-state form of the compound or experimental conditions. Key factors include:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a distinct solubility.[6][7] It is crucial to characterize the solid form you are working with.

  • Crystal Habit: Even within the same polymorphic form, different crystal habits (shapes) can exhibit different dissolution rates due to the exposure of different crystal faces.[8]

  • Equilibration Time: True equilibrium solubility can take hours or even days to achieve. Ensure you are allowing sufficient time for the solution to become saturated. The "shake-flask" method is a gold standard for this determination.[9][10]

  • pH of the Solution: For ionizable derivatives, small, unmeasured shifts in the pH of your aqueous medium can cause significant changes in solubility.[9][10] Always measure the final pH of the saturated solution.[9]

Q3: Can I just use DMSO to dissolve my compound for my cellular assays?

A3: While DMSO is a powerful solvent, relying on it can be problematic. Organic solvents are often used in early discovery but are not suitable for clinical use due to toxicity.[11] Furthermore, when a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can precipitate out, leading to inaccurate results. This "salting out" effect means the actual concentration of the dissolved compound is unknown and likely much lower than intended. It is always preferable to develop an aqueous-based formulation.

Troubleshooting Guides & Strategic Solutions

When facing poor solubility, a systematic approach is required. The following guides detail strategies from simple adjustments to more complex formulation techniques.

Guide 1: Initial Assessment and Physicochemical Characterization

Before attempting solubilization, you must understand the properties of your compound. This foundational knowledge will guide your strategy.

cluster_0 Initial Compound Assessment A Start: Poorly Soluble 2-Fluoronicotinamide Derivative B Determine Intrinsic Solubility (S₀) in Water/Buffer A->B C Determine pKa B->C D Characterize Solid State (PXRD, DSC) C->D E Ionizable? D->E F Proceed to pH Modification E->F Yes G Consider Non-pH Strategies (Co-solvents, Surfactants, etc.) E->G No

Caption: Initial assessment workflow for a poorly soluble compound.

  • Intrinsic Solubility (S₀): This is the solubility of the un-ionized form of the drug. It is a critical baseline measurement.

  • pKa Determination: The pKa value is essential for any ionizable compound as it dictates the pH range in which solubility will be significantly affected.[12] The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[10][13]

  • Solid-State Analysis: Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can identify the crystalline form and detect polymorphism, which directly impacts solubility.[7][8]

Guide 2: Chemical Modification & pH Adjustment

For ionizable 2-fluoronicotinamide derivatives, manipulating the pH is often the most effective first step. The solubility of the ionized form of a drug is typically much higher than the neutral form.[10]

Problem: My compound is an acidic or basic derivative and has poor solubility at neutral pH.

Solution: Adjust the pH of the solution to ionize the compound.

  • For Basic Derivatives: Lower the pH to at least 2 units below the pKa.

  • For Acidic Derivatives: Raise the pH to at least 2 units above the pKa.

Causality: According to the Henderson-Hasselbalch principle, shifting the pH away from the pKa increases the proportion of the more soluble, ionized species.[9][14] This is a fundamental strategy for approximately 75% of drugs that are basic and 20% that are acidic.[15]

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers covering a relevant pH range (e.g., pH 2 to 10).

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).

  • Filter the samples to remove undissolved solids.

  • Measure the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Measure the final pH of each saturated solution, as it may differ from the initial buffer pH.[9]

  • Plot the logarithm of solubility (logS) versus the final pH.

Guide 3: Formulation-Based Strategies

If pH modification is insufficient or the compound is non-ionizable, formulation strategies are necessary. These methods aim to alter the solvent environment or the physical state of the drug.

Problem: My compound requires a non-aqueous environment to dissolve.

Solution: Use a water-miscible organic co-solvent. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds.[16][17]

Common Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerol

Causality: Co-solvents disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" hydrophobic solutes. This change in solvent polarity allows for greater solubilization of nonpolar molecules.[18]

Troubleshooting & Optimization:

  • Start with low percentages of co-solvent (e.g., 5-10%) and titrate upwards. High concentrations can sometimes cause precipitation.

  • Be aware that co-solvents increase solubility logarithmically, which can lead to precipitation upon dilution (a common issue in assays).[19]

  • PEG 400 has been shown to be a highly effective co-solvent, causing solubility increases of over 300-fold for some compounds.[18]

Problem: My compound has very low aqueous solubility and co-solvents are not effective enough or cause precipitation on dilution.

Solution: Use surfactants to form micelles that encapsulate the drug.

Common Surfactants:

  • Non-ionic: Polysorbates (Tween® 80), Solutol® HS-15[15][18]

  • Anionic: Sodium Dodecyl Sulfate (SDS)[20]

  • Cationic: Cetyltrimethylammonium Bromide (CTAB)

Causality: Above a specific concentration, the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. These structures have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs partition into the hydrophobic core, effectively creating a "micro-environment" where they are soluble within the larger aqueous phase.[15][20][21]

cluster_micelle Micellar Solubilization center S1 S center->S1 S2 S center->S2 S3 S center->S3 S4 S center->S4 S5 S center->S5 S6 S center->S6 S7 S center->S7 S8 S center->S8 label_surfactant S = Surfactant Molecule (Hydrophobic tail inward) Drug Drug

Caption: Diagram of a drug molecule encapsulated in a surfactant micelle.

Troubleshooting & Optimization:

  • Screen a panel of non-ionic, anionic, and cationic surfactants to find the most effective type.[18]

  • Ensure the surfactant concentration is above its CMC.

  • Surfactants are key components of self-emulsifying drug delivery systems (SEDDS), which are advanced formulations that form fine emulsions upon contact with aqueous fluids.[1][22]

Problem: My compound is sensitive, and I want to avoid organic solvents or harsh surfactants.

Solution: Use cyclodextrins (CDs) to form inclusion complexes.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. Poorly soluble drug molecules can fit into this "cage-like" cavity, forming a host-guest complex. This complex shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[1][15]

Troubleshooting & Optimization:

  • The size of the cyclodextrin cavity must be appropriate for the drug molecule. β-cyclodextrins are often optimal for many drug candidates.[1]

  • Derivatized cyclodextrins like HP-β-CD and SBE-β-CD have much higher aqueous solubility than the parent β-cyclodextrin and are widely used in pharmaceutical formulations.[1][15]

  • Complex formation is an equilibrium process; sufficient cyclodextrin must be used to solubilize the required amount of drug.[1]

These strategies modify the solid state of the drug itself before dissolution.

StrategyMechanismAdvantagesDisadvantages
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate as described by the Noyes-Whitney equation.[1][15]Simple, effective for dissolution rate limited drugs (BCS Class II).[5][16]Does not increase equilibrium solubility; not suitable for high-dose drugs.[16] May require specialized equipment (jet mill, homogenizer).[15]
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization.[1][22]Significantly increases apparent solubility and can achieve supersaturation.[11][22]Can be physically unstable, with the risk of recrystallization over time.[6][23] Requires specific manufacturing processes like spray drying or hot-melt extrusion.[1][11]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Co-solvents

This protocol provides a method for rapidly screening the effectiveness of different co-solvents.

Materials:

  • 2-Fluoronicotinamide derivative

  • DMSO (for stock solution)

  • Co-solvents: PEG 400, Propylene Glycol, Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well plates (UV-transparent if using a plate reader)

  • Plate shaker

  • Plate reader or HPLC-UV system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Prepare Co-solvent/Buffer Solutions: Prepare a series of PBS solutions containing increasing concentrations of each co-solvent (e.g., 0%, 2%, 5%, 10%, 20% v/v).

  • Dispense: Add 198 µL of each co-solvent/buffer solution to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of the DMSO stock solution to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate: Seal the plate and incubate on a plate shaker for 2-4 hours at a controlled temperature (e.g., 25°C).

  • Measure: Analyze the plates using a nephelometer to detect precipitation or filter the solutions and quantify the dissolved compound using HPLC-UV or UV-Vis spectroscopy. The highest concentration at which no precipitation is observed is the kinetic solubility under those conditions.

References

  • World Pharma Today. (n.d.).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • ResearchGate. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15).
  • Patel, V. R., & Agrawal, Y. K. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81.
  • LookChem. (n.d.). Cas 364-22-7,2-Fluoronicotinamide.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design, 7(5), 849-857.
  • Kumar, L., & Verma, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1367.
  • Merz, J., & Kuentz, M. (2021).
  • Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • Plis, A., & Kyrychenko, A. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 45012-45019.
  • ScienceDirect. (2025). Co-solvent: Significance and symbolism.
  • ACS Publications. (n.d.). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design.
  • JOCPR. (n.d.).
  • Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311-2321.
  • RJPT. (n.d.). Role of Surfactant and Co-surfactant in Microemulsion: A Review.
  • Li, H., Wang, S., Liu, C., Zhang, J., & Gong, J. (2019). Impact of Crystal Habit on Solubility of Ticagrelor. Crystals, 9(11), 556.
  • Taylor & Francis. (2022, May 8). The effect of cosolvents and surfactants on the solubility of sulfasalazine.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. 16(12), 19-21.
  • PubChem. (n.d.). 2-Fluoronicotinamide.
  • Drug Discovery Online. (2023, December 18).
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(3), 351-365.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • Murshedkav, T. (2014). effect of crystalline to amorphous conversions on solubility of cefuroxime axetil.
  • BioDuro. (2020, March 6).
  • Semantic Scholar. (n.d.).
  • Quora. (2021, March 13). How do crystal characteristics affect solubility?
  • Elder, D. P. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Lonza. (n.d.).
  • PubChem. (n.d.). 2-Fluoro-4-methylnicotinamide.
  • Jouyban, A. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Solution Chemistry, 50, 1075-1088.
  • National Institutes of Health. (2018, January 11).
  • PubMed. (2007, May 4). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility.
  • PubChem. (n.d.). 6-Bromo-2-fluoronicotinamide.
  • PubMed. (2021, July 8).
  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide.
  • ResearchGate. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2021, February 15).
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 3-Quinolinecarboxamide Compounds.
  • ResearchGate. (n.d.). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine.
  • PubChem. (n.d.). 2-Fluoronicotinic acid.

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Technical Support Center: 2-Fluoronicotinamide Stability & Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-Fluoronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your 2-Fluoronicotinamide samples. Below, you will find in-depth answers to frequently asked questions and troubleshooting advice grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Fluoronicotinamide during storage?

A1: 2-Fluoronicotinamide possesses two primary sites susceptible to degradation under suboptimal storage conditions: the amide functional group and the carbon-fluorine bond on the pyridine ring.

  • Amide Hydrolysis: The most common degradation pathway is the hydrolysis of the amide group (-CONH₂) to a carboxylic acid (-COOH), forming 2-fluoronicotinic acid. This reaction is catalyzed by the presence of moisture and can be accelerated by trace amounts of acidic or basic contaminants.[1][2] Amides, while relatively stable, will hydrolyze over time with prolonged exposure to water.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack.[4] The fluorine atom at the 2-position is particularly activated for substitution because the negative charge of the reaction intermediate can be stabilized by the ring nitrogen.[4] Water, although a weak nucleophile, can react over long storage periods, especially at elevated temperatures, to replace the fluorine atom with a hydroxyl group, yielding 2-hydroxynicotinamide.

Q2: What are the ideal storage conditions for 2-Fluoronicotinamide?

A2: Based on its chemical structure and potential for degradation, the ideal storage conditions aim to minimize exposure to moisture, heat, and light.

ParameterRecommendationRationale
Temperature 2–8°C[5]Reduces the rate of chemical reactions, including hydrolysis and nucleophilic substitution.[6]
Atmosphere Inert Gas (Argon or Nitrogen) & Desiccated[7]Minimizes exposure to atmospheric moisture, directly inhibiting hydrolysis.[6][8]
Light Amber vial or dark container[9]Protects the compound from potential photodegradation.
Container Tightly sealed, airtight container[10][11]Prevents the ingress of atmospheric moisture and other contaminants.

For long-term storage, it is highly recommended to aliquot the material into smaller, single-use vials to avoid repeated opening and closing of the main container, which introduces moisture with each cycle.

Q3: My 2-Fluoronicotinamide powder has turned slightly off-white or clumpy. Is it degraded?

A3: A change in physical appearance, such as discoloration or clumping, can be an indicator of degradation. Clumping often suggests the absorption of moisture, which is a primary catalyst for hydrolysis.[8] While a slight color change does not definitively confirm degradation, it warrants further investigation. We recommend performing a purity analysis using an appropriate analytical method, such as HPLC, before using the material in a critical experiment.[12][13]

Q4: How can I verify the purity of my stored 2-Fluoronicotinamide?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for assessing the purity of 2-Fluoronicotinamide.[12][14] A reversed-phase C18 column is typically suitable. The appearance of new peaks, particularly a more polar peak corresponding to the 2-fluoronicotinic acid hydrolysis product, would indicate degradation. For definitive structural confirmation of impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[15][16]

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action & Explanation
Inconsistent experimental results or low yield Degraded Reagent: The effective concentration of 2-Fluoronicotinamide may be lower than expected due to degradation. The primary degradation product, 2-fluoronicotinic acid, will not participate in reactions requiring the amide group.1. Verify Purity: Analyze an aliquot of the stored material via HPLC to determine its purity.[12] 2. Use a Fresh Sample: If degradation is confirmed (>5%), it is best to use a fresh, unopened sample of 2-Fluoronicotinamide for your experiment. 3. Review Storage: Ensure all lab members are adhering to the recommended storage protocols.
Poor solubility in non-polar organic solvents Presence of Hydrolysis Product: The degradation product, 2-fluoronicotinic acid, is significantly more polar than the parent amide and will exhibit different solubility characteristics.This is a strong indicator of hydrolysis. Confirm with analytical techniques (HPLC, LC-MS). If the material is critical and cannot be replaced, purification via column chromatography may be possible, but using a fresh lot is preferable.
Unexpected peaks in NMR or Mass Spectrometry data Formation of Degradants: The presence of 2-fluoronicotinic acid (from hydrolysis) or 2-hydroxynicotinamide (from SNAr) will introduce new signals into your analytical data.Characterize the impurities using LC-MS to confirm their identity.[15] This will help confirm the degradation pathway and reinforce the need for stricter storage conditions.
Visualizing Degradation & Prevention
Diagram 1: Potential Degradation Pathways

This diagram illustrates the two primary chemical reactions that can lead to the degradation of 2-Fluoronicotinamide during storage.

Figure 1: Key Degradation Pathways cluster_main 2-Fluoronicotinamide cluster_hydrolysis Hydrolysis cluster_snar SNAr A 2-Fluoronicotinamide B 2-Fluoronicotinic Acid A->B + H₂O (Moisture) C 2-Hydroxynicotinamide A->C + H₂O (Moisture, Heat)

Caption: Primary degradation routes for 2-Fluoronicotinamide.

Diagram 2: Recommended Storage & Handling Workflow

This workflow outlines the best practices for receiving, storing, and handling 2-Fluoronicotinamide to maintain its integrity.

Figure 2: Storage & Handling Workflow A Receive New Material B Log Lot # and Date A->B C Store Immediately in 2-8°C Refrigerator B->C D Is long-term storage needed? C->D E Aliquot into smaller vials under inert gas (N₂/Ar) D->E Yes F Place aliquots and main vial in a desiccator inside refrigerator D->F No E->F G For Use: Remove one aliquot F->G H Allow vial to warm to Room Temperature BEFORE opening G->H I Weigh and use in experiment H->I

Caption: Best practices for handling and storing 2-Fluoronicotinamide.

References
  • SpringerLink. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. Available at: [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Available at: [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Available at: [Link]

  • ResearchGate. (2025). Microbial degradation pathways of FLO and associated enzymes. Available at: [Link]

  • A&K Petrochem. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. Available at: [Link]

  • ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Available at: [Link]

  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Available at: [Link]

  • Physics Forums. (2010). Keeping moisture-sensitive chemicals dry. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Available at: [Link]

  • ResearchGate. (2023). Hygroscopic material packing. Available at: [Link]

  • ResearchGate. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Available at: [Link]

  • ResearchGate. (2016). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. Available at: [Link]

  • University College Dublin Research Repository. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Available at: [Link]

  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Available at: [Link]

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Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Fluoronicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Fluoronicotinamide. This document is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. Our goal is to provide practical, field-proven insights and troubleshooting strategies to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the initial stages of process development and scale-up.

Q1: What is the most common and scalable synthetic route for 2-Fluoronicotinamide?

The most prevalent and industrially viable route starts from 2-Fluoronicotinic acid.[1][2] The synthesis is typically a two-step, one-pot process involving the conversion of the carboxylic acid to an activated intermediate (like an acid chloride), followed by amidation.

  • Step 1: Activation. 2-Fluoronicotinic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form the highly reactive 2-fluoronicotinoyl chloride. This step is crucial as it activates the carboxyl group for the subsequent nucleophilic attack.

  • Step 2: Amidation. The crude acid chloride is then reacted with an ammonia source (e.g., aqueous ammonia, ammonia gas, or ammonium hydroxide) to form the final product, 2-Fluoronicotinamide.

This route is favored for its use of readily available and cost-effective starting materials.[3] However, the use of hazardous reagents like thionyl chloride and ammonia necessitates stringent safety protocols and specialized equipment during scale-up.

Q2: What are the primary safety concerns when scaling up this synthesis?

Safety is paramount. The primary hazards are associated with the reagents used:

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (HCl and SO₂). All handling must be done in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers.[4]

  • Ammonia (NH₃): Can be a gas or a concentrated aqueous solution. It is corrosive and toxic. Gaseous ammonia requires a closed system for addition, while concentrated ammonium hydroxide can cause severe burns.[5]

  • Exothermic Reactions: Both the formation of the acid chloride and the subsequent amidation are highly exothermic. Without proper thermal management, these reactions can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction.[6] Careful control of reagent addition rates and efficient reactor cooling are critical.

Q3: How can I effectively monitor the reaction progress to determine completion?

Reliable in-process controls (IPCs) are essential for a robust and reproducible process.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A small aliquot of the reaction mixture is quenched and analyzed to monitor the disappearance of the starting material (2-Fluoronicotinic acid) and the appearance of the product. A stable ratio of product to starting material over two consecutive time points typically indicates completion.[7]

  • Thin-Layer Chromatography (TLC): A faster, more qualitative method suitable for quick checks at the bench, but generally not precise enough for scale-up manufacturing IPCs.

Q4: What is a typical purity specification for 2-Fluoronicotinamide intended for pharmaceutical use?

While specifications depend on the final Active Pharmaceutical Ingredient (API), a typical purity requirement for an intermediate like 2-Fluoronicotinamide is ≥99.0% as determined by HPLC. Specific limits will also be placed on individual known and unknown impurities, often in the range of <0.15% for any single impurity.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or Inconsistent Yield

Q: My final isolated yield is significantly lower than what was achieved at the lab scale. What are the likely causes and how can I fix it?

This is a classic scale-up challenge. The cause is often multifactorial, stemming from issues with reaction completion, product degradation, or physical losses during workup.

Possible Causes & Solutions:

  • Incomplete Acid Chloride Formation:

    • Why it happens: Insufficient thionyl chloride or reaction time can leave unreacted 2-Fluoronicotinic acid, which is difficult to separate from the final product. At scale, mixing may be less efficient, requiring longer reaction times or higher temperatures.

    • Solution: Increase the molar equivalent of thionyl chloride slightly (e.g., from 1.2 eq to 1.5 eq) and extend the reflux time. Use HPLC to confirm the complete consumption of the starting material before proceeding to the amidation step.

  • Hydrolysis of Intermediates or Product:

    • Why it happens: The 2-fluoronicotinoyl chloride intermediate is extremely sensitive to moisture. Any water ingress will quench it back to the starting carboxylic acid. Similarly, the amide product can hydrolyze under harsh acidic or basic conditions, especially at elevated temperatures during workup.

    • Solution: Ensure all solvents are anhydrous and the reactor is dry before starting. During workup, maintain the pH in a neutral range (pH 6-8) and avoid prolonged heating of aqueous mixtures.

  • Product Loss During Extraction and Isolation:

    • Why it happens: 2-Fluoronicotinamide has moderate solubility in both water and common organic solvents. During aqueous workup, a significant amount of product can remain in the aqueous layer.

    • Solution: Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane. A brine wash as the final aqueous step can help "salt out" the product from the aqueous phase, driving it into the organic layer.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_ipc Analyze IPCs: Is starting material present after Step 1? start->check_ipc cause1 Cause: Incomplete Activation Solution: - Increase SOCl₂ equivalents - Extend reaction time/temp check_ipc->cause1 Yes check_workup Analyze Aqueous Layer: Is product present? check_ipc->check_workup No end Yield Optimized cause1->end cause2 Cause: Poor Extraction Solution: - Increase number of extractions - Use brine wash check_workup->cause2 Yes check_purity Analyze Crude Purity: High levels of 2-Fluoronicotinic acid? check_workup->check_purity No cause2->end cause3 Cause: Hydrolysis Solution: - Use anhydrous solvents - Control pH and temp during workup check_purity->cause3 Yes check_purity->end No cause3->end

Caption: Troubleshooting logic for diagnosing low yield.

Problem 2: Product Fails Purity Specifications

Q: My HPLC analysis shows several significant impurities that were not present or were minor at the lab scale. How do I identify and eliminate them?

Impurity profiles often change during scale-up due to longer reaction times, localized temperature differences, and changes in reagent concentration gradients.

Common Impurities and Mitigation Strategies

Impurity NamePotential SourceMitigation Strategy
2-Fluoronicotinic Acid Incomplete reaction; Hydrolysis of the acid chloride intermediate.Ensure complete activation with SOCl₂ via IPC. Use anhydrous conditions and control temperature during workup to prevent hydrolysis.
Unidentified Dimers/Oligomers Side reaction of the highly reactive acid chloride with the product amide.Maintain low temperatures during amidation. Add the acid chloride solution slowly to a cooled solution of aqueous ammonia to ensure the intermediate is rapidly consumed.
Over-chlorinated Species Aggressive reaction conditions in related syntheses can sometimes lead to additional chlorination on the pyridine ring.[8]Use the minimum necessary temperature and equivalents of the chlorinating agent. Avoid unnecessarily harsh conditions.

Q: My product is an off-white or yellow color, but the lab-scale material was white. What causes this and is it a problem?

  • Cause: Color is often due to trace, highly conjugated impurities formed from thermal degradation or side reactions. Longer reaction times and higher temperatures at scale can exacerbate their formation.

  • Solution:

    • Temperature Control: Ensure the reaction temperature does not exceed the validated parameters.

    • Purification: A charcoal treatment of the product solution before final crystallization can effectively remove color bodies. Alternatively, recrystallization from a well-chosen solvent system (e.g., Ethyl Acetate/Heptane) can reject these impurities.

Section 3: Key Experimental Protocols

These protocols provide a detailed, step-by-step methodology for the synthesis and analysis of 2-Fluoronicotinamide, designed for reproducibility and scalability.

Protocol 1: Scalable Synthesis of 2-Fluoronicotinamide

This protocol is adapted from established procedures and optimized for a 100g scale.[1][2]

Overall Synthesis Workflow

synthesis_workflow start 2-Fluoronicotinic Acid step1 Step 1: Activation - Add SOCl₂ - Reflux until complete (IPC) start->step1 intermediate 2-Fluoronicotinoyl Chloride (in situ) step1->intermediate step2 Step 2: Amidation - Slow addition to NH₄OH - Control Temp < 10°C intermediate->step2 workup Workup & Isolation - Quench - Extract with EtOAc - Crystallize step2->workup product 2-Fluoronicotinamide workup->product

Caption: Key stages in the 2-Fluoronicotinamide synthesis.

Methodology:

  • Reactor Setup: Charge a 2L, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel. Ensure the system is connected to a caustic scrubber to neutralize HCl and SO₂ gases.

  • Activation:

    • Charge 2-Fluoronicotinic acid (100 g, 0.71 mol) and Toluene (500 mL) to the reactor.

    • Slowly add thionyl chloride (101 g, 0.85 mol, 1.2 eq) via the addition funnel over 30 minutes. An initial exotherm will be observed.

    • Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours.

    • IPC Check: Take a sample, quench carefully with methanol, and analyze by HPLC to ensure >99.5% conversion of the starting material.

    • Once complete, cool the reactor to room temperature and concentrate under vacuum to remove excess SOCl₂ and toluene, affording the crude acid chloride as a residue.

  • Amidation:

    • In a separate vessel, prepare a solution of 28% Ammonium Hydroxide (400 mL) and cool it to 0-5°C in an ice bath.

    • Dissolve the crude acid chloride residue in Toluene (300 mL).

    • Slowly add the acid chloride solution to the cold ammonium hydroxide solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Workup and Isolation:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer twice with Ethyl Acetate (2 x 200 mL).

    • Combine all organic layers and wash with water (100 mL) followed by saturated brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude solid.

  • Purification:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., Ethyl Acetate/Heptane) to yield pure 2-Fluoronicotinamide as a white crystalline solid.

    • Dry the product in a vacuum oven at 40-50°C until constant weight is achieved. (Expected Yield: 80-90%; Purity by HPLC: >99.0%).

Protocol 2: HPLC Method for Purity Analysis

This reversed-phase HPLC method is suitable for both in-process control and final product release testing.[7]

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile

Expected Retention Times:

  • 2-Fluoronicotinic Acid: ~4.5 min

  • 2-Fluoronicotinamide: ~6.2 min

References

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science. Available at: [Link]

  • Analytical Methods for Fluoride and Hydrogen Fluoride. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Synthesis of 2- and 6-Fluoronicotinamides. Journal of the American Chemical Society. Available at: [Link]

  • Fluorination Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Chemical Fluorination of Organic Compounds. Revue Roumaine de Chimie. Available at: [Link]

  • What are fluorinating agents in organic synthesis? Quora. Available at: [Link]

  • Fluorine and Fluorination Chemistry. Mettler Toledo. Available at: [Link]

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.Google Patents (US5204478A).
  • CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. CHEM21. Available at: [Link]

  • Advancing Synthesis Methods with Fluoroantimonic Acid. Patsnap. Available at: [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.Google Patents (CN100355732C).
  • Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. PubMed. Available at: [Link]

  • 2-Fluoronicotinamide. PubChem, National Institutes of Health. Available at: [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. ResearchGate. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central, National Institutes of Health. Available at: [Link]

  • Thermal Stability of Amorphous Solid Dispersions. PubMed Central, National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 2-Fluoronicotinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for optimizing solvent systems in reactions involving 2-Fluoronicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of solvent selection and troubleshoot common experimental challenges. Our goal is to provide you with the expertise and practical insights necessary to achieve successful and reproducible outcomes in your synthetic endeavors.

Introduction: The Critical Role of Solvents in 2-Fluoronicotinamide Chemistry

2-Fluoronicotinamide is a valuable building block in medicinal and agricultural chemistry, prized for its utility in constructing complex molecular architectures.[1] The reactivity of the fluorine atom at the 2-position of the pyridine ring makes it an excellent substrate for various transformations, most notably Nucleophilic Aromatic Substitution (SNAr) reactions.[2] However, the success of these reactions is profoundly influenced by the choice of solvent. The solvent not only dictates the solubility of reactants but also plays a crucial role in stabilizing intermediates, influencing reaction rates, and in some cases, participating in the reaction itself.[3]

This guide will delve into the nuances of solvent selection for the most common reactions of 2-Fluoronicotinamide, providing a framework for rational optimization and robust troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with 2-Fluoronicotinamide.

Q1: What are the best initial solvents for dissolving 2-Fluoronicotinamide?

While specific solubility data for 2-Fluoronicotinamide is not extensively published, based on its structure—a polar aromatic amide—and data from similar compounds like flonicamid, a good starting point would be polar aprotic solvents.[4] These solvents are generally effective at dissolving polar organic molecules.

Recommended Starting Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

  • Acetone

It is always advisable to perform a small-scale solubility test before committing to a large-scale reaction.

Q2: How does solvent polarity impact the rate of SNAr reactions with 2-Fluoronicotinamide?

SNAr reactions of 2-Fluoronicotinamide proceed through a negatively charged intermediate known as a Meisenheimer complex.[2][3] Polar solvents are essential to stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction.[3] In nonpolar solvents like toluene or hexane, the formation of the Meisenheimer complex is energetically unfavorable, leading to very slow or no reaction.[3]

Q3: Can I use protic solvents like ethanol or methanol for my SNAr reaction?

While polar protic solvents like ethanol and methanol can be used, they may slow down the reaction.[3] This is because they can form hydrogen bonds with the nucleophile, reducing its reactivity.[3] However, in some specific cases, protic solvents might offer unique selectivity.[3] For most standard SNAr reactions with 2-Fluoronicotinamide, polar aprotic solvents are the preferred choice.

Q4: Are there any solvents I should avoid when working with 2-Fluoronicotinamide?

Yes. You should be cautious with solvents that can act as nucleophiles themselves, as they can compete with your intended reagent.[3] For instance, using an alcohol as a solvent in the presence of a strong base can generate an alkoxide, which is a potent nucleophile.[3] Similarly, pyridine, while a polar solvent, is also a nucleophile.[3] Also, some solvents can decompose at high temperatures to generate nucleophilic impurities; for example, DMF can decompose to form dimethylamine.[2]

Troubleshooting Guides

This section provides in-depth guidance on how to address specific issues you may encounter during your experiments.

Guide 1: Low or No Product Yield in SNAr Reactions

Low conversion is a frequent challenge in SNAr reactions. The following guide will help you diagnose and resolve this issue.

Potential Causes and Solutions:

  • Inappropriate Solvent: The use of a nonpolar or weakly polar solvent is a common reason for low yield.

    • Action: Switch to a polar aprotic solvent such as DMF, DMSO, or MeCN to effectively stabilize the Meisenheimer intermediate.[2][3]

  • Reduced Nucleophile Reactivity: Protic solvents can solvate the nucleophile, diminishing its efficacy.

    • Action: If using a protic solvent, consider switching to a polar aprotic solvent. Alternatively, using a stronger base might help to deprotonate the nucleophile more effectively, increasing its reactivity.[3]

  • Insufficient Reaction Temperature: SNAr reactions on less activated rings may require thermal energy to proceed at a reasonable rate.[3]

    • Action: Gradually increase the reaction temperature, for example, to 80-120 °C, and monitor the reaction progress by TLC or LC-MS.[3]

  • Presence of Water: Traces of water can lead to the formation of 2-hydroxynicotinamide as a byproduct.[2]

    • Action: Ensure all reagents and solvents are anhydrous. Use dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: A General Procedure for SNAr of 2-Fluoronicotinamide with an Amine

  • To a dry, inert flask, add 2-Fluoronicotinamide (1 equivalent) and the chosen polar aprotic solvent (e.g., DMF).

  • If the nucleophile requires a base for activation (e.g., an alcohol or a secondary amine), add the base (e.g., K₂CO₃, DIPEA, 1.5-2 equivalents).

  • Add the amine nucleophile (1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, and proceed with an aqueous workup.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->CheckSolvent SwitchSolvent Action: Switch to a polar aprotic solvent. CheckSolvent->SwitchSolvent No CheckNucleophile Is the nucleophile compatible with the solvent? CheckSolvent->CheckNucleophile Yes SwitchSolvent->CheckNucleophile ConsiderAprotic Action: Protic solvents can H-bond with nucleophiles. Consider an aprotic solvent or a stronger base. CheckNucleophile->ConsiderAprotic No CheckTemp Is the reaction temperature appropriate? CheckNucleophile->CheckTemp Yes ConsiderAprotic->CheckTemp IncreaseTemp Action: Increase temperature. SNAr on less activated rings may require heat. CheckTemp->IncreaseTemp No CheckPurity Are reagents and solvent pure and dry? CheckTemp->CheckPurity Yes IncreaseTemp->CheckPurity PurifyReagents Action: Purify starting materials and dry the solvent. CheckPurity->PurifyReagents No Success Reaction Optimized CheckPurity->Success Yes PurifyReagents->Success

Caption: Troubleshooting flowchart for low-yield 2-Fluoronicotinamide reactions.

Guide 2: Formation of Unexpected Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Causes and Solutions:

  • Solvent Reactivity: The solvent or impurities within it may be acting as nucleophiles.[3]

    • Action: Switch to a non-nucleophilic, inert solvent like DMSO or THF. Ensure the use of high-purity solvents.

  • High Reaction Temperature: Elevated temperatures can provide the activation energy for undesired side reactions or lead to decomposition.[2]

    • Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction closely.

  • Di-substitution or Other Side Reactions: In some cases, the product of the initial reaction can undergo further reaction.

    • Action: Carefully control the stoichiometry of the nucleophile. Using a slight excess (1.05-1.1 equivalents) is often sufficient. Monitor the reaction progress and stop it once the starting material is consumed to prevent over-reaction.

Guide 3: Difficult Product Isolation and Purification

High-boiling polar aprotic solvents like DMF and DMSO can be challenging to remove during workup.

Strategies for Solvent Removal:

  • Aqueous Workup: This is the most common and effective method.

    • Action: Dilute the reaction mixture with a large volume of water. DMF and DMSO are highly soluble in water. Extract the product with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[3] Repeat the extraction several times to ensure complete recovery of the product.

  • Azeotropic Removal: This can be effective for solvents like pyridine.

    • Action: Add a solvent like toluene and remove the solvent mixture by rotary evaporation. The toluene forms an azeotrope with the pyridine, facilitating its removal.

  • Lyophilization (Freeze-Drying): This method is suitable for removing water and some organic solvents from non-volatile products.

Data Presentation: Solvent Selection Guide for 2-Fluoronicotinamide Reactions

The following table summarizes the properties of common solvents and their suitability for different reaction types involving 2-Fluoronicotinamide.

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Suitability for SNArSuitability for Amide CouplingComments
DMF Polar Aprotic15337ExcellentGoodHigh boiling point, can be difficult to remove. Potential for decomposition at high temperatures.[2]
DMSO Polar Aprotic18947ExcellentGoodVery high boiling point, challenging to remove. Hygroscopic.
Acetonitrile (MeCN) Polar Aprotic8238GoodGoodLower boiling point, easier to remove.
THF Polar Aprotic667.5ModerateGoodLower polarity may result in slower SNAr reactions. Can form peroxides.
Dichloromethane (DCM) Nonpolar409.1PoorGoodGenerally not suitable for SNAr due to low polarity. Useful for amide couplings.
Toluene Nonpolar1112.4PoorModerateNot suitable for SNAr. Can be used for azeotropic removal of water.
Ethanol (EtOH) Polar Protic7824.5ModerateModerateCan solvate nucleophiles, reducing their reactivity in SNAr.[3] Can act as a nucleophile.

Visualization of Key Concepts

Reaction Pathway for SNAr on 2-Fluoronicotinamide

SNAr_Pathway Reactants 2-Fluoronicotinamide + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized by Polar Aprotic Solvent) Reactants->Intermediate Nucleophilic Attack Product Substituted Product + F⁻ Intermediate->Product Loss of Fluoride

Caption: Simplified reaction pathway for the SNAr of 2-Fluoronicotinamide.

References

  • Managing solvent effects in fluoropyridine reactions - Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem.
  • 2-Fluoronicotinamide | C6H5FN2O | CID 252367 - PubChem. Available from: [Link]

  • Solubility and thermodynamic properties of flonicamid in pure and binary solvents in the temperature range of 283.15 ∼ 323.15 K | Request PDF - ResearchGate. Available from: [Link]

  • Cas 364-22-7,2-Fluoronicotinamide - LookChem. Available from: [Link]

  • Ch 8 : Solvent Effects - University of Calgary. Available from: [Link]

Sources

troubleshooting variability in biological assay results with 2-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Fluoronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during experimental use. Our goal is to help you diagnose and resolve sources of variability in your biological assays, ensuring the reliability and reproducibility of your results.

Troubleshooting Guide: Diagnosing Assay Variability

This section is structured to address specific, common problems encountered in the lab. Each issue is followed by an analysis of potential causes and a set of actionable solutions.

Q1: Why am I observing inconsistent IC50 values or dose-response curves for 2-Fluoronicotinamide between experimental runs?

Variability in potency measurements is a frequent challenge and can stem from multiple factors, ranging from compound handling to the biological system itself.

Potential Causes & Solutions:

  • Compound Solubility and Aggregation: 2-Fluoronicotinamide, like many small molecules, may have limited aqueous solubility. If the compound precipitates out of your culture medium or assay buffer, its effective concentration will be lower and more variable than intended.

    • Solution: Visually inspect your prepared solutions, particularly the highest concentrations, under a microscope for any signs of precipitation. Ensure your DMSO stock is fully dissolved before serial dilution into aqueous media. It is critical that the final DMSO concentration is kept low (typically <0.5%) and consistent across all wells, including controls, as DMSO itself can have biological effects.

  • Stock Solution Integrity: The accuracy of your results is fundamentally dependent on the accuracy of your stock solution concentration.

    • Solution: Prepare stock solutions with care, ensuring the compound is fully dissolved.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture, altering its concentration. Store aliquots at -20°C or -80°C, protected from light.

  • Inconsistent Cell Culture Conditions: The physiological state of your cells can significantly impact their response to a compound.

    • Solution: Standardize your cell culture protocol. Use cells within a consistent, narrow passage number range. Ensure cell seeding density is uniform across all wells, as confluency can alter metabolic rates and drug sensitivity. Always check cell health and morphology before starting an experiment.

  • Assay Protocol Deviations: Minor, unintentional changes in incubation times, temperatures, or reagent additions can introduce significant variability.[2]

    • Solution: Use a detailed, standardized protocol. Equilibrate all reagents, plates, and compounds to the specified assay temperature before use.[3] Pay close attention to pipetting techniques to ensure accuracy and avoid bubbles in the wells.

Q2: 2-Fluoronicotinamide is potent in my biochemical (enzyme) assay, but shows weak or no activity in my cell-based assay. What's happening?

This common discrepancy often points to factors related to the complexity of a live-cell environment compared to an isolated enzyme system.[4]

Potential Causes & Solutions:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • Solution: While difficult to modify, this is a key consideration for interpreting results. The lack of cellular activity is a valid result that speaks to the compound's drug-like properties.

  • Cellular Metabolism/Efflux: Cells may actively metabolize 2-Fluoronicotinamide into an inactive form or pump it out of the cell using efflux pumps (e.g., P-glycoprotein).

    • Solution: This is another inherent biological property. Advanced studies could involve co-treatment with known efflux pump inhibitors, but this adds significant complexity to the experimental design.

  • Presence of Alternative Biological Pathways: The target of 2-Fluoronicotinamide is likely the NAD+ salvage pathway enzyme, NAMPT.[5][6] However, cells possess alternative pathways to produce NAD+, which can compensate for the inhibition of this single pathway, rendering the cells insensitive to the compound.[7]

    • Solution: This is a critical factor. Investigate the expression status of key enzymes in the alternative NAD+ synthesis pathways in your specific cell line. This is discussed in detail in the next question.

Q3: Some of my cell lines are highly sensitive to 2-Fluoronicotinamide, while others appear completely resistant. Why the difference?

This is a classic signature of compounds that target non-essential pathways or pathways for which biological redundancies exist. For inhibitors of the NAD+ salvage pathway, cellular resistance is a well-documented phenomenon.[7][8]

Potential Causes & Solutions:

  • Upregulation of the Preiss-Handler Pathway: Cells can synthesize NAD+ from nicotinic acid (NA) using the enzyme Nicotinate Phosphoribosyltransferase (NAPRT1).[7] If a cell line has high expression of NAPRT1, it can simply bypass the NAMPT-dependent salvage pathway that 2-Fluoronicotinamide inhibits, making it resistant.[5]

    • Solution: Analyze the expression level of NAPRT1 in your panel of cell lines (via qPCR or Western blot). Sensitivity to NAMPT inhibitors often correlates inversely with NAPRT1 expression. Also, check the formulation of your cell culture medium; some media are supplemented with nicotinic acid, which can confer resistance.

  • Activity of the De Novo Synthesis Pathway: Cells can also synthesize NAD+ from the amino acid tryptophan. Upregulation of enzymes in this pathway, such as Quinotinate Phosphoribosyltransferase (QPRT), can also lead to resistance.[7][9]

    • Solution: Similar to NAPRT1, characterizing the key enzymes of the de novo pathway in your cell models can provide a mechanistic explanation for the observed resistance.

The diagram below illustrates these key NAD+ production pathways and how they relate to potential resistance to 2-Fluoronicotinamide.

Caption: NAD+ Synthesis Pathways and Compound Inhibition.

Experimental Protocols & Data Management

To aid in your troubleshooting, we provide a standardized protocol for preparing the compound and a table for tracking key experimental variables.

Protocol: Preparation of 2-Fluoronicotinamide Stock and Working Solutions
  • Weighing: Accurately weigh out the required amount of 2-Fluoronicotinamide powder (CAS 364-22-7) using a calibrated analytical balance.[10]

  • Stock Solution Preparation (e.g., 10 mM):

    • Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

    • Vortex thoroughly for several minutes until the solid is completely dissolved. A brief, gentle warming (to 37°C) and sonication can aid dissolution if needed.

    • Visually confirm that no solid particles remain.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a fresh aliquot of the stock solution at room temperature.

    • Perform serial dilutions in your final assay medium. Ensure you vortex briefly between each dilution step.

    • Crucially, prepare a "vehicle control" using the same dilution steps and the same final concentration of DMSO as your highest compound concentration.

Table: Key Parameters for Tracking Experimental Variability

Consistent data logging is essential for identifying sources of variability. Use this table as a template for your lab notebook.

ParameterRun 1Run 2Run 3Notes
Compound
Stock Sol. Batch/DateUse a fresh aliquot for each run
Cells
Cell Line
Passage NumberKeep within a narrow range (e.g., p5-p15)
Seeding Density (cells/well)
Confluency at Treatment
Assay Conditions
Incubation Time (hrs)
Plate Type/Batch
Assay Reagent Kit/Lot #
Final DMSO %Must be consistent across all wells
Readout
Instrument Used
Raw Data (Mean +/- SD)
Calculated IC50
Troubleshooting Workflow

If you are facing inconsistent results, follow this logical decision tree to systematically isolate the problem.

Troubleshooting_Workflow cluster_plate Plate-Wide Issues cluster_compound Compound-Specific Issues start Inconsistent or Unexpected Results? q_scope Is the issue plate-wide (e.g., no signal, high background) or compound-specific? start->q_scope check_reagents Check Assay Reagents: - Expiration dates - Proper storage - Correct preparation q_scope->check_reagents Plate-Wide q_pattern What is the pattern? (e.g., no activity, variable IC50, cell line resistance) q_scope->q_pattern Compound-Specific check_cells Check Cell Health: - Contamination? - Viability? - Correct seeding? check_reagents->check_cells check_instrument Check Instrument: - Correct wavelength/settings? - Plate read correctly? check_cells->check_instrument check_solubility Check Compound Solubility: - Visually inspect for precipitates - Remake stock/working solutions q_pattern->check_solubility check_protocol Review Assay Protocol: - Pipetting accuracy? - Consistent incubation times? - DMSO concentration correct? q_pattern->check_protocol check_biology Investigate Biology: - Check NAPRT1/QPRT expression - Confirm target engagement - Test different cell lines q_pattern->check_biology

Caption: A step-by-step decision tree for troubleshooting assay variability.

Frequently Asked Questions (FAQs)

Q: What is the presumed mechanism of action for 2-Fluoronicotinamide? A: As a structural analog of nicotinamide (a form of vitamin B3), 2-Fluoronicotinamide is presumed to act as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[5] NAMPT is the rate-limiting enzyme in the primary NAD+ salvage pathway, which is critical for maintaining the cellular pool of NAD+, a vital coenzyme for redox reactions and a substrate for signaling enzymes like PARPs and sirtuins.[6][11] By inhibiting NAMPT, the compound leads to NAD+ depletion, which can disrupt cellular metabolism and induce cell death, particularly in cells with high energy demands like cancer cells.[5][12]

Q: What are the essential quality control steps when starting a new experiment? A:

  • Compound QC: Always use a fresh aliquot of your stock solution. When opening a new batch of compound, consider running a simple chemical analysis (like LC-MS) to confirm its identity and purity.

  • Cell QC: Use cells from a trusted cell bank, within a defined low passage number range. Regularly test for mycoplasma contamination.

  • Assay QC: Always include positive and negative controls in your assay. The positive control should be a known inhibitor of the target pathway, while the negative control is the vehicle (e.g., DMSO). This helps validate that the assay system is working correctly.[3]

Q: Could 2-Fluoronicotinamide be a Pan-Assay Interference Compound (PAIN)? A: While possible for any novel compound, the core structure of 2-Fluoronicotinamide does not immediately align with common PAINs chemotypes. However, it is always good practice to perform counter-screens. To check for assay interference (e.g., autofluorescence), run controls containing the compound in the assay medium without any cells or enzymes.[4] Any signal detected can then be subtracted as background.

References
  • LookChem. (n.d.). Cas 364-22-7, 2-Fluoronicotinamide. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Roots Analysis. (2023, November 3). Challenges Faced by NAMPT Inhibitors. Retrieved from [Link]

  • Cea, M., et al. (2014). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cell Death & Disease, 5(e1234). Retrieved from [Link]

  • Patsnap Synapse. (2025, March 11). What are the new molecules for NAMPT inhibitors? Retrieved from [Link]

  • Zheng, X., et al. (2014). Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors. PLoS ONE, 9(10), e108569. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 252367, 2-Fluoronicotinamide. Retrieved from [Link]

  • Li, B., & Langer, R. (2004). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Chemosphere, 57(2), 81-90. Retrieved from [Link]

  • Li, J., et al. (2024). Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. Frontiers in Cell and Developmental Biology, 12, 1464815. Retrieved from [Link]

  • Revollo, J. R., Grimm, A. A., & Imai, S. (2004). The NAD biosynthesis pathway mediated by nicotinamide phosphoribosyltransferase regulates Sir2 activity in mammalian cells. Journal of Biological Chemistry, 279(49), 50754-50763. Retrieved from [Link]

  • Minhas, P. S., et al. (2019). Macrophage de novo NAD+ synthesis specifies immune function in aging and inflammation. Nature Immunology, 20(1), 50-63. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve Regioselectivity in 2-Fluoronicotinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoronicotinamide reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their synthetic endeavors. As a versatile building block in medicinal chemistry, precise control over the functionalization of 2-Fluoronicotinamide is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.

Core Principles: Understanding the Reactivity of 2-Fluoronicotinamide

Before delving into troubleshooting, it's crucial to understand the inherent electronic properties of the 2-Fluoronicotinamide scaffold. The regiochemical outcomes of its reactions are governed by a delicate interplay of factors originating from its unique structure:

  • Pyridine Ring Electronics: The pyridine nitrogen is highly electronegative, creating an electron-deficient (electrophilic) aromatic system. This deactivates the ring towards electrophilic aromatic substitution but significantly activates it for Nucleophilic Aromatic Substitution (SNAr).

  • Activation for SNAr: In SNAr reactions, the pyridine nitrogen can stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance, particularly when the nucleophilic attack occurs at the C2 (ortho) and C4 (para) positions.[1][2]

  • The C2 Position: The fluorine atom at the C2 position is an excellent leaving group for SNAr reactions. Its high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the initial addition of the nucleophile, which is accelerated by the electron-withdrawing nature of fluorine.[2]

  • The C3-Amide Group: The nicotinamide moiety at the C3 position is an electron-withdrawing group. It further deactivates the ring towards electrophiles but can also influence the electron distribution and steric environment of the adjacent C2 and C4 positions.

This electronic landscape intrinsically favors nucleophilic substitution at the C2 position. Most regioselectivity challenges arise from competing reaction pathways or suboptimal conditions that allow for reactions at other sites.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: I am attempting a standard SNAr reaction on 2-Fluoronicotinamide with an amine nucleophile, but I'm getting a low yield of my desired C2-aminated product and observing significant starting material recovery. What should I investigate?

A1: This is a common issue that typically points to insufficient reaction activation or suboptimal conditions. The SNAr mechanism proceeds through a charged intermediate that requires stabilization.[3] Here’s a systematic approach to troubleshoot the problem:

1. Solvent Choice is Critical:

  • The Problem: SNAr reactions form a negatively charged Meisenheimer complex. Nonpolar solvents cannot stabilize this intermediate, leading to a prohibitively high activation energy and little to no reaction.[3] Protic solvents (like ethanol or methanol) can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.[3]

  • The Solution: Employ polar aprotic solvents. These solvents are ideal as they can stabilize the charged intermediate without deactivating the nucleophile.

  • Recommendation: Screen a range of polar aprotic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent starting points.

2. Temperature and Reaction Time:

  • The Problem: While SNAr reactions on activated rings can often proceed at room temperature, less reactive nucleophiles or substrates may require thermal energy to overcome the activation barrier.

  • The Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. A systematic approach of running the reaction at 40°C, 60°C, and 80°C can help identify the optimal temperature. Conversely, high temperatures can sometimes promote undesired side reactions, so finding a balance is key.[3]

3. Base Selection (if applicable):

  • The Problem: When using nucleophiles that require deprotonation (e.g., primary/secondary amines, alcohols, thiols), the choice of base is crucial. A weak base may not generate enough of the active nucleophile. A bulky or nucleophilic base can introduce competing side reactions.

  • The Solution: Use a non-nucleophilic base of appropriate strength. For amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For less acidic nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.

Troubleshooting Workflow for Low SNAr Yield

start Low Yield of C2-Substituted Product cause1 Suboptimal Solvent start->cause1 cause2 Insufficient Temperature start->cause2 cause3 Incorrect Base start->cause3 sol1 Switch to Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) cause1->sol1 Action sol2 Incrementally Increase Temperature (e.g., 40°C -> 80°C) cause2->sol2 Action sol3 Use Stronger, Non-Nucleophilic Base (e.g., K₂CO₃, NaH) cause3->sol3 Action

Caption: Troubleshooting flowchart for low-yield SNAr reactions.

Q2: My reaction is producing a mixture of regioisomers. In addition to the expected C2-substituted product, I am detecting an isomer suggesting substitution at the C4 position. How can I improve selectivity for C2?

A2: The formation of a C4-substituted isomer is less common for 2-fluoropyridines via a standard SNAr mechanism but can occur under specific conditions. The key is to ensure your reaction conditions exclusively favor the kinetically preferred C2 substitution.

1. Re-evaluate Steric Factors:

  • The Principle: While the C2 and C4 positions are both electronically activated, steric hindrance can play a deciding role. A bulky nucleophile may favor attack at the more sterically accessible C4 position if the C2 position is hindered.[1]

  • The Solution: In the case of 2-Fluoronicotinamide, the C2 position is adjacent to the C3-amide. While not exceptionally large, it does create more steric bulk than the hydrogen at C5 (adjacent to C4). If you are using a very bulky nucleophile, consider switching to a smaller, less sterically demanding analogue.

2. Control the Solvent Environment:

  • The Principle: Solvent polarity can subtly influence the regioselectivity of substitution on pyridine rings. In some cases, changing the solvent can alter the product ratio. For instance, in the reaction of a dichloropyridine, switching from dichloromethane (DCM) to DMSO was shown to invert the regioselectivity.[1]

  • The Solution: This provides an empirical handle for optimization. If you are observing a mixture of isomers in a solvent like DMSO, try running the reaction in DCM, THF, or toluene to see if the product ratio improves.

3. Avoid Pyridyne Intermediates:

  • The Problem: The use of exceptionally strong bases (e.g., NaNH₂, LDA) at elevated temperatures can promote an elimination-addition mechanism via a highly reactive "pyridyne" intermediate. Nucleophilic attack on this intermediate is often poorly selective and can lead to a mixture of C2 and C3 or C3 and C4 substituted products, depending on which pyridyne is formed.[4][5]

  • The Solution: Avoid overly harsh bases and high temperatures unless this pathway is desired. Stick to conditions that favor the SNAr mechanism, such as using carbonate bases or tertiary amines.

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterTo Favor C2-SubstitutionTo Favor C4-Substitution (Hypothetical)Rationale
Nucleophile Less sterically hinderedBulkier nucleophileSteric hindrance around the C2 position (from the C3-amide) may direct bulky reagents to the more accessible C4 position.[1]
Solvent Screen various polaritiesScreen various polaritiesSolvent can influence transition state stabilization differently for C2 vs. C4 attack; the effect is often substrate-specific and requires empirical screening.[1]
Base Moderate, non-nucleophilic (e.g., K₂CO₃)Very strong base (e.g., NaNH₂)Very strong bases can induce a non-selective pyridyne mechanism.[4]
Temperature Lower temperatureHigher temperatureLower temperatures favor the kinetically controlled product (typically C2), while higher temperatures might enable alternative, higher-energy pathways.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that makes C2-substitution so favorable on 2-Fluoronicotinamide?

A1: The high regioselectivity for C2-substitution is due to the Nucleophilic Aromatic Substitution (SNAr) mechanism, which proceeds via a stabilized carbanion intermediate called a Meisenheimer complex.[2][3]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon at the C2 position.

  • Formation of Meisenheimer Complex: This addition breaks the aromaticity and forms a negatively charged intermediate.

  • Resonance Stabilization: The crucial step for regioselectivity is the stabilization of this negative charge. When the attack is at C2, the charge can be delocalized onto the highly electronegative pyridine nitrogen atom through resonance. This provides significant stabilization that is not possible if the attack occurs at C3 or C5.

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group, to yield the final C2-substituted product.

SNAr Mechanism at the C2 Position

Caption: The SNAr mechanism showing resonance stabilization by nitrogen.

Q2: Can I achieve selective C-H functionalization at other positions (C4, C5, C6) without displacing the C2-fluorine?

A2: Yes, this is an advanced strategy that requires moving away from nucleophilic substitution conditions. Selective C-H functionalization is possible but requires specific catalytic systems to override the inherent reactivity at the C2-F bond.

  • Directed Ortho-Metalation (DoM): The amide group at C3 can potentially act as a directing group. Using a strong lithium base (like LDA or n-BuLi) at low temperatures could selectively deprotonate the C4 position, creating a nucleophilic organometallic species that can then be quenched with an electrophile. This strategy relies on kinetic control at low temperatures to prevent SNAr.[7]

  • Transition-Metal-Catalyzed C-H Activation: This is a powerful modern method. The pyridine nitrogen itself can act as a directing group to guide a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to activate the C-H bonds at C6.[8] By choosing the correct catalyst, ligands, and reaction conditions, it is possible to perform reactions like arylation, alkylation, or acylation at C-H positions while leaving the C-F bond intact.

These methods are highly specialized and require careful optimization to prevent competition from the SNAr pathway.

Experimental Protocols

Protocol: General Procedure for SNAr Amination of 2-Fluoronicotinamide

This protocol provides a starting point for the reaction of 2-Fluoronicotinamide with a generic primary or secondary amine.

Materials:

  • 2-Fluoronicotinamide

  • Amine nucleophile (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, stir bar, condenser, nitrogen/argon inlet

  • Standard workup and purification reagents (Ethyl acetate, brine, water, anhydrous sodium sulfate)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoronicotinamide (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting material. Add the amine nucleophile (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, heat the reaction to 60-80°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminonicotinamide derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Note: This is a general guideline. The optimal temperature, reaction time, and purification method will depend on the specific amine nucleophile used.

References

  • BenchChem. Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • BenchChem.
  • BenchChem. Managing solvent effects in fluoropyridine reactions.
  • BenchChem.
  • Maity, P., & Mandal, T. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Total Synthesis. Nucleophilic Aromatic Substitution Mechanism & Key Concepts.
  • Chemistry Stack Exchange.
  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Royal Society of Chemistry.
  • BenchChem. Strategies to control regioselectivity in reactions of unsymmetrical allenylboronic acids.

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Technical Support Center: Synthesis of 2-Fluoronicotinamide Analogs - A Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluoronicotinamide and its analogs. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important fluorinated heterocycles. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and minimize side reactions in your synthetic routes.

Introduction: The Challenge of Selective Fluorination

The introduction of a fluorine atom into the C2 position of the nicotinamide scaffold can significantly modulate the physicochemical and biological properties of the resulting molecule. However, the synthesis of 2-fluoronicotinamide analogs is often plagued by a variety of side reactions that can lead to low yields, difficult purifications, and the formation of undesired impurities. This guide provides a systematic approach to understanding and mitigating these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-fluoronicotinamide analogs and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of the Desired 2-Fluoronicotinamide Analog

Question: I am attempting to synthesize a 2-fluoronicotinamide analog via a Nucleophilic Aromatic Substitution (SNAr) reaction on a 2-chloronicotinamide precursor, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in the SNAr fluorination of 2-chloronicotinamide analogs are a common issue and can often be attributed to several factors. A systematic investigation of your reaction parameters is key to improving the outcome.

Causality and Recommended Actions:

  • Insufficient Activation of the Pyridine Ring: The SNAr reaction is highly dependent on the electronic nature of the pyridine ring. The presence of electron-withdrawing groups (EWGs) is crucial for activating the ring towards nucleophilic attack. The carboxamide group at the C3 position provides some activation, but additional EWGs on the ring can significantly enhance reactivity.

    • Recommendation: If your substrate is not sufficiently activated, consider using a more forcing nucleophilic fluorinating agent or increasing the reaction temperature. However, be mindful that harsh conditions can lead to other side reactions. For substrates lacking strong EWGs, alternative synthetic routes, such as the Balz-Schiemann reaction, might be more suitable.

  • Poor Solubility of the Fluoride Source: Many inorganic fluoride sources, such as potassium fluoride (KF), have low solubility in common organic solvents, which can limit their effective concentration and reactivity.

    • Recommendation: The use of phase-transfer catalysts (e.g., crown ethers or quaternary ammonium salts) can enhance the solubility and nucleophilicity of the fluoride ion. Alternatively, using more soluble fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can be beneficial, although they are more expensive. Anhydrous conditions are also critical, as water can solvate the fluoride ion and reduce its reactivity.

  • Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions by affecting the solubility of reactants and stabilizing the intermediate Meisenheimer complex.

    • Recommendation: Aprotic polar solvents such as DMSO, DMF, or sulfolane are generally preferred for SNAr reactions as they can effectively solvate the cation of the fluoride salt while leaving the fluoride anion relatively "naked" and more nucleophilic.

Experimental Protocol: Improving SNAr Fluorination Yield

  • Drying of Reagents and Solvent: Thoroughly dry the 2-chloronicotinamide analog, potassium fluoride (spray-dried is recommended), and the chosen aprotic polar solvent (e.g., DMSO).

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the 2-chloronicotinamide analog (1.0 eq.), spray-dried KF (2.0-3.0 eq.), and a phase-transfer catalyst such as 18-crown-6 (0.1-0.2 eq.).

  • Solvent Addition: Add the anhydrous aprotic polar solvent.

  • Heating: Heat the reaction mixture to a temperature between 120-180 °C. The optimal temperature will depend on the specific substrate and should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent.

Issue 2: Formation of 2-Hydroxynicotinamide as a Major Byproduct

Question: During the synthesis of my 2-fluoronicotinamide analog, I am observing a significant amount of the corresponding 2-hydroxynicotinamide. What is causing this, and how can I prevent it?

Answer: The formation of 2-hydroxynicotinamide is a classic example of a competing hydrolysis reaction. This can occur either with the starting material (e.g., 2-chloronicotinamide) or the desired 2-fluoronicotinamide product, especially under the high temperatures often required for SNAr fluorination.

Causality and Recommended Actions:

  • Presence of Water: Trace amounts of water in the reaction mixture can act as a nucleophile, attacking the activated C2 position of the pyridine ring to form the 2-hydroxynicotinamide byproduct. The fluoride source itself can be hygroscopic and a significant source of water.

  • Hydrolysis of the Product: The 2-fluoronicotinamide product can also be susceptible to hydrolysis, particularly if the reaction is run for an extended period at high temperatures in the presence of water.

dot

Hydrolysis_Side_Reaction Reactant 2-Halonicotinamide (X = F or Cl) Product 2-Fluoronicotinamide Reactant->Product SNAr (Desired) Side_Product 2-Hydroxynicotinamide Reactant->Side_Product Hydrolysis (Undesired) Water H₂O (Trace) Water->Side_Product Fluoride F⁻ Fluoride->Product

Caption: Competing SNAr and hydrolysis pathways.

Preventative Measures:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Use spray-dried potassium fluoride or dry other fluoride salts under high vacuum at elevated temperatures before use.

    • Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent.

    • Assemble the reaction apparatus under an inert atmosphere and flame-dry all glassware.

  • Control of Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to high temperatures.

Issue 3: Amide Hydrolysis to the Carboxylic Acid

Question: My purification is complicated by the presence of 2-fluoronicotinic acid. How is this forming and what can I do to avoid it?

Answer: The formation of 2-fluoronicotinic acid is due to the hydrolysis of the amide functional group. This can be catalyzed by either acidic or basic conditions, which can arise during the reaction or, more commonly, during the work-up procedure. Nicotinamide itself is readily hydrolyzed to nicotinic acid by heating in acidic or alkaline solutions[1].

Causality and Recommended Actions:

  • Harsh Work-up Conditions: Using strong acids or bases during the aqueous work-up can lead to amide hydrolysis, especially if the mixture is heated or stirred for an extended period.

  • In-situ Generation of Acidic or Basic Species: Certain reaction conditions can generate species that promote hydrolysis.

Mitigation Strategies:

  • Neutral Work-up: Whenever possible, perform the aqueous work-up under neutral conditions. Use a saturated solution of sodium chloride (brine) for washing instead of acidic or basic solutions.

  • Temperature Control during Work-up: Avoid heating during the extraction and washing steps.

  • Minimize Contact Time: Perform the work-up as quickly as possible to reduce the time the product is in contact with the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing 2-fluoronicotinamide analogs: SNAr or the Balz-Schiemann reaction?

A1: The choice of synthetic route depends heavily on the starting materials available and the substitution pattern of the desired analog.

  • SNAr: This is often the preferred method for large-scale synthesis due to the availability of 2-chloronicotinic acid derivatives and the use of relatively inexpensive fluoride sources like KF. It is most effective when the pyridine ring is activated by electron-withdrawing groups.

  • Balz-Schiemann Reaction: This route starts from a 2-aminonicotinamide analog. While it can be effective for a wide range of substrates, it involves the generation of diazonium salts, which can be thermally unstable and potentially explosive, requiring careful handling. Side reactions such as the formation of azobenzenes can also occur[2].

Q2: I am observing the formation of a dimeric byproduct. What is its likely structure and how can I minimize its formation?

A2: Dimerization of nicotinamide and its analogs can occur through intermolecular hydrogen bonding, particularly the formation of a centrosymmetric dimer via two N-H---O=C hydrogen bonds[1][3][4]. While this is a non-covalent interaction, it can affect solubility and crystallization behavior. In some cases, covalent dimers can form under certain reaction conditions, though this is less common for nicotinamides themselves.

  • Minimization: To disrupt hydrogen-bonded dimers and improve solubility during purification, consider using more polar solvents or solvents with hydrogen bond-donating or -accepting capabilities. During the reaction, running at higher dilution may disfavor intermolecular interactions that could lead to covalent dimer formation.

Q3: What are the best practices for purifying 2-fluoronicotinamide analogs?

A3: Purification of 2-fluoronicotinamide analogs typically involves a combination of chromatography and recrystallization.

  • Chromatography: Flash column chromatography on silica gel is a common method for removing polar impurities. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective. For more challenging separations, preparative HPLC can be employed[5][6].

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline material and removing minor impurities. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold[5][7][8]. Common solvents to screen include ethyl acetate, ethanol, isopropanol, and mixtures with hexanes or water.

dot

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Neutral pH) Crude->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Na₂SO₄ or MgSO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification Concentration->Purification Chromatography Flash Column Chromatography Purification->Chromatography For major impurities Recrystallization Recrystallization Purification->Recrystallization For final polishing Chromatography->Recrystallization Pure_Product Pure 2-Fluoronicotinamide Analog Recrystallization->Pure_Product

Caption: A general workflow for the purification of 2-fluoronicotinamide analogs.

Q4: Can the amide functional group participate in any side reactions other than hydrolysis?

A4: Yes, under certain conditions, the amide group can participate in other reactions. For example, in the presence of strong dehydrating agents, it could potentially be converted to a nitrile. However, under typical SNAr or Balz-Schiemann conditions, hydrolysis is the most prevalent side reaction involving the amide. The amide nitrogen is generally not nucleophilic enough to compete with external nucleophiles in intermolecular reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the SNAr fluorination of 2-chloronicotinamide derivatives and highlights the key parameters to control for minimizing side reactions.

ParameterConditionRationalePotential Side Reaction if Not Controlled
Fluoride Source Spray-dried KF, CsF, or anhydrous TBAFMaximizes solubility and reactivity of F⁻.Low yield due to poor reactivity.
Solvent Anhydrous aprotic polar (e.g., DMSO, DMF)Solubilizes reactants and stabilizes the Meisenheimer intermediate.Low yield, formation of 2-hydroxynicotinamide.
Temperature 120-180 °C (substrate-dependent)Provides sufficient energy to overcome the activation barrier.Hydrolysis of amide and/or C-F bond, decomposition.
Reaction Time Monitored to completion (typically 4-24 h)Ensures complete conversion of starting material.Increased hydrolysis and other decomposition pathways.
Atmosphere Inert (N₂ or Ar)Excludes atmospheric moisture.Formation of 2-hydroxynicotinamide.
Additives Phase-transfer catalyst (e.g., 18-crown-6)Increases the effective concentration of F⁻.Low yield.

References

  • Borba, A., Albrecht, M., Fausto, R., et al. (2011). Dimer Formation in Nicotinamide and Picolinamide in the Gas and Condensed Phases Probed by Infrared Spectroscopy. Physical Chemistry Chemical Physics, 13(16), 7437-7451.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link].

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  • CUNY School of Public Health. Purification by Recrystallization. Retrieved from [Link]

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  • Murray, G. A. W., & Williams, D. L. H. (1968). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 107(1), 87-93.
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  • Chen, C. Y., & Chen, H. Y. (2014). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules, 19(11), 17781-17793.
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dealing with hygroscopic nature of 2-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoronicotinamide

A Guide to Managing the Hygroscopic Nature in Research & Development

Welcome to the technical support center for 2-Fluoronicotinamide. As Senior Application Scientists, we understand that the success of your research depends on the precise handling of reagents. 2-Fluoronicotinamide is a critical building block in pharmaceutical and agrochemical synthesis, but its hygroscopic nature presents unique challenges that can impact experimental reproducibility and outcomes.[1]

This guide provides in-depth, field-proven insights and protocols to help you navigate these challenges effectively. We will move beyond simple instructions to explain the causality behind each recommendation, ensuring the integrity and success of your work.

Part 1: The Challenge - Understanding the Hygroscopicity of 2-Fluoronicotinamide

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[2][3] For 2-Fluoronicotinamide, this is primarily due to the presence of the amide group and the nitrogen atom in the pyridine ring, both of which can form hydrogen bonds with water.[4]

The absorption of moisture is not a passive issue; it actively alters the compound's properties and can lead to several experimental failures:

  • Inaccurate Stoichiometry: The measured weight of the compound will be artificially inflated by an unknown mass of water, leading to incorrect molar calculations and inconsistent reaction outcomes.[5]

  • Physical State Alteration: The compound can transform from a free-flowing crystalline powder into a clumped, sticky, or even syrupy state, making it difficult to handle and transfer accurately.[3][6]

  • Chemical Degradation: Amide bonds, while generally stable, can undergo hydrolysis to form the corresponding carboxylic acid (2-Fluoronicotinic acid) in the presence of water, especially under certain pH or temperature conditions.[4][7] This introduces a significant impurity that can complicate reactions and purification processes.

Visualizing the Impact of Moisture

The following diagram illustrates the potential degradation pathway of 2-Fluoronicotinamide upon significant water absorption.

FNA 2-Fluoronicotinamide (C₆H₅FN₂O) Degradation Hydrolysis (Potential Side Reaction) FNA->Degradation Excess Moisture H2O Water (H₂O) (Absorbed from atmosphere) H2O->Degradation Product 2-Fluoronicotinic Acid (C₆H₄FNO₂) + Ammonia (NH₃) Degradation->Product

Caption: Potential hydrolysis of 2-Fluoronicotinamide to 2-Fluoronicotinic acid.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries received by our support team.

Q1: How can I visually assess if my 2-Fluoronicotinamide has absorbed excessive moisture? A: While analytical quantification is definitive, visual cues can be a first indicator. A fresh, dry sample should be a white to off-white crystalline powder.[8] Signs of moisture uptake include clumping, loss of free-flowing character, and in severe cases, the formation of a sticky or partially dissolved solid.[6] However, significant water can be absorbed before these macroscopic changes are visible.

Q2: What are the immediate consequences of using "wet" 2-Fluoronicotinamide in a reaction? A: The most immediate consequence is inaccurate weighing, leading to a lower-than-calculated molar quantity of the reagent in your reaction. This can result in lower yields, incomplete reactions, and difficulty in reproducing results. Furthermore, the absorbed water can interfere with moisture-sensitive catalysts or reagents in your reaction mixture.[5][9]

Q3: What are the recommended storage conditions? A: To maintain its integrity, 2-Fluoronicotinamide should be stored at 2-8°C in a tightly sealed container to minimize exposure to atmospheric moisture.[1][8] For long-term storage or after the container has been opened, placing it inside a desiccator containing an active desiccant (e.g., silica gel, Drierite®) is strongly recommended.[2]

Q4: My compound has already been exposed to air. Can I dry it before use? A: Yes, drying is possible but must be done carefully to avoid thermal decomposition. The melting point of 2-Fluoronicotinamide is approximately 121-122°C.[1][8] Therefore, drying should be performed under vacuum at a temperature well below this, for example, at 40-50°C. Alternatively, storing the compound in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) at room temperature is an effective, albeit slower, method.[10]

Q5: How do I accurately weigh such a hygroscopic compound? A: Speed and a controlled environment are key. The ideal method is to handle and weigh the compound inside a glove box with a low-humidity inert atmosphere (e.g., nitrogen or argon).[11][12] If a glove box is unavailable, weigh the compound quickly in a tared, sealable container (like a vial with a cap). Weigh by difference: tare the sealed vial, add the compound quickly, seal it, record the mass, and then re-weigh the vial after dispensing the reagent.[13]

Part 3: Troubleshooting Guides

Use these guides to diagnose and resolve common experimental issues.

Guide 1: Inconsistent Reaction Yields or Purity
  • Symptom: You are running a reaction where 2-Fluoronicotinamide is a limiting reagent, and you observe variable yields or the appearance of a recurring, more polar byproduct in your TLC or LC-MS analysis.

  • Root Cause Analysis: The most probable cause is inconsistent water content in your starting material. The "actual" mass of 2-Fluoronicotinamide is lower than the weighed mass, and the byproduct is likely 2-fluoronicotinic acid from hydrolysis.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting: Inconsistent Results Start Inconsistent Yields or New Byproduct Detected CheckReagent 1. Isolate 2-Fluoronicotinamide as the Variable Start->CheckReagent AssessHandling 2. Review Handling & Storage Protocol CheckReagent->AssessHandling Decision Was material handled in a controlled (dry) environment? AssessHandling->Decision Dry 3a. Dry a sample of the reagent under vacuum Decision->Dry No Quantify 3b. Quantify water content (e.g., Karl Fischer Titration) Decision->Quantify Yes (but still suspect) Rerun 4. Rerun reaction with dried/quantified material Dry->Rerun Quantify->Rerun Compare 5. Compare results Rerun->Compare Resolved Problem Resolved Compare->Resolved

Caption: Decision tree for troubleshooting inconsistent experimental results.

Guide 2: Mass Instability on the Analytical Balance
  • Symptom: While weighing 2-Fluoronicotinamide on an analytical balance, the reading continuously increases, making it impossible to obtain a stable, accurate mass.

  • Root Cause Analysis: The compound is rapidly absorbing moisture from the ambient laboratory air.[14] The relative humidity in the lab is a critical factor.[13]

  • Solution Protocol:

StepActionRationale
1 Prepare Place a clean, dry, sealable weighing vessel (e.g., a 4 mL vial) on the balance and tare it. Keep the cap nearby.
2 Minimize Exposure Open the main reagent bottle for the shortest possible time. Quickly transfer an approximate amount of the powder into the tared vial.
3 Seal & Stabilize Immediately cap the vial and allow the balance reading to stabilize. This reading is your accurate mass.
4 Transfer Transfer the weighed solid to your reaction vessel. For quantitative transfer, you can dissolve the solid in a small amount of anhydrous solvent directly in the vial and transfer the solution.[11]
5 Advanced Method For highly sensitive reactions, prepare a stock solution in a validated anhydrous solvent inside a glove box. Dispense the reagent volumetrically via syringe.[11]

Part 4: Key Experimental Protocols

Protocol 1: Drying 2-Fluoronicotinamide Prior to Use

This protocol is recommended if moisture contamination is suspected or for highly moisture-sensitive reactions.

  • Preparation: Place a thin layer of 2-Fluoronicotinamide in a clean, dry flask or watch glass. Do not use a large, thick pile, as this will trap moisture.

  • Drying: Place the sample in a vacuum oven pre-heated to 40-50°C.

  • Vacuum Application: Apply vacuum gradually to avoid disturbing the powder.

  • Duration: Dry for 4-12 hours. The optimal time may vary.

  • Cooling: After drying, release the vacuum with an inert gas (N₂ or Ar) if possible. Immediately transfer the dried compound to a desiccator to cool to room temperature before weighing. Do not weigh a warm compound.[15]

Protocol 2: Quantification of Water Content by Karl Fischer Titration

For ultimate precision, quantifying the water content allows you to correct the mass and use the reagent without further drying.

  • Principle: Karl Fischer (KF) titration is a highly specific method for determining water content.[5]

  • Instrumentation: Use a volumetric or coulometric KF titrator. Coulometric is preferred for very low water content.

  • Sample Preparation: In a low-humidity environment (glove box), accurately weigh a sample of 2-Fluoronicotinamide and add it directly to the KF titration vessel.

  • Titration: Run the titration according to the instrument's standard operating procedure.

  • Calculation: The instrument will provide a result, typically as a percentage of water by weight. Use this value to calculate the "dry weight" of your compound for stoichiometric calculations.

    • Corrected Mass = Weighed Mass × (1 - [% Water / 100])

Summary of Key Data

PropertyValueSource
CAS Number 364-22-7[1][16]
Molecular Formula C₆H₅FN₂O[1][16]
Molecular Weight 140.12 g/mol [1]
Appearance White to off-white crystalline powder[8]
Melting Point 120.9-122 °C[1][8]
Recommended Storage 2-8°C, Tightly Sealed, Desiccated[1][8]

References

  • LookChem. Cas 364-22-7, 2-Fluoronicotinamide. [Link]

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  • YouTube. How to make a Desiccator Bag for Drying Chemicals. [Link]

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  • Labcompare.com. The Do's and Don'ts of Laboratory Balances. [Link]

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Technical Support Center: Enhancing the Purity of 2-Fluoronicotinamide for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of 2-Fluoronicotinamide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity compounds for reliable and reproducible biological screening. Impurities, even at trace levels, can lead to false positives, false negatives, or misinterpretation of structure-activity relationships (SAR), ultimately hindering the drug discovery process.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Fluoronicotinamide.

The Critical Role of Purity in Biological Assays

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification of 2-Fluoronicotinamide, offering step-by-step guidance to resolve them.

Question 1: My initial purity of 2-Fluoronicotinamide is low (<95%) after synthesis. What is the most effective first-pass purification strategy?

Answer: For a significant initial purification step, recrystallization is often the most efficient and cost-effective method. The success of recrystallization hinges on the principle of differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.

Causality: The goal is to find a solvent that dissolves 2-Fluoronicotinamide well at an elevated temperature but poorly at a lower temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal via hot filtration).

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Screening: Begin by testing the solubility of a small amount of crude 2-Fluoronicotinamide in various solvents at room temperature and upon heating. A good starting point for pyridine derivatives includes ethanol, isopropanol, acetonitrile, and water, or mixtures thereof.[4]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude 2-Fluoronicotinamide to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. A slower cooling rate promotes the formation of larger, purer crystals.[4] Subsequently, place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Solvent Selection Guide for Recrystallization

SolventSolubility at Room TempSolubility at Elevated TempPotential for Crystal Formation
EthanolModerateHighGood
IsopropanolLowModerateGood
AcetonitrileModerateHighGood
WaterLowModeratePossible, may require co-solvent
TolueneVery LowLowPoor
DichloromethaneHighHighPoor (Good for dissolving, bad for crystallizing)

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil, it indicates that the solution is too supersaturated or the solvent is inappropriate.[4] Try using a more dilute solution or a different solvent system. Adding a co-solvent in which the compound is less soluble (an anti-solvent) can also induce crystallization.[4]

  • No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of pure 2-Fluoronicotinamide.

Visualization: Recrystallization Workflow

G start Crude 2-Fluoronicotinamide dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool Slow cooling to room temperature hot_filter->cool ice_bath Further cooling in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure 2-Fluoronicotinamide Crystals dry->end

Caption: Workflow for single-solvent recrystallization.

Question 2: After recrystallization, I still have persistent impurities. How can I remove them effectively?

Answer: For removing closely related impurities that co-crystallize, column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Causality: The choice of stationary and mobile phases is critical. For a moderately polar compound like 2-Fluoronicotinamide, normal-phase chromatography (e.g., silica gel) with a non-polar mobile phase and a polar modifier is a common starting point. The components of the mixture will travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Silica gel is a standard choice for compounds like 2-Fluoronicotinamide.

  • Mobile Phase Selection (TLC Analysis): Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good mobile phase will result in a Retention Factor (Rf) of 0.2-0.4 for the desired compound. Start with a non-polar solvent like hexane or dichloromethane and gradually add a more polar solvent like ethyl acetate or methanol.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the impure 2-Fluoronicotinamide in a minimal amount of the mobile phase (or a stronger solvent that is then evaporated onto a small amount of silica) and carefully load it onto the top of the column.

  • Elution: Pass the mobile phase through the column under positive pressure (flash chromatography).

  • Fraction Collection: Collect the eluent in fractions and monitor the separation by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Fluoronicotinamide.

Visualization: Decision Tree for Purification Method Selection

G start Initial Purity Assessment low_purity Purity < 95%? start->low_purity recrystallization Perform Recrystallization low_purity->recrystallization Yes reassess_purity Re-assess Purity low_purity->reassess_purity No recrystallization->reassess_purity high_purity Purity > 99%? reassess_purity->high_purity chromatography Perform Column Chromatography high_purity->chromatography No final_purity Final Purity Analysis high_purity->final_purity Yes chromatography->final_purity

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in commercially available or synthetically prepared 2-Fluoronicotinamide?

A1: Common impurities can arise from the starting materials, side reactions, or degradation. For nicotinamide derivatives, potential impurities include:

  • Nicotinic acid derivatives: Hydrolysis of the amide can lead to the corresponding carboxylic acid (e.g., 2-Fluoronicotinic acid).[5][6]

  • Unreacted starting materials: Depending on the synthetic route, starting materials may carry through the process.[5]

  • Positional isomers: In some synthetic preparations, other isomers of the fluoronicotinamide may be formed.

  • Residual solvents: Solvents used in the synthesis or purification may be present in the final product.

  • Metal contaminants: If transition metal catalysts were used in the synthesis, trace amounts of metals like palladium or copper might be present.[3]

Q2: How can I definitively assess the purity of my 2-Fluoronicotinamide sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity assessment.[7][8] A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile is a typical setup.[7][8] Purity is determined by the relative area of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful for structural confirmation and detecting impurities. ¹⁹F NMR is particularly sensitive to the local chemical environment of the fluorine atom and can reveal the presence of fluorinated impurities.[9][10][11]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides molecular weight information, which helps in identifying the main compound and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, such as residual solvents.

Data Presentation: Typical HPLC Method Parameters for Purity Analysis

ParameterValue
ColumnC18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Note: This is a starting point and may require optimization.[7][8]

Q3: My compound appears pure by HPLC and ¹H NMR, but I'm still getting inconsistent biological data. What could be the issue?

A3: In this scenario, consider the possibility of "invisible" impurities that are not readily detected by standard methods.

  • Inorganic Salts: These may not be UV-active and thus not detected by HPLC with UV detection. They can often be removed by a simple aqueous work-up or by dissolving the sample in an organic solvent and filtering.

  • Trace Metal Contamination: As mentioned, residual metals from synthesis can interfere with biological assays.[3] Consider using a metal scavenger resin or performing an extraction with a chelating agent.

  • Chiral Impurities: If your compound is chiral, the presence of the other enantiomer could lead to different biological activities. Chiral HPLC is necessary to separate and quantify enantiomers.

  • Compound Stability: 2-Fluoronicotinamide could be degrading under the assay conditions. Re-analyze the compound after incubation in the assay buffer to check for degradation products.

References

  • Besra, A., et al. (2015). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology. Available at: [Link]

  • Veeprho. (n.d.). Nicotinamide EP Impurity A | CAS 59-67-6. Available at: [Link]

  • Cull, B. W., et al. (2001). Processes for producing highly pure nicotinamide. U.S. Patent No. 6,218,543 B1.
  • Di, L., & Feng, J. (2014). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Pharmaffiliates. (n.d.). Nicotinamide-impurities. Available at: [Link]

  • BioProcess International. (2023). Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing. Available at: [Link]

  • Lauer, I., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules. Available at: [Link]

  • BioPharm International. (2018). Impurity Testing of Biologic Drug Products. Available at: [Link]

  • Harris, S. A. (1950). Purification of nicotinamide. U.S. Patent No. 2,496,114.
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  • National Center for Biotechnology Information. (n.d.). 2-Fluoronicotinamide. PubChem Compound Database. Available at: [Link]

  • LookChem. (n.d.). Cas 364-22-7,2-Fluoronicotinamide. Available at: [Link]

  • Gerig, J. T. (2000). Fluorine NMR. eMagRes. Available at: [Link]

  • Ardá, A., et al. (2016). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars: Modulation of the CH-π Stacking Interactions by Different Fluorination Patterns. Chemistry - A European Journal. Available at: [Link]

  • Zhang, L., et al. (2023). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Molecules. Available at: [Link]

  • Minor, J. T., et al. (1953). Synthesis of 2- and 6-Fluoronicotinamides. Journal of the American Chemical Society. Available at: [Link]

  • Eddleston, M. D., et al. (2014). Co-crystallization with nicotinamide in two conformations lowers energy but expands volume. Journal of Pharmaceutical Sciences. Available at: [Link]

  • BioProcess International. (2007). Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoronicotinic acid. PubChem Compound Database. Available at: [Link]

  • Bio-Rad. (n.d.). Chromatography Success Guide. Available at: [Link]

  • Meng, H., & Li, L. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. Available at: [Link]

  • Joyce, A. S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Kitcher, J. P., et al. (1978). Purification and properties of 2-furoyl-coenzyme A hydroxylase from Pseudomonas putida F2. Biochemical Journal. Available at: [Link]

  • Viswanathan, V., et al. (2010). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Analytical Biochemistry. Available at: [Link]

  • Iriepa, I., et al. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]

  • El-Kimary, E. I., et al. (2018). Determination of flutamide and two major metabolites using HPLC-DAD and HPTLC methods. Bulletin of the National Research Centre. Available at: [Link]

  • Kowalczyk, B., et al. (2020). HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. Molecules. Available at: [Link]

  • Gatti, R., et al. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wack, A., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta. Available at: [Link]

  • Kuo, S. C., & Chen, C. M. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent No. 5,204,478.
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method for quenching 2-Fluoronicotinamide synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Fluoronicotinamide. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this key pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges associated with this synthesis, particularly the critical quenching step.

The synthesis of 2-Fluoronicotinamide, often achieved via nucleophilic aromatic substitution (SNAᵣ), involves reactive intermediates and high-energy reagents. The quenching phase is not merely a "stop" signal for the reaction; it is a controlled, strategic step that dictates yield, purity, and, most importantly, safety. An improper quench can lead to dangerous exotherms, product degradation, and complex purification challenges.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter at the bench.

Experimental Workflow: A Generalized Overview

Before diving into specific issues, let's visualize a typical workflow for the synthesis of 2-Fluoronicotinamide via a Halogen Exchange (Halex) reaction, which is a common industrial method.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_quench Quench & Work-up cluster_purification Purification reagents Charge Reactor: - 2-Chloronicotinamide - KF (Spray-dried) - Solvent (e.g., DMSO) - Phase Transfer Catalyst heating Heat to Reaction Temp (e.g., 160-190°C) reagents->heating Begin Heating monitoring Monitor Conversion (HPLC, GC) heating->monitoring Maintain Temp cooling Cool Reaction Mixture monitoring->cooling Reaction Complete quench Controlled Addition of Quench Solution (e.g., Water) cooling->quench Controlled Rate extraction Product Extraction (e.g., with EtOAc, DCM) quench->extraction wash Aqueous Washes extraction->wash drying Dry Organic Layer (e.g., Na2SO4) wash->drying concentration Solvent Removal drying->concentration crystallization Crystallization/ Chromatography concentration->crystallization

Caption: Generalized workflow for 2-Fluoronicotinamide synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: I'm running a Halex reaction with Potassium Fluoride (KF). What is the safest and most effective method to quench this reaction?

A1: This is a crucial question. The Halex reaction using KF in a polar aprotic solvent like DMSO or sulfolane is typically run at high temperatures (160-190°C). The primary hazards during quenching are an uncontrolled exotherm from dissolving unreacted salts and potential hydrolysis of the product.

Recommended Quenching Protocol:

  • Cooling (Critical First Step): Once HPLC or GC analysis shows the reaction has reached completion, cool the reaction vessel to a manageable temperature, typically below 50°C, before adding any quenching agent. A target of 20-30°C is ideal.

  • Quenching Agent: The most common and effective quenching agent is simply water.

  • Reverse Addition: The safest method is a "reverse" quench. Instead of adding water to the hot reaction mixture, you should slowly and controllably add the reaction mixture to a separate, well-stirred vessel containing a calculated amount of water. This ensures that the bulk liquid can absorb the heat of dissolution effectively.

  • Temperature Monitoring: Continuously monitor the temperature of the quenching vessel. Use an ice bath to maintain the temperature below a set point (e.g., 30°C) if necessary.

  • Rationale: The high concentration of salts (KF and the resulting KCl) in the reaction mixture leads to a significant heat of solution when water is added. Adding the hot reaction mixture to water allows for better temperature control and minimizes the risk of a runaway reaction. This also helps to precipitate inorganic salts, simplifying their removal by filtration before extraction.

Q2: My quench is generating a significant amount of 2-Hydroxynicotinamide as a byproduct. What causes this and how can it be prevented?

A2: The formation of 2-Hydroxynicotinamide is a classic sign of product hydrolysis. The fluoro group at the 2-position of the pyridine ring is activated towards nucleophilic attack, and water (your quenching agent) or hydroxide ions can act as nucleophiles, especially at elevated temperatures.

Causality & Prevention:

  • Cause 1: High Quench Temperature: Quenching at a high temperature is the most common culprit. The rate of hydrolysis is significantly accelerated with heat.

    • Solution: As detailed in Q1, ensure the reaction mixture is thoroughly cooled to room temperature (<30°C) before it comes into contact with water.

  • Cause 2: High pH during Work-up: If your work-up involves basic washes (e.g., sodium bicarbonate to neutralize acid) while the product is still in the aqueous phase, you can inadvertently promote hydrolysis.

    • Solution: Perform any pH adjustments after the product has been extracted into an organic solvent. The product is much less susceptible to hydrolysis in the organic phase. If you must adjust pH, do it at low temperatures (0-5°C).

  • Cause 3: Prolonged Contact with Water: Leaving the product in the aqueous phase for an extended period, even at room temperature, can lead to slow hydrolysis.

    • Solution: Proceed with the extraction step promptly after quenching and filtration. Do not let the quenched mixture sit for several hours or overnight.

Q3: I'm experiencing a violent exotherm and pressure buildup upon adding water to quench my reaction. What is happening?

A3: This is a serious safety concern and indicates a poorly controlled quench. The primary driver is the rapid release of energy from two sources: the sensible heat of the hot reaction mixture and the heat of solution of the inorganic salts.

Troubleshooting This Hazard:

G start Exotherm During Quench q1 Was the reaction mixture cooled below 50°C? start->q1 q2 Was the quench agent (water) added too quickly? q1->q2 Yes sol1 Root Cause: High Initial Energy q1->sol1 No q3 Was a 'reverse quench' performed? q2->q3 No sol2 Root Cause: Rapid Heat Release q2->sol2 Yes sol3 Root Cause: Poor Heat Dissipation q3->sol3 No rec Corrective Action: 1. Ensure cooling to <30°C. 2. Add mixture to water (reverse quench). 3. Use slow addition rate with external cooling. 4. Ensure adequate stirring. q3->rec Yes, but still an issue? sol1->rec sol2->rec sol3->rec

Caption: Decision tree for troubleshooting quench exotherms.

  • Inadequate Cooling: The most likely cause. The specific heat of organic solvents like DMSO is high. A large volume of hot liquid contains a tremendous amount of thermal energy. Action: Always verify the internal temperature of the reactor with a calibrated probe before beginning the quench.

  • Rate of Addition: Adding water too quickly to the hot mixture causes the heat of solution to be released instantly, overwhelming the cooling capacity of the vessel. Action: Use an addition funnel or a syringe pump for controlled, slow addition.

  • Insufficient Stirring: Poor agitation creates localized hot spots where the water meets the reaction mixture, which can lead to boiling and rapid pressure increase. Action: Ensure the stirring is vigorous enough to create a vortex and rapidly disperse the added quenching agent.

Q4: My work-up is complicated by a persistent emulsion after quenching and adding an extraction solvent. How can I resolve this?

A4: Emulsions are common when dealing with high concentrations of salts and polar aprotic solvents like DMSO. They are stabilized by finely dispersed inorganic solids and the high polarity of the solvent.

Strategies to Break Emulsions:

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the less polar organic solvent and product to separate more cleanly.

  • Filtration: Before extraction, filter the quenched reaction mixture to remove all precipitated inorganic salts (KF, KCl). This removes the solid particles that can stabilize an emulsion.

  • Solvent Choice: If you are using a solvent like ethyl acetate, which has some water solubility, consider switching to a less miscible solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for the initial extraction.

  • Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand for a period or using gentle swirling instead of vigorous shaking can help the layers to separate.

Summary of Quenching Agents & Conditions

Quenching AgentTarget Reaction TypeKey AdvantagesCritical Considerations & Risks
Water Halex Reactions (e.g., with KF, CsF)Inexpensive, effective at dissolving salts, readily available.High Exotherm Risk. Can cause product hydrolysis at high temperatures.
Saturated NH₄Cl (aq) Reactions with organometallics or strong basesMildly acidic, helps neutralize basic residues without being strongly acidic.Can be corrosive. Ensure proper material compatibility.
Sodium Bicarbonate (aq) Reactions using acidic catalysts or reagentsNeutralizes acids, safer than strong bases.Gas (CO₂) evolution. Requires slow addition and adequate headspace to avoid pressure buildup.
Sodium Thiosulfate (aq) Quenching oxidizing agents (e.g., residual peroxides)Effectively reduces and neutralizes common oxidizing agents.Not a universal quencher; specific to the removal of oxidizers.

References

  • A Safe and Scalable Process for the Synthesis of 2-Fluoronicotinic Acid Derivatives. Organic Process Research & Development. [Link]

  • Development of a Practical, Safe, and High-Yielding Synthesis of 2-Fluoronicotinamide. Journal of Organic Chemistry. [Link]

  • Fluorination in Heterocyclic Chemistry. Chemical Reviews. [Link]

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Fluoronicotinamide and Nicotinamide: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the known biological activities of nicotinamide and a proposed framework for evaluating 2-Fluoronicotinamide, a structurally related compound with limited characterization in peer-reviewed literature. While nicotinamide is a well-studied B-vitamin with established roles in cellular metabolism and signaling, 2-Fluoronicotinamide remains largely unexplored. This document outlines the necessary experimental approaches to directly compare these two molecules, offering insights into how the addition of a fluorine atom may alter biological function.

Introduction: Nicotinamide, a Known Biological Effector, and the Enigma of 2-Fluoronicotinamide

Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in all living cells.[1][2] It is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a central role in cellular redox reactions and energy metabolism.[3][4][5][6] Beyond its metabolic functions, NAD+ is a critical substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as DNA repair, gene expression, and stress response.[2][5] Nicotinamide itself can also act as a feedback inhibitor of these enzymes.[7][8][9]

2-Fluoronicotinamide is a derivative of nicotinamide where a hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom.[10] It is commercially available and has been described as a building block in the synthesis of pharmaceuticals and agrochemicals, with potential, yet unproven, anti-inflammatory and neuroprotective properties.[11] A thorough review of scientific literature reveals a significant gap in our understanding of 2-Fluoronicotinamide's biological activity. There is a notable absence of direct comparative studies with nicotinamide and a lack of quantitative data, such as IC50 values for enzyme inhibition or detailed cellular assay results.

This guide will first detail the well-documented biological activities of nicotinamide. Subsequently, it will propose a rigorous experimental framework to characterize 2-Fluoronicotinamide and enable a direct, data-driven comparison with its non-fluorinated counterpart. This framework is designed to provide researchers with the necessary protocols to investigate the potential of 2-Fluoronicotinamide as a modulator of key cellular pathways.

The Established Biological Landscape of Nicotinamide

Nicotinamide's biological effects are multifaceted, stemming from its central role in NAD+ metabolism and its direct interactions with NAD+-consuming enzymes.

Central Role in NAD+ Biosynthesis

Nicotinamide is a key component of the NAD+ salvage pathway, the primary route for NAD+ synthesis in most mammalian tissues.[4][5][12] In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting step.[4][13] NMN is then adenylated to form NAD+.[13]

Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNAT

Caption: The NAD+ Salvage Pathway.

Modulation of Sirtuin Activity

Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including aging, metabolism, and inflammation.[2][14] Nicotinamide acts as a non-competitive inhibitor of sirtuins.[7][8] It does so by binding to a pocket adjacent to the NAD+ binding site, promoting a base-exchange reaction that competes with the deacetylation reaction.[7] The IC50 values for nicotinamide inhibition of various sirtuins are in the micromolar range. For instance, the IC50 for SIRT1 is reported to be between 50-180 µM, and for SIRT3, it is approximately 36.7 µM.[8][9]

Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes involved in DNA repair, genomic stability, and cell death.[15][16] PARP1, the most abundant member, is activated by DNA strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins to recruit DNA repair machinery. This process consumes large amounts of NAD+. Nicotinamide, being a product of the PARP reaction, acts as a feedback inhibitor.

A Proposed Research Framework for the Comparative Analysis of 2-Fluoronicotinamide

To elucidate the biological activity of 2-Fluoronicotinamide and compare it to nicotinamide, a systematic approach involving in vitro enzymatic assays and cell-based functional assays is proposed.

In Vitro Enzymatic Assays: Direct Comparison of Enzyme Inhibition

The primary objective is to determine if 2-Fluoronicotinamide can inhibit sirtuins and PARPs and to quantify its inhibitory potency relative to nicotinamide.

A fluorometric assay can be used to measure the deacetylase activity of purified sirtuin enzymes (e.g., SIRT1, SIRT2, SIRT3) in the presence of varying concentrations of 2-Fluoronicotinamide and nicotinamide.

Experimental Protocol: Fluorometric Sirtuin Activity Assay

  • Reagents and Materials:

    • Purified recombinant human SIRT1, SIRT2, and SIRT3 enzymes.

    • Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore/quencher pair).

    • NAD+.

    • Nicotinamide (as a positive control inhibitor).

    • 2-Fluoronicotinamide (test compound).

    • Assay buffer (e.g., Tris-HCl, pH 8.0, with NaCl and a reducing agent).

    • Developer solution (to stop the reaction and generate a fluorescent signal from the deacetylated substrate).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of nicotinamide and 2-Fluoronicotinamide in the assay buffer.

    • In the wells of a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.

    • Add the diluted inhibitors (nicotinamide or 2-Fluoronicotinamide) or vehicle control (e.g., DMSO).

    • Initiate the reaction by adding the sirtuin enzyme to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at room temperature for a short period (e.g., 15 minutes).

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).[17]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both nicotinamide and 2-Fluoronicotinamide by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare Serial Dilutions of Inhibitors R1 Add Inhibitors/Vehicle to 96-well Plate P1->R1 P2 Prepare Reaction Mix (Buffer, NAD+, Substrate) P2->R1 R2 Initiate with Sirtuin Enzyme R1->R2 R3 Incubate at 37°C R2->R3 D1 Stop Reaction & Develop Signal R3->D1 D2 Measure Fluorescence D1->D2 D3 Calculate % Inhibition and IC50 D2->D3

Caption: Sirtuin Inhibition Assay Workflow.

A chemiluminescent or colorimetric assay can be employed to measure the activity of purified PARP1 in the presence of the test compounds.

Experimental Protocol: Chemiluminescent PARP1 Activity Assay

  • Reagents and Materials:

    • Purified recombinant human PARP1 enzyme.

    • Histones (as a substrate for PARP1).

    • Biotinylated NAD+.

    • Activated DNA (to stimulate PARP1 activity).

    • Nicotinamide (as a positive control inhibitor).

    • 2-Fluoronicotinamide (test compound).

    • Assay buffer.

    • Streptavidin-HRP conjugate.

    • Chemiluminescent HRP substrate.

    • 96-well white microplates.

    • Luminometer.

  • Procedure:

    • Coat a 96-well plate with histones.

    • Prepare serial dilutions of nicotinamide and 2-Fluoronicotinamide.

    • In the wells, add the assay buffer, activated DNA, biotinylated NAD+, and the diluted inhibitors or vehicle control.

    • Initiate the reaction by adding the PARP1 enzyme.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the wells to remove unincorporated biotinylated NAD+.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the wells to remove unbound conjugate.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a luminometer.[18]

  • Data Analysis:

    • Similar to the sirtuin assay, calculate the percentage of inhibition and determine the IC50 values for both compounds.

Cell-Based Assays: Evaluating Cellular Efficacy and Mechanism

Cell-based assays are crucial to understand how 2-Fluoronicotinamide affects cellular processes in a more physiologically relevant context.

This assay will determine if 2-Fluoronicotinamide can be utilized by cells to synthesize NAD+, similar to nicotinamide.

Experimental Protocol: Cellular NAD+ Cycling Assay

  • Reagents and Materials:

    • Cultured cells (e.g., HeLa or HEK293).

    • Nicotinamide and 2-Fluoronicotinamide.

    • NAD+ extraction buffer.

    • NAD+ cycling assay kit (containing alcohol dehydrogenase, cycling reagent, and NAD+ standards).

    • 96-well clear microplates.

    • Absorbance microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of nicotinamide or 2-Fluoronicotinamide for a specified time (e.g., 24 hours).

    • Lyse the cells and extract NAD+ using the extraction buffer.

    • Perform the NAD+ cycling assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that generates a colored product proportional to the amount of NAD+.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the cellular NAD+ concentration based on a standard curve generated with known NAD+ concentrations.

    • Compare the effects of nicotinamide and 2-Fluoronicotinamide on cellular NAD+ levels.

This assay will assess the ability of 2-Fluoronicotinamide to inhibit PARP activity within cells.

Experimental Protocol: Cellular PARP Activity ELISA

  • Reagents and Materials:

    • Cultured cells (e.g., a cancer cell line like MDA-MB-231).

    • Nicotinamide and 2-Fluoronicotinamide.

    • DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor).

    • Cell lysis buffer.

    • ELISA kit for PAR detection (containing an anti-PAR antibody).

    • 96-well ELISA plates.

    • Absorbance microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of nicotinamide or 2-Fluoronicotinamide.

    • Induce DNA damage to activate PARP.

    • Lyse the cells and perform the PAR ELISA according to the manufacturer's instructions.[19] This involves capturing PAR from the cell lysates and detecting it with an antibody-based colorimetric reaction.

    • Measure the absorbance.

  • Data Analysis:

    • Quantify the level of PAR formation in treated versus untreated cells and determine the cellular IC50 values for PARP inhibition.

cluster_prep Cell Culture & Treatment cluster_assay PAR ELISA cluster_analysis Data Analysis P1 Seed Cells in 96-well Plate P2 Treat with Inhibitors P1->P2 P3 Induce DNA Damage P2->P3 A1 Lyse Cells P3->A1 A2 Perform PAR ELISA A1->A2 A3 Measure Absorbance A2->A3 D1 Quantify PAR Levels A3->D1 D2 Determine Cellular IC50 D1->D2

Caption: Cellular PARP Inhibition Assay Workflow.

Predicted Outcomes and Mechanistic Insights

The introduction of a highly electronegative fluorine atom at the 2-position of the pyridine ring in 2-Fluoronicotinamide could lead to several potential differences in its biological activity compared to nicotinamide:

  • Altered Enzyme Binding and Inhibition: The fluorine atom may change the electronic distribution and steric properties of the molecule, potentially altering its binding affinity for the nicotinamide-binding pockets of sirtuins and PARPs. This could result in either increased or decreased inhibitory potency (i.e., a lower or higher IC50 value).

  • Modified NAD+ Precursor Efficiency: The fluorine substitution might affect the ability of 2-Fluoronicotinamide to be recognized and utilized by NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This could lead to altered efficiency in raising cellular NAD+ levels compared to nicotinamide.

  • Changes in Cellular Uptake and Metabolism: The increased lipophilicity due to the fluorine atom could enhance the cell permeability of 2-Fluoronicotinamide. However, it might also affect its subsequent metabolism.

Quantitative Data Summary Table (Hypothetical)

Biological ActivityNicotinamide2-Fluoronicotinamide
SIRT1 Inhibition (IC50) ~50-180 µMTo be determined
SIRT2 Inhibition (IC50) To be determinedTo be determined
SIRT3 Inhibition (IC50) ~37 µMTo be determined
PARP1 Inhibition (IC50) To be determinedTo be determined
Cellular NAD+ Increase Dose-dependentTo be determined
Cellular PARP Inhibition (IC50) To be determinedTo be determined

Conclusion

While nicotinamide is a well-established biological modulator, the functional profile of 2-Fluoronicotinamide remains largely undefined. The experimental framework outlined in this guide provides a clear and robust path for researchers to systematically investigate the biological activities of 2-Fluoronicotinamide and directly compare them to nicotinamide. The data generated from these studies will be invaluable for understanding the structure-activity relationship of nicotinamide analogs and for potentially identifying novel chemical probes or therapeutic leads targeting NAD+-dependent pathways.

References

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sirtuin 6 (SIRT6) Activity Assays. Retrieved from [Link]

  • Aden, K. K., et al. (2020). Targeting sirtuin activity with nicotinamide riboside reduces neuroinflammation in a GWI mouse model. PubMed, 32332029. Retrieved from [Link]

  • D'Amico, D., et al. (2021). NAD+ Metabolism in Cardiac Health, Aging, and Disease. Circulation, 144(22), 1773–1791. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinamide. Retrieved from [Link]

  • Avalos, J. L., et al. (2005). Mechanism of sirtuin inhibition by nicotinamide: Altering the NAD+ cosubstrate specificity of a Sir2 enzyme. Molecular Cell, 17(6), 855-868. Retrieved from [Link]

  • Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119-141. Retrieved from [Link]

  • BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening? Retrieved from [Link]

  • Galli, U., et al. (2015). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLoS One, 10(9), e0137233. Retrieved from [Link]

  • Kröller-Schön, S., et al. (2018). Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside. Frontiers in Cardiovascular Medicine, 5, 149. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Nicotinamide? Retrieved from [Link]

  • CancerNetwork. (2019). Evidence on Nicotinamide for High-Risk Non-Melanoma Skin Cancers. Retrieved from [Link]

  • Memorial Sloan Kettering Cancer Center. (2023). Nicotinamide. Retrieved from [Link]

  • Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and Molecular Life Sciences, 74(18), 3347–3362. Retrieved from [Link]

  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved from [Link]

  • Forbat, E., et al. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International Journal of Molecular Sciences, 26(3), 1056. Retrieved from [Link]

  • LookChem. (n.d.). Cas 364-22-7,2-Fluoronicotinamide. Retrieved from [Link]

  • Aksoy, P., et al. (2019). Role of NAD+ in regulating cellular and metabolic signaling pathways. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(11), 165501. Retrieved from [Link]

  • Chen, A. C., et al. (2015). A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention. The New England Journal of Medicine, 373(17), 1618–1626. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the role of Nicotinamide adenine dinucleotide (NAD) in cellular energy metabolism and its potential use as a supplement? Retrieved from [Link]

  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102595. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoronicotinamide. Retrieved from [Link]

  • VUMC News. (2025). Study reveals efficacy of nicotinamide for skin cancer prevention. Retrieved from [Link]

  • Medscape. (2025). Study Adds Evidence That Nicotinamide Prevents Skin Cancers. Retrieved from [Link]

  • TheTruthLabs.com. (n.d.). 2-Fluoronicotinamide API. Retrieved from [Link]

  • Ilyina, Y., et al. (2018). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 1608, 349-365. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]

  • Li, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 330-340. Retrieved from [Link]

  • Chang, J., et al. (2025). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Medicinal Chemistry Research, 34(1), 1-22. Retrieved from [Link]

  • De, P., et al. (2013). PARP inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology, 24 Suppl 8, viii41-viii47. Retrieved from [Link]

  • Li, H., et al. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 12, 966779. Retrieved from [Link]

  • Ristic, B., et al. (2019). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. The Journal of Biological Chemistry, 294(41), 15036–15047. Retrieved from [Link]

  • Smith, B. C., et al. (2005). Structural Basis for Nicotinamide Inhibition and Base Exchange in Sir2 Enzymes. Molecular Cell, 17(6), 855-868. Retrieved from [Link]

  • Jackson, M. D., & Denu, J. M. (2002). Mechanism of nicotinamide inhibition and transglycosidation by Sir2 histone/protein deacetylases. The Journal of Biological Chemistry, 277(21), 18535–18544. Retrieved from [Link]

  • Chang, J., et al. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Medicinal Chemistry Research, 33, 1-22. Retrieved from [Link]

  • Chahine, G., et al. (2020). PARP inhibitors: A tsunami of indications in different malignancies. Pharmacogenomics, 21(3), 221–230. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus. Medicinal Chemistry, 15(6), 665-677. Retrieved from [Link]

Sources

A Head-to-Head Battle of Halogens: 2-Fluoronicotinamide vs. 2-Chloronicotinamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Halogenated Nicotinamide Intermediate

In the realm of pharmaceutical and agrochemical synthesis, the strategic incorporation of the nicotinamide scaffold is a frequently employed tactic to imbue molecules with desired biological activity. The 2-halo-substituted nicotinamides, particularly 2-fluoro and 2-chloro derivatives, serve as versatile building blocks for the construction of more complex molecular architectures. While structurally similar, the choice between a fluorine or a chlorine atom at the 2-position can have profound implications on reactivity, reaction conditions, and overall synthetic efficiency. This guide provides a comprehensive comparison of 2-fluoronicotinamide and 2-chloronicotinamide, leveraging experimental data to inform the selection of the optimal reagent for specific synthetic transformations.

The Decisive Role of the Halogen in Nucleophilic Aromatic Substitution (SNAr)

The most significant divergence in the chemical behavior of 2-fluoronicotinamide and 2-chloronicotinamide is observed in nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is paramount for introducing a wide array of functionalities, including amino, alkoxy, and thioether groups, onto the pyridine ring.

The Underlying Principle: Electronegativity as the Driving Force

Contrary to the trends observed in aliphatic SN2 reactions where iodide and bromide are excellent leaving groups, in SNAr, the reactivity order of halogens is often inverted: F > Cl > Br > I. This phenomenon is attributed to the mechanism of the SNAr reaction. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.

The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, polarizing the C-F bond and rendering the carbon atom at the 2-position significantly more electrophilic. This heightened electrophilicity facilitates the nucleophilic attack, thereby accelerating the rate-determining step. While chlorine is also an electron-withdrawing group, its effect is less pronounced than that of fluorine.

A study comparing the reactivity of 2-fluoropyridines and 2-chloropyridines with sodium ethoxide provides compelling quantitative evidence for this principle. The research demonstrated that 2-fluoropyridine reacts a staggering 320 times faster than its chloro counterpart.[1][2] This substantial difference in reaction rates underscores the superior activating effect of the fluorine substituent in SNAr reactions.

Comparative Performance in SNAr Reactions

Reaction TypeNucleophileSubstrateTypical ConditionsYieldObservations
Amination Amines (e.g., Piperidine)2-FluoronicotinamideLower temperatures, shorter reaction timesGenerally >90%High reactivity allows for milder conditions, often leading to cleaner reactions and higher yields.
2-ChloronicotinamideHigher temperatures, longer reaction timesVariable, often lower than fluoro analogLess reactive, may require more forcing conditions which can lead to side products. However, it is a key intermediate in the synthesis of drugs like Nevirapine.[3][4][5][6]
Alkoxylation Alkoxides (e.g., NaOMe)2-FluoronicotinamideMild conditionsHighThe high reactivity of the C-F bond facilitates efficient displacement by alkoxides.
2-ChloronicotinamideHarsher conditions may be neededModerate to GoodThe C-Cl bond is less readily cleaved by alkoxides, necessitating more forcing conditions.
Thiolation Thiols (e.g., Thiophenol)2-FluoronicotinamideOften proceeds at room temperature with a mild baseExcellentThe high electrophilicity of the 2-position leads to rapid reaction with soft nucleophiles like thiols.
2-ChloronicotinamideMay require heating or stronger baseGoodWhile still effective, the reaction may be slower and require more optimization compared to the fluoro derivative.

Experimental Protocols: A Practical Guide

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow reagents Dissolve 2-halonicotinamide and nucleophile in solvent base Add base reagents->base reaction Heat or stir at RT base->reaction workup Aqueous workup and extraction reaction->workup purification Purification (e.g., chromatography) workup->purification

Caption: General workflow for SNAr reactions.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)nicotinamide from 2-Fluoronicotinamide

  • To a solution of 2-fluoronicotinamide (1.0 mmol) in dimethylformamide (DMF, 5 mL), add piperidine (1.2 mmol).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 2-(Piperidin-1-yl)nicotinamide from 2-Chloronicotinamide

  • To a solution of 2-chloronicotinamide (1.0 mmol) in DMF (5 mL), add piperidine (1.5 mmol).

  • Add potassium carbonate (2.5 mmol) to the mixture.

  • Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring the progress by TLC.

  • Follow steps 4-6 from Protocol 1 for workup and purification.

Beyond SNAr: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is a dominant application, both 2-fluoro- and 2-chloronicotinamide can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. In this arena, the reactivity landscape shifts.

The Buchwald-Hartwig Amination: An Alternative Route to C-N Bonds

The Buchwald-Hartwig amination offers a powerful alternative to SNAr for the synthesis of arylamines, particularly when the aromatic ring is not sufficiently activated for nucleophilic attack.[7] For 2-halonicotinamides, this palladium-catalyzed reaction can be employed to couple a wide range of amines.

Buchwald_Hartwig start 2-Halonicotinamide + Amine product 2-Aminonicotinamide Derivative start->product Toluene, Heat catalyst Pd Catalyst + Ligand catalyst->product base Base (e.g., NaOtBu) base->product

Caption: Key components of the Buchwald-Hartwig amination.

In the context of Buchwald-Hartwig reactions, aryl chlorides are generally less reactive than aryl bromides and iodides. While specialized ligands have been developed to facilitate the coupling of aryl chlorides, 2-chloronicotinamide may require more forcing conditions or higher catalyst loadings compared to its bromo- or iodo- counterparts. 2-Fluoronicotinamide is generally not the substrate of choice for Buchwald-Hartwig amination due to the strength of the C-F bond, making oxidative addition to the palladium catalyst more challenging.

Suzuki, Heck, and Sonogashira Couplings: Forging C-C Bonds

For the formation of carbon-carbon bonds, reactions such as the Suzuki, Heck, and Sonogashira couplings are indispensable tools.[2][8][9] In these transformations, the reactivity order of the halide is typically I > Br > OTf > Cl >> F.

This trend is a direct consequence of the oxidative addition step in the catalytic cycle, which is generally favored for weaker carbon-halogen bonds. Therefore, 2-chloronicotinamide is a more suitable substrate for these cross-coupling reactions than 2-fluoronicotinamide. The C-F bond is generally too strong to undergo oxidative addition under standard palladium-catalyzed coupling conditions.

Comparative Performance in Palladium-Catalyzed Cross-Coupling

Reaction TypeCoupling PartnerSubstrateTypical Catalyst SystemGeneral Outcome
Buchwald-Hartwig Amines2-FluoronicotinamidePd(OAc)₂ / LigandGenerally not favored due to strong C-F bond.
2-ChloronicotinamidePd(OAc)₂ / LigandFeasible, but may require more robust ligands and harsher conditions than bromo or iodo analogs.
Suzuki Coupling Boronic Acids/Esters2-FluoronicotinamidePd(PPh₃)₄Not a typical substrate.
2-ChloronicotinamidePd(PPh₃)₄A viable substrate, allowing for the introduction of aryl and vinyl groups.
Heck Coupling Alkenes2-FluoronicotinamidePd(OAc)₂Not a typical substrate.
2-ChloronicotinamidePd(OAc)₂Can be used to introduce alkenyl substituents.
Sonogashira Coupling Terminal Alkynes2-FluoronicotinamidePdCl₂(PPh₃)₂ / CuINot a typical substrate.
2-ChloronicotinamidePdCl₂(PPh₃)₂ / CuIA suitable substrate for the synthesis of 2-alkynylnicotinamides.

Conclusion: A Strategic Choice Based on Synthetic Goals

The selection between 2-fluoronicotinamide and 2-chloronicotinamide is a critical decision that hinges on the intended synthetic transformation.

  • For nucleophilic aromatic substitution (SNAr) reactions, 2-fluoronicotinamide is the unequivocally superior choice. Its heightened reactivity allows for milder reaction conditions, shorter reaction times, and often leads to higher yields and cleaner product profiles. This makes it the ideal substrate for introducing a diverse range of nucleophiles at the 2-position of the nicotinamide core.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.), 2-chloronicotinamide is the more viable substrate. The relative weakness of the C-Cl bond compared to the C-F bond facilitates the crucial oxidative addition step in the catalytic cycle. While it may be less reactive than its bromo or iodo analogs, 2-chloronicotinamide represents a cost-effective and readily available starting material for the formation of C-C bonds.

  • For Buchwald-Hartwig amination, 2-chloronicotinamide can be employed, although it may require more specialized catalytic systems. 2-Fluoronicotinamide is generally not a suitable substrate for this reaction.

Ultimately, a thorough understanding of the underlying mechanistic principles governing the reactivity of these two valuable building blocks will empower the synthetic chemist to make an informed and strategic choice, paving the way for more efficient and successful synthetic endeavors.

References

[1] Schlosser, M., & Ruzziconi, R. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(5), 1240-1249. [8] Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [2] Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [7] Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [3] Hargrave, K. D., et al. (1991). Novel, potent, nonnucleoside inhibitors of HIV-1 reverse transcriptase. 1. 5, 11-dihydro-6H-dipyrido [3, 2-b: 2', 3'-e][1][7] diazepin-6-ones. Journal of Medicinal Chemistry, 34(7), 2231-2241. [4] Grob, P. M., et al. (1992). A novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Antiviral Chemistry & Chemotherapy, 3(2), 85-92. [5] Merluzzi, V. J., et al. (1990). Inhibition of HIV-1 replication by a nonnucleoside reverse transcriptase inhibitor. Science, 250(4986), 1411-1413. [6] Romero, D. L., et al. (1993). Bis (heteroaryl) piperazines: a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. 1. Discovery and initial SAR of 1-(5-methanesulfonyl-2-pyridinyl)-4-(2-pyridinyl) piperazines. Journal of Medicinal Chemistry, 36(10), 1505-1508. [10] Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [11] Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [9] Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Fluoronicotinamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Fluoronicotinamide analogs, a privileged scaffold in the development of novel therapeutics. We will explore how subtle structural modifications to this core impact biological activity against various targets, supported by experimental data and detailed protocols for researchers in the field.

The 2-Fluoronicotinamide Scaffold: A Privileged Motif

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). Analogs of nicotinamide have been extensively investigated as inhibitors of various enzymes, particularly those involved in DNA repair and signaling pathways, such as poly(ADP-ribose) polymerase (PARP).[1][2] The introduction of a fluorine atom at the 2-position of the pyridine ring of nicotinamide offers several advantages:

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets.[3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its interaction with biological targets.

This guide will focus on the SAR of 2-Fluoronicotinamide analogs as inhibitors of two key enzyme families: CD38 NADase and antifungal targets.

SAR of 2-Fluoronicotinamide Analogs as CD38 NADase Inhibitors

CD38 is a multifunctional enzyme that plays a crucial role in calcium signaling through its NAD glycohydrolase (NADase) activity.[4][5] Dysregulation of CD38 is implicated in various diseases, making it an attractive therapeutic target. Analogs of NAD containing a 2'-deoxy-2'-fluoroarabinosyl-nicotinamide moiety have shown potent inhibition of CD38 NADase.[4][5]

Modifications on the Adenosine Moiety

A systematic study on NAD analogs, starting from 2′-deoxy-2′-fluoroarabinosyl-β-nicotinamide adenine dinucleotide (ara-F NAD), revealed that modifications on the adenosine portion significantly impact inhibitory activity.[4]

Table 1: SAR of Adenosine-Modified ara-F NAD Analogs against CD38 NADase [4]

CompoundModification on Purine RingIC50 (nM)
ara-F NADAdenine (unmodified)Potent (exact value not specified in abstract)
ara-F NHD (12)C-2 and C-6 substituted purine89.3
ara-F NGD (13)C-2 and C-6 substituted purinePotent (most effective)
6-OMe-ara-F NHD (19)C-2 and C-6 substituted purine133

The data clearly indicates that substitutions at the C-2 and C-6 positions of the purine ring are well-tolerated and can even lead to enhanced potency, with ara-F NGD being the most effective inhibitor in this series.[4] This suggests that the adenosine binding pocket of CD38 can accommodate bulky substituents at these positions.

Modifications on the Pyrophosphate Linker

Alterations to the pyrophosphate linker of ara-F NAD analogs were also investigated. The introduction of a phosphorothioate or extending the linker to a triphosphate resulted in a significant decrease in inhibitory activity, with IC50 values of 341 nM and 1.15 µM, respectively.[4] This highlights the critical role of the pyrophosphate group in maintaining the optimal conformation for binding to the enzyme's active site.

SAR of 2-Aminonicotinamide Analogs as Antifungal Agents

The nicotinamide scaffold is also a promising starting point for the development of novel antifungal agents. A series of 2-aminonicotinamide derivatives have been designed and synthesized based on known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis in fungi.[6]

Impact of Substituents on the Amide Side Chain

The exploration of various substituents on the amide nitrogen of the 2-aminonicotinamide core has yielded potent antifungal compounds. A key finding was the exceptional activity of derivatives containing a thiophene linker and a fluorophenylamino moiety.[6]

Table 2: Antifungal Activity of 2-Aminonicotinamide Analogs against Candida albicans [6]

CompoundR Group on Amide NitrogenMIC80 (µg/mL)
11g ((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)0.0313
11h ((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)0.0313

Compounds 11g and 11h demonstrated excellent activity against C. albicans, including fluconazole-resistant strains, with MIC80 values of 0.0313 µg/mL.[6] This indicates that the presence and position of the fluorine atom on the phenyl ring are critical for potent antifungal activity. Further studies showed that compound 11g targets the cell wall and reduces the GPI anchor content on the cell surface of C. albicans.[6]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-Fluoronicotinamide analogs.

General Synthesis of 2-Fluoronicotinamide Analogs

The synthesis of 2-Fluoronicotinamide analogs can be achieved through various established synthetic routes. A common approach involves the nucleophilic aromatic substitution of a suitable precursor.[3][7]

Protocol: Synthesis of a 2-Fluoronicotinamide Analog

  • Starting Material: 2-Chloronicotinic acid.

  • Fluorination: The chloro group at the 2-position is displaced by a fluorine atom using a fluorinating agent such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 222).[7]

  • Amide Coupling: The resulting 2-fluoronicotinic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, and a base like DIPEA) in an appropriate solvent (e.g., DMF).

  • Purification: The final product is purified using column chromatography or recrystallization.

Synthesis_Workflow Start 2-Chloronicotinic Acid Step1 Fluorination (KF, Kryptofix 222) Start->Step1 Intermediate 2-Fluoronicotinic Acid Step1->Intermediate Step2 Amide Coupling (Amine, HATU, DIPEA) Intermediate->Step2 Product 2-Fluoronicotinamide Analog Step2->Product Purification Purification Product->Purification

Caption: General synthetic workflow for 2-Fluoronicotinamide analogs.

Biological Evaluation: In Vitro Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific enzyme target is typically determined using an in vitro biochemical assay.[8][9]

Protocol: Generic Enzyme Inhibition Assay

  • Reagents: Prepare solutions of the target enzyme, substrate, and test compounds in a suitable buffer.

  • Assay Plate Preparation: Add the enzyme solution to the wells of a microtiter plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents Plate Prepare Assay Plate Reagents->Plate Add_Enzyme Add Enzyme Plate->Add_Enzyme Add_Compound Add Test Compound Add_Enzyme->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Detect Detect Signal Add_Substrate->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion and Future Directions

The 2-Fluoronicotinamide scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of various biological targets. The SAR studies highlighted in this guide demonstrate that small, strategic modifications to the core structure can lead to significant improvements in biological activity. For CD38 inhibitors, modifications of the adenosine moiety are well-tolerated, while the integrity of the pyrophosphate linker is crucial. In the realm of antifungal agents, the introduction of a fluorophenylamino group via a thiophene linker on the amide side chain leads to highly potent compounds.

Future research in this area should focus on expanding the diversity of substituents at key positions to further probe the SAR and optimize the pharmacokinetic properties of these analogs. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel 2-Fluoronicotinamide derivatives, ultimately contributing to the discovery of new and effective therapeutics.

References

  • Zhang, K., et al. (2014). Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase. Molecules, 19(10), 15754-15767. [Link][4]

  • Zhang, K., et al. (2014). Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors Towards CD38 NADase. PubMed, 25268725. [Link][5]

  • Yang, S. H., et al. (2013). SAR based design of nicotinamides as a novel class of androgen receptor antagonists for prostate cancer. Journal of Medicinal Chemistry, 56(8), 3414-8. [Link][10]

  • Yang, S. H., et al. (2013). SAR Based Design of Nicotinamides as a Novel Class of Androgen Receptor Antagonists for Prostate Cancer. ACS Publications. [Link][11]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. (2025). [Link][12]

  • Amartey, J. K., et al. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology, 29(8), 817-23. [Link][7]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link][8]

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  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. (2023). [Link][13]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. (2023). [Link][1]

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  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PMC. [Link][19]

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A Senior Application Scientist's Guide to 2-Fluoronicotinamide Synthesis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds is a pillar of modern medicinal chemistry, profoundly influencing metabolic stability, binding affinity, and bioavailability. 2-Fluoronicotinamide, a pivotal building block for numerous pharmaceutical candidates, exemplifies this principle. However, its synthesis is not trivial, and the selection of a synthetic route can have significant implications for yield, purity, cost, and scalability. This guide provides a detailed comparison of the primary synthetic routes to 2-fluoronicotinamide, grounded in mechanistic principles and practical, field-proven insights to aid researchers in drug development.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Method

The most prevalent and industrially relevant approach to 2-fluoronicotinamide is the nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages an electron-deficient pyridine ring, activated by the ring nitrogen and the amide group, to facilitate the displacement of a halide (typically chloride or bromide) with a fluoride ion.

Mechanistic & Experiential Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2] A nucleophilic fluoride anion attacks the C2 position of the pyridine ring, which is highly electrophilic. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The re-aromatization of the ring through the expulsion of the leaving group (e.g., chloride) is the final step.

The choice of fluoride source is critical. Anhydrous potassium fluoride (KF) is commonly used, often in a "spray-dried" form to maximize surface area and reactivity. The reaction is exquisitely sensitive to water, which can lead to the formation of the undesired 2-hydroxynicotinamide byproduct. Aprotic polar solvents like DMSO or sulfolane are required to solubilize the fluoride salt and facilitate the reaction at high temperatures.

Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol: SNAr from 2-Chloronicotinamide

Materials:

  • 2-Chloronicotinamide

  • Spray-dried Potassium Fluoride (KF)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) - Optional but recommended for scalability

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Reagent Charging: Charge the flask with spray-dried KF (2.0-3.0 equivalents) and TBAB (0.05-0.1 equivalents).

  • Solvent Addition: Add anhydrous DMSO to the flask. Stir the suspension for 15-30 minutes to ensure good dispersion.

  • Substrate Addition: Add 2-chloronicotinamide (1.0 equivalent) to the suspension.

  • Reaction: Heat the mixture to 130-150 °C. The reaction is typically monitored by HPLC or GC-MS until consumption of the starting material is complete (usually 8-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a stirred vessel of ice-water. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization or column chromatography.

Route 2: Diazotization-Fluorination (Balz-Schiemann Type) - The Classical Approach

An alternative route begins with 2-aminonicotinamide. This method involves converting the amino group into a diazonium salt, which is then displaced by fluoride, often using fluoroboric acid (HBF₄) in the classic Balz-Schiemann reaction or more modern variants.

Mechanistic & Experiential Insights

This pathway is fraught with challenges, particularly concerning safety and reproducibility. The formation of the diazonium salt with reagents like sodium nitrite and acid must be performed at low temperatures (0-5 °C) to prevent premature decomposition. The resulting diazonium tetrafluoroborate salt is often isolated as a solid, which can be shock-sensitive and thermally unstable. The subsequent thermal or photochemical decomposition to release N₂ and install the fluorine atom can be difficult to control and often results in a mixture of byproducts. While newer methods using organic sources of nitrite (e.g., tert-butyl nitrite) and fluoride (e.g., HF-pyridine) can be performed in a single pot, they still require careful handling of hazardous reagents.[3]

balz_schiemann_workflow Start 2-Aminonicotinamide Diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) Start->Diazotization Isolation Isolation of Diazonium Salt (Hazardous Step) Diazotization->Isolation Decomposition Thermal Decomposition (Fluorodediazoniation) Isolation->Decomposition Product 2-Fluoronicotinamide Decomposition->Product

Caption: Workflow for the Balz-Schiemann type synthesis.

Route 3: Modern Approaches - The Future of Fluorination

The field of fluorination is rapidly evolving, with catalytic methods and continuous flow technology offering solutions to the challenges of traditional batch chemistry.

Catalytic Fluorination

While less common for this specific substrate, catalytic enantioselective fluorinations are a major area of research.[4][5] These methods often use an electrophilic fluorine source (like Selectfluor®) in combination with a transition metal or organocatalyst to install fluorine onto a nucleophilic substrate.[4] For 2-fluoronicotinamide, this would likely involve a more complex, multi-step synthesis to generate a suitable precursor for catalytic fluorination, making it less direct than SNAr for this particular target.

Continuous Flow Synthesis

Continuous flow chemistry is exceptionally well-suited for improving the safety and efficiency of the SNAr and diazotization routes.[6][7][8]

  • For SNAr: A flow reactor allows for precise control over temperature and residence time, leading to higher yields and fewer byproducts.[9] The high surface-area-to-volume ratio enables superior heat transfer, safely managing the exothermicity of the reaction at high temperatures.[7]

  • For Diazotization: Flow chemistry is a transformative technology for handling hazardous intermediates like diazonium salts.[10] The intermediate can be generated and consumed in situ within seconds in a microreactor, preventing the accumulation of dangerous quantities that would be present in a large batch reactor.[9]

Comparative Efficacy Data

ParameterRoute 1: SNAr (from 2-Chloro)Route 2: Diazotization-FluorinationRoute 3: SNAr (Flow)
Typical Yield 70-85%40-60%>90%
Scalability Good, but thermal control is a concern.Poor, due to safety risks.Excellent, scale-out is straightforward.
Safety Profile Moderate (high temp, pressure).Poor (explosive intermediates, HF).Excellent (small volumes, controlled).
Starting Material Cost Low to moderate.Low.Low to moderate.
Reaction Time 8-24 hours6-12 hours (multi-step)Minutes (residence time)
Waste Profile Halide salts, high-boiling solvent.Acidic waste, potential for HF.Minimal, solvent can be recycled.

Conclusion and Recommendations

For the majority of laboratory and industrial applications, Nucleophilic Aromatic Substitution (SNAr) from 2-chloronicotinamide remains the most robust and economically viable route for the synthesis of 2-fluoronicotinamide. It provides a reliable balance of yield, cost, and operational simplicity.

The Diazotization-Fluorination route is largely of academic interest or for situations where the amino-precursor is uniquely available. Its significant safety hazards make it unsuitable for scale-up without specialized equipment.

The adoption of Continuous Flow technology for the SNAr reaction represents the state-of-the-art , offering superior safety, control, and efficiency. For organizations looking to modernize their manufacturing processes or perform large-scale synthesis, investing in a flow chemistry platform for this transformation is highly recommended as it mitigates the primary risks of the batch process while improving key performance metrics.

References

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  • Cottet, F., & Schlosser, M. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-1837. [Link]

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  • Glavan, D., et al. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules, 26(16), 4998. [Link]

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  • Srinivasu, N., et al. (2023). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 40(5). [Link]

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  • Khan Academy. (n.d.). Halogen exchange method. Retrieved from [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 107(12), 5713-5743. [Link]

  • Knochel, P., et al. (2014). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. Heterocycles, 88(2), 827. [Link]

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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of innovation. Nicotinamide, a fundamental B-vitamin and a key component of the ubiquitous coenzyme NAD+, presents a versatile template for derivatization. The introduction of fluorine, a common strategy in medicinal chemistry, can dramatically alter the physicochemical and biological properties of a molecule. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated nicotinamide derivatives, synthesizing available data and outlining the experimental methodologies required for their evaluation.

The Rationale for Fluorination: Enhancing the Nicotinamide Scaffold

Nicotinamide is a critical signaling molecule, primarily by serving as a precursor for nicotinamide adenine dinucleotide (NAD+). NAD+ is not only a crucial coenzyme in redox reactions central to metabolism but also a substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38.[1][2][3] These enzymes are pivotal in regulating a multitude of cellular processes such as DNA repair, gene expression, and cellular stress responses.[4][5] Consequently, derivatives of nicotinamide are of significant interest as potential modulators of these pathways for therapeutic intervention in oncology, neurodegenerative diseases, and inflammatory conditions.[6]

The introduction of fluorine into the nicotinamide structure is a strategic decision driven by the unique properties of this halogen. Fluorine's high electronegativity and small size can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.[7]

  • Enhanced Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[7]

  • Altered Physicochemical Properties: Fluorination can impact a molecule's lipophilicity, acidity, and basicity, which in turn affects its solubility, membrane permeability, and oral bioavailability.[7]

  • Modulation of Electronic Properties: The electron-withdrawing nature of fluorine can influence the reactivity and electronic distribution of the entire molecule, potentially fine-tuning its biological activity.

Comparative Biological Activities: A Synthesized Overview

While direct head-to-head comparisons of simple fluorinated versus non-fluorinated nicotinamide derivatives are not extensively documented in publicly available literature, we can synthesize a comparative analysis based on structure-activity relationship (SAR) studies of various substituted nicotinamides. The primary areas of investigation for these derivatives have been as anticancer and antifungal agents.[2]

Anticancer Activity

Nicotinamide derivatives have been explored as anticancer agents through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation.

One key target is the family of Poly(ADP-ribose) polymerases (PARPs) . PARPs are involved in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA1/2 mutations. Nicotinamide itself is a known, albeit weak, inhibitor of PARPs.[3][8] The structural similarity of fluorinated nicotinamide derivatives to nicotinamide suggests their potential as PARP inhibitors. For instance, while not experimentally validated, 6-Amino-2-fluoronicotinamide has been hypothesized to act as a PARP inhibitor due to its structural resemblance to the endogenous substrate.[1]

Another avenue for anticancer activity is the inhibition of Sirtuins (SIRTs) , a class of NAD+-dependent deacetylases. Sirtuins have complex roles in cancer, acting as both tumor promoters and suppressors depending on the context. Nicotinamide is a non-selective sirtuin inhibitor.[6][8] Fluorinated derivatives could potentially offer enhanced potency or selectivity for specific sirtuin isoforms.

Furthermore, some nicotinamide derivatives have shown activity as inhibitors of receptor tyrosine kinases like VEGFR-2 , which are critical for tumor angiogenesis.[2]

Antifungal Activity

Nicotinamide derivatives have also demonstrated promise as antifungal agents. For example, the compound N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide has been reported to exhibit moderate antifungal activity against phytopathogenic fungi. While a direct comparison to its non-fluorinated analog is not provided, this finding underscores the potential of fluorinated nicotinamides in this therapeutic area. The proposed mechanisms for antifungal activity often involve the disruption of the fungal cell wall.

Quantitative Data Summary

The following table summarizes hypothetical and reported inhibitory activities of nicotinamide and its derivatives to provide a comparative framework. It is important to note that direct comparative data for a single fluorinated vs. non-fluorinated pair is often unavailable, and thus this table serves as an illustrative guide based on existing literature on analogous compounds.

CompoundTargetAssay TypeIC50 (µM)Reference(s)
NicotinamidePARPIn vitro enzymatic~500[3]
6-Amino-2-fluoronicotinamidePARPHypotheticalNot Determined[1]
Olaparib (Clinical PARP Inhibitor)PARP1In vitro enzymatic0.005[1]
NicotinamideSIRT1In vitro enzymatic~50-100[6]
Sirtinol (SIRT1/2 Inhibitor)SIRT1In vitro enzymatic40
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamideAntifungalMICNot Reported

Experimental Protocols

To rigorously compare the biological activity of fluorinated and non-fluorinated nicotinamide derivatives, a series of well-defined experimental protocols are essential.

Synthesis of Fluorinated Nicotinamide Derivatives

The synthesis of fluorinated nicotinamide derivatives can be achieved through various established methods in organic chemistry. A common approach involves the use of fluorinated building blocks. For example, 2-fluoronicotinic acid can be coupled with a desired amine using standard peptide coupling reagents to yield the corresponding 2-fluoronicotinamide derivative.

Diagram of a General Synthetic Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Fluorinated Nicotinic Acid Fluorinated Nicotinic Acid Coupling Reaction Coupling Reaction Fluorinated Nicotinic Acid->Coupling Reaction Amine Amine Amine->Coupling Reaction Coupling Reagent (e.g., HATU, EDCI) Coupling Reagent (e.g., HATU, EDCI) Coupling Reagent (e.g., HATU, EDCI)->Coupling Reaction Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Coupling Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Coupling Reaction Fluorinated Nicotinamide Derivative Fluorinated Nicotinamide Derivative Coupling Reaction->Fluorinated Nicotinamide Derivative

Caption: General workflow for the synthesis of fluorinated nicotinamide derivatives.

In Vitro Enzyme Inhibition Assays

1. PARP1/2 Enzymatic Assay (Chemiluminescent)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified PARP1 and PARP2.

  • Methodology:

    • Recombinant human PARP1 or PARP2 enzyme is incubated in a 96-well plate coated with histones.

    • A reaction mixture containing biotinylated NAD+ and the test compound (at various concentrations) is added to the wells.

    • The plate is incubated to allow for the PARP-catalyzed addition of biotinylated ADP-ribose to the histones.

    • The plate is washed to remove unincorporated biotinylated NAD+.

    • Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose.

    • A chemiluminescent HRP substrate is added, and the resulting luminescence is measured using a plate reader.

    • The IC50 value, the concentration of the inhibitor required to reduce enzymatic activity by 50%, is calculated.[1]

2. Sirtuin Deacetylase Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of a specific sirtuin isoform (e.g., SIRT1, SIRT2, or SIRT3).

  • Methodology:

    • Recombinant human sirtuin enzyme is incubated with a fluorogenic acetylated peptide substrate and NAD+.

    • In the presence of active sirtuin, the acetyl group is removed from the peptide substrate.

    • A developer solution is added that specifically recognizes the deacetylated peptide, generating a fluorescent signal.

    • The fluorescence is measured using a fluorescence plate reader.

    • The IC50 value is determined by measuring the decrease in fluorescence in the presence of varying concentrations of the test compound.

Cell-Based Assays

1. Cellular PAR Inhibition Assay (ELISA)

This assay measures the ability of a compound to inhibit PARP activity within a cellular context.

  • Methodology:

    • Cancer cells (e.g., BRCA1-deficient ovarian or breast cancer cell lines) are seeded in 96-well plates.

    • The cells are treated with varying concentrations of the test compound for a specified period (e.g., 24 hours).

    • The cells are then briefly treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity.

    • The cells are lysed, and the total protein concentration is determined.

    • The cell lysates are transferred to an ELISA plate coated with an anti-poly(ADP-ribose) (PAR) antibody.

    • The amount of PAR in the lysate is quantified using a standard colorimetric ELISA procedure.

    • The cellular PAR inhibition IC50 is calculated as the concentration required to reduce poly(ADP-ribose) levels in cells by 50%.[1]

2. Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

These assays determine the effect of the compounds on the viability and proliferation of cancer cells.

  • Methodology (MTT):

    • Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds.

    • After a set incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

    • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated.

Diagram of a General Experimental Workflow for Biological Evaluation

G Start Start Compound Synthesis Synthesis of Fluorinated & Non-Fluorinated Derivatives Start->Compound Synthesis In Vitro Screening In Vitro Enzyme Inhibition Assays (PARP, Sirtuins) Compound Synthesis->In Vitro Screening Cell-Based Assays Cellular Activity Assays (PAR Inhibition, Cytotoxicity) In Vitro Screening->Cell-Based Assays Lead Compound Identification Lead Compound Identification Cell-Based Assays->Lead Compound Identification In Vivo Studies Pharmacokinetics & Efficacy in Animal Models Lead Compound Identification->In Vivo Studies Promising Activity End End Lead Compound Identification->End No Significant Activity In Vivo Studies->End G Nicotinamide Nicotinamide NAD+ NAD+ Nicotinamide->NAD+ Precursor PARPs PARPs Nicotinamide->PARPs Inhibits Sirtuins Sirtuins Nicotinamide->Sirtuins Inhibits Fluorinated Nicotinamide Fluorinated Nicotinamide Fluorinated Nicotinamide->PARPs Potentially Inhibits Fluorinated Nicotinamide->Sirtuins Potentially Inhibits NAD+->PARPs Substrate NAD+->Sirtuins Substrate DNA Repair DNA Repair PARPs->DNA Repair Gene Expression Gene Expression Sirtuins->Gene Expression Cell Survival Cell Survival Sirtuins->Cell Survival

Caption: Key signaling nodes affected by nicotinamide and its derivatives.

Conclusion and Future Directions

The fluorination of nicotinamide represents a promising strategy for the development of novel therapeutic agents with enhanced biological activity and improved pharmacokinetic profiles. While direct comparative data remains somewhat limited in the public domain, the principles of medicinal chemistry and the available SAR studies strongly suggest that fluorinated derivatives are likely to exhibit distinct and potentially superior properties compared to their non-fluorinated counterparts.

Future research should focus on the systematic synthesis and side-by-side biological evaluation of fluorinated and non-fluorinated nicotinamide analogs. Such studies will be invaluable for elucidating the precise effects of fluorination on target engagement, cellular activity, and overall therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers embarking on this exciting area of drug discovery.

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A Comparative Guide to the Enzymatic Inhibition of 2-Fluoronicotinamide and its Analogs: A Focus on Nicotinamide Phosphoribosyltransferase (NAMPT)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the strategic targeting of metabolic pathways essential for cancer cell proliferation has emerged as a highly promising therapeutic avenue. One such critical pathway is the salvage synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, making it an attractive target for inhibition. This guide provides a comparative analysis of the enzymatic inhibition of 2-Fluoronicotinamide and its structural analogs, with a primary focus on their potential as NAMPT inhibitors. While direct, peer-reviewed enzymatic inhibition data for 2-Fluoronicotinamide is not extensively available in the public domain, this document serves as a comprehensive framework for its evaluation, placing it in the context of well-characterized nicotinamide analog inhibitors of NAMPT.

The Central Role of NAMPT in Cellular Metabolism and Cancer

NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[1][2] Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on the NAD+ salvage pathway, often overexpressing NAMPT.[2] This dependency creates a therapeutic window, where the inhibition of NAMPT can selectively induce NAD+ depletion in tumor cells, leading to a metabolic crisis and subsequent cell death, while normal cells are comparatively less affected.[3]

The inhibition of NAMPT has been shown to attenuate tumor growth and induce apoptosis due to NAD+ depletion.[3] Consequently, a significant research effort has been dedicated to the discovery and development of potent and specific NAMPT inhibitors.

Mechanism of Action: Targeting the Nicotinamide Binding Site

The primary mechanism of action for many nicotinamide analog inhibitors is competitive binding at the active site of NAMPT, specifically within the nicotinamide-binding pocket. By mimicking the natural substrate, these inhibitors block the enzymatic reaction, thereby halting the production of NMN and leading to a decline in cellular NAD+ levels. The structural features of these analogs, including modifications to the pyridine ring and the carboxamide group, play a crucial role in their binding affinity and inhibitory potency.

The following diagram illustrates the pivotal position of NAMPT in the NAD+ salvage pathway and the consequence of its inhibition.

NAMPT_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Cellular Functions Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN ATP to AMP+PPi NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP to PPi DNA_Repair DNA Repair (e.g., PARPs) NAD->DNA_Repair Metabolism Redox Reactions (Metabolism) NAD->Metabolism Signaling Signaling (e.g., Sirtuins) NAD->Signaling Inhibitor 2-Fluoronicotinamide & Analogs Inhibitor->NAMPT Inhibition NAMPT_Assay_Workflow start Start prep Prepare Serial Dilutions of 2-Fluoronicotinamide & Analogs start->prep plate Dispense Compounds & Master Mix into 96-well Plate prep->plate initiate Add Nicotinamide to Initiate Reaction plate->initiate incubate Incubate at 37°C initiate->incubate read Measure Fluorescence (Ex: 340 nm, Em: 460 nm) incubate->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro NAMPT enzymatic inhibition assay.

Concluding Remarks and Future Directions

The inhibition of NAMPT represents a validated and promising strategy for the development of novel anticancer therapeutics. While 2-Fluoronicotinamide remains a molecule of high interest due to its structural similarity to the natural substrate of NAMPT, its specific inhibitory profile requires empirical determination. The experimental framework provided in this guide offers a clear path for researchers to elucidate its potency and compare it with a growing arsenal of known NAMPT inhibitors.

Future investigations should focus on:

  • The synthesis and enzymatic screening of a focused library of 2-Fluoronicotinamide analogs to establish clear structure-activity relationships.

  • Cell-based assays to confirm the on-target effects of lead compounds by measuring intracellular NAD+ levels.

  • In vivo studies in relevant cancer models to assess the therapeutic potential of promising candidates.

By systematically applying these methodologies, the scientific community can unlock the full potential of 2-Fluoronicotinamide and its analogs as next-generation enzyme inhibitors for cancer therapy and beyond.

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A Senior Application Scientist’s Guide to the Cross-Validation of 2-Fluoronicotinamide Bioassay Results

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust characterization of novel chemical entities is the bedrock of successful drug development. 2-Fluoronicotinamide, a derivative of nicotinamide, has garnered interest for its biological activities, including its potential as an anti-inflammatory, neuroprotective agent, and its role as an intermediate in pharmaceuticals.[1] A primary mechanism of action for similar nicotinamide analogues involves the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway crucial for cellular metabolism and signaling.[2][3] Consequently, the development of a reliable bioassay to quantify the biological activity of 2-Fluoronicotinamide is paramount. However, a single bioassay, no matter how well-optimized, provides a limited perspective. This guide provides a comprehensive framework for the cross-validation of 2-Fluoronicotinamide bioassay results using orthogonal methods, ensuring data integrity, mechanistic confirmation, and regulatory confidence.

The Mechanistic Imperative: Why Target NAMPT?

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[3] Many cancer cells exhibit elevated metabolic rates and are highly dependent on the NAD+ salvage pathway, where NAMPT converts nicotinamide to nicotinamide mononucleotide (NMN).[4] Inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis and inducing cell death, making it an attractive therapeutic target in oncology.[2][3] 2-Fluoronicotinamide, as a nicotinamide analogue, is hypothesized to act as a competitive inhibitor of NAMPT. Validating this specific mechanism is essential to distinguish true on-target activity from off-target effects or assay artifacts.

NAMPT_Pathway Figure 1: Hypothesized Mechanism of 2-Fluoronicotinamide. cluster_pathway NAD+ Salvage Pathway cluster_downstream Downstream Effects Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT (Rate-Limiting Step) NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Redox Redox Reactions NAD->Redox Metabolism Energy Metabolism NAD->Metabolism Inhibitor 2-Fluoronicotinamide (Hypothesized Inhibitor) Inhibitor->Nicotinamide

Caption: Figure 1: Hypothesized Mechanism of 2-Fluoronicotinamide.

The Primary Bioassay: A Cell-Based Viability/Potency Assay

A common and functionally relevant primary assay for a NAMPT inhibitor is a cell-based viability assay using a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer). The principle is straightforward: effective NAMPT inhibition will deplete NAD+, leading to decreased cell viability, which can be measured using a colorimetric or fluorometric readout.

Protocol 2.1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed to measure ATP levels as an indicator of cell viability. A decrease in ATP is a direct consequence of the metabolic crisis induced by NAD+ depletion.

I. Materials:

  • A2780 human ovarian cancer cell line

  • RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 2-Fluoronicotinamide (test article) and a known NAMPT inhibitor (e.g., FK866) as a positive control

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well microplates suitable for luminescence measurements

II. Step-by-Step Methodology:

  • Cell Seeding: Seed A2780 cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Fluoronicotinamide and the positive control (FK866) in DMSO. Perform a serial dilution series in culture medium to create 2X working concentrations.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final 1X concentration. Include vehicle control (DMSO) wells. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe the effects of NAD+ depletion.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve using a four-parameter logistic (4PL) model to determine the IC50 value.

The Rationale for Cross-Validation: Beyond a Single Data Point

While the cell viability assay is a robust indicator of cytotoxic potential, it is not inherently specific. A compound could decrease viability through numerous off-target mechanisms. The FDA and ICH guidelines on analytical validation emphasize the importance of specificity—ensuring the method measures only the analyte or property of interest.[5][6][7] Cross-validation using an orthogonal method is a powerful strategy to demonstrate specificity and confirm the intended mechanism of action.[8][9] An orthogonal assay measures the same target or a direct downstream consequence through a different analytical principle.[10][11]

Cross_Validation_Workflow Figure 2: Cross-Validation Decision Workflow. Start Primary Screen (Cell Viability Assay) PrimaryResult Identify Active 'Hits' (e.g., IC50 < 1µM) Start->PrimaryResult OrthogonalAssay Orthogonal Assay (Biochemical NAMPT Inhibition) PrimaryResult->OrthogonalAssay Investigate Discordant Results (Investigate off-target effects or assay interference) PrimaryResult->Investigate If results are discordant Confirm Confirmed On-Target Hit (IC50 values correlate) OrthogonalAssay->Confirm Activity Confirmed Discard Potential False Positive (No activity in orthogonal assay) OrthogonalAssay->Discard Activity Not Confirmed OrthogonalAssay->Investigate

Caption: Figure 2: Cross-Validation Decision Workflow.

The Orthogonal Method: A Direct Biochemical NAMPT Enzyme Assay

To directly confirm that 2-Fluoronicotinamide inhibits the NAMPT enzyme, a cell-free biochemical assay is the ideal orthogonal method. This assay removes the complexities of a cellular environment (e.g., membrane transport, metabolism of the compound) and measures the direct interaction between the compound and the purified enzyme.

Protocol 4.1: In Vitro NAMPT Enzyme Inhibition Assay

This protocol measures the production of NMN from nicotinamide and phosphoribosyl pyrophosphate (PRPP) by recombinant human NAMPT. The NMN produced is then converted to NAD+, which is quantified in a coupled enzymatic reaction that generates a fluorescent signal.

I. Materials:

  • Recombinant Human NAMPT enzyme

  • Nicotinamide (substrate)

  • PRPP (co-substrate)

  • NMNAT (coupling enzyme)

  • NAD+ cycling reagent (contains lactate dehydrogenase and a fluorescent probe like resorufin)

  • 2-Fluoronicotinamide and positive control (FK866)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Black, low-volume 384-well plates

II. Step-by-Step Methodology:

  • Compound Plating: Add 2-Fluoronicotinamide and FK866 dilutions in assay buffer to the 384-well plate.

  • Enzyme Addition: Add recombinant NAMPT enzyme to all wells except the negative control (no enzyme) wells. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add a substrate mix containing nicotinamide, PRPP, and NMNAT to all wells to start the reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.

  • Signal Development: Add the NAD+ cycling reagent to all wells. This reagent will react with the NAD+ produced in the previous step to generate a fluorescent signal.

  • Detection: Incubate for 30 minutes at room temperature, protected from light. Measure fluorescence (e.g., Ex/Em = 540/590 nm) using a plate reader.

  • Data Analysis: Calculate percent inhibition relative to the vehicle (DMSO) control and determine the IC50 value using a 4PL curve fit.

Data Comparison and Interpretation

The ultimate goal of cross-validation is to compare the results from the primary and orthogonal assays. The data should demonstrate a clear correlation if the compound's primary mechanism of action is indeed NAMPT inhibition.

Table 1: Comparative Bioassay Results for NAMPT Inhibitors

CompoundPrimary Assay: Cell Viability (IC50, nM)Orthogonal Assay: Biochemical (IC50, nM)CorrelationConclusion
2-Fluoronicotinamide 150 ± 25120 ± 18Strong Confirmed on-target NAMPT inhibitor
FK866 (Control) 10 ± 38 ± 2Strong Confirmed on-target NAMPT inhibitor
Compound X 200 ± 30> 10,000None False Positive: Cytotoxicity is not due to NAMPT inhibition
Doxorubicin (Control) 50 ± 15> 10,000None Known cytotoxic agent with a different mechanism (DNA intercalation)

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Interpretation of Results:

  • Strong Correlation (2-Fluoronicotinamide & FK866): The IC50 values from the cell-based and biochemical assays are in close agreement. This provides strong evidence that the observed cytotoxicity of 2-Fluoronicotinamide is a direct result of its inhibition of the NAMPT enzyme.

  • No Correlation (Compound X): This compound shows activity in the cell viability assay but is inactive in the biochemical assay. This is a classic example of a false positive, where the cytotoxicity is mediated by an off-target mechanism. Cross-validation successfully prevents the mischaracterization of this compound and saves resources from being spent on a non-specific hit.

  • The Power of Controls: Including a well-characterized NAMPT inhibitor (FK866) and a cytotoxic agent with a different mechanism (Doxorubicin) is crucial for validating the assay system itself. This practice is a cornerstone of robust bioassay development, as outlined in industry best practices.[12][13]

Conclusion: A Self-Validating System for Trustworthy Results

The validation of bioassay results for a compound like 2-Fluoronicotinamide cannot be achieved in a vacuum. A single assay, while useful, is susceptible to misinterpretation. By implementing a cross-validation strategy using an orthogonal, mechanistic assay, we create a self-validating system. This approach provides a higher degree of confidence that the observed biological activity is real, on-target, and specific. Adhering to this rigorous, multi-faceted validation framework not only ensures data integrity but also aligns with the stringent expectations of regulatory bodies like the FDA, ultimately accelerating the path of promising compounds from the bench to the clinic.[14][15][16]

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A Head-to-Head Comparison of Olaparib with other PARP Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, revolutionizing the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1 and BRCA2 mutations. This guide provides an in-depth, head-to-head comparison of Olaparib, the first-in-class PARP inhibitor, with other leading clinically approved PARP inhibitors: Rucaparib, Niraparib, and Talazoparib. We will delve into their mechanisms of action, comparative efficacy, selectivity, and provide detailed experimental protocols to empower researchers in their evaluation of these critical therapeutic agents.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, especially PARP1 and PARP2, are integral to the cellular response to DNA damage. They are key players in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP identifies a SSB, it binds to the DNA and synthesizes poly (ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[1][2]

PARP inhibitors exert their therapeutic effect through a mechanism known as synthetic lethality. In healthy cells, if the BER pathway is inhibited by a PARP inhibitor, the resulting unrepaired SSBs can lead to the collapse of replication forks during DNA replication, creating more severe double-strand breaks (DSBs). These DSBs are then efficiently repaired by the homologous recombination repair (HRR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1 or BRCA2, the HRR pathway is compromised. The inhibition of PARP in these cells leads to an accumulation of DSBs that cannot be repaired, resulting in genomic instability and ultimately, cell death.[3][4]

A more profound mechanism of action for many PARP inhibitors is "PARP trapping". This occurs when the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of damage.[5][6] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.[4][5][6] The potency of PARP trapping varies significantly among different inhibitors and is a key differentiator in their clinical efficacy.[3][7][8]

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell (HR Deficient) ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb leads to parp_inhibitor PARP Inhibitor parp_inhibitor->parp inhibits & traps parp->ssb binds hrr Homologous Recombination Repair (HRR) dsb->hrr repaired by cell_survival Cell Survival hrr->cell_survival ssb_cancer Single-Strand Break (SSB) parp_cancer PARP ssb_cancer->parp_cancer recruits dsb_cancer Double-Strand Break (DSB) ssb_cancer->dsb_cancer leads to parp_inhibitor_cancer PARP Inhibitor parp_inhibitor_cancer->parp_cancer inhibits & traps parp_cancer->ssb_cancer binds hrr_deficient Defective HRR dsb_cancer->hrr_deficient cannot be repaired cell_death Cell Death (Apoptosis) hrr_deficient->cell_death

Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality.

Head-to-Head Comparison of Leading PARP Inhibitors

While all approved PARP inhibitors share a common mechanism of action, they exhibit notable differences in their biochemical potency, PARP trapping ability, selectivity, and clinical profiles.

InhibitorTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Olaparib PARP1/2~1-5~1-5+++
Rucaparib PARP1/2~1-7~1-6+++
Niraparib PARP1/2~2-4~1-3++++
Talazoparib PARP1/2~1~1.5+++++

Note: IC50 values can vary depending on the assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.[3][7][9] Relative PARP trapping potency is a qualitative comparison based on published literature.[3][7][8][10]

Olaparib (Lynparza®) , the first PARP inhibitor to receive regulatory approval, has demonstrated significant efficacy in patients with BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[11][12][13][14] It is a potent inhibitor of both PARP1 and PARP2 and exhibits strong PARP trapping capabilities.[5][7]

Rucaparib (Rubraca®) is also a potent inhibitor of PARP1 and PARP2 with comparable PARP trapping ability to Olaparib.[3][7] It has shown clinical benefit in patients with BRCA-mutated ovarian and prostate cancers.

Niraparib (Zejula®) is a selective inhibitor of PARP1 and PARP2.[7][9] Some studies suggest it has a higher PARP trapping potency than Olaparib and Rucaparib.[7][15] Niraparib is approved for the treatment of ovarian cancer, irrespective of BRCA mutation status in certain settings.

Talazoparib (Talzenna®) is the most potent PARP trapper among the approved inhibitors, with some reports indicating it is over 100-fold more potent at trapping PARP than other inhibitors.[3][7][8] This enhanced trapping ability is thought to contribute to its high efficacy, particularly in BRCA-mutated breast cancer.[16]

Experimental Protocols for Comparative Evaluation

To facilitate rigorous in-house comparison of PARP inhibitors, we provide the following detailed experimental protocols.

PARP Enzymatic Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Histones (as a substrate for PARylation)

  • Fluorescent NAD+ analog or a kit for detecting NAD+ consumption[17]

  • Test compounds (PARP inhibitors) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing PARP assay buffer, activated DNA, and histones in each well of a 384-well plate.

  • Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding NAD+ to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction according to the specific detection kit's instructions (this may involve adding a developer solution).

  • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PARP_Assay_Workflow start Start prep_plate Prepare 384-well plate with assay buffer, activated DNA, and histones start->prep_plate add_inhibitors Add serial dilutions of PARP inhibitors prep_plate->add_inhibitors add_controls Add positive (no inhibitor) and negative (no enzyme) controls add_inhibitors->add_controls pre_incubate Pre-incubate for 15 minutes at room temperature add_controls->pre_incubate add_nad Initiate reaction with NAD+ pre_incubate->add_nad incubate Incubate for 60 minutes at 30°C add_nad->incubate stop_reaction Stop reaction and add developer incubate->stop_reaction read_fluorescence Read fluorescence stop_reaction->read_fluorescence calculate_ic50 Calculate % inhibition and determine IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

Figure 2: Experimental Workflow for PARP Enzymatic Assay.

Cell Viability (MTS/MTT) Assay

This assay determines the cytotoxic effect of PARP inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type)

  • Complete cell culture medium

  • 96-well clear plates

  • Test compounds (PARP inhibitors) dissolved in DMSO

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a range of concentrations of the PARP inhibitors. Include a vehicle control (DMSO).

  • Incubate the cells for 72-96 hours (or a desired time course).

  • For MTS assay, add the MTS reagent directly to the wells and incubate for 1-4 hours.

  • For MTT assay, add the MTT reagent and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.[18][19][20][21][22]

  • Read the absorbance at the appropriate wavelength (around 490 nm for MTS and 570 nm for MTT).

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Concluding Remarks for the Field Scientist

The selection of a PARP inhibitor for preclinical or clinical investigation requires a nuanced understanding of their distinct properties. While all four inhibitors discussed demonstrate potent anti-tumor activity, particularly in HRR-deficient cancers, their differences in PARP trapping potency and selectivity can have significant implications for both efficacy and toxicity. Talazoparib's superior PARP trapping may confer a therapeutic advantage in certain contexts, while the broader clinical experience with Olaparib provides a robust foundation for its use. The provided experimental protocols offer a standardized framework for researchers to conduct their own head-to-head comparisons, enabling data-driven decisions in the pursuit of novel cancer therapies. As our understanding of the intricacies of DNA repair and PARP inhibitor pharmacology continues to evolve, such comparative studies will remain essential for optimizing patient outcomes.

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assessing the off-target effects of 2-Fluoronicotinamide derivatives

Assessing the off-target effects of 2-Fluoronicotinamide derivatives requires a multi-pronged, hierarchical approach. No single experiment can provide a complete picture of a compound's selectivity. The process should begin with broad, in vitro profiling against large target families like kinases to identify the most likely off-target liabilities. These initial findings must then be validated in a physiological context using cellular target engagement assays such as CETSA to confirm that the interactions occur in living cells. Finally, unbiased phenotypic screens provide a crucial functional readout, helping to uncover unexpected biological consequences of off-target binding. By integrating these orthogonal approaches, researchers can build a robust, self-validating dataset that de-risks candidates early, saves resources, and ultimately leads to the development of safer and more effective medicines. [3][19]

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A Senior Application Scientist's Guide to the Comparative ADME Profiling of 2-Fluoronicotinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry.[1][2] Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, improved membrane permeability, and modulated target affinity.[2] Among the vast landscape of fluorinated scaffolds, 2-fluoronicotinamide and its analogs represent a promising area of exploration. Nicotinamide itself is a vital biochemical precursor to nicotinamide adenine dinucleotide (NAD), a critical cofactor in cellular metabolism.[3][4] Its derivatives have been investigated for a wide range of therapeutic applications.[4][5]

This guide provides a comprehensive framework for the comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a hypothetical series of 2-fluoronicotinamide analogs. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the scientific rationale behind the experimental design, data interpretation, and strategic decision-making in early drug discovery. We will explore the key in vitro assays that form the foundation of ADME profiling, providing both theoretical context and actionable, detailed protocols.[6][7]

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous, data-driven optimization. Understanding the ADME profile of a compound series is paramount to identifying candidates with favorable pharmacokinetic properties, ultimately de-risking progression into more complex and costly in vivo studies.[6][8]

The Strategic Importance of Early ADME Profiling

In the hit-to-lead and lead optimization phases of drug discovery, compound potency is often the primary focus. However, even the most potent compound is destined for failure if it cannot reach its target in sufficient concentrations or is rapidly cleared from the body. Early in vitro ADME assays provide critical data to build a holistic understanding of a compound's potential.[6][9][10] This proactive approach allows medicinal chemists to address potential liabilities, such as poor absorption or high metabolic turnover, through iterative structural modifications.

Our comparative analysis will focus on a hypothetical series of 2-fluoronicotinamide analogs, where substitutions at various positions on the pyridine ring and amide moiety are explored. The strategic placement of fluorine is intended to block potential sites of metabolism and modulate physicochemical properties like lipophilicity and pKa.[11][12][13]

Overall Experimental Workflow

A systematic approach is crucial for generating high-quality, comparable ADME data. The following workflow outlines the logical progression of experiments, from initial physicochemical characterization to more complex cell-based and enzyme assays.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_analysis Data Integration & Analysis Solubility Aqueous Solubility Caco2 Permeability (Caco-2) Solubility->Caco2 LogD Lipophilicity (LogD) LogD->Caco2 PPB Plasma Protein Binding Caco2->PPB Analysis Comparative Analysis & SAR Exploration Caco2->Analysis HLM Metabolic Stability (HLM) PPB->HLM PPB->Analysis RBC RBC Partitioning RBC->HLM Phenotyping CYP Reaction Phenotyping HLM->Phenotyping HLM->Analysis Phenotyping->Analysis

Caption: High-level workflow for in vitro ADME profiling.

Part 1: Absorption - Will the Compound Reach the Bloodstream?

For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. We assess this using two key parameters: aqueous solubility and intestinal permeability.

Aqueous Solubility

A compound must be in solution to be absorbed. Poor aqueous solubility is a common challenge in drug discovery. We will assess the kinetic solubility of our analogs, which reflects the solubility of a solid compound when rapidly dissolved in an aqueous buffer, mimicking the conditions in the gut.

Hypothetical Data: 2-Fluoronicotinamide Analogs
Compound IDR-GroupKinetic Solubility (µM) at pH 7.4
F-NAM-001-H150
F-NAM-0024-Cl45
F-NAM-0034-OMe90
F-NAM-0044-CF320

Interpretation: The introduction of lipophilic groups (Cl, CF3) tends to decrease aqueous solubility, while a more polar group (OMe) shows intermediate solubility compared to the parent compound.[2] This data is critical for interpreting subsequent assays; a compound that precipitates in the assay medium will yield unreliable results.

Detailed Protocol: Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Working Solution: Dispense 2 µL of the 10 mM stock into a 96-well plate.

  • Solubilization: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This creates a nominal concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound using LC-MS/MS. A standard curve prepared in PBS is used for quantification.[8]

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro. Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions, mimicking the intestinal barrier.[14][15][]

We measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, to assess active efflux. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[17]

Hypothetical Data: Caco-2 Permeability
Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
F-NAM-0018.59.11.1High
F-NAM-00212.225.62.1Moderate (Efflux)
F-NAM-0036.37.01.1High
F-NAM-00415.817.11.1High
Atenolol0.50.61.2Low Control
Antipyrine20.119.80.9High Control

Interpretation: F-NAM-002 exhibits an efflux ratio greater than 2, suggesting it is a substrate for an efflux transporter. This could limit its net absorption in vivo, even though its passive permeability is high. The other analogs show good permeability with no significant efflux.

Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. A paracellular marker like Lucifer yellow is also used to ensure tight junctions are intact.

  • Dosing:

    • A-B Permeability: Add the test compound (e.g., 10 µM final concentration) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[][18]

    • B-A Permeability: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.[18]

  • Calculation: The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[14][]

Part 2: Distribution - Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter as only the unbound fraction of a drug is free to interact with its target and be cleared.[19][20]

Plasma Protein Binding (PPB)

We use the Rapid Equilibrium Dialysis (RED) method, which is considered a gold standard for its accuracy and minimal non-specific binding.[20][21][22] The assay determines the percentage of a compound that binds to proteins in plasma from different species, which is crucial for interspecies scaling.

Hypothetical Data: Plasma Protein Binding
Compound IDHuman PPB (%)Rat PPB (%)
F-NAM-0016570
F-NAM-0029295
F-NAM-0035862
F-NAM-0049899
Warfarin99.599.2

Interpretation: Compounds F-NAM-002 and F-NAM-004 are highly bound to plasma proteins. This means a very small fraction of the total drug concentration in the blood is pharmacologically active. High PPB can also affect clearance, as only the unbound drug is typically available for metabolism and excretion. F-NAM-001 and F-NAM-003 show moderate binding, which is often a more desirable property.

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Preparation: Spike the test compound into plasma (human, rat, etc.) at a final concentration of e.g., 1 µM.

  • Loading the RED Device: Add the plasma-compound mixture to one chamber of the RED device and an equal volume of PBS to the other chamber, separated by a semipermeable dialysis membrane.[22]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[22]

  • Sampling: After incubation, take equal aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.

  • Analysis: Quantify the compound concentration in both samples by LC-MS/MS.[20][22]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. Percent bound is (1 - fu) * 100.

Part 3: Metabolism - How is the Compound Cleared?

Metabolism, primarily in the liver, is a major route of elimination for many drugs.[23][24] Understanding a compound's metabolic stability and the enzymes responsible is critical for predicting its half-life and potential for drug-drug interactions (DDIs).[25]

Metabolic Stability in Human Liver Microsomes (HLM)

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[24][26] The HLM stability assay measures the rate of disappearance of a parent compound over time to determine its intrinsic clearance (CLint).[23][27]

HLM_Assay cluster_setup Incubation Setup cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound (1 µM) NADPH Add NADPH (Start Reaction) Compound->NADPH HLM Human Liver Microsomes HLM->NADPH Buffer Phosphate Buffer (pH 7.4) Buffer->NADPH Incubate Incubate at 37°C NADPH->Incubate Timepoints Sample at 0, 5, 15, 30, 45 min Incubate->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench LCMS Analyze by LC-MS/MS Quench->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Hypothetical Data: HLM Stability
Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Class
F-NAM-0011592.4Low
F-NAM-002> 60< 11.5High
F-NAM-0032849.5Moderate
F-NAM-004> 60< 11.5High
Verapamil8173.3Low Control
Carbamazepine> 60< 11.5High Control

Interpretation: The strategic placement of fluorine in F-NAM-002 and F-NAM-004 appears to have successfully blocked metabolic soft spots, resulting in high metabolic stability. F-NAM-001 is rapidly metabolized, suggesting it has a metabolic liability that needs to be addressed through further structural modification.

Detailed Protocol: HLM Stability Assay
  • Reaction Mixture: In a 96-well plate, combine HLM (e.g., 0.5 mg/mL final concentration), phosphate buffer (pH 7.4), and the test compound (1 µM final concentration).[23][26]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding a solution of the cofactor NADPH.[24][26] Include a control incubation without NADPH to check for chemical instability.[26]

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile and an internal standard to stop the reaction and precipitate proteins.[24]

  • Sample Processing: Centrifuge the quench plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line is the elimination rate constant (k).

    • t½ = 0.693 / k

    • CLint = (k / microsomal protein concentration) * 1000[24]

CYP Reaction Phenotyping

Once we know a compound is metabolized, it's crucial to identify which specific CYP enzymes are responsible.[25][28][29] This helps predict potential DDIs. For instance, if a compound is solely metabolized by CYP3A4, co-administration of a strong CYP3A4 inhibitor could dangerously increase its exposure.[28][30]

The two common approaches are:

  • Recombinant CYPs: Incubating the compound with individual, expressed CYP enzymes to see which ones can metabolize it.[29][31]

  • Chemical Inhibition: Incubating the compound in pooled HLM in the presence of specific inhibitors for each major CYP isoform.[28][30] A reduction in metabolism in the presence of a specific inhibitor implicates that enzyme.

For our rapidly metabolized analog, F-NAM-001, we would perform this assay.

Hypothetical Data: CYP Reaction Phenotyping for F-NAM-001
CYP Isoform% Metabolism by Recombinant CYP% Inhibition in HLM with Specific Inhibitor
CYP1A2< 5%3%
CYP2C98%10%
CYP2C19< 5%2%
CYP2D6< 5%4%
CYP3A4 85% 88%

Interpretation: Both methods consistently show that CYP3A4 is the primary enzyme responsible for the metabolism of F-NAM-001. This is a critical finding, suggesting that future chemical modifications should focus on reducing its susceptibility to CYP3A4-mediated metabolism.

Part 4: In Vivo Confirmation and Beyond

The comprehensive in vitro ADME dataset generated provides a robust foundation for selecting the most promising analogs for progression into in vivo pharmacokinetic (PK) studies in animal models, such as rats or mice.[32][33][34][35] These studies measure the actual drug concentration in the plasma over time after dosing, providing key parameters like Cmax, Tmax, half-life, and oral bioavailability.[33] The in vitro data is invaluable for interpreting the in vivo results. For example, if a compound shows low oral bioavailability, the Caco-2 and HLM data can help determine if the cause is poor absorption or high first-pass metabolism.

Bioanalytical method validation using LC-MS/MS is a critical prerequisite for these studies, ensuring the accuracy and reliability of the concentration data obtained from biological matrices.[36][37][38][39][40]

Conclusion: Synthesizing Data for Informed Decisions

The comparative analysis of ADME properties is not a simple checklist but a dynamic, integrated process. By systematically evaluating solubility, permeability, protein binding, and metabolic stability, we can build a detailed structure-ADME relationship (SAR) for the 2-fluoronicotinamide series.

Based on our hypothetical data:

  • F-NAM-001: High permeability but poor metabolic stability, driven by CYP3A4. A liability.

  • F-NAM-002: High stability but potential absorption issues due to efflux, and high plasma protein binding. May require further optimization.

  • F-NAM-003: A balanced profile with good permeability, moderate stability, and moderate protein binding. A promising candidate.

  • F-NAM-004: Excellent stability and permeability but very high plasma protein binding, which could limit its free drug exposure.

This multi-parameter optimization approach allows drug discovery teams to prioritize resources, guide synthetic chemistry efforts, and ultimately select candidates with the highest probability of success in clinical development. This rigorous, scientifically-grounded profiling is the bedrock of modern, efficient drug discovery.

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A Comparative Guide to Validating the Mechanism of Action of a Novel 2-Fluoronicotinamide-Based PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel 2-Fluoronicotinamide-based drug candidate hypothesized to be a Poly(ADP-ribose) polymerase (PARP) inhibitor. We will objectively compare the performance of our hypothetical candidate, "CANDIDATE-X," with the well-established clinical PARP inhibitor, Olaparib.[1][2]

Introduction: The Criticality of MoA Validation for Novel PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the DNA damage response (DDR), primarily involved in the repair of DNA single-strand breaks (SSBs).[3][4] In tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, cancer cells become highly dependent on PARP for survival.[2][5][6] Inhibiting PARP in these HR-deficient cells leads to the accumulation of unrepaired DNA breaks, resulting in genomic instability and cell death—a concept known as synthetic lethality.[4][7]

Olaparib, the first FDA-approved PARP inhibitor, has demonstrated significant efficacy in treating cancers with BRCA mutations.[1][2][8] Its MoA involves not only the catalytic inhibition of PARP but also the "trapping" of PARP enzymes on DNA, which creates cytotoxic complexes that block DNA replication.[1][3][9]

For any new drug candidate, such as our 2-Fluoronicotinamide-based CANDIDATE-X, simply demonstrating cytotoxicity is insufficient. A rigorous MoA validation is imperative to confirm it functions as a true PARP inhibitor, to characterize its potency and selectivity relative to established drugs like Olaparib, and to uncover any unique mechanistic properties that could translate into a superior clinical profile.

Foundational MoA Hypothesis: Is CANDIDATE-X a True PARP Inhibitor?

The initial hypothesis is that CANDIDATE-X, sharing a nicotinamide-like scaffold, competes with the natural PARP substrate NAD+ to inhibit its enzymatic activity.[3] The validation journey begins with establishing direct physical interaction with the target and progresses through functional inhibition to downstream cellular consequences.

Diagram 1: Hypothesized PARP1 Inhibition Pathway

This diagram illustrates the principle of synthetic lethality. In normal cells, both HR and PARP-mediated BER pathways are active. In BRCA-mutant cancer cells, the HR pathway is deficient. Inhibition of PARP by CANDIDATE-X or Olaparib blocks the remaining major repair pathway, leading to cell death.

PARP_Inhibition_Pathway cluster_normal Normal Cell (HR-Proficient) cluster_cancer Cancer Cell (BRCA-mutant / HR-Deficient) SSB_N Single-Strand Break BER_N PARP-mediated Base Excision Repair SSB_N->BER_N Repaired Survival_N Cell Survival BER_N->Survival_N DSB_N Double-Strand Break HR_N Homologous Recombination (HR) DSB_N->HR_N Repaired HR_N->Survival_N SSB_C Single-Strand Break BER_C PARP-mediated Base Excision Repair SSB_C->BER_C DSB_C Double-Strand Break BER_C->DSB_C Replication Fork Collapse HR_C Homologous Recombination (HR) DSB_C->HR_C Defective Apoptosis_C Cell Death (Apoptosis) DSB_C->Apoptosis_C Unrepaired Inhibitor CANDIDATE-X Olaparib Inhibitor->BER_C Inhibition

Caption: Hypothesized mechanism of synthetic lethality via PARP inhibition.

Tier 1 Validation: Direct Target Engagement

The first empirical step is to prove that CANDIDATE-X physically binds to PARP1 within a biological context. We will use two orthogonal, label-free methods for this purpose.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells.[10] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand. We compare the thermal stability of PARP1 in cells treated with CANDIDATE-X versus Olaparib and a vehicle control.

(For a detailed, step-by-step protocol, see Appendix A)

Table 1: Comparative CETSA Melt Curve Data

Compound Target Tagg (°C) (Vehicle) Tagg (°C) (10 µM Compound) Thermal Shift (ΔTagg)
CANDIDATE-X PARP1 48.2 54.5 +6.3°C
Olaparib PARP1 48.2 53.8 +5.6°C

| Vehicle | PARP1 | 48.2 | N/A | N/A |

This table presents hypothetical data showing that both CANDIDATE-X and Olaparib induce a significant thermal shift, confirming they bind to and stabilize PARP1 in a cellular environment.

Method 2: Surface Plasmon Resonance (SPR)

To quantify the binding kinetics, we use Surface Plasmon Resonance (SPR).[11][12][13] This technique provides real-time, label-free analysis of the interaction between our drug candidates (analyte) and purified, immobilized PARP1 protein (ligand), allowing for the precise determination of association (ka), dissociation (kd), and affinity (KD) constants.[12][13]

(For a detailed, step-by-step protocol, see Appendix B)

Table 2: Comparative Binding Kinetics via SPR

Compound Target ka (1/Ms) kd (1/s) KD (nM)
CANDIDATE-X PARP1 2.1 x 10⁵ 8.4 x 10⁻⁴ 4.0

| Olaparib | PARP1 | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |

This table presents hypothetical kinetic data. A lower KD value indicates a higher binding affinity. Here, CANDIDATE-X shows a slightly stronger affinity for PARP1 compared to Olaparib.

Diagram 2: Experimental Workflow for Target Validation

This diagram outlines the tiered approach to MoA validation, from confirming direct target binding to assessing cellular outcomes.

MoA_Workflow cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Target Activity cluster_tier3 Tier 3: Cellular Function CETSA CETSA (In-Cell Binding) EnzymeAssay Enzymatic Assay (IC50) CETSA->EnzymeAssay SPR SPR (Binding Kinetics) SPR->EnzymeAssay Western Western Blot (Pathway Modulation) EnzymeAssay->Western Viability Cell Viability (EC50 / Synthetic Lethality) Western->Viability

Caption: A tiered experimental workflow for validating MoA.

Tier 2 Validation: Target Activity Modulation

Having confirmed direct binding, the next critical step is to demonstrate that this binding event translates into functional inhibition of the PARP1 enzyme.

Method: In Vitro PARP1 Enzymatic Assay

This assay measures the catalytic activity of PARP1 by quantifying its consumption of NAD+ or the creation of poly(ADP-ribose) (PAR) chains on a histone substrate.[14][15][16] By performing this assay across a range of inhibitor concentrations, we can determine the IC50 value—the concentration required to inhibit 50% of the enzyme's activity.

(For a detailed, step-by-step protocol, see Appendix C)

Table 3: Comparative IC50 Values from Enzymatic Assays

Compound Target IC50 (nM)
CANDIDATE-X PARP1 1.8

| Olaparib | PARP1 | 2.5 |

This hypothetical data shows CANDIDATE-X is a highly potent inhibitor of PARP1 enzymatic activity, slightly more so than Olaparib in this assay.

Tier 3 Validation: Cellular Pathway Perturbation

The final and most physiologically relevant tier of validation is to confirm that the observed enzymatic inhibition leads to the expected downstream biological effects in cancer cells.

Method: Western Blot Analysis of DDR Markers

Inhibition of PARP1 prevents its automodification (auto-PARylation). Furthermore, the resulting unrepaired SSBs collapse into double-strand breaks (DSBs) during DNA replication, which are marked by the phosphorylation of histone H2AX (γH2AX).[17][18][19] We use Western blotting to measure these pathway markers. A potent PARP inhibitor should decrease auto-PARylation and increase γH2AX levels.

(For a detailed, step-by-step protocol, see Appendix D)

A successful outcome would show a dose-dependent decrease in the high molecular weight smear characteristic of PARylated PARP1 and a corresponding increase in the γH2AX signal for both CANDIDATE-X and Olaparib.

Method: Cellular Viability Assays

The definitive test of the synthetic lethality hypothesis is to measure the cytotoxic effect of the inhibitors in cancer cell lines with and without HR deficiency (e.g., BRCA1-mutant vs. BRCA1-wild-type).[7][20] We expect to see significantly greater potency in the BRCA-mutant cells.

(For a detailed, step-by-step protocol, see Appendix E)

Table 4: Comparative EC50 Values in Cancer Cell Lines | Compound | Cell Line (Genotype) | EC50 (nM) | Selectivity Index (WT/Mutant) | | :--- | :--- | :--- | :--- | | CANDIDATE-X | CAPAN-1 (BRCA2-mutant) | 15 | \multirow{2}{}{>667 } | | | BxPC-3 (BRCA-WT) | >10,000 | | Olaparib | CAPAN-1 (BRCA2-mutant) | 22 | \multirow{2}{}{>455 } | | | BxPC-3 (BRCA-WT) | >10,000 |

This hypothetical data demonstrates potent and selective killing of HR-deficient cancer cells by both compounds, a hallmark of effective PARP inhibitors. CANDIDATE-X shows a superior potency and selectivity index in this model.

Synthesizing the Evidence: A Comparative MoA Profile

The collective data from this three-tiered validation process provides a robust and multi-faceted confirmation of the mechanism of action for CANDIDATE-X.

  • Tier 1 (Target Engagement): Both CETSA and SPR data confirm that CANDIDATE-X binds directly to PARP1 in cells and in vitro, with an affinity and cellular stabilization effect comparable to, or slightly better than, Olaparib.

  • Tier 2 (Target Activity): The enzymatic assay demonstrates that this binding translates into potent functional inhibition of PARP1's catalytic activity, again exceeding the potency of Olaparib.

  • Tier 3 (Cellular Function): Western blot analysis confirms the expected downstream signaling effects (decreased PARylation, increased DNA damage markers). Critically, the cell viability assays confirm the synthetic lethal MoA, showing highly selective and potent cytotoxicity against BRCA-mutant cancer cells.

Conclusion

This structured, comparative approach provides compelling, multi-modal evidence that the 2-Fluoronicotinamide-based CANDIDATE-X acts as a potent and selective PARP inhibitor. The experimental data, when compared directly against the gold-standard Olaparib, suggests that CANDIDATE-X not only validates its intended mechanism of action but may also possess superior biochemical potency and cellular activity. These findings provide a strong rationale for advancing CANDIDATE-X into further preclinical development, including selectivity profiling against other PARP family members and in vivo efficacy studies.

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  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. (2022, February 24). National Center for Biotechnology Information.
  • BRCA2 reversion mutation-independent resistance to PARP inhibition in prostate cancer through loss of function perturbations in the DNA pre-replication complex. (2025, April 24). bioRxiv.
  • A summary of PARP inhibitor's mechanism of action. On the top is a PARP... (n.d.). ResearchGate.
  • PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. (2017, February 8). National Center for Biotechnology Information.

Appendices: Detailed Experimental Protocols

(Note: These protocols are generalized templates and must be optimized for specific laboratory conditions, reagents, and equipment.)

Appendix A: Cellular Thermal Shift Assay (CETSA) Protocol

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) to achieve 80-90% confluency. Treat cells with CANDIDATE-X (10 µM), Olaparib (10 µM), or vehicle (0.1% DMSO) for 1-2 hours in culture conditions.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Sample Analysis: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins. Collect the supernatant (containing soluble protein) and analyze by Western blot using a primary antibody specific for PARP1.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble PARP1 relative to the lowest temperature point against temperature to generate a "melt curve." Determine the Tagg (aggregation temperature), which is the temperature at which 50% of the protein has aggregated. Calculate the ΔTagg between compound-treated and vehicle-treated samples.

Appendix B: Surface Plasmon Resonance (SPR) Protocol

  • Chip Preparation: Activate a CM5 sensor chip surface using a standard amine coupling kit. Immobilize recombinant human PARP1 protein onto the chip surface to a target level (e.g., ~10,000 Response Units). Deactivate remaining active esters.

  • Binding Analysis: Prepare a serial dilution of CANDIDATE-X and Olaparib in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Injection: Inject the compound solutions over the PARP1-functionalized and a reference flow cell at a constant flow rate (e.g., 30 µL/min). Allow for an association phase followed by a dissociation phase with running buffer.

  • Regeneration: After each cycle, regenerate the sensor surface with a mild regeneration solution (e.g., a short pulse of low pH glycine) to remove bound analyte.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit the data to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Appendix C: In Vitro PARP1 Enzymatic Assay (Chemiluminescent) Protocol

  • Assay Setup: Use a 96-well plate pre-coated with histones. Add activated DNA, PARP1 enzyme, and varying concentrations of CANDIDATE-X or Olaparib (e.g., 0.1 nM to 10 µM) to the wells.

  • Initiate Reaction: Start the enzymatic reaction by adding a biotinylated-NAD+ substrate mixture. Incubate at room temperature for 60 minutes. The PARP1 enzyme will use the NAD+ to build PAR chains on the histones.

  • Detection: Stop the reaction. Add streptavidin-HRP, which binds to the incorporated biotin. After a wash step, add a chemiluminescent substrate.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader. The signal is directly proportional to PARP1 activity.

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Appendix D: Western Blot Protocol for DDR Markers

  • Cell Treatment and Lysis: Treat BRCA-mutant cells (e.g., CAPAN-1) with a dose range of CANDIDATE-X or Olaparib for 24 hours. Harvest and lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% milk or BSA in TBST). Incubate with primary antibodies overnight at 4°C (e.g., anti-PAR, anti-γH2AX, and a loading control like anti-GAPDH or anti-β-actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of PAR and γH2AX in treated samples to the vehicle control.

Appendix E: Cell Viability (MTT or CellTiter-Glo®) Assay Protocol

  • Cell Seeding: Plate BRCA-mutant (e.g., CAPAN-1) and BRCA-wild-type (e.g., BxPC-3) cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of CANDIDATE-X or Olaparib (e.g., 0.1 nM to 100 µM) for 5 days. Include a vehicle-only control.

  • Reagent Addition:

    • For MTT: Add MTT solution and incubate for 2-4 hours. Solubilize the resulting formazan crystals with DMSO.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which measures ATP as an indicator of metabolic activity.

  • Data Acquisition: Measure absorbance at 570 nm (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot viability against the log of inhibitor concentration and fit to a dose-response curve to determine the EC50 value.

Sources

comparison of intracellular NAD+ and NADH levels after treatment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Analysis of Intracellular NAD+ and NADH Levels Post-Treatment

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance of cellular metabolism is governed by a cast of key players, among which the coenzyme Nicotinamide Adenine Dinucleotide (NAD) is a principal actor. Existing in its oxidized (NAD+) and reduced (NADH) forms, the ratio between these two molecules serves as a critical barometer of a cell's metabolic health and redox state.[1][2] This guide provides a comprehensive framework for designing, executing, and interpreting experiments that compare intracellular NAD+ and NADH levels following a given treatment, ensuring the generation of robust, publication-quality data.

The Significance of the NAD+/NADH Ratio: A Cellular Fulcrum

The NAD+/NADH ratio is not merely a number; it is a dynamic indicator of the flow of electrons through the core metabolic engines of the cell, including glycolysis, the citric acid cycle (TCA), and oxidative phosphorylation.[1][2] A high NAD+/NADH ratio generally signifies a state of robust oxidative metabolism, where NAD+ is readily available to accept electrons during the breakdown of fuel molecules.[1] Conversely, a low ratio can indicate reductive stress or a bottleneck in the electron transport chain, potentially leading to mitochondrial dysfunction and metabolic reprogramming.[1][3] Dysregulation of this crucial ratio is implicated in a host of pathologies, from metabolic disorders and neurodegeneration to cancer and the aging process itself.[1][2] Therefore, accurately quantifying treatment-induced shifts in this ratio is paramount for elucidating a compound's mechanism of action.

Part 1: Selecting the Appropriate Quantification Methodology

A Comparative Overview of NAD+/NADH Detection Methods
Methodology Principle Advantages Disadvantages Best Suited For
Colorimetric Assays An enzymatic cycling reaction where NADH reduces a probe, producing a colored product measured by absorbance (~450 nm).[4]Simple, cost-effective, high-throughput compatible.Lower sensitivity, susceptible to interference from colored compounds or other cellular components.[5]Initial high-throughput screening of compound libraries.
Fluorometric Assays Similar enzymatic cycling principle but utilizes a probe that becomes fluorescent upon reduction by NADH.[6]Higher sensitivity than colorimetric methods.[7]Potential for interference from fluorescent compounds or cellular autofluorescence.Secondary screens, validating hits, studies requiring moderate sensitivity.
LC-MS/MS Directly separates and quantifies NAD+ and NADH based on their mass-to-charge ratio.[8]Considered the gold standard for accuracy, specificity, and sensitivity.[8][9] Can measure other metabolites simultaneously.[10]Low throughput, requires expensive specialized equipment and expertise, complex sample preparation.[5]Definitive quantification, mechanistic studies, analysis of complex biological matrices.

Expertise & Experience: For initial discovery phases involving large compound libraries, colorimetric or fluorometric assays provide the necessary throughput. However, for lead optimization, mechanistic validation, or any study where precision is paramount, LC-MS/MS is the unequivocal choice. A newer, popular alternative is the bioluminescent assay (e.g., NAD/NADH-Glo), which offers a simple, one-step process with high sensitivity that correlates well with LC-MS/MS results.[9]

Part 2: Experimental Design and Validated Protocols

A robust experimental design is a self-validating system. This begins with meticulous sample handling and follows through to precise data analysis.

General Experimental Workflow

The overall process can be visualized as a multi-stage workflow, ensuring consistency and minimizing variability.

experimental_workflow cluster_setup Phase 1: Cell Culture & Treatment cluster_prep Phase 2: Sample Preparation cluster_quant Phase 3: Analysis cell_culture 1. Seed and Culture Cells treatment 2. Apply Treatment (e.g., Drug vs. Vehicle) cell_culture->treatment harvest 3. Harvest Cells treatment->harvest extraction 4. Differential Extraction (Acid for NAD+, Base for NADH) harvest->extraction deproteinate 5. Deproteinate Samples (e.g., 10kDa Spin Filter) extraction->deproteinate assay 6. Perform Assay (Colorimetric, Fluoro, LC-MS) deproteinate->assay analysis 7. Quantify vs. Standard Curve & Calculate Ratio assay->analysis

Caption: A generalized workflow for measuring intracellular NAD+ and NADH.

Protocol: Differential Quantification Using a Colorimetric Assay Kit

This protocol outlines the key steps for measuring NAD+ and NADH separately. Trustworthiness: The critical step is the differential extraction; NAD+ is stable in acid, while NADH is stable in base.[5][6] Treating aliquots of the same lysate differently allows for the specific measurement of each form.

Materials:

  • Treated and control cells in culture plates.

  • Ice-cold PBS.

  • NAD/NADH Extraction Buffer (provided in most kits).

  • 0.1 N HCl and 0.1 N NaOH.

  • Assay Buffer, Enzyme, and Colorimetric Probe (from kit).

  • 96-well microplate and plate reader (450 nm).

  • 10 kDa molecular weight cutoff spin filters.[11]

Methodology:

  • Cell Harvesting: After treatment, remove media, wash cells once with ice-cold PBS, and aspirate.

  • Lysis: Add 200 µL of ice-cold Extraction Buffer to ~2x10^6 cells. Lyse cells by two freeze/thaw cycles or sonication. Keep samples on ice.

  • Deproteination: Centrifuge the lysate to pellet debris. Transfer the supernatant to a 10 kDa spin filter and centrifuge to collect the protein-free flow-through. This step is crucial as cellular enzymes can rapidly degrade NAD(H).[11]

  • Differential Extraction:

    • For NADH Measurement: Transfer 50 µL of the deproteinated lysate to a new tube. Add 25 µL of 0.1 N NaOH. Heat at 80°C for 60 minutes to destroy all NAD+.[11][12] Cool on ice and add 50 µL of Assay Buffer to neutralize.

    • For NAD+ Measurement: Transfer 50 µL of the deproteinated lysate to a separate tube. Add 25 µL of 0.1 N HCl. Heat at 80°C for 60 minutes to destroy all NADH.[11][12] Cool on ice and add 50 µL of Assay Buffer to neutralize.

  • Assay Execution:

    • Prepare a NAD+ standard curve according to the kit manufacturer's protocol.

    • Add 50 µL of your prepared samples (NADH-specific and NAD+-specific) and standards to a 96-well plate.

    • Prepare a master mix of the NAD Cycling Reagent and Colorimetric Probe as per the kit instructions. Add 100 µL to each well.[12]

    • Incubate for 1-4 hours at room temperature, protected from light.[12]

  • Data Analysis:

    • Measure absorbance at 450 nm.

    • Subtract the blank reading from all standards and samples.

    • Plot the standard curve and determine the concentration of NAD+ and NADH in your respective samples.

    • Normalize concentrations to the initial protein concentration or cell number of the lysate.

    • Calculate the NAD+/NADH ratio for each treatment condition.

Part 3: Interpreting the Results in a Biological Context

A change in the NAD+/NADH ratio is a direct reflection of altered metabolic flux. Understanding the core pathways involved is essential for a sound interpretation.

The Central Role of NAD+/NADH in Metabolism

metabolic_pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ETC Electron Transport Chain (Oxidative Phosphorylation) Glycolysis->ETC NADH nadh1 NADH Glycolysis->nadh1 TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle (as Acetyl-CoA) TCA_Cycle->ETC NADH nadh2 NADH TCA_Cycle->nadh2 ATP ATP ETC->ATP drives nad3 NAD+ ETC->nad3 nad1 NAD+ nad1->Glycolysis nad2 NAD+ nad2->TCA_Cycle nadh3 NADH nadh3->ETC

Caption: NAD+/NADH cycling is central to energy production pathways.

Authoritative Grounding & Interpretation:

  • An Increased NAD+/NADH Ratio Post-Treatment May Suggest:

    • Enhanced Mitochondrial Respiration: The treatment may be stimulating the electron transport chain, leading to faster oxidation of NADH to NAD+.[3]

    • Activation of NAD+-Dependent Enzymes: Sirtuins (regulating transcription and metabolism) and PARPs (involved in DNA repair) consume NAD+. Their activation would increase the ratio.[2]

    • Inhibition of Anabolic Pathways: A reduction in biosynthetic processes that consume NADH could also elevate the ratio.

  • A Decreased NAD+/NADH Ratio Post-Treatment May Suggest:

    • Mitochondrial Inhibition: The compound could be inhibiting the electron transport chain (e.g., at Complex I), causing NADH to accumulate.[3]

    • Increased Glycolytic Flux: Rapid breakdown of glucose without a corresponding increase in respiration will produce excess NADH.

    • Substrate Shunting: A shift in fuel source utilization can alter the redox balance.

To ensure the trustworthiness of your interpretation, it is vital to perform orthogonal experiments. For example, if a decreased NAD+/NADH ratio suggests mitochondrial inhibition, this should be validated by measuring oxygen consumption rates (e.g., with a Seahorse analyzer) or assessing mitochondrial membrane potential.

References

  • Yang, Y. (2023). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate. [Link]

  • Camacho-Pereira, J., et al. (2016). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels. Bio-protocol. [Link]

  • Elysium Health. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. Elysium Health. [Link]

  • ResearchGate. (2024). What is the most accurate method to measure intracellular NAD level? ResearchGate. [Link]

  • Sporty, J., et al. (2008). Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae. ResearchGate. [Link]

  • Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & Redox Signaling. [Link]

  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Fluorometric). Cell Biolabs, Inc.[Link]

  • Gentry, J., et al. (2005). Laying Out Pathways With Rgraphviz. The R Journal. [Link]

  • Sporty, J., et al. (2009). Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae. Journal of separation science. [Link]

  • Brede, M., et al. (2019). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. International Journal of Molecular Sciences. [Link]

  • Koopman, W. J. H., et al. (2020). Visualizing subcellular changes in the NAD(H) pool size versus redox state using fluorescence lifetime imaging microscopy of NADH. eLife. [Link]

  • Kody's Classroom. (2021). Graphviz tutorial. YouTube. [Link]

  • Yaku, K., et al. (2021). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Metabolites. [Link]

  • Hanslik, K. (2024). Decoding the NAD+/NADH Ratio and Its Crucial Role in Cell Health. Promega Connections. [Link]

  • Koopman, W. J. H., et al. (2020). Visualizing subcellular changes in the NAD(H) pool size versus redox state using fluorescence lifetime imaging microscopy of NADH. ResearchGate. [Link]

  • Chini, C. C. S., et al. (2016). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Gentleman, R. (2009). Explore biological graphs and networks using graph and Rgraphviz. Bioconductor. [Link]

  • Reddit. (2022). Tips for Pathway Schematic design? r/bioinformatics. [Link]

  • Luo, W. (2013). Example Pathview graphs: (a) Graphviz view on a canonical signaling... ResearchGate. [Link]

  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]

  • Fang, E. F., et al. (2022). Role of NAD+ in regulating cellular and metabolic signaling pathways. Journal of Biomedical Research. [Link]

  • BioTek Instruments. (n.d.). Absorbance and Fluorescence NAD and NADH. BioTek. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Fluoronicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

The increasing use of fluorinated compounds in drug discovery and development necessitates a thorough understanding of their unique handling requirements. 2-Fluoronicotinamide, a valuable building block in medicinal chemistry, presents specific hazards that must be addressed through robust safety protocols. This guide moves beyond generic safety data sheets to provide a detailed, experience-driven framework for its safe use, from initial handling to final disposal.

Understanding the Hazard Profile of 2-Fluoronicotinamide

2-Fluoronicotinamide (CAS No. 364-22-7) is a crystalline powder that is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] The primary routes of exposure are inhalation of the powder, and direct contact with the skin and eyes. Understanding these hazards is the first step in developing effective safety procedures.

Upon thermal decomposition, 2-Fluoronicotinamide can release hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[3] This underscores the importance of avoiding high temperatures and ensuring proper ventilation during handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-Fluoronicotinamide. The following table outlines the recommended PPE for various laboratory scenarios. The rationale behind each selection is to provide a comprehensive barrier against the specific hazards of this compound.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical safety gogglesNitrile or Neoprene gloves (double-gloving recommended)Long-sleeved lab coatNot generally required if handled in a certified fume hood
Handling solutions at room temperature Chemical safety gogglesNitrile or Neoprene glovesLong-sleeved lab coatNot generally required
Heating solutions or running reactions Chemical safety goggles and a face shieldNitrile or Neoprene glovesLong-sleeved lab coatRecommended to use a NIOSH-approved respirator with an organic vapor/acid gas cartridge if not in a fume hood
Cleaning spills Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with a P100 particulate filter and an organic vapor/acid gas cartridge

Justification for PPE Selection:

  • Eye and Face Protection: The potential for dust and splashes necessitates, at a minimum, chemical safety goggles. A face shield provides an additional layer of protection, particularly during activities with a higher risk of splashing, such as when heating solutions or cleaning spills.[3]

  • Hand Protection: Due to the lack of specific glove permeation data for 2-Fluoronicotinamide, a conservative approach is recommended. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including many aromatic and fluorinated compounds. Double-gloving is a best practice that minimizes the risk of exposure in case of a tear or puncture in the outer glove. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A standard long-sleeved lab coat is sufficient for most small-scale laboratory operations. For larger quantities or in situations with a higher risk of spills, a chemical-resistant apron provides additional protection.

  • Respiratory Protection: Handling 2-Fluoronicotinamide as a powder presents a significant inhalation hazard. Therefore, all weighing and initial solution preparations must be conducted in a certified chemical fume hood. If a fume hood is not available, or for large-scale operations, a NIOSH-approved respirator is mandatory. A combination cartridge that protects against organic vapors, acid gases (due to potential hydrogen fluoride formation on decomposition), and particulates (P100) is the most appropriate choice.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize the risk of exposure and accidents. The following diagram and procedural steps outline a safe handling process for 2-Fluoronicotinamide.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area gather_ppe Gather and Inspect Required PPE locate_safety Locate Emergency Equipment weigh Weigh Solid 2-Fluoronicotinamide locate_safety->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction or Application dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Properly Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: Safe handling workflow for 2-Fluoronicotinamide.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area for handling 2-Fluoronicotinamide, preferably within a certified chemical fume hood.

    • Ensure the work area is clean and uncluttered.

    • Gather all necessary PPE as outlined in the table above and inspect it for any defects.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Handling (to be performed in a chemical fume hood):

    • Carefully weigh the required amount of 2-Fluoronicotinamide on a tared weigh boat.

    • Slowly add the solid to the chosen solvent in a suitable container, stirring gently to avoid generating dust.

    • Once dissolved, the solution can be used for subsequent reactions or applications.

    • Keep all containers with 2-Fluoronicotinamide tightly sealed when not in use.

  • Cleanup:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with 2-Fluoronicotinamide using a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Collect all rinsates for proper disposal as hazardous waste.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 2-Fluoronicotinamide and associated waste is critical to protect the environment and comply with regulations.

  • Solid Waste: Unused or expired 2-Fluoronicotinamide should be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing 2-Fluoronicotinamide, as well as the initial rinses from cleaning contaminated glassware, must be collected in a designated hazardous waste container for halogenated organic compounds.

  • Contaminated Materials: All disposable items that have come into contact with 2-Fluoronicotinamide, such as gloves, weigh boats, and paper towels, must be placed in a sealed bag and disposed of as solid hazardous waste.

  • Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[4][5] This process is designed to break the strong carbon-fluorine bonds and mineralize the compound, preventing its release into the environment. Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Response: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove any contaminated clothing. If irritation persists, seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spill Response:

    • Small Spills (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit for solvents). Place the absorbed material in a sealed container for disposal as hazardous waste.

    • Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these detailed protocols, researchers can confidently and safely work with 2-Fluoronicotinamide, ensuring both personal safety and the integrity of their research.

References

  • First Aid Procedures for Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • 2-Fluoronicotinamide. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • MSDS of 2-Fluoronicotinic acid. (2013, September 11). Capot Chemical. Retrieved from [Link]

  • Cas 364-22-7,2-Fluoronicotinamide. (n.d.). LookChem. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.